molecular formula C19H23Br2Cl2N3O B1667710 BAI1 CAS No. 335165-68-9

BAI1

货号: B1667710
CAS 编号: 335165-68-9
分子量: 540.1 g/mol
InChI 键: HWFKCAFKXZFOQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The Bax Channel Blocker is a cell-permeable, dibromocarbazolo-piperazinyl derivative that functions as a potent allosteric inhibitor of the pro-apoptotic protein BAX. Its primary research application is in the specific inhibition of the mitochondrial apoptosis pathway. The compound binds to a novel allosteric site on inactive BAX, stabilizing its conformation and preventing the critical steps of translocation to the mitochondrial membrane and oligomerization, which are essential for BAX's channel-forming activity. This mechanism effectively blocks the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria, a process typically induced by activators like tBID. This property makes the Bax Channel Blocker an invaluable pharmacological tool for dissecting the intrinsic apoptotic signaling cascade in cellular and molecular biology research. It is particularly useful in studies focused on conditions involving dysregulated cell death, including neurological disorders, ischemic injuries (such as stroke and brain ischemia), and cancer. By selectively inhibiting BAX-mediated apoptosis, this compound helps researchers elucidate the role of BAX in cellular homeostasis, disease models, and potential cytoprotective strategies. The product is supplied for laboratory research applications and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFKCAFKXZFOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Br2Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369557
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335165-68-9
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Functions of BAI1 Protein Domains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a versatile transmembrane protein implicated in a multitude of cellular processes critical to both physiological and pathological states.[1] Its modular domain architecture enables it to function as a key regulator in processes such as phagocytosis, synaptogenesis, inhibition of angiogenesis, and myoblast fusion.[1][2] This technical guide provides a comprehensive overview of the core domains of the this compound protein, their respective functions, associated signaling pathways, and detailed methodologies for their experimental investigation.

This compound Protein Domain Architecture

This compound is a member of the adhesion G protein-coupled receptor (GPCR) family, characterized by a large N-terminal extracellular domain, a seven-transmembrane region, and an intracellular C-terminal domain.[1] The extracellular region of this compound is subject to proteolytic cleavage, releasing fragments with distinct biological activities.[3]

Extracellular Domain and its Functions

The extensive extracellular domain of this compound is composed of several key functional motifs that mediate its interaction with the cellular microenvironment.

Thrombospondin Type 1 Repeats (TSRs)

This compound possesses five thrombospondin type 1 repeats (TSRs) in its N-terminal region.[4] These domains are crucial for the recognition of "eat-me" signals on the surface of apoptotic cells and pathogens.[2][3]

Function in Phagocytosis: The TSRs of this compound directly bind to phosphatidylserine (PtdSer) exposed on the outer leaflet of the plasma membrane of apoptotic cells.[3][5] This interaction is a critical initial step in the process of efferocytosis (the clearance of apoptotic cells). Furthermore, the TSRs can also recognize and bind to lipopolysaccharides (LPS) on the surface of Gram-negative bacteria, marking them for phagocytic clearance.[2]

RGD Motif

Located within the extracellular domain is an Arg-Gly-Asp (RGD) motif, a well-known recognition sequence for integrins.[4]

Function in Angiogenesis Inhibition: The RGD motif, along with the TSRs, contributes to the anti-angiogenic properties of this compound. By interacting with integrins such as αvβ5 on endothelial cells, the extracellular domain of this compound can inhibit endothelial cell proliferation and survival, thereby suppressing the formation of new blood vessels.[4]

GPCR Autoproteolysis-Inducing (GAIN) Domain and GPS Motif

Like other adhesion GPCRs, this compound contains a GAIN domain which includes a GPCR proteolytic site (GPS). Autoproteolysis at this site cleaves this compound into an extracellular N-terminal fragment (NTF) and a C-terminal fragment (CTF) that remains embedded in the membrane.[6]

Soluble Anti-Angiogenic Fragments: The cleavage at the GPS motif can release the NTF, a 120 kDa fragment known as Vasculostatin-120 (Vstat120). Further processing by matrix metalloproteinases can generate a smaller 40 kDa fragment, Vasculostatin-40 (Vstat40). Both Vstat120 and Vstat40 have been shown to possess potent anti-angiogenic and anti-tumorigenic properties.[3]

Transmembrane and Intracellular Domains: Signaling Hubs

The seven-transmembrane domain anchors this compound in the cell membrane, while the intracellular C-terminal domain acts as a scaffold for the assembly of signaling complexes that drive cytoskeletal rearrangements and other cellular responses.

C-terminal Domain, ELMO/Dock180 Interaction, and Rac1 Activation

The C-terminal tail of this compound is essential for transducing signals from the extracellular environment to the cell interior. It contains a binding site for the ELMO1 (Engulfment and Cell Motility 1) protein.[5]

Role in Cytoskeletal Remodeling: Upon ligand binding to the extracellular TSRs (e.g., PtdSer), this compound recruits a trimeric complex consisting of ELMO1 and Dock180 (Dedicator of cytokinesis 180).[5] The ELMO1/Dock180 complex functions as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[5][7] This leads to the activation of Rac1, a master regulator of actin polymerization, which drives the cytoskeletal rearrangements necessary for the engulfment of apoptotic cells and bacteria.[2][3]

Gα12/13 Coupling and RhoA Activation

In addition to the Rac1 pathway, this compound can also signal through heterotrimeric G proteins. The intracellular domain of this compound can couple to Gα12/13 proteins.[3]

Modulation of Synaptic Plasticity: This coupling leads to the activation of the small GTPase RhoA.[3] The this compound-mediated activation of the RhoA pathway has been implicated in the regulation of postsynaptic function and dendritic spine morphology.[6]

PDZ-Binding Motif

The extreme C-terminus of this compound contains a QTEV motif, which functions as a PDZ-binding domain.[8]

Scaffolding and Synaptic Localization: This motif allows this compound to interact with a variety of scaffolding proteins containing PDZ domains, such as PSD-95 and MAGI-1.[8] These interactions are thought to be important for the localization of this compound at the postsynaptic density and for its role in synaptogenesis.[2][8]

Quantitative Data on this compound Domain Functions

While the functional roles of this compound domains are well-established, specific quantitative data such as binding affinities (Kd values) are not extensively reported in the literature. The following tables summarize the available semi-quantitative and qualitative data.

DomainInteracting PartnerFunctional OutcomeQuantitative DataReference
Thrombospondin Type 1 Repeats (TSRs) Phosphatidylserine (PtdSer)Recognition of apoptotic cells, initiation of phagocytosisDirect binding demonstrated, but specific Kd value not reported.[3][5]
Lipopolysaccharide (LPS)Recognition of Gram-negative bacteria, initiation of phagocytosisDirect binding shown, but specific Kd value not reported.[2]
RGD Motif / TSRs αvβ5 IntegrinInhibition of endothelial cell proliferation and survivalOverexpression of this compound in HUVECs reduced survival by 51%.[4]
C-terminal Domain ELMO1/Dock180 complexActivation of Rac1Co-expression of this compound with ELMO1/Dock180 leads to increased Rac1-GTP levels.[5][7]
Intracellular Domain Gα12/13Activation of RhoAOverexpression of this compound leads to activation of the Rho pathway.[3]
PDZ-Binding Motif PSD-95, MAGI-1, SAP97, Densin-180, MAGI-2, MAGI-3Scaffolding and localization at synapsesRobust association demonstrated through proteomic analyses.[8]

Signaling Pathways

The signaling cascades initiated by this compound are crucial for its diverse cellular functions. The following diagrams illustrate the key pathways.

BAI1_Phagocytosis_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ApoptoticCell Apoptotic Cell (PtdSer) This compound This compound ApoptoticCell->this compound GramNegativeBacteria Gram-negative Bacteria (LPS) GramNegativeBacteria->this compound ELMO1 ELMO1 This compound->ELMO1 recruits Dock180 Dock180 ELMO1->Dock180 Rac1_GDP Rac1-GDP Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Actin Actin Polymerization Rac1_GTP->Actin Phagocytosis Phagocytosis Actin->Phagocytosis

This compound-mediated phagocytosis signaling pathway.

BAI1_Rho_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound G_alpha_12_13 Gα12/13 This compound->G_alpha_12_13 activates RhoA_GDP RhoA-GDP G_alpha_12_13->RhoA_GDP activates GEF RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

This compound-mediated RhoA signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to study this compound functions. These may require optimization for specific cell types and experimental conditions.

Co-immunoprecipitation of this compound and ELMO1

This protocol describes the co-immunoprecipitation of this compound and its interacting partner ELMO1 from cell lysates.

Materials:

  • Cells expressing this compound and ELMO1

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Anti-BAI1 antibody

  • Anti-ELMO1 antibody

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional):

    • Add isotype control IgG and Protein A/G magnetic beads to the clarified lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads using a magnetic stand and discard the beads.

  • Immunoprecipitation:

    • Add the anti-BAI1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.

    • If using a low pH elution buffer, neutralize the eluate with Neutralization Buffer.

    • Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-ELMO1 antibody.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis clarification Clarification (Centrifugation) lysis->clarification preclearing Pre-clearing (with IgG and beads) clarification->preclearing ip Immunoprecipitation (with anti-BAI1 antibody) preclearing->ip capture Capture (with Protein A/G beads) ip->capture wash Washing capture->wash elution Elution wash->elution analysis Analysis (Western Blot for ELMO1) elution->analysis end End analysis->end

Workflow for Co-immunoprecipitation of this compound and ELMO1.
Rac1 Activation Assay (G-LISA)

This protocol describes a method to quantify the levels of active, GTP-bound Rac1 in cells expressing this compound.

Materials:

  • Cells expressing this compound

  • Rac1 activation assay kit (e.g., G-LISA)

  • Lysis buffer (provided in the kit)

  • Protein concentration assay (e.g., BCA assay)

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency.

    • Stimulate the cells as required for the experiment (e.g., with apoptotic cells).

    • Wash cells with ice-cold PBS.

    • Lyse cells with the provided ice-cold Lysis Buffer.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the clarified lysate.

  • Rac1-GTP Pulldown:

    • Follow the manufacturer's instructions for the G-LISA assay. This typically involves adding the cell lysate to a 96-well plate coated with a Rac-GTP binding protein.

  • Detection:

    • The bound active Rac1 is detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Add the substrate and measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the amount of active Rac1 relative to the total amount of protein in the lysate.

In Vitro Phagocytosis Assay

This protocol describes a method to quantify the phagocytic activity of cells expressing this compound.[9][10]

Materials:

  • Phagocytic cells (e.g., macrophages) expressing this compound

  • Apoptotic target cells (e.g., Jurkat T cells treated with staurosporine)

  • Fluorescent dye (e.g., pHrodo Red or Green, which fluoresces in the acidic environment of the phagosome)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Preparation of Target Cells:

    • Induce apoptosis in the target cells.

    • Label the apoptotic cells with a fluorescent dye according to the manufacturer's protocol.

  • Phagocytosis:

    • Plate the phagocytic cells in a multi-well plate.

    • Add the fluorescently labeled apoptotic cells to the phagocytes at a specific ratio (e.g., 5:1).

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.

  • Quenching of Extracellular Fluorescence:

    • Wash the cells to remove non-engulfed target cells.

    • If using a dye that also fluoresces extracellularly, add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of non-internalized cells.

  • Quantification:

    • Flow Cytometry: Harvest the phagocytic cells and analyze them by flow cytometry to determine the percentage of fluorescent cells and the mean fluorescence intensity.

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and quantify the number of engulfed particles per phagocyte.

Conclusion

The this compound protein, through its distinct and modular domains, plays a pivotal role in a wide array of cellular functions, from immune surveillance to neuronal development. A thorough understanding of the specific functions of each domain and the signaling pathways they regulate is essential for the development of novel therapeutic strategies targeting diseases where this compound function is dysregulated, such as cancer and neurological disorders. The experimental protocols provided in this guide offer a starting point for researchers to further unravel the complexities of this compound biology.

References

An In-Depth Technical Guide to the BAI1 Signaling Pathway in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a multi-domain transmembrane protein highly expressed in the central nervous system, particularly in neurons and astrocytes.[1][2] Initially identified for its anti-angiogenic properties, this compound has emerged as a critical regulator of neuronal function, playing pivotal roles in synaptogenesis, dendritic spine morphogenesis, and dendritic arborization.[1][3][4][5] Its involvement in these fundamental processes has implicated this compound in various neurological and psychiatric disorders, making it a compelling target for therapeutic development.[1][3] This technical guide provides a comprehensive overview of the core this compound signaling pathways in neurons, detailed experimental protocols for their investigation, and quantitative data to support further research and drug discovery efforts.

Core Signaling Pathways of this compound in Neurons

This compound is a versatile receptor that engages in multiple signaling cascades to exert its effects on neuronal structure and function. These pathways can be broadly categorized into those promoting synapse formation and those regulating dendritic architecture.

Regulation of Synaptogenesis and Dendritic Spine Formation

This compound is enriched at the postsynaptic density (PSD) and is essential for the formation and maturation of excitatory synapses and dendritic spines.[3][6] This function is primarily mediated through the activation of the small GTPase Rac1, which is a key regulator of the actin cytoskeleton.[3][4]

In neurons, this compound's C-terminal PDZ-binding motif is crucial for its synaptogenic function.[1][4] It directly interacts with the polarity protein Par3, which in turn recruits the Rac1-guanine nucleotide exchange factor (GEF) Tiam1.[3][4][7] This recruitment of the Par3/Tiam1 complex to postsynaptic sites leads to localized Rac1 activation.[3][4][7] Activated Rac1 then promotes actin polymerization and cytoskeletal remodeling, driving the formation and growth of dendritic spines and excitatory synapses.[3] Notably, the interaction with the ELMO/DOCK180 RacGEF complex, which is critical for this compound's role in phagocytosis, appears to be dispensable for its synaptogenic function in neurons.[4][7]

This compound contributes to synapse stability by regulating the levels of the major postsynaptic scaffolding protein, PSD-95.[3] this compound interacts with the E3 ubiquitin ligase MDM2, preventing it from targeting PSD-95 for ubiquitination and subsequent degradation by the proteasome.[8] This stabilization of PSD-95 is crucial for the structural integrity and function of the postsynaptic density.[3] Mice lacking full-length this compound exhibit reduced levels of PSD-95.[9]

This compound can also signal across the synapse to promote presynaptic differentiation.[3][10] Its extracellular N-terminal segment can induce the clustering of the presynaptic vesicular glutamate transporter 1 (vGluT1) in contacting axons.[3] Furthermore, this compound forms a receptor complex with the postsynaptic cell-adhesion molecule Neuroligin-1 (NRLN1), a well-known synaptogenic protein.[3][10] This interaction facilitates NRLN1-dependent spine growth and excitatory synaptogenesis, highlighting a cooperative mechanism in synapse development.[3][10]

Like other adhesion GPCRs, this compound can be activated by a tethered agonist mechanism involving a "Stachel" peptide sequence.[3][11] Activation of this compound with a synthetic Stachel-derived peptide has been shown to drive synaptic Rac1 activation and promote spine and synapse development, indicating that this is a key mechanism for initiating this compound's synaptogenic signaling.[3][11]

BAI1_Synaptogenesis_Pathway cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Axon This compound This compound Par3_Tiam1 Par3/Tiam1 Complex This compound->Par3_Tiam1 recruits MDM2 MDM2 This compound->MDM2 inhibits NRLN1 Neuroligin-1 This compound->NRLN1 interacts with vGluT1 vGluT1 Clustering (Presynaptic Differentiation) This compound->vGluT1 trans-synaptic signaling Rac1_GDP Rac1-GDP Par3_Tiam1->Rac1_GDP activates (GEF) Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Spine Dendritic Spine Formation & Synaptogenesis Actin->Spine PSD95 PSD-95 MDM2->PSD95 ubiquitinates PSD95_Ub PSD-95 (Ub) PSD95->PSD95_Ub Proteasome Proteasome PSD95_Ub->Proteasome degradation NRLN1->Spine Stachel Stachel Peptide (Tethered Agonist) Stachel->this compound activates

This compound signaling in synaptogenesis.
Regulation of Dendritic Arborization

Beyond the synapse, this compound also plays a crucial role in shaping the overall architecture of dendritic arbors. This function is mechanistically distinct from its role in synaptogenesis and involves the regulation of the small GTPase RhoA.

This compound loss in hippocampal neurons leads to dendritic hypertrophy, while its overexpression causes dendrite retraction.[5] This indicates that this compound acts as a brake on dendritic growth, promoting the transition from a growth phase to a stable state.[5] This growth arrest is independent of Rac1 activation and is instead mediated by the activation of RhoA.[5] this compound associates with the Rho-GTPase regulatory protein Bcr late in neuronal development.[5] This interaction stimulates the cryptic RhoA-GEF activity of Bcr, leading to increased RhoA activation in dendrites, which in turn restricts their growth.[5]

BAI1_Dendritic_Arborization_Pathway This compound This compound Bcr Bcr This compound->Bcr associates with RhoA_GDP RhoA-GDP Bcr->RhoA_GDP activates (GEF) RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP Growth_Arrest Dendritic Growth Arrest RhoA_GTP->Growth_Arrest

This compound signaling in dendritic arborization.

Quantitative Data on this compound Signaling

The following tables summarize key quantitative findings from studies on this compound signaling in neurons.

Table 1: Effects of this compound Manipulation on Neuronal Morphology

ParameterConditionOrganism/Cell TypeQuantitative ChangeReference
Spine Density This compound KnockdownMouse Hippocampal Neurons~50% decrease[3]
PSD Thickness This compound KnockoutMouse Hippocampal CA1 Neurons~40% reduction (30.5 ± 0.7 nm in WT vs. 18.7 ± 0.5 nm in KO)[10]
Total Dendrite Length This compound KnockdownRat Hippocampal NeuronsSignificant increase at 17 and 21 DIV[1]
Dendrite Number This compound KnockdownRat Hippocampal NeuronsSignificant increase by 14 DIV[1]

Table 2: Effects of this compound Signaling on Downstream Effectors

ParameterConditionOrganism/Cell TypeQuantitative ChangeReference
Rac1 Activation This compound Stachel Peptide (600 µM)Rat Hippocampal NeuronsSignificant increase in FRET ratio[11]
RhoA Activation This compound KnockdownRat Hippocampal NeuronsBlunted and delayed increase in FRET ratio[3]
PSD-95 Protein Levels This compound KnockoutMouse Brain~50% reduction[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Protocol 1: RhoA Activation Assay (Rhotekin Pulldown)

This protocol is adapted from Stephenson et al., 2013.[4]

Objective: To measure the levels of active, GTP-bound RhoA in response to this compound expression or activation.

Materials:

  • HEK293T cells

  • Expression plasmids for HA-RhoA and this compound constructs (wild-type, mutants)

  • Lipofectamine 2000 (Invitrogen)

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

  • GST-Rhotekin-RBD (Rho-binding domain) fusion protein coupled to glutathione-agarose beads (e.g., from Cytoskeleton, Inc. or produced in-house)

  • Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, supplemented with protease inhibitors)

  • 2x Laemmli sample buffer

  • Anti-HA antibody

  • Anti-RhoA antibody (for total RhoA)

  • SDS-PAGE gels and western blotting apparatus

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in 100 mm dishes and grow to 70-80% confluency.

    • Co-transfect cells with plasmids encoding HA-RhoA and the desired this compound construct using Lipofectamine 2000 according to the manufacturer's instructions. An empty vector control should be included.

    • Incubate for 24-48 hours post-transfection.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 500 µL of ice-cold Lysis Buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Rotate the lysates for 30 minutes at 4°C.

    • Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Pulldown of Active RhoA:

    • Transfer the supernatant to a new tube. Reserve a small aliquot (e.g., 20 µL) for determining total RhoA levels by western blot.

    • Add 20-30 µg of GST-Rhotekin-RBD beads to each lysate.

    • Incubate on a rotator for 1 hour at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

    • After the final wash, remove all supernatant and resuspend the beads in 40 µL of 2x Laemmli sample buffer.

  • Western Blot Analysis:

    • Boil the samples for 5 minutes.

    • Resolve the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an anti-HA antibody to detect the pulled-down active RhoA.

    • Probe the reserved lysate aliquots with an anti-RhoA antibody to determine total RhoA levels for normalization.

    • Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

RhoA_Pulldown_Workflow start Start: HEK293T cells transfect Co-transfect with HA-RhoA and this compound plasmids start->transfect lyse Lyse cells in ice-cold Lysis Buffer transfect->lyse clarify Clarify lysate by centrifugation lyse->clarify input Take aliquot for 'Total RhoA' input clarify->input pulldown Incubate lysate with GST-Rhotekin-RBD beads clarify->pulldown sds_page SDS-PAGE input->sds_page wash Wash beads 3x with Wash Buffer pulldown->wash elute Elute bound proteins in Laemmli buffer wash->elute elute->sds_page western Western Blot sds_page->western probe_active Probe with anti-HA Ab (Active RhoA) western->probe_active probe_total Probe input with anti-RhoA Ab (Total RhoA) western->probe_total quantify Quantify band intensities probe_active->quantify probe_total->quantify end End: Ratio of Active/Total RhoA quantify->end

Workflow for RhoA Pulldown Assay.
Protocol 2: In Utero Electroporation for shRNA-mediated Knockdown of this compound

This protocol is a general guide based on methods described by Duman et al., 2013 and Tu et al., 2018.[3][4]

Objective: To specifically knockdown this compound expression in a subset of hippocampal neurons in the developing mouse brain to study its effects on neuronal morphology.

Materials:

  • Timed-pregnant mice (e.g., C57BL/6) at embryonic day 14.5 (E14.5)

  • shRNA construct against this compound cloned into a suitable vector (e.g., pSuper) co-expressing a fluorescent reporter (e.g., EGFP)

  • Endotoxin-free plasmid DNA preparation kit

  • Surgical anesthesia for mice (e.g., isoflurane)

  • Surgical tools: fine scissors, forceps, ring forceps

  • Micropipette puller and microinjector

  • Glass capillaries

  • Electroporator (e.g., NEPA21, CUY21)

  • Forceps-type electrodes (e.g., 5 mm platinum paddles)

  • Fast Green dye

  • Sterile PBS

  • Suture materials

Procedure:

  • Preparation:

    • Prepare high-quality, endotoxin-free plasmid DNA containing the this compound shRNA and EGFP reporter at a concentration of 1-2 µg/µL in sterile TE buffer.

    • Add Fast Green dye to the DNA solution (e.g., 1:10) to visualize the injection.

    • Pull glass capillaries to a fine point and break the tip to create a sharp injection needle.

  • Surgery:

    • Anesthetize the pregnant mouse according to approved animal care protocols.

    • Make a midline abdominal incision to expose the uterine horns.

    • Carefully externalize one uterine horn and keep it moist with warm, sterile PBS.

  • Injection and Electroporation:

    • Gently hold an embryo through the uterine wall.

    • Inject approximately 1-2 µL of the DNA/dye mixture into one of the lateral ventricles of the embryonic brain. Successful injection is confirmed by the visualization of the dye filling the ventricle.

    • Position the forceps-type electrodes on either side of the embryo's head, with the positive electrode targeting the hippocampus.

    • Deliver a series of square-wave electrical pulses (e.g., 5 pulses of 35-50 V for 50 ms at 950 ms intervals). The exact parameters may need optimization.

    • Return the uterine horn to the abdominal cavity.

  • Post-operative Care and Analysis:

    • Suture the abdominal wall and skin.

    • Allow the dam to recover and carry the pups to term.

    • Analyze the brains of the offspring at the desired postnatal day (e.g., P21).

    • Prepare brain slices and perform immunohistochemistry or fluorescent imaging to visualize the EGFP-positive neurons and analyze their morphology (dendritic arborization, spine density).

In_Utero_Electroporation_Workflow start Start: Timed-pregnant mouse (E14.5) anesthetize Anesthetize dam start->anesthetize expose_uterus Expose uterine horns anesthetize->expose_uterus inject Inject shRNA/EGFP plasmid into embryonic ventricle expose_uterus->inject electroporate Apply electrical pulses across the head inject->electroporate suture Return uterus and suture incision electroporate->suture recover Allow dam to recover and pups to be born suture->recover analyze Analyze pup brains at desired postnatal day recover->analyze end End: Morphological analysis of EGFP-positive neurons analyze->end

Workflow for In Utero Electroporation.
Protocol 3: Mixed-Culture Assay for Trans-synaptic Signaling

This protocol is based on the method described by Biederer and Scheiffele, 2007, and applied in Tu et al., 2018.[3]

Objective: To determine if this compound can induce presynaptic differentiation in contacting axons when expressed in a non-neuronal cell line.

Materials:

  • COS-7 or HEK293T cells

  • Primary hippocampal neurons

  • Expression plasmid for this compound (and a control plasmid, e.g., EGFP alone)

  • Transfection reagent for non-neuronal cells (e.g., Lipofectamine 2000)

  • Culture media for COS-7/HEK293T and neurons

  • Antibodies against presynaptic markers (e.g., anti-vGluT1 or anti-synapsin) and a marker for the transfected cells (if not fluorescently tagged)

  • Fluorescence microscope

Procedure:

  • Preparation of Non-neuronal Cells:

    • Plate COS-7 or HEK293T cells on coverslips.

    • Transfect the cells with the this compound expression plasmid or a control plasmid. Allow 24-48 hours for protein expression.

  • Preparation of Neuronal Culture:

    • Prepare primary hippocampal neurons from embryonic rats or mice (e.g., E18) and plate them at a suitable density. Culture for 5-9 days in vitro (DIV).

  • Co-culture:

    • Invert the coverslips with the transfected non-neuronal cells and place them on top of the cultured hippocampal neurons.

    • Co-culture for 24-48 hours.

  • Immunocytochemistry:

    • Fix the co-cultures with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with the primary antibody against the presynaptic marker (e.g., anti-vGluT1).

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Imaging and Analysis:

    • Image the co-cultures using a fluorescence microscope.

    • Quantify the clustering of the presynaptic marker on the axons that are in contact with the transfected non-neuronal cells. Compare the clustering induced by this compound-expressing cells to that of control cells.

Conclusion

The this compound signaling pathway is a complex and multifaceted system that plays a critical role in shaping the neuronal circuitry of the brain. Its dual function in promoting synaptogenesis through Rac1-dependent mechanisms and regulating dendritic arborization via RhoA activation highlights its importance as a master regulator of neuronal development. The trans-synaptic signaling capabilities of this compound and its interaction with other key synaptic molecules further underscore its significance in establishing and maintaining functional neural networks. A thorough understanding of these pathways, facilitated by the experimental approaches detailed in this guide, is essential for unraveling the complexities of brain development and for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.

References

The Dichotomous Role of BAI1 in Angiogenesis and Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a multifaceted transmembrane protein with significant implications in the fields of oncology and vascular biology.[1][2][3] Primarily recognized for its potent anti-angiogenic and tumor-suppressive functions, this compound's expression is frequently diminished or silenced in various malignancies, including glioblastoma, medulloblastoma, lung, and breast cancer.[1][4][5][6][7][8][9] This loss of expression is often correlated with increased tumor progression, vascularity, and poor patient prognosis.[1][6] this compound exerts its influence through a variety of mechanisms, including the inhibition of endothelial cell proliferation, the engulfment of apoptotic cells, and the modulation of key signaling pathways involving p53 and Rac1.[2][10][11] This technical guide provides an in-depth exploration of the core functions of this compound, its signaling cascades, and the experimental methodologies used to elucidate its role in angiogenesis and cancer, offering a comprehensive resource for researchers and drug development professionals.

This compound Structure and Function

This compound is a member of the adhesion G protein-coupled receptor (GPCR) family, characterized by a large extracellular domain, a seven-transmembrane region, and an intracellular domain.[1] The extracellular domain contains several functional motifs, including five thrombospondin type 1 repeats (TSRs), an integrin-binding Arg-Gly-Asp (RGD) motif, and a G protein-coupled receptor autoproteolysis-inducing (GAIN) domain.[1][12][13][14]

The anti-angiogenic activity of this compound is largely attributed to its TSRs.[12][15] The extracellular domain of this compound can be proteolytically cleaved at a GPCR proteolytic site (GPS) to release a 120 kDa soluble fragment known as Vasculostatin (Vstat120).[1][16][17][18] This secreted fragment, containing the five TSRs, potently inhibits angiogenesis and tumor growth.[1][16][17][18] Another cleavage by matrix metalloproteinase 14 (MMP14) generates a 40 kDa fragment, Vasculostatin-40, which also possesses anti-angiogenic properties.[14][19]

Beyond its anti-angiogenic role, this compound is a recognized phagocytic receptor.[2][10] It directly binds to phosphatidylserine exposed on the surface of apoptotic cells via its TSRs, triggering their engulfment.[2][20][21] This function is crucial for tissue homeostasis and the prevention of chronic inflammation.

This compound in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[22] this compound acts as a negative regulator of this process through multiple mechanisms.

Inhibition of Endothelial Cell Proliferation and Migration

The secreted fragments of this compound, particularly Vstat120, can directly inhibit the proliferation and migration of endothelial cells, the building blocks of blood vessels.[16][23] This inhibition is mediated, at least in part, through the interaction of the TSRs with receptors on endothelial cells, such as CD36 and αvβ5 integrin.[1][23] The binding of this compound-TSRs to αvβ5 integrin has been shown to suppress endothelial cell proliferation.[23]

Induction of Endothelial Cell Apoptosis

Overexpression of this compound in vascular endothelial cells can lead to increased apoptosis, further contributing to its anti-angiogenic effects.[1]

This compound in Cancer

The role of this compound as a tumor suppressor is well-documented across a range of cancers.[1][4][24] Its expression is frequently downregulated in malignant tissues, and restoration of its expression has been shown to reduce tumor growth and vascularity in preclinical models.[1][5][6][25]

Downregulation in Cancer

Decreased this compound expression has been observed in glioblastoma, medulloblastoma, lung adenocarcinoma, colorectal cancer, renal cell carcinoma, and breast cancer.[1][4][5][6][12][26] This downregulation is often a consequence of epigenetic silencing through promoter hypermethylation.[1][5][6][8][27] The methyl-CpG-binding protein MBD2 has been implicated in maintaining the silenced state of the this compound gene in glioblastoma.[8][27]

Tumor Suppressive Functions

The tumor-suppressive activities of this compound are multifaceted and include:

  • Inhibition of Angiogenesis: By restricting the blood supply to tumors, this compound can stifle their growth and metastatic potential.[22][25]

  • Induction of Apoptosis: this compound can promote the engulfment of apoptotic cancer cells, contributing to tumor clearance.[10]

  • Modulation of Signaling Pathways: this compound interacts with and modulates key signaling pathways that regulate cell growth, proliferation, and survival.

Signaling Pathways

This compound is integrated into several critical signaling networks that underpin its role in angiogenesis and cancer.

The p53-BAI1 Axis

This compound was initially identified as a p53-target gene, containing a functional p53-binding site within an intron.[15][22] Wild-type p53 can induce the expression of this compound.[22] However, the direct transcriptional regulation of this compound by p53 in some cancer types, like glioblastoma, has been debated, with some studies showing no correlation between this compound and p53 expression.[12][28] More recently, a crucial link has been established where this compound can protect the p53 tumor suppressor protein from degradation.[11] this compound achieves this by preventing the E3 ubiquitin ligase Mdm2 from mediating the polyubiquitination of p53.[11][29] The loss of this compound leads to reduced p53 levels, thereby promoting tumor growth.[11]

BAI1_p53_Pathway p53 p53 Degradation p53 Degradation p53->Degradation Tumor_Suppression Tumor Suppression p53->Tumor_Suppression Mdm2 Mdm2 Ub Ubiquitination Mdm2->Ub This compound This compound This compound->Mdm2 Ub->p53 BAI1_Phagocytosis_Pathway Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) This compound This compound Apoptotic_Cell->this compound binds ELMO_Dock180 ELMO/Dock180 Complex This compound->ELMO_Dock180 recruits Rac1_GDP Rac1-GDP (inactive) ELMO_Dock180->Rac1_GDP activates Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Actin_Rearrangement Actin Cytoskeleton Rearrangement Rac1_GTP->Actin_Rearrangement Engulfment Engulfment (Phagocytosis) Actin_Rearrangement->Engulfment BAI1_Rho_Pathway This compound This compound (C-terminal fragment) G_alpha12_13 Gα12/13 This compound->G_alpha12_13 activates RhoGEF RhoGEF G_alpha12_13->RhoGEF activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates Cytoskeletal_Effects Cytoskeletal Effects ROCK->Cytoskeletal_Effects Experimental_Workflow cluster_Expression This compound Expression Analysis cluster_InVivo In Vivo Functional Assays RNA_Extraction RNA Extraction RT_PCR RT-PCR / qRT-PCR RNA_Extraction->RT_PCR Protein_Extraction Protein Extraction Western_Blot Western Blot Protein_Extraction->Western_Blot Cell_Culture Cancer Cell Culture (± this compound expression) Xenograft Subcutaneous or Intracerebral Injection Cell_Culture->Xenograft Chamber_Implantation Skinfold Chamber Implantation Cell_Culture->Chamber_Implantation Tumor_Monitoring Tumor Growth Monitoring Xenograft->Tumor_Monitoring Histology Histological Analysis (Necrosis, MVD) Tumor_Monitoring->Histology Intravital_Microscopy Intravital Microscopy Chamber_Implantation->Intravital_Microscopy start

References

BAI1: A Suppressed Guardian in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Brain-Specific Angiogenesis Inhibitor 1 as a Tumor Suppressor in Glioblastoma

Executive Summary

The Molecular Landscape of BAI1 in Glioblastoma

This compound is a large transmembrane protein characterized by a significant extracellular domain containing thrombospondin type-1 repeats (TSRs), which are crucial for its anti-angiogenic properties.[6][7] In normal brain tissue, this compound is widely expressed, but its levels are dramatically reduced or completely absent in the majority of GBM cell lines and patient-derived tumors.[3][8] This silencing is not typically due to genetic mutation but rather epigenetic modifications, specifically hypermethylation of the this compound promoter, which leads to the recruitment of methyl-CpG-binding domain protein 2 (MBD2) and subsequent transcriptional repression.[4][9][10]

Quantitative Analysis of this compound Function

The tumor-suppressive effects of this compound in glioblastoma have been quantified in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

In Vitro Assays Experimental System Effect of this compound Restoration/Treatment Quantitative Outcome Reference
Cell Proliferation Human Glioblastoma Cell Lines (U87MG, U373MG, SW1783)Transfection with Adenovirus-BAI1 (Adethis compound)Significant decrease in cell number (e.g., 2.12 ± 0.18 x 10^5 cells with Adethis compound vs. 4.23 ± 0.18 x 10^5 cells with control)[11]
Anti-Angiogenesis (Tube Formation) Human Umbilical Vein Endothelial Cells (HUVECs)Treatment with Vstat120 (a secreted fragment of this compound)Significant inhibition of capillary-like tube formation[12]
Cell Migration Human Glioblastoma Cell LinesRestoration of this compound expressionDramatic decrease in brain tumor invasion in mouse xenografts[4][5]
In Vivo Models Model System This compound-based Intervention Key Findings Quantitative Outcome Reference
Subcutaneous & Intracerebral Xenografts SCID mice with human glioblastoma cellsIntratumoral injection of Adenovirus-BAI1 (Adthis compound)Impaired tumor growth, extensive necrosis, reduced vascular density, and increased survivalSignificantly longer mean survival time (26 ± 4.6 days for Adthis compound-treated vs. 17.3 ± 2.3 days for control)[11][13][14]
Orthotopic Xenografts Nude mice with human glioma cells expressing Vstat120Expression of Vstat120Significantly smaller tumors compared to controls[1]
Clinical Data (TCGA) Patient Cohort Analysis Correlation Reference
Glioblastoma The Cancer Genome Atlas (TCGA)Microarray analysis of this compound mRNA expressionLow this compound expression correlates with poor patient outcome and elevated expression of mesenchymal genes[4][5]

Key Signaling Pathways Modulated by this compound

This compound exerts its tumor-suppressive effects by engaging with and modulating several critical signaling pathways implicated in glioblastoma.

Inhibition of Angiogenesis
Regulation of Cell Migration and Invasion: The ELMO/Dock180/Rac1 Axis

This compound plays a crucial role in cell migration through its interaction with the ELMO/Dock180 signaling complex, which acts as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[4][15] By modulating Rac1 activity, this compound influences the cytoskeletal rearrangements necessary for cell movement. In the context of glioblastoma, the loss of this compound may lead to dysregulated Rac1 signaling, thereby promoting tumor cell invasion.[4]

Stabilization of p53 through Mdm2 Sequestration

Recent evidence has unveiled a direct link between this compound and the p53 tumor suppressor pathway. This compound can physically interact with Mdm2, the primary E3 ubiquitin ligase responsible for p53 degradation.[16][17] By binding to Mdm2 in the cytoplasm, this compound prevents its nuclear translocation and subsequent ubiquitination and degradation of p53.[16] The loss of this compound in glioblastoma therefore contributes to the destabilization and inactivation of p53, a cornerstone of tumor suppression.

Counteracting the TGF-β-Induced Mesenchymal Transition

The transforming growth factor-beta (TGF-β) signaling pathway is a potent driver of the epithelial-to-mesenchymal transition (EMT), a process that enhances tumor invasion and therapeutic resistance. Low this compound expression in glioblastoma correlates with an increase in the expression of mesenchymal genes.[4][5] Mechanistically, the N-terminal TSR#1 of this compound has been shown to inhibit the maturation of TGF-β1, thereby suppressing this pro-invasive signaling cascade.[4][5]

Visualizing this compound-Related Cellular Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow involving this compound.

BAI1_p53_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Mdm2_cyto Mdm2 This compound->Mdm2_cyto Binds and Sequesters Mdm2_nuc Mdm2 Mdm2_cyto->Mdm2_nuc Translocation p53_cyto p53 p53_nuc p53 p53_cyto->p53_nuc Translocation Ub Ubiquitin Ub->p53_nuc Ubiquitinates Mdm2_nuc->p53_nuc Binds p53_degradation p53 Degradation p53_nuc->p53_degradation Tumor_Suppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) p53_nuc->Tumor_Suppression Activates

This compound-p53 Signaling Pathway

BAI1_Rac1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound ELMO ELMO This compound->ELMO Recruits Dock180 Dock180 ELMO->Dock180 Binds Rac1_GDP Rac1-GDP (Inactive) Dock180->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Actin_Polymerization Actin Polymerization & Cytoskeletal Rearrangement Rac1_GTP->Actin_Polymerization Cell_Migration Cell Migration Actin_Polymerization->Cell_Migration

This compound-Rac1 Signaling Pathway

TGFb_BAI1_Pathway TGFb_ligand TGF-β1 (Latent) TGFb_receptor TGF-β Receptor TGFb_ligand->TGFb_receptor Binds & Activates SMAD_complex SMAD2/3-SMAD4 Complex TGFb_receptor->SMAD_complex Phosphorylates & Activates Mesenchymal_genes Mesenchymal Gene Expression (e.g., SLUG, TWIST1) SMAD_complex->Mesenchymal_genes Promotes Transcription Invasion Tumor Invasion Mesenchymal_genes->Invasion This compound This compound (TSR#1) This compound->TGFb_ligand Inhibits Maturation

This compound and TGF-β Signaling

Experimental_Workflow start Glioblastoma Cells (Low this compound) transfection Transfection with Adenovirus-BAI1 start->transfection control Control Transfection (e.g., Adenovirus-LacZ) start->control injection Orthotopic Injection into Immunocompromised Mice transfection->injection control->injection monitoring Tumor Growth Monitoring (Bioluminescence Imaging) injection->monitoring analysis Endpoint Analysis: - Survival Curve - Tumor Volume - Immunohistochemistry (Vascularity) monitoring->analysis

In Vivo Xenograft Workflow

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the tumor-suppressive functions of this compound in glioblastoma.

Cell Migration (Transwell) Assay

This assay quantifies the migratory capacity of glioblastoma cells in response to this compound expression.

  • Materials:

    • Glioblastoma cell lines (e.g., U87-MG)

    • Transwell inserts with 8 µm pore size polycarbonate membranes

    • 24-well plates

    • Serum-free DMEM and DMEM with 10% FBS

    • Cotton swabs

    • 4% Paraformaldehyde

    • 0.5% Crystal Violet solution

  • Procedure:

    • Culture glioblastoma cells to sub-confluency.

    • Harvest cells and resuspend in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.

    • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

    • Add 600 µL of DMEM containing 10% FBS to the lower chamber as a chemoattractant.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the migrated cells with 0.5% crystal violet solution for 10 minutes.

    • Wash the inserts with PBS and allow them to air dry.

    • Visualize and count the migrated cells under a microscope. The number of migrated cells is a measure of cell migration.[18][19][20]

In Vivo Orthotopic Glioblastoma Xenograft Model and Bioluminescence Imaging

This protocol describes the establishment of an orthotopic GBM model in mice and the monitoring of tumor growth using bioluminescence imaging.

  • Materials:

    • Luciferase-expressing glioblastoma cells

    • Immunocompromised mice (e.g., athymic nude mice)

    • Stereotactic apparatus

    • In vivo imaging system (e.g., IVIS)

    • D-luciferin

    • Anesthesia (e.g., isoflurane)

  • Procedure:

    • Cell Preparation: Culture luciferase-expressing glioblastoma cells. On the day of injection, harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^5 cells in 5 µL).

    • Stereotactic Intracranial Injection:

      • Anesthetize the mouse.

      • Mount the mouse in a stereotactic frame.

      • Create a small burr hole in the skull at predetermined coordinates corresponding to the desired brain region (e.g., striatum).

      • Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

      • Withdraw the needle slowly and suture the scalp incision.

    • Bioluminescence Imaging:

      • At desired time points post-injection, anesthetize the tumor-bearing mice.

      • Intraperitoneally inject D-luciferin (150 mg/kg body weight).

      • After 10-15 minutes, place the mice in the imaging chamber of the in vivo imaging system.

      • Acquire bioluminescent images. The light intensity, measured as photons per second, correlates with the tumor volume.[5][21][22]

    • Data Analysis: Quantify the bioluminescent signal from a defined region of interest over the tumor area to monitor tumor growth over time and in response to treatment.

Chromatin Immunoprecipitation (ChIP) Assay for MBD2 Binding

This assay is used to determine the in vivo association of MBD2 with the this compound promoter.

  • Materials:

    • Glioblastoma cell lines

    • Formaldehyde

    • Glycine

    • Cell lysis buffer

    • Nuclear lysis buffer

    • Sonication equipment

    • Antibody against MBD2

    • Protein A/G magnetic beads

    • Wash buffers

    • Elution buffer

    • RNase A and Proteinase K

    • DNA purification kit

    • Primers for the this compound promoter region for qPCR

  • Procedure:

    • Cross-linking: Treat glioblastoma cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

    • Cell Lysis and Sonication: Lyse the cells to release the nuclei. Isolate the nuclei and lyse them. Shear the chromatin into fragments of 200-1000 bp by sonication.

    • Immunoprecipitation:

      • Pre-clear the chromatin with protein A/G beads.

      • Incubate the chromatin with an antibody against MBD2 (or a control IgG) overnight.

      • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of NaCl.

    • DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

    • Quantitative PCR (qPCR): Perform qPCR using primers specific to the CpG island region of the this compound promoter to quantify the amount of immunoprecipitated DNA. Enrichment is calculated relative to the input and the IgG control.[9][10]

Therapeutic Implications and Future Directions

The consistent loss of this compound in glioblastoma and its potent tumor-suppressive functions make it an attractive target for therapeutic intervention. Strategies aimed at restoring this compound expression or function are being actively explored.

  • Epigenetic Modifiers: Given that this compound is silenced by hypermethylation, drugs that inhibit DNA methylation (e.g., 5-aza-2'-deoxycytidine) or MBD2 could reactivate this compound expression.[4][9]

  • Gene Therapy: Delivery of the this compound gene using viral vectors (e.g., adenoviral vectors) has shown promise in preclinical models, leading to reduced tumor growth and increased survival.[13][14]

Future research should focus on developing clinically translatable strategies to target the this compound pathway. This includes the development of more specific and potent MBD2 inhibitors, optimizing gene delivery systems for the brain, and exploring combination therapies that couple this compound restoration with standard-of-care treatments for glioblastoma. A deeper understanding of the intricate signaling networks regulated by this compound will undoubtedly open new avenues for the treatment of this devastating disease.

References

Technical Guide: The Mechanism of BAI1 in Apoptotic Cell Clearance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Brain Angiogenesis Inhibitor 1 (BAI1), also known as ADGRB1, is a member of the adhesion G protein-coupled receptor (aGPCR) family that plays a pivotal role in the process of efferocytosis—the clearance of apoptotic cells.[1][2] this compound functions as a direct pattern recognition receptor on phagocytes, recognizing the "eat-me" signal phosphatidylserine (PtdSer) exposed on the surface of dying cells.[3][4][5] This recognition event triggers a highly conserved intracellular signaling cascade, primarily through the ELMO1/Dock180/Rac1 module, which orchestrates the necessary cytoskeletal rearrangements for engulfment.[3][6][7] Dysregulation of this compound-mediated efferocytosis has been implicated in chronic inflammation and autoimmune disorders, making it a molecule of significant interest for therapeutic development.[8][9] This document provides a comprehensive technical overview of the this compound mechanism, detailing its signaling pathways, quantitative functional data, and key experimental protocols for its study.

This compound: Structure and Ligand Recognition

This compound is a large, single-pass transmembrane protein characterized by a significant N-terminal extracellular domain (ECD), a seven-transmembrane region, and an intracellular C-terminal domain.[4][10]

  • Extracellular Domain (ECD): The ECD contains five thrombospondin type 1 repeats (TSRs).[1][11] These TSR domains are directly responsible for binding to phosphatidylserine (PtdSer), an anionic phospholipid that becomes exposed on the outer leaflet of the plasma membrane during the early stages of apoptosis.[3][4][12] This this compound-PtdSer interaction is a critical first step in the recognition of apoptotic targets by phagocytes.[5][13]

The Core Signaling Pathway of this compound-Mediated Efferocytosis

The canonical pathway for this compound-mediated efferocytosis involves a direct and evolutionarily conserved signaling module that culminates in the activation of the small GTPase Rac1.[9][17]

  • Recognition and Receptor Engagement: An apoptotic cell exposes PtdSer on its surface. The TSRs of this compound on a phagocyte (such as a macrophage) directly bind to this PtdSer.[5][14]

  • Recruitment of the GEF Complex: This ligand binding induces a conformational change in this compound, leading to the recruitment of the Engulfment and Cell Motility 1 (ELMO1) protein to a conserved helical region in this compound's cytoplasmic tail.[1][3][14]

  • Cytoskeletal Reorganization: Activated, GTP-bound Rac1 is a master regulator of the actin cytoskeleton.[1] It initiates a cascade of events leading to actin polymerization, membrane protrusion, and the formation of a "phagocytic cup" that surrounds and ultimately internalizes the apoptotic cell.[1][14]

Signaling Pathway Visualization

BAI1_Signaling_Pathway cluster_apoptotic_cell Apoptotic Cell cluster_phagocyte Phagocyte cluster_membrane Plasma Membrane PtdSer Phosphatidylserine (PtdSer) (exposed on outer leaflet) This compound This compound PtdSer->this compound binds to TSR domains ELMO1 ELMO1 This compound->ELMO1 recruits Dock180 Dock180 ELMO1->Dock180 Rac1_GDP Rac1-GDP (inactive) Dock180->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP GTP GDP Actin Actin Cytoskeleton Rearrangement Rac1_GTP->Actin activates Engulfment Engulfment (Phagocytosis) Actin->Engulfment leads to

Caption: The this compound signaling cascade for apoptotic cell clearance.

Quantitative Data on this compound Function

While much of the literature describes the effects of this compound qualitatively, several studies provide data on the functional consequences of altering this compound expression or function. These findings are summarized below.

Experimental ModelManipulationKey ResultReference(s)
Primary Mouse MacrophagesKnockdown of endogenous this compoundSignificant reduction in binding and internalization of apoptotic cells.[3][20]
Heterologous Non-phagocytic CellsOverexpression of this compoundConfers the ability to attach and engulf apoptotic targets.[18][21]
Mouse Model of ColitisThis compound knockout (this compound-/-)Increased accumulation of uncleared apoptotic cells, leading to more severe colonic inflammation and tissue damage.[2][8]
C2C12 MyoblastsOverexpression of this compoundEnhanced myoblast fusion, a process mechanistically similar to phagocytosis.[11]
Macrophages expressing mutant this compoundMutation of ELMO1 binding site (RKR-AAA)Failure to activate Rac1 and impaired internalization of targets, despite normal binding.[15][18]
This compound-/- MiceGene knockoutImpaired muscle regeneration after injury, linked to defective clearance of dying myoblasts.[11]

Key Experimental Protocols

The study of this compound-mediated efferocytosis relies on a set of core cell biology and biochemistry techniques. Detailed below are generalized protocols for the most common assays.

In Vitro Efferocytosis Assay

This assay measures the ability of phagocytes to engulf apoptotic cells.

Objective: To quantify the phagocytosis of apoptotic cells by macrophages in a co-culture system.

Methodology:

  • Induction of Apoptosis: Target cells (e.g., Jurkat T cells, thymocytes) are induced to undergo apoptosis. Common methods include UV irradiation (254 nm), or treatment with agents like staurosporine or camptothecin. Apoptosis is confirmed by Annexin V/Propidium Iodide staining and flow cytometry.[22]

  • Labeling of Apoptotic Cells: Apoptotic cells are labeled with a fluorescent dye for tracking. Options include:

    • pH-sensitive dyes (e.g., pHrodo): Fluoresce brightly only in the acidic environment of the phagosome, minimizing signal from non-internalized cells.[23]

    • Cytoplasmic dyes (e.g., CMFDA, DiI): Stain the entire cell.[24][25]

  • Co-culture: Phagocytes (e.g., bone marrow-derived macrophages, THP-1 cells) are plated in a multi-well plate. The labeled apoptotic cells are then added, typically at a ratio of 1:1 to 5:1 (apoptotic cell:phagocyte), and incubated at 37°C for a defined period (e.g., 30-90 minutes).[24]

  • Quenching and Washing: To distinguish between bound and fully engulfed cells, extracellular fluorescence is quenched using a reagent like Trypan Blue.[24] Wells are then washed to remove any remaining non-adherent apoptotic cells.

  • Quantification: The extent of efferocytosis is measured.

    • Flow Cytometry: Phagocytes are harvested and analyzed. The percentage of fluorescent phagocytes (those that have engulfed at least one apoptotic cell) is determined.[24][26]

    • Fluorescence Microscopy: Cells are fixed and imaged. The phagocytic index is calculated as (number of phagocytes containing apoptotic cells / total number of phagocytes) x 100.[26]

Experimental Workflow Visualization

Efferocytosis_Workflow cluster_preparation Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Analysis TargetCells 1. Culture Target Cells (e.g., Jurkat, Thymocytes) InduceApoptosis 2. Induce Apoptosis (e.g., UV, Staurosporine) TargetCells->InduceApoptosis LabelCells 3. Label Apoptotic Cells (e.g., pHrodo, CMFDA) InduceApoptosis->LabelCells CoCulture 5. Co-culture Phagocytes with Labeled Apoptotic Cells LabelCells->CoCulture Add 'meal' Phagocytes 4. Plate Phagocytes (e.g., Macrophages) Phagocytes->CoCulture Quench 6. Quench Extracellular Signal & Wash CoCulture->Quench Analysis 7. Quantify Engulfment Quench->Analysis Proceed to Flow Flow Cytometry (% Positive Phagocytes) Analysis->Flow Microscopy Fluorescence Microscopy (Phagocytic Index) Analysis->Microscopy

Caption: A typical experimental workflow for an in vitro efferocytosis assay.

Rac1 Activation Assay (G-LISA / Pull-down)

Objective: To measure the level of active, GTP-bound Rac1 in phagocytes following stimulation with apoptotic cells.

Methodology:

  • Cell Stimulation: Phagocytes are serum-starved and then stimulated by adding apoptotic cells for a short period (typically 2-10 minutes) to capture peak signaling.

  • Cell Lysis: Cells are rapidly lysed in a buffer containing protease inhibitors to preserve protein activity.

  • Affinity Precipitation (Pull-down): Lysates are incubated with beads coupled to the p21-binding domain (PBD) of the Rac1 effector protein PAK. PBD specifically binds to the GTP-bound (active) form of Rac1.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound Rac1-GTP is then eluted.

  • Detection: The amount of active Rac1 is quantified by Western blot using a Rac1-specific antibody. Alternatively, ELISA-based activity assays (G-LISA) provide a more quantitative, high-throughput readout. The results are compared to total Rac1 levels in the initial lysates. An increase in the Rac1-GTP/Total Rac1 ratio indicates activation.[15]

Conclusion and Therapeutic Implications

This compound is a crucial receptor that bridges the recognition of apoptotic cells to the intracellular machinery of phagocytosis. Its mechanism, centered on the PtdSer-BAI1-ELMO-Dock180-Rac1 axis, is fundamental for maintaining tissue homeostasis and preventing inflammation.[8][9] The detailed understanding of this pathway provides multiple points for potential therapeutic intervention. For drug development professionals, strategies aimed at modulating this compound activity—either enhancing it to promote the resolution of inflammation in autoimmune diseases or inhibiting it in contexts like cancer where efferocytosis can be immunosuppressive—represent a promising frontier. Further research into the tissue-specific regulation of this compound and its alternative signaling partners will be critical for developing targeted and effective therapies.

References

Transcriptional and Post-Translational Regulation of BAI1 by p53: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as ADGRB1, is a member of the adhesion G protein-coupled receptor family with significant roles in inhibiting angiogenesis, suppressing tumor growth, and regulating synaptogenesis.[1][2][3] Its connection to the tumor suppressor protein p53 has been a subject of evolving research. Initially identified as a direct transcriptional target of p53, recent evidence points towards a more complex regulatory relationship involving a positive feedback loop where this compound stabilizes p53. This guide provides an in-depth technical overview of the multifaceted regulation of this compound by p53, presenting key experimental findings, detailed methodologies, and visual representations of the underlying molecular mechanisms.

I. The Evolving Paradigm: From Direct Transcriptional Target to a Key Stabilizer of p53

The understanding of the interplay between p53 and this compound has shifted over time. Initial studies suggested a direct transcriptional activation, while later research uncovered a crucial role for this compound in the post-translational regulation of p53.

Initial Hypothesis: this compound as a Direct p53-Inducible Gene

The this compound gene was first identified in a screening for genes containing consensus binding sites for the p53 transcription factor.[4][5] A putative p53-binding site was located within an intron of the this compound gene, leading to the hypothesis that p53 directly upregulates its expression.[1][6][7] This was supported by early findings that showed this compound expression was inducible by wild-type p53 and was often reduced or absent in glioblastoma cell lines.[8][9]

However, this direct transcriptional link has been contested. Several studies, primarily in the context of glioblastoma, found no correlation between the TP53 gene status and this compound mRNA or protein expression.[4][10][11] Attempts to induce this compound mRNA expression by transfecting glioma cells with wild-type p53 were unsuccessful in some instances, despite the successful induction of known p53 target genes like p21/CDKN1A.[4] This suggests that the transcriptional regulation of this compound by p53 may be cell-type specific or require additional co-factors.[4]

The Current Model: this compound as a Protector of p53

More recent and robust evidence has established a pivotal role for this compound in stabilizing the p53 protein. This occurs through a mechanism that counteracts the p53-negative regulator, MDM2. This compound has been shown to bind to MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[12][13][14] By sequestering MDM2, this compound prevents the polyubiquitination of p53, leading to its stabilization and accumulation.[12][15][16] This creates a positive feedback loop where this compound, whose expression may be influenced by p53, in turn protects p53 from degradation, thereby amplifying its tumor-suppressive functions.[7][12]

The loss of this compound expression, often observed in cancers like medulloblastoma through epigenetic silencing, leads to a significant reduction in p53 levels and accelerates tumor growth.[12][13][15][16][17] This highlights the critical role of the this compound-p53 axis in tumor suppression.

II. Quantitative Data on the this compound-p53 Interaction

The following tables summarize key quantitative findings from studies investigating the regulatory relationship between this compound and p53.

Cell LineExperimental ConditionParameter MeasuredResultReference
Human Medulloblastoma (MB) CellsStable restoration of this compound expressionCell Proliferation~2-fold reduction[12]
Colon Cancer HCT116 CellsGenetic knockout of TP53Effect of this compound on cell growthAbrogation of this compound's growth-suppressive effects[12]

Table 1: Quantitative Analysis of this compound's p53-Dependent Tumor Suppressive Function

Cell LineExperimental ConditionParameter MeasuredResultReference
T98G Glioma CellsTransient transfection with wild-type p53 cDNAThis compound mRNA inductionNo detectable induction[4]
GM 47-23 (T98G clone with dexamethasone-inducible wt p53)Dexamethasone (1 μmol/L for 18 hours) treatmentThis compound mRNA inductionNo induction[4]
2024 Cells (LNZ308 clone with doxycycline-responsive wt p53)Doxycycline (2 μg/ml) for 24 hoursThis compound mRNA inductionNo induction[4]

Table 2: Analysis of p53-Mediated this compound mRNA Expression in Glioma Cells

III. Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the transcriptional and post-translational regulation of this compound by p53.

Chromatin Immunoprecipitation (ChIP) for p53 Binding to the this compound Locus

ChIP assays are used to determine if a protein of interest, in this case, p53, directly binds to a specific DNA region, such as the this compound promoter or intronic regions, within the cell.[18][19]

Protocol:

  • Cell Culture and Cross-linking:

    • Culture cells (e.g., a cell line with inducible wild-type p53) to approximately 80-90% confluency.

    • Induce p53 expression if necessary.

    • Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

    • Incubate for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Chromatin Shearing:

    • Harvest the cells and lyse them in a buffer containing protease inhibitors.

    • Sonify the lysate to shear the chromatin into fragments of 200-1000 base pairs. The optimal sonication conditions should be determined empirically.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G-agarose/sepharose beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to p53 (e.g., DO-1 or FL-393). A negative control immunoprecipitation should be performed with a non-specific IgG.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

  • Elution and Reverse Cross-linking:

    • Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

    • Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-5 hours.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

    • Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the putative p53-binding site in the this compound gene. The results are typically expressed as a percentage of the input DNA.

Luciferase Reporter Assay for this compound Promoter Activity

Luciferase reporter assays are employed to investigate the ability of a transcription factor like p53 to activate the promoter of a target gene.[20][21][22]

Protocol:

  • Plasmid Construction:

    • Clone the putative promoter region of the this compound gene upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.

    • Construct a control vector, such as a Renilla luciferase reporter driven by a constitutive promoter (e.g., SV40), for normalization.

    • Utilize an expression vector for wild-type p53 and an empty vector control.

  • Cell Transfection:

    • Co-transfect the cells (e.g., p53-null cell lines like H1299) with the this compound promoter-luciferase reporter plasmid, the control Renilla luciferase plasmid, and either the p53 expression vector or the empty vector.

    • The amount of p53 expression vector should be optimized to achieve a sub-maximal induction of a known p53-responsive promoter to allow for the detection of both activation and repression.[20]

  • Cell Lysis and Luciferase Assay:

    • After 24-48 hours of transfection, lyse the cells using a passive lysis buffer.

    • Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

    • Calculate the fold change in promoter activity in the presence of p53 compared to the empty vector control.

Co-Immunoprecipitation (Co-IP) for this compound-MDM2 Interaction

Co-IP is used to determine if two proteins, in this case, this compound and MDM2, interact within the cell.[12]

Protocol:

  • Cell Culture and Lysis:

    • Culture cells expressing both this compound and MDM2. Transfection may be required if endogenous expression is low.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-BAI1) overnight at 4°C. A negative control with a non-specific IgG should be included.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an antibody against the "prey" protein (e.g., anti-MDM2) to detect the interaction. The membrane should also be probed with an antibody against the bait protein to confirm successful immunoprecipitation.

IV. Visualizing the Molecular Interactions and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.

p53_BAI1_Pathway p53 p53 BAI1_gene This compound Gene p53->BAI1_gene ? (Direct transcriptional activation is debated) Proteasome Proteasome p53->Proteasome Degradation MDM2 MDM2 MDM2->p53 Transcription Transcription BAI1_gene->Transcription BAI1_protein This compound Protein BAI1_protein->MDM2 Binding and Sequestration Translation Translation Transcription->Translation Translation->BAI1_protein

Caption: The p53-BAI1 signaling pathway, illustrating the debated direct transcriptional activation and the established role of this compound in stabilizing p53 by inhibiting MDM2-mediated degradation.

ChIP_Workflow Start Cells with expressed p53 Crosslink 1. Formaldehyde Cross-linking Start->Crosslink Lyse 2. Cell Lysis & Chromatin Shearing Crosslink->Lyse IP 3. Immunoprecipitation with anti-p53 antibody Lyse->IP Wash 4. Wash to remove non-specific binding IP->Wash Elute 5. Elute DNA-protein complexes Wash->Elute Reverse 6. Reverse Cross-links Elute->Reverse Purify 7. Purify DNA Reverse->Purify qPCR 8. qPCR analysis of this compound locus Purify->qPCR

Caption: A streamlined workflow of a Chromatin Immunoprecipitation (ChIP) experiment to investigate the in vivo binding of p53 to the this compound gene.

V. Conclusion and Future Directions

The regulation of this compound by p53 is more intricate than initially presumed. While the direct transcriptional activation of this compound by p53 remains a topic of debate and may be context-dependent, the role of this compound as a crucial stabilizer of p53 is well-supported by recent evidence. This positions the this compound-p53 axis as a significant pathway in tumor suppression, particularly in the brain.

For drug development professionals, this dual regulatory mechanism presents novel therapeutic opportunities. Strategies aimed at upregulating this compound expression, potentially through epigenetic modifying agents to counteract its silencing in tumors, could restore the p53-mediated tumor suppressor network.[13][17] Further research is warranted to fully dissect the context-dependent factors that govern the direct transcriptional regulation of this compound by p53 and to explore the therapeutic potential of targeting the this compound-MDM2-p53 signaling cascade in various cancers.

References

Unraveling the Expression Landscape of BAI1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Brain-Angiogenesis Inhibitor 1 (BAI1) Expression Across Tissues and Cell Types for Therapeutic Development

Brain-Angiogenesis Inhibitor 1 (this compound), a member of the adhesion G protein-coupled receptor (GPCR) family, is a multifaceted protein implicated in a range of critical physiological and pathological processes.[1][2] Initially identified for its anti-angiogenic and tumor-suppressive properties, this compound is now recognized for its roles in phagocytosis of apoptotic cells, synaptogenesis, and myoblast fusion.[1][2][3] This technical guide provides a comprehensive overview of this compound expression in diverse tissues and cell types, details key experimental methodologies for its detection, and visualizes its complex signaling pathways, offering a vital resource for researchers and professionals in drug development.

Quantitative Expression of this compound

The expression of this compound varies significantly across different human tissues and cell types. While initially thought to be brain-specific, emerging evidence demonstrates its presence in a wider range of tissues.[4]

This compound RNA Expression in Human Tissues

The Genotype-Tissue Expression (GTEx) project provides a valuable resource for understanding the landscape of gene expression. The following table summarizes the median RNA-sequencing data for this compound (also known as ADGRB1) across a selection of human tissues.

TissueMedian Gene Expression (TPM)
Brain - Cerebellum25.8
Brain - Cortex22.5
Brain - Hippocampus20.1
Brain - Amygdala18.9
Brain - Caudate (basal ganglia)17.8
Testis6.2
Spleen3.5
Lung2.1
Colon - Transverse1.9
Kidney - Cortex1.5
Stomach1.3
Pancreas0.9
Heart - Left Ventricle0.4
Liver0.3
Skeletal Muscle0.2

Table 1: Median RNA expression of this compound (ADGRB1) in various human tissues. Data sourced from the GTEx Portal. TPM (Transcripts Per Million) is a normalized measure of gene expression.

This compound Protein Expression in Human Tissues

The Human Protein Atlas provides data on protein expression through immunohistochemistry. The following table summarizes the observed protein levels of this compound in various human tissues.

TissueProtein Expression Level
Cerebral CortexHigh
HippocampusHigh
CerebellumMedium
ColonLow
LungLow
KidneyNot detected
PancreasNot detected
SpleenNot detected

Table 2: Summary of this compound protein expression in human tissues. Data sourced from the Human Protein Atlas. Expression levels are based on immunohistochemical staining intensity and the fraction of stained cells.

This compound Expression in Different Cell Types

This compound expression has been identified in various cell types, with notable abundance in the central nervous system.

Cell TypeExpression LevelKey Functions
NeuronsHighSynaptogenesis, dendritic spine formation[3][5][6]
AstrocytesMediumPhagocytosis of apoptotic cells[5]
MicrogliaVariablePhagocytosis of apoptotic cells[5]
MacrophagesDetectedPhagocytosis of apoptotic cells and pathogens[1][7][8]
MyoblastsDetectedMyoblast fusion[2][3]

Table 3: this compound expression and function in various cell types.

Signaling Pathways of this compound

This compound mediates its diverse functions through intricate signaling pathways. A key mechanism involves its role as a phosphatidylserine (PtdSer) receptor in the clearance of apoptotic cells.

BAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Apoptotic Cell Apoptotic Cell PtdSer PtdSer Apoptotic Cell->PtdSer exposes This compound N-terminus (TSRs) 7-TM Domain C-terminus PtdSer->this compound:N binds ELMO1 ELMO1 This compound:C->ELMO1 recruits Gα12/13 Gα12/13 This compound:C->Gα12/13 activates Dock180 Dock180 ELMO1->Dock180 activates Rac1-GDP Rac1-GDP Dock180->Rac1-GDP GEF activity Rac1-GTP Rac1-GTP Rac1-GDP->Rac1-GTP Actin Cytoskeleton Actin Cytoskeleton Rac1-GTP->Actin Cytoskeleton remodeling Phagocytosis Phagocytosis Actin Cytoskeleton->Phagocytosis RhoA RhoA Gα12/13->RhoA activates

Caption: this compound signaling pathway in phagocytosis.

Experimental Protocols

The detection and quantification of this compound expression are crucial for research and clinical applications. Immunohistochemistry (IHC) is a widely used technique for visualizing this compound protein in tissue sections.

Immunohistochemistry (IHC) Protocol for this compound Detection in Paraffin-Embedded Tissues

This protocol provides a general guideline for the immunohistochemical staining of this compound. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tissues and antibodies.

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.

  • Rehydrate through a graded series of ethanol:

    • 100% ethanol for 2 x 3 minutes.

    • 95% ethanol for 2 x 3 minutes.

    • 70% ethanol for 2 x 3 minutes.

  • Rinse with distilled water for 5 minutes.

2. Antigen Retrieval:

  • Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

  • Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.

  • Allow the slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse with Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).

3. Peroxidase Blocking:

  • Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

  • Rinse with TBS or PBS.

4. Blocking:

  • Incubate slides with a blocking solution (e.g., 5% normal goat serum in TBS/PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

  • Dilute the primary anti-BAI1 antibody to its optimal concentration in the blocking solution.

  • Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Rinse slides with TBS or PBS (3 x 5 minutes).

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.

7. Detection:

  • Rinse slides with TBS or PBS (3 x 5 minutes).

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Rinse slides with TBS or PBS (3 x 5 minutes).

  • Develop the signal with a chromogen solution such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached.

  • Stop the reaction by rinsing with distilled water.

8. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin for 30-60 seconds.

  • "Blue" the sections in running tap water.

  • Dehydrate through a graded series of ethanol and clear in xylene.

  • Mount the coverslip with a permanent mounting medium.

IHC_Workflow Start Start Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlocking Peroxidase Blocking AntigenRetrieval->PeroxidaseBlocking Blocking Blocking PeroxidaseBlocking->Blocking PrimaryAb Primary Antibody Incubation (Anti-BAI1) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (ABC & DAB) SecondaryAb->Detection Counterstain Counterstaining & Dehydration Detection->Counterstain Mounting Mounting & Visualization Counterstain->Mounting End End Mounting->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Cloning of the BAI1 Gene

This guide provides a comprehensive overview of the discovery, cloning, and functional characterization of the Brain-Specific Angiogenesis Inhibitor 1 (this compound) gene, also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1).

Discovery and Cloning of this compound

The discovery of this compound is rooted in the investigation of the tumor suppressor protein p53 and its role in inhibiting angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.

Initial Observations and Identification

In 1994, researchers led by Van Meir demonstrated that the induction of wild-type p53 expression in glioblastoma cells led to the release of an inhibitor of angiogenesis[1]. This pivotal finding suggested that p53's tumor-suppressive function was, in part, mediated by its ability to regulate the expression of genes that control blood vessel formation.

This led to a search for p53-target genes that could be responsible for this anti-angiogenic effect. In 1997, a team of researchers including Nishimori and Tokino identified a novel brain-specific gene that was transcriptionally regulated by p53[1]. They named this gene Brain-Specific Angiogenesis Inhibitor 1 (this compound)[1]. Their research revealed that this compound expression was significantly reduced or absent in the majority of glioblastoma cell lines studied[2].

Cloning and Structural Characterization

The cloning of the this compound gene revealed a large open reading frame encoding a protein of 1584 amino acids[2]. Structural analysis of the predicted protein identified it as a member of the secretin receptor family, a class of G protein-coupled receptors (GPCRs)[1]. A key feature of the this compound protein is its large extracellular domain containing five thrombospondin type 1 repeats (TSRs)[2]. These TSRs were found to be responsible for the anti-angiogenic properties of the this compound protein[2].

The human this compound gene is located on chromosome 8q24.3[1]. Two related genes, BAI2 and BAI3, have also been identified and share a similar structure and tissue-specific expression pattern with this compound; however, only this compound is known to be transcriptionally regulated by p53[1].

Functional Roles of this compound

Subsequent research has elucidated a multitude of functional roles for this compound beyond its initial characterization as an angiogenesis inhibitor. It is now recognized as a versatile receptor involved in synaptogenesis, phagocytosis, and the regulation of cell signaling pathways.

Anti-Angiogenic and Anti-Tumorigenic Activity

The anti-angiogenic function of this compound is a critical aspect of its tumor suppressor role. A recombinant protein corresponding to the TSRs of this compound was shown to inhibit neovascularization induced by basic fibroblast growth factor (bFGF) in a rat cornea model[2]. The expression of this compound is inversely correlated with vascularity and distant metastasis in colorectal cancer[1].

Regulation of Synaptogenesis

This compound is a critical regulator of excitatory synaptogenesis, the formation of synapses in the brain[3]. It promotes the development of dendritic spines, which are essential for synaptic transmission[3]. This function is mediated through multiple signaling pathways, including the local activation of Rac1, a small GTPase that controls actin cytoskeletal remodeling in spines[3]. This compound also stabilizes the postsynaptic scaffold protein PSD-95 by inhibiting its degradation[3].

Role in Phagocytosis

This compound acts as a receptor for the recognition and engulfment of apoptotic cells and Gram-negative bacteria[4][5]. The TSRs in the extracellular domain of this compound recognize phosphatidylserine exposed on the surface of apoptotic cells and lipopolysaccharide (LPS) on Gram-negative bacteria[5]. This binding triggers an intracellular signaling cascade that leads to the engulfment of the target cell or bacterium[5].

Key Signaling Pathways

This compound functions through a complex network of intracellular signaling pathways to exert its diverse cellular effects.

Rac1 Signaling Pathway

This compound activates the small GTPase Rac1 through at least two distinct mechanisms:

RhoA Signaling Pathway
p53 Stabilization

This compound plays a role in a positive feedback loop with the tumor suppressor p53. This compound can bind to and inhibit the E3 ubiquitin ligase MDM2, which targets p53 for degradation[4]. By preventing p53 degradation, this compound helps to maintain the cellular levels of this critical tumor suppressor[4].

Quantitative Data Summary

Parameter Finding Experimental Context Reference
This compound Gene Product Size 1584 amino acidsCloning and sequencing[2]
This compound Expression in Glioblastoma Absent or significantly reduced in 8 of 9 cell linesNorthern blot analysis[2]
Inhibition of Neovascularization Recombinant this compound TSRs inhibited bFGF-induced neovascularizationRat cornea model[2]

Experimental Protocols

Identification of p53-Inducible Genes (Differential Display PCR)

This method was instrumental in identifying this compound as a p53-target gene.

  • Cell Culture and Transfection: Glioblastoma cells lacking functional p53 are cultured. A subset of these cells is then transfected with a vector expressing wild-type p53.

  • RNA Isolation: Total RNA is extracted from both the p53-transfected and control cells.

  • Reverse Transcription: The isolated RNA is reverse transcribed into cDNA using a set of anchored oligo(dT) primers.

  • PCR Amplification: The resulting cDNA is amplified by PCR using the same anchored primers in combination with arbitrary upstream primers. This allows for the amplification of a subset of the expressed genes.

  • Gel Electrophoresis and Band Isolation: The PCR products are separated on a denaturing polyacrylamide gel. Bands that are present in the p53-transfected sample but absent or reduced in the control sample are excised from the gel.

  • Re-amplification and Cloning: The DNA from the excised bands is re-amplified by PCR and cloned into a suitable vector for sequencing.

  • Sequence Analysis: The cloned DNA fragments are sequenced to identify the corresponding genes.

Cloning of the Full-Length this compound cDNA (cDNA Library Screening)

Once a fragment of the this compound gene was identified, the full-length cDNA was isolated using the following protocol.

  • Probe Labeling: The identified this compound gene fragment is labeled with a radioactive or fluorescent marker to be used as a probe.

  • cDNA Library Screening: A human brain cDNA library is plated, and the colonies or plaques are transferred to a nitrocellulose or nylon membrane.

  • Hybridization: The membrane is incubated with the labeled probe under conditions that allow the probe to bind to its complementary sequence in the cDNA library.

  • Washing and Detection: The membrane is washed to remove any unbound probe, and the location of the hybridized probe is detected by autoradiography or fluorescence imaging.

  • Colony/Plaque Isolation and Characterization: The corresponding positive colonies or plaques are isolated from the original plate, and the plasmid or phage DNA is purified. The inserted cDNA is then sequenced to obtain the full-length this compound sequence.

Generation of this compound Knockout Mice (Gene Targeting)

To study the in vivo function of this compound, knockout mice were generated.

  • Targeting Vector Construction: A targeting vector is constructed in which a portion of the this compound gene (e.g., an essential exon) is replaced with a selectable marker gene, such as the neomycin resistance gene. Homologous arms flanking the selectable marker are included to facilitate homologous recombination.

  • ES Cell Transfection and Selection: The targeting vector is introduced into embryonic stem (ES) cells. The ES cells are then cultured in the presence of a selective agent (e.g., G418 for neomycin resistance) to select for cells that have incorporated the targeting vector.

  • Screening for Homologous Recombination: The selected ES cell clones are screened by Southern blotting or PCR to identify those in which the targeting vector has integrated into the this compound locus via homologous recombination.

  • Blastocyst Injection and Chimera Generation: The correctly targeted ES cells are injected into blastocysts, which are then surgically transferred into the uterus of a pseudopregnant female mouse. The resulting offspring (chimeras) are composed of cells from both the host blastocyst and the injected ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the targeted this compound allele from the chimera are heterozygous for the knockout allele.

  • Generation of Homozygous Knockouts: Heterozygous mice are interbred to produce homozygous this compound knockout mice.

Visualizations

Signaling Pathways

BAI1_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_rac1 Rac1 Pathway cluster_rhoa RhoA Pathway cluster_p53 p53 Stabilization Apoptotic Cell Apoptotic Cell This compound This compound/ADGRB1 Apoptotic Cell->this compound Gram-negative Bacteria Gram-negative Bacteria Gram-negative Bacteria->this compound ELMO ELMO This compound->ELMO G_alpha_12_13 Gα12/13 This compound->G_alpha_12_13 MDM2 MDM2 This compound->MDM2 inhibits Dock180 Dock180 ELMO->Dock180 forms complex Rac1_GDP Rac1-GDP Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Actin Remodeling (Phagocytosis) Actin Remodeling (Phagocytosis) Rac1_GTP->Actin Remodeling (Phagocytosis) RhoA_GDP RhoA-GDP G_alpha_12_13->RhoA_GDP activates GEF RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP Cytoskeletal Dynamics Cytoskeletal Dynamics RhoA_GTP->Cytoskeletal Dynamics p53 p53 MDM2->p53 ubiquitinates p53 Degradation p53 Degradation p53->p53 Degradation

Caption: Overview of major this compound signaling pathways.

Experimental Workflow: Discovery of this compound

Discovery_Workflow cluster_discovery Discovery Phase cluster_cloning Cloning Phase p53_induction Induce p53 in Glioblastoma Cells diff_display Differential Display PCR p53_induction->diff_display candidate_genes Identify p53-inducible Gene Fragments diff_display->candidate_genes probe_prep Prepare Labeled Probe from Gene Fragment candidate_genes->probe_prep leads to library_screen Screen Human Brain cDNA Library probe_prep->library_screen clone_isolation Isolate and Sequence Positive Clones library_screen->clone_isolation full_length_this compound Obtain Full-Length This compound cDNA clone_isolation->full_length_this compound

Caption: Workflow for the discovery and cloning of this compound.

References

An In-depth Technical Guide to the Evolutionary Conservation of the BAI1 Gene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive analysis of the evolutionary conservation, signaling pathways, and experimental methodologies related to the Brain-Specific Angiogenesis Inhibitor 1 (BAI1) gene, also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1).

Introduction: this compound/ADGRB1 - A Conserved Adhesion GPCR

Brain-Specific Angiogenesis Inhibitor 1 (this compound), or ADGRB1, is a member of the adhesion G protein-coupled receptor (aGPCR) family, a large and structurally complex group of seven-transmembrane receptors.[1][2][3] Initially identified as a gene inducible by the p53 tumor suppressor, this compound is recognized for its roles in inhibiting angiogenesis, suppressing tumor growth, regulating synapse development, and mediating the clearance of apoptotic cells (phagocytosis).[3][4][5][6][7]

Molecular Architecture and Domain Conservation

The this compound protein is a large, multidomain molecule of approximately 200 kDa.[1] Its structure is highly conserved and comprises several functional domains critical to its diverse roles. The conservation of these domains across species is a key indicator of the preservation of its biological functions.

Key Conserved Domains of this compound:

Domain/MotifDescriptionKey FunctionsEvolutionary Conservation
Thrombospondin Type 1 Repeats (TSRs) Five tandem repeats located in the N-terminal extracellular domain.[1][3]Recognize phosphatidylserine (PtdSer) on apoptotic cells and lipopolysaccharide (LPS) on Gram-negative bacteria; anti-angiogenic activity.[4][9]Highly conserved domains found in 41 human proteins; essential for recognition functions.[9]
GPCR Autoproteolysis-Inducing (GAIN) Domain Contains a highly conserved GPCR Proteolysis Site (GPS) where the protein undergoes autocleavage.[1][3]Proteolytic processing separates the extracellular domain from the 7-transmembrane region, which can have functional implications.[1]An evolutionarily conserved feature of the adhesion GPCR family.[1]
Arginine-Glycine-Aspartic Acid (RGD) Motif An integrin-binding motif unique to the this compound extracellular domain among the BAI family.[1][10]Mediates cell adhesion through interaction with integrins.A well-known conserved motif in extracellular matrix proteins.
Seven-Transmembrane (7TM) Domain The core GPCR structure that spans the cell membrane.Transduces signals across the membrane, potentially coupling to heterotrimeric G proteins.[1]The basis for its phylogenetic classification as a GPCR; highly conserved.[1]
Proline-Rich Region (PRR) Located in the intracellular C-terminal domain.[1][3]Interacts with SH3 domain-containing proteins like BAP-2/IRSp53, linking this compound to cytoskeletal regulation.[1][11]A common feature in signaling proteins for mediating protein-protein interactions.
PDZ-Binding Motif (PBM) A conserved Gln-Thr-Glu-Val (QTEV) sequence at the extreme C-terminus.[1][3]Interacts with PDZ domain-containing scaffolding proteins (e.g., MAGI-3, Par3), modulating protein trafficking and signaling.[1][3][4]A conserved motif crucial for localizing signaling complexes.

Conservation of this compound Signaling Pathways

The signaling cascades initiated by this compound are critical for its physiological functions, and these pathways demonstrate significant evolutionary conservation. Two of the best-characterized pathways are the Rac1-mediated phagocytosis pathway and the Gα12/13-RhoA pathway for cytoskeletal regulation.

Phagocytosis Signaling via ELMO/Dock180 and Rac1

This compound functions as a pattern recognition receptor to identify "eat-me" signals, such as phosphatidylserine (PtdSer) on apoptotic cells or lipopolysaccharides (LPS) on Gram-negative bacteria.[9][12] This recognition triggers a highly conserved intracellular signaling cascade that leads to cytoskeletal rearrangement and engulfment.

BAI1_Phagocytosis_Pathway This compound-Mediated Phagocytosis Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Apoptotic Cell (PtdSer) or Gram-negative Bacteria (LPS) This compound This compound Receptor (TSR Domains) Ligand->this compound Binds ELMO_Dock ELMO/Dock180 Complex This compound->ELMO_Dock Activates Rac1_GDP Rac1-GDP (Inactive) ELMO_Dock->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Phagocytosis Engulfment & Phagocytosis Actin->Phagocytosis

Caption: this compound-Mediated Phagocytosis Signaling Pathway.
Cytoskeletal and Synaptic Signaling via RhoA and ERK

This compound also signals through canonical G protein pathways. Overexpression studies have shown that this compound can couple to Gα12/13, leading to the activation of the small GTPase RhoA.[14][16][17] This pathway is distinct from the Rac1 pathway and is involved in processes like stress fiber formation and the regulation of synaptic plasticity.[1][16] Additionally, this compound signaling can lead to the phosphorylation of ERK, a key regulator of cell proliferation and differentiation, potentially through a β-arrestin-mediated mechanism.[14][16] The C-terminal PDZ-binding motif of this compound is crucial for modulating these signaling events by recruiting scaffolding proteins like MAGI-3, which can potentiate ERK signaling.[4][16]

BAI1_Rho_ERK_Pathway This compound G Protein and PDZ-Mediated Signaling cluster_gprotein G Protein-Dependent cluster_pdz PDZ/Arrestin-Mediated This compound This compound Receptor (7TM Domain) G12_13 Gα12/13 This compound->G12_13 MAGI3 MAGI-3 (PDZ Protein) This compound->MAGI3 PDZ Interaction B_Arrestin β-Arrestin This compound->B_Arrestin p115RhoGEF p115RhoGEF G12_13->p115RhoGEF RhoA RhoA Activation p115RhoGEF->RhoA Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton ERK ERK Activation MAGI3->ERK Potentiates B_Arrestin->ERK Synaptic_Plasticity Synaptic Plasticity & Gene Expression ERK->Synaptic_Plasticity

Caption: this compound G Protein and PDZ-Mediated Signaling.

Experimental Methodologies for Studying Gene Conservation

Assessing the evolutionary conservation of a gene like this compound involves a combination of computational (in silico) and experimental (in vivo/in vitro) approaches.

In Silico Analysis of Evolutionary Conservation

This workflow is the first step in any conservation study. It uses bioinformatics tools to compare gene and protein sequences across different species to infer evolutionary relationships.

Conservation_Workflow Workflow for In Silico Conservation Analysis cluster_step1 Step 1: Sequence Retrieval cluster_step2 Step 2: Sequence Alignment cluster_step3 Step 3: Phylogenetic Analysis A Identify Human this compound/ ADGRB1 Sequence (e.g., from NCBI, UniProt) B Perform BLASTp or tBLASTn against genomes of interest (e.g., mouse, fish, fly) A->B C Collect Orthologous and Paralogous (BAI2, BAI3) Sequences B->C D Perform Multiple Sequence Alignment (MSA) (e.g., using ClustalW, MUSCLE, MAFFT) C->D E Visualize Alignment to Identify Conserved Domains and Residues D->E F Construct Phylogenetic Tree (e.g., Maximum Likelihood, Bayesian) (Software: RAxML, MEGA, MrBayes) D->F G Assess Tree Topology and Bootstrap/Posterior Probabilities F->G H Infer Evolutionary Relationships G->H

Caption: Workflow for In Silico Conservation Analysis.

Detailed Protocol: Phylogenetic Tree Construction with MEGA

  • Sequence Acquisition:

    • Obtain the protein sequence for human this compound (UniProt: O14514) in FASTA format.

    • Use NCBI's BLASTp suite to find orthologs in target species (e.g., Mus musculus, Danio rerio, Drosophila melanogaster). Select representative sequences and download them in FASTA format.

    • Include sequences for human BAI2 and BAI3 as paralogous outgroups.

    • Combine all sequences into a single FASTA file.[18]

  • Multiple Sequence Alignment (MSA):

    • Open MEGA (Molecular Evolutionary Genetics Analysis) software.[19]

    • Click Align -> Edit/Build Alignment and load the FASTA file.

    • Select all sequences (Ctrl+A).

    • Click Alignment -> Align by ClustalW or Align by MUSCLE. Use default parameters for initial analysis.[19]

    • Visually inspect the alignment for large gaps or misaligned regions, which may be manually corrected or trimmed.

    • Export the final alignment in MEGA (.meg) format.[19]

  • Phylogenetic Tree Estimation:

    • From the main MEGA window, open the exported .meg alignment file.

    • Click Phylogeny -> Construct/Test Maximum Likelihood Tree.[19]

    • In the analysis preferences, it is crucial to select a substitution model. Use Models -> Find Best DNA/Protein Models (ML) to allow MEGA to determine the most appropriate model for the data (e.g., JTT+G).[19]

    • Set the number of bootstrap replications (e.g., 500 or 1000) to test the robustness of the tree topology.

    • Click Compute to start the analysis. The resulting phylogenetic tree will show the evolutionary relationships based on the sequence data.

Experimental Validation of Functional Conservation

While in silico analysis predicts conservation, experimental assays are required to confirm that the function of this compound is truly preserved.

Protocol: Heterologous Phagocytosis Assay

This protocol aims to determine if a this compound ortholog from a different species can functionally substitute for human this compound in mediating phagocytosis.

  • Cell Line and Reagents:

    • Use a non-phagocytic cell line, such as Chinese Hamster Ovary (CHO) cells, which do not endogenously express this compound.[9]

    • Prepare plasmid vectors containing the full-length coding sequence for human this compound (positive control), the this compound ortholog of interest (e.g., mouse this compound), and an empty vector (negative control).

    • Prepare apoptotic cells (e.g., Jurkat T-cells treated with staurosporine) and label them with a fluorescent dye like pHrodo Red, which fluoresces brightly in the acidic environment of the phagosome.

  • Transfection and Cell Culture:

    • Transfect CHO cells with the respective plasmids (human this compound, ortholog this compound, empty vector) using a standard transfection reagent (e.g., Lipofectamine).

    • Allow cells to express the receptors for 24-48 hours.

  • Phagocytosis Assay:

    • Co-culture the transfected CHO cells with the pHrodo-labeled apoptotic Jurkat cells at a ratio of approximately 1:10 (CHO:Jurkat).

    • Incubate for 2-4 hours at 37°C to allow for engulfment.

    • Wash the cells thoroughly with cold PBS to remove any non-engulfed apoptotic cells.

  • Quantification and Analysis:

    • Analyze the cells using flow cytometry or fluorescence microscopy.

    • Quantify the percentage of transfected cells (if co-transfected with a GFP marker) that are positive for red fluorescence (pHrodo).

    • An increase in red fluorescence in cells expressing the this compound ortholog, comparable to that of human this compound, indicates that the phagocytic function is conserved.[9]

Implications for Drug Development and Disease Research

The high evolutionary conservation of this compound has significant implications:

  • Reliable Animal Models: The structural and functional conservation of this compound means that mouse models (this compound-/-) are highly relevant for studying human diseases where this compound is implicated, such as glioblastoma, neurological disorders, and colitis.[3][4]

  • Conserved Therapeutic Target: Because key functional domains and signaling pathways are conserved, therapeutic strategies targeting this compound are more likely to be translatable from preclinical animal studies to human clinical trials.

  • Broad Applicability: this compound's role as a pattern recognition receptor for both endogenous "eat-me" signals and exogenous bacterial components suggests that modulating its activity could have applications in a range of conditions, from cancer and autoimmune diseases (by enhancing apoptotic clearance) to infectious diseases (by modulating the response to pathogens).[9][12][20]

References

A Technical Guide to Foundational & Exploratory Methodologies in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Whitepaper for Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery and development is undergoing a profound transformation, driven by technological innovations that enhance the speed, precision, and efficiency of identifying and validating novel therapeutic candidates.[1] This guide provides an in-depth exploration of two cornerstone technologies—High-Throughput Screening (HTS) and CRISPR-Cas9 gene editing—within the broader context of the pharmaceutical pipeline. We will detail the core principles, provide comprehensive experimental protocols, present quantitative data for comparative analysis, and illustrate key processes using logical diagrams.

The Drug Discovery and Development Pipeline: A Foundational Overview

The journey from a biological concept to an approved medicine is a complex, multi-stage process that begins with foundational scientific exploration and proceeds through rigorous preclinical and clinical testing.[2][3] The primary stages include target identification and validation, hit and lead discovery, lead optimization, and subsequent preclinical and clinical development.[4] This structured yet iterative process is essential for transforming initial biological hypotheses into safe and effective therapies.[2]

Drug_Discovery_Pipeline cluster_Discovery Discovery & Preclinical Phase cluster_Clinical Clinical Development TI Target Identification TV Target Validation TI->TV Genetic/Chemical Validation Hit_ID Hit Identification (HTS) TV->Hit_ID Assay Development Lead_Opt Lead Optimization Hit_ID->Lead_Opt SAR Studies Preclinical Preclinical Research Lead_Opt->Preclinical Candidate Selection Phase1 Phase I Preclinical->Phase1 IND Submission Phase2 Phase II Phase1->Phase2 Safety Phase3 Phase III Phase2->Phase3 Efficacy Approval Regulatory Approval Phase3->Approval NDA Submission

Figure 1: The modern drug discovery and development pipeline.

High-Throughput Screening (HTS): The Engine of Hit Discovery

High-Throughput Screening (HTS) is a foundational technology in drug discovery that utilizes automation, robotics, and miniaturization to test vast libraries of chemical compounds against a specific biological target.[5][6] This process enables the rapid identification of "hits"—molecules that modulate the target's activity in a desired manner.[5] The primary goal of HTS is not to identify a final drug, but to generate promising starting points (leads) for further optimization.[5]

The HTS workflow begins with the development of a robust and reproducible assay, which is then miniaturized (typically to 96, 384, or 1536-well plate formats) and automated to screen compound libraries that can contain thousands to millions of molecules.[6]

HTS_Workflow cluster_prep Assay Preparation cluster_screen Automated Screening cluster_analysis Data Analysis AssayDev 1. Assay Development & Validation PlatePrep 2. Plate Preparation (Target & Reagents) AssayDev->PlatePrep CompoundAdd 3. Compound Addition (Robotic Handling) PlatePrep->CompoundAdd Incubation 4. Incubation CompoundAdd->Incubation Detection 5. Signal Detection (Plate Reader) Incubation->Detection DataProc 6. Data Processing & Normalization Detection->DataProc HitID 7. Hit Identification & Confirmation DataProc->HitID

Figure 2: A generalized workflow for High-Throughput Screening.
Data Presentation: Cell-Based Assay Parameters

The reliability of HTS data is critically dependent on carefully controlled experimental parameters.[7] The table below summarizes key factors for a typical in vitro cell-based assay.

ParameterTypical Range/ValueRationale & Considerations
Plate Format 96-well, 384-wellBalances throughput with reagent volume and cell number requirements.[8]
Cell Seeding Density 5,000 - 20,000 cells/wellVaries by cell line growth rate to ensure sub-confluency during the assay.[8]
Compound Concentration 10 nM - 100 µMA broad range is used initially, often in serial dilutions, to capture dose-response.[8]
Incubation Time 24, 48, or 72 hoursDependent on the biological question, cell doubling time, and compound mechanism.[8]
Controls Negative (vehicle), PositiveEssential for data normalization and calculating assay quality metrics (e.g., Z-factor).[8]
Replicates Triplicate or QuadruplicateEnsures statistical significance and reproducibility of hit identification.[8]
Experimental Protocol: In Vitro Anti-Cancer Drug Screening Assay

This protocol outlines a standard procedure for screening compounds against cancer cell lines in a 96-well format.[8]

  • Cell Plating:

    • Select appropriate cancer cell lines for the study.

    • Culture cells to ~80% confluency under standard conditions (37°C, 5% CO2).

    • Trypsinize, count, and dilute cells to the desired plating density (e.g., 10,000 cells per 200 µL).

    • Using a reservoir tray, plate 200 µL of the cell suspension into each well of a 96-well plate, leaving designated wells for negative controls (media only).[8]

    • Incubate the plate overnight to allow for cell adherence.[8]

  • Compound Preparation and Addition:

    • Prepare a 2-fold serial dilution of the test compounds in a separate 96-well "dilution plate".[8] The highest concentration should be determined based on prior knowledge or a standard screening concentration (e.g., 20 µM).[8]

    • Carefully remove the media from the cell plate.

    • Using a multi-channel pipette, add 95 µL of fresh media to each well.

    • Transfer 95 µL from the compound dilution plate to the corresponding wells of the cell plate.[8] This creates the final test concentrations. Include vehicle-only wells as a "no drug" positive control for 100% cell survival.[8]

  • Incubation and Viability Assessment:

    • Incubate the treated cell plate for the desired duration (e.g., 48 or 72 hours).

    • After incubation, assess cell viability using a suitable method. Common methods include ATP-based luminescence assays (measuring metabolic activity) or live-cell protease assays.[9] The signal generated is proportional to the number of viable cells.[9]

CRISPR-Cas9: A Paradigm Shift in Target Validation and Exploratory Research

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has revolutionized genome engineering.[10][11] Originally an adaptive immune system in bacteria, it has been repurposed into a precise and efficient gene-editing tool with profound implications for drug discovery, from target identification and validation to creating advanced disease models.[10][12]

The system's core components are the Cas9 nuclease, which acts as molecular scissors to cut DNA, and a single-guide RNA (sgRNA) that directs the Cas9 to a specific 20-nucleotide target sequence in the genome.[10] For cleavage to occur, the target DNA must be adjacent to a Protospacer Adjacent Motif (PAM) sequence.[10]

CRISPR_Mechanism CRISPR_Complex Cas9 Protein sgRNA (guide) Genomic_DNA Genomic DNA Target Sequence PAM CRISPR_Complex->Genomic_DNA:f0 Binding Cleavage Double-Strand Break (DSB) Genomic_DNA->Cleavage Cleavage by Cas9 Repair NHEJ (Gene Knockout) or HDR (Gene Knock-in) Cleavage->Repair

Figure 3: The core mechanism of CRISPR-Cas9 gene editing.
Application in Target Validation and Safety

CRISPR-Cas9 is invaluable for validating potential drug targets by mimicking the effect of a therapeutic agent.[10] For instance, knocking out a gene that encodes a specific enzyme can simulate the effect of a drug designed to inhibit that enzyme. However, a critical concern for therapeutic applications is the potential for off-target effects, where the CRISPR-Cas9 system cuts at unintended sites in the genome.[10] Methodologies like GUIDE-seq are crucial for identifying these events to ensure safety.[10]

Data Presentation: Comparison of Off-Target Detection Methods

Several methods exist to detect off-target cleavage events, each with distinct advantages.

MethodPrincipleKey AdvantageLimitation
GUIDE-seq In-cell integration of a double-stranded oligodeoxynucleotide (dsODN) at cleavage sites, followed by sequencing.[10]Highly sensitive for detecting low-frequency off-target events in living cells.[10]Requires transfection of dsODN, which can have its own effects.
Digenome-seq In vitro digestion of genomic DNA with Cas9/sgRNA followed by whole-genome sequencing to find cleavage sites.Unbiased and does not require cellular manipulation.May not fully reflect in vivo conditions; potential for false positives.
SITE-seq Biochemical method using a biotinylated dsDNA probe to capture Cas9-cleaved genomic DNA fragments.High signal-to-noise ratio and sensitivity.An in vitro method that may not capture all cellular context.
Experimental Protocol: Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)

This protocol provides a high-level overview of the GUIDE-seq method for mapping on- and off-target cleavage sites.[10]

  • Cell Culture and Transfection:

    • Plate target cells (e.g., HEK293T) to reach 70-80% confluency.

    • Co-transfect the cells with plasmids encoding the Cas9 nuclease, the specific sgRNA, and a short, blunt-ended double-stranded oligodeoxynucleotide (dsODN). The dsODN acts as a molecular tag that is integrated at the site of DNA double-strand breaks (DSBs).[10]

  • Genomic DNA Processing:

    • After 48-72 hours, harvest the cells and extract genomic DNA.

    • Fragment the genomic DNA via sonication to an appropriate size for sequencing.

  • Library Preparation and Sequencing:

    • Perform end-repair and A-tailing on the fragmented DNA.

    • Ligate sequencing adapters to the DNA fragments.

    • Use a nested PCR approach to specifically amplify the fragments containing the integrated dsODN tag. This selectively enriches for sequences that were at the site of a DSB.

    • Perform next-generation sequencing on the amplified library.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify genomic locations with a high concentration of reads, which correspond to the on-target and off-target cleavage sites.

Case Study: Synergistic Application in Cancer Signaling

Many modern cancer therapies target specific signaling pathways that are aberrantly activated in tumor cells, such as the PI3K/AKT/mTOR pathway.[13] This pathway is crucial for regulating cell growth, proliferation, and survival, and its components are frequently mutated in various cancers.[13]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Drug Target (e.g., PI3K Inhibitor) Inhibitor->PI3K Inhibition

Figure 4: Simplified PI3K/AKT/mTOR signaling pathway.

Synergistic Drug Discovery Approach:

  • Hit Identification (HTS): A cell line with a known activating mutation in the PI3K gene can be used in a high-throughput screen. The assay would measure a downstream effect of the pathway, such as cell proliferation. A library of compounds would be screened to identify hits that reduce proliferation, suggesting they inhibit the pathway.[5]

  • Target Validation (CRISPR): To confirm that the PI3K gene is the optimal target, CRISPR-Cas9 can be used to knock it out in the cancer cells. If the knockout cells show the same reduced proliferation phenotype as cells treated with the HTS hits, it validates PI3K as the critical target.[10]

  • Exploratory Research (CRISPR Screening): To discover mechanisms of drug resistance, a genome-wide CRISPR knockout screen can be performed on the cancer cells in the presence of a PI3K inhibitor. Genes whose knockout allows the cells to survive are potential resistance genes, providing new targets for combination therapies.[14]

Conclusion

High-Throughput Screening and CRISPR-Cas9 are transformative technologies that have become foundational pillars of modern drug discovery. HTS provides the scale and efficiency needed to explore vast chemical libraries for novel hits, while CRISPR-Cas9 offers unparalleled precision for target identification, validation, and the exploration of complex biological questions like drug resistance.[1][10] The integration of these powerful methodologies accelerates the entire discovery pipeline, from initial concept to the development of safer, more effective medicines for patients.

References

Unveiling BAI1: A Novel Allosteric Inhibitor of BAX-Mediated Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The intrinsic pathway of apoptosis is a critical cellular process, the dysregulation of which is implicated in a multitude of human diseases. Central to this pathway is the BCL-2 family of proteins, with the pro-apoptotic protein BAX serving as a key executioner. Upon activation, BAX translocates to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases. The discovery of small molecules that can directly modulate BAX activity is of significant therapeutic interest. This document provides a comprehensive technical overview of the discovery and characterization of BAX Activation Inhibitor 1 (BAI1), a novel small-molecule allosteric inhibitor of BAX.

Executive Summary

Researchers have identified a class of carbazole-based small molecules, termed BAX Activation Inhibitors (BAIs), that directly bind to and inhibit BAX.[1] this compound, a prominent member of this class, functions not by competing with known activators, but by binding to a previously unrecognized allosteric pocket on the inactive BAX monomer.[1][2][3] This binding event stabilizes the protein's hydrophobic core, preventing the conformational changes necessary for its activation, mitochondrial translocation, and subsequent pro-apoptotic functions.[3][4] This guide details the quantitative data supporting this compound's efficacy, the experimental protocols used for its validation, and the signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various biochemical and cell-based assays. The following tables summarize the key findings.

ParameterValueAssayActivatorSource
IC₅₀ 3.3 µMLiposome PermeabilizationtBID[3][5][6]
IC₅₀ 4.6 µM (for BAI2)Liposome PermeabilizationtBID[3]
IC₅₀ 5 ± 1 µMBAX Mitochondrial TranslocationtBID[6]
IC₅₀ 2 ± 1 µMBAX Mitochondrial TranslocationBIM SAHB[6]
IC₅₀ 1.8 µMApoptosis Inhibition (MEFs)-[1]
Dissociation Constant (Kd) ~15 µMMicroscale Thermophoresis-[1][6]

Table 1: In Vitro and Cellular Efficacy of this compound.

Core Signaling Pathway and Mechanism of Action

BAX exists as an inactive monomer in the cytosol of healthy cells. Upon receiving an apoptotic stimulus, activator BH3-only proteins (like tBID or BIM) bind to a "trigger site" on BAX. This interaction initiates a series of conformational changes, leading to BAX dimerization, translocation to the outer mitochondrial membrane, and formation of pores.

This compound intercepts this process at its inception. It binds directly to a novel allosteric pocket on the inactive BAX monomer, distinct from the BH3 binding groove.[1][2] This binding stabilizes the inactive conformation of BAX, preventing the necessary structural rearrangements required for activation, even in the presence of activator proteins.[3][4]

BAI1_Mechanism cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Apoptotic_Stimulus Apoptotic Stimulus BH3_Activators BH3 Activators (e.g., tBID, BIM) Apoptotic_Stimulus->BH3_Activators activates BAX_inactive Inactive BAX (Monomer) BH3_Activators->BAX_inactive binds & activates BAX_this compound Inactive BAX-BAI1 Complex BAX_active Active BAX (Oligomer) BAX_inactive->BAX_active Conformational Change & Translocation This compound This compound This compound->BAX_inactive binds allosterically This compound->BAX_active INHIBITS MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_active->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Mechanism of BAX inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize this compound.

Liposome Permeabilization Assay

This assay biochemically reconstitutes the initial steps of mitochondrial outer membrane permeabilization.

  • Objective: To determine if this compound can inhibit BAX-mediated membrane pore formation in a cell-free system.

  • Methodology:

    • Prepare liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) to mimic the mitochondrial outer membrane.

    • Incubate recombinant, inactive BAX protein with the liposomes.

    • Add a known BAX activator, such as truncated BID (tBID), to initiate BAX insertion and oligomerization.

    • In parallel experiments, pre-incubate BAX with varying concentrations of this compound before the addition of tBID.

    • Measure the release of the fluorescent dye over time using a fluorescence plate reader. Dye release is indicative of membrane permeabilization.

    • Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the inhibitor concentration.[3]

Microscale Thermophoresis (MST)

MST is used to quantify the binding affinity between this compound and BAX.

  • Objective: To measure the dissociation constant (Kd) of the this compound-BAX interaction.

  • Methodology:

    • Label recombinant BAX protein with a fluorescent dye.

    • Keep the concentration of the fluorescently labeled BAX constant.

    • Prepare a serial dilution of this compound.

    • Mix the labeled BAX with each concentration of this compound and load into glass capillaries.

    • Apply a microscopic temperature gradient and measure the movement of the fluorescent BAX. The movement (thermophoresis) changes upon binding of this compound.

    • Plot the change in normalized fluorescence against the logarithm of the this compound concentration to determine the Kd.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is employed to map the binding site of this compound on the BAX protein.

  • Objective: To identify the specific amino acid residues of BAX that interact with this compound.

  • Methodology:

    • Produce ¹⁵N-labeled recombinant BAX protein.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the labeled BAX alone. Each peak in the spectrum corresponds to a specific amino acid residue.

    • Titrate increasing amounts of this compound into the BAX sample and acquire subsequent HSQC spectra.

    • Analyze the chemical shift perturbations (CSPs). Residues that experience significant shifts in their corresponding peaks upon this compound addition are part of or are affected by the binding site.[1][2]

    • Map these residues onto the 3D structure of BAX to visualize the novel allosteric binding pocket.[2]

Cellular Apoptosis Assays

These assays validate the inhibitory effect of this compound in a cellular context.

  • Objective: To confirm that this compound can protect cells from BAX-dependent apoptosis.

  • Methodology (Caspase 3/7 Activity):

    • Culture wild-type, BAX knockout (KO), and BAK KO mouse embryonic fibroblasts (MEFs).

    • Treat the cells with a pro-apoptotic stimulus (e.g., staurosporine or TNFα + cycloheximide) in the presence or absence of this compound.

    • After a defined incubation period, lyse the cells and measure the activity of executioner caspases 3 and 7 using a luminogenic or fluorogenic substrate.

    • Demonstrate that this compound reduces caspase activity in wild-type and BAK KO cells but has no effect in BAX KO cells, confirming its on-target activity.[3][4]

  • Methodology (BAX Translocation):

    • Treat cells (e.g., MEFs or primary cardiomyocytes) with an apoptotic stimulus with or without this compound.

    • Fix and permeabilize the cells.

    • Perform immunofluorescence staining using an antibody specific for BAX and a mitochondrial marker (e.g., ATP5α).

    • Use confocal microscopy to visualize the localization of BAX. In untreated cells, BAX is diffuse in the cytosol. Upon stimulation, it forms puncta at the mitochondria.

    • Quantify the percentage of cells showing BAX mitochondrial translocation to assess the inhibitory effect of this compound.[4][7]

Experimental and Validation Workflow

The discovery and validation of this compound followed a logical progression from high-throughput screening to detailed mechanistic studies.

BAI1_Workflow cluster_biochem Biochemical Assays cluster_biophys Biophysical Assays cluster_mechanism Mechanism of Action cluster_cellular Cell-Based Assays Screen 1. Small Molecule Screen (e.g., Cytochrome c Release Assay) Hit_ID 2. Hit Identification (Carbazole-based compounds) Screen->Hit_ID Biochem_Validation 3. Biochemical Validation Hit_ID->Biochem_Validation Biophys_Characterization 4. Biophysical Characterization Biochem_Validation->Biophys_Characterization Liposome Liposome Permeabilization (IC50 Determination) Biochem_Validation->Liposome Mechanism_Study 5. Mechanistic Studies Biophys_Characterization->Mechanism_Study MST Microscale Thermophoresis (Binding Affinity - Kd) Biophys_Characterization->MST NMR NMR Spectroscopy (Binding Site Mapping) Biophys_Characterization->NMR Cellular_Validation 6. Cellular Validation Mechanism_Study->Cellular_Validation Oligo Oligomerization Assays Mechanism_Study->Oligo Translocation Mitochondrial Translocation Mechanism_Study->Translocation In_Vivo 7. In Vivo Model Testing (e.g., Doxorubicin-induced cardiomyopathy) Cellular_Validation->In_Vivo Caspase Caspase Activity (Apoptosis Quantification) Cellular_Validation->Caspase KO_Cells BAX/BAK KO Cells (Specificity) Cellular_Validation->KO_Cells

Caption: Discovery workflow for this compound.

Conclusion

The discovery of this compound represents a significant advancement in the field of apoptosis regulation. As a direct, allosteric inhibitor of BAX, it provides a powerful chemical probe to study the intricacies of BAX activation. The data and protocols summarized herein offer a comprehensive guide for researchers seeking to build upon this work. The unique mechanism of action of this compound, stabilizing the inactive conformation of BAX, presents a promising strategy for the development of therapeutics for diseases driven by excessive BAX-mediated cell death, such as neurodegenerative disorders and ischemia-reperfusion injury.[1][4]

References

Part 1: BAI1, The Adhesion G Protein-Coupled Receptor B1 (ADGRB1)

References

Whitepaper: The Role of Brain-Specific Angiogenesis Inhibitor 1 (BAI1) in the Mitochondrial Pathway of Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a multifaceted transmembrane protein with complex roles related to apoptosis. Its influence on the mitochondrial pathway of apoptosis is not direct or intrinsic to the this compound-expressing cell. Instead, this compound impacts apoptosis through two primary, indirect mechanisms. First, as a phagocytic receptor, it recognizes and clears cells that have already undergone apoptosis, a critical step in tissue homeostasis. Second, and more directly related to apoptosis induction, this compound undergoes proteolytic cleavage to release a soluble N-terminal fragment, Vasculostatin-120 (Vstat120). This fragment acts as an extracellular signaling molecule, inducing the mitochondrial pathway of apoptosis in target cells, primarily endothelial cells, as part of its potent anti-angiogenic function. This document provides a technical overview of these mechanisms, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.

Introduction

Brain-Specific Angiogenesis Inhibitor 1 (this compound/ADGRB1) is a large, single-pass transmembrane protein belonging to the adhesion G-protein coupled receptor (GPCR) family.[1] It is characterized by a large extracellular domain containing five thrombospondin type 1 repeats (TSRs), a GPCR proteolytic site (GPS), and a seven-transmembrane domain.[2][3] While initially identified as a tumor suppressor that inhibits angiogenesis in the brain, its functions have been expanded to include roles in phagocytosis of apoptotic cells and synaptogenesis.[1][4]

The mitochondrial, or intrinsic, pathway of apoptosis is a fundamental process of programmed cell death critical for tissue homeostasis and the elimination of damaged cells. It is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP). MOMP leads to the release of cytochrome c, activating a caspase cascade (via Caspase-9 and -3) that executes cell death.

This whitepaper will elucidate the two primary contexts in which this compound is involved with apoptosis: its function as a receptor for the clearance of apoptotic cells and the pro-apoptotic signaling initiated by its cleaved extracellular fragment, Vstat120, on neighboring cells.

A Note on Nomenclature: The acronym "this compound" has also been used to name a recently discovered small molecule, BAX Activation Inhibitor 1 , which directly binds to and allosterically inhibits the pro-apoptotic protein BAX.[5][6][7] This small molecule is functionally and structurally unrelated to the protein Brain-Specific Angiogenesis Inhibitor 1 (ADGRB1) discussed herein. This guide focuses exclusively on the protein.

Mechanism 1: this compound as a Phagocytic Receptor for Apoptotic Cells

The most well-documented role of this compound in the context of apoptosis is its function as a phagocytic receptor.[1][4] In this capacity, this compound does not initiate apoptosis but rather recognizes and mediates the engulfment of cells that are already committed to or have completed the apoptotic process.

  • Recognition of "Eat-Me" Signals: During apoptosis, the phospholipid phosphatidylserine (PS) is externalized from the inner to the outer leaflet of the plasma membrane. This serves as a key "eat-me" signal.[4] The thrombospondin type 1 repeats (TSRs) within the extracellular domain of this compound on phagocytes (such as macrophages and microglia) directly bind to PS on the surface of apoptotic cells.[4][8]

G cluster_Phagocyte Phagocyte cluster_ApoptoticCell Apoptotic Cell This compound This compound Receptor ELMO1_DOCK180 ELMO1 / DOCK180 (GEF Complex) This compound->ELMO1_DOCK180 recruits Rac1_GDP Rac1-GDP (Inactive) ELMO1_DOCK180->Rac1_GDP activates Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Rearrangement Rac1_GTP->Actin Engulfment Engulfment (Phagocytosis) Actin->Engulfment PS Phosphatidylserine (PS) 'Eat-Me' Signal PS->this compound binds to (via TSR domains)

Caption: this compound-mediated phagocytosis of an apoptotic cell.

Mechanism 2: Pro-Apoptotic Activity of Cleaved this compound via the Mitochondrial Pathway

While full-length this compound is not known to directly trigger intrinsic apoptosis, its secreted N-terminal fragment, Vstat120, possesses potent pro-apoptotic capabilities, primarily demonstrated in endothelial cells as a mechanism for its anti-angiogenic effects.[2]

  • Proteolytic Cleavage: this compound undergoes proteolysis at its conserved GPS domain, which releases the soluble 120 kDa extracellular domain known as Vasculostatin-120 (Vstat120).[2] This fragment contains the five TSRs and an RGD (Arginine-Glycine-Aspartate) integrin-binding motif.[3][10]

  • Receptor Binding on Endothelial Cells: Vstat120 acts as an extracellular ligand. Its TSRs bind to the scavenger receptor CD36 on the surface of microvascular endothelial cells.[3][11] Some evidence also points to a role for αvβ5 integrins in mediating the effects of this compound's extracellular fragments.[12][13][14]

  • Initiation of Apoptotic Signaling: The binding of Vstat120 to CD36 initiates a downstream signaling cascade that culminates in apoptosis. While the complete pathway is still under investigation, key reported steps for the related TSP-1/CD36 pathway include:

    • Activation of the Src-family kinase p59fyn.[15][16]

    • Activation of caspase-3-like proteases.[15][16]

    • Activation and nuclear translocation of p38 MAPK, which can upregulate the expression of pro-apoptotic factors.[15][16]

  • Engagement of the Mitochondrial Pathway: This signaling cascade ultimately engages the intrinsic apoptotic pathway. The activation of effector caspases like Caspase-3 suggests a convergence point from an initiator caspase. This implicates a disruption of the balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins at the mitochondrial membrane, leading to MOMP, cytochrome c release, apoptosome formation with Apaf-1, and activation of the initiator Caspase-9.

G cluster_SourceCell Source Cell cluster_EndothelialCell Endothelial Cell cluster_Mito Mitochondrion This compound Full-length this compound Vstat120 Vstat120 (Secreted Fragment) This compound->Vstat120 Proteolytic Cleavage CD36 CD36 Receptor Vstat120->CD36 binds to Fyn p59fyn CD36->Fyn activates Casp3_like Caspase-3-like Proteases Fyn->Casp3_like activates p38 p38 MAPK Casp3_like->p38 activates Bax BAX / BAK (Pro-apoptotic) p38->Bax promotes Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) p38->Bcl2 inhibits CytoC Cytochrome c (released) Bax->CytoC MOMP Bcl2->Bax inhibits Apoptosome Apoptosome (Apaf-1 / Cyto c) CytoC->Apoptosome forms Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Vstat120 signaling to the mitochondrial pathway in endothelial cells.

Summary of Quantitative Data

Direct quantitative data on the pro-apoptotic effects of Vstat120 is limited in the public literature. The available data is often descriptive, highlighting significant effects in various experimental models.

Effect MeasuredSystem / Cell TypeTreatmentOutcomeReference(s)
Cell Death/Viability Human Umbilical Vein Endothelial Cells (HUVECs)Overexpression of this compound (leading to secreted fragments)Increased cell death.[12][13][14]
Angiogenesis in vivo Mouse angioreactorsRAMBO virus expressing Vstat120Significant reduction in angiogenesis (hemoglobin content).[10][17]
Tumor Growth Intracranial & subcutaneous glioma mouse modelsRAMBO virus expressing Vstat120Significant suppression of tumor growth.[10][17]
Vascular Density Glioma mouse modelsExpression of Vstat120Decrease in tumor vascular density.[2]
Endothelial Cell Migration Human Dermal Microvascular Endothelial Cells (HDMECs)Vstat120-containing conditioned mediumEfficiently inhibited cell migration; effect abrogated by anti-CD36 antibody.[3][17]
Endothelial Tube Formation HUVECsRAMBO virus expressing Vstat120Efficiently inhibited tube formation.[17]

Key Experimental Protocols

Protocol: Western Blot Analysis of Apoptosis Markers

This protocol describes a general method for detecting key markers of mitochondrial apoptosis, such as cleaved Caspase-3, following treatment of endothelial cells with Vstat120.

  • Cell Culture and Treatment:

    • Plate human microvascular endothelial cells (HDMECs) at an appropriate density.

    • Treat cells with purified Vstat120 fragment or conditioned media from Vstat120-expressing cells for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.

  • Cell Lysate Preparation:

    • Collect cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes.

    • Lyse the cell pellet with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples (e.g., 20-40 µg per lane) and add Laemmli sample buffer. Denature at 95°C for 5 minutes.

    • Separate proteins on a 12% or 4-20% gradient SDS-polyacrylamide gel.

    • Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Rabbit anti-cleaved Caspase-3 (Asp175)

      • Rabbit anti-Caspase-9

      • Mouse anti-Bcl-2

      • Rabbit anti-BAX

      • Mouse anti-β-Actin or anti-GAPDH (as a loading control)

    • Wash the membrane 3x with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control. An increase in the cleaved Caspase-3 band indicates apoptosis activation.

G node_lysis 1. Cell Lysis (RIPA Buffer) node_quant 2. Protein Quantification (BCA Assay) node_lysis->node_quant node_sds 3. SDS-PAGE (Protein Separation) node_quant->node_sds node_transfer 4. Protein Transfer (PVDF Membrane) node_sds->node_transfer node_block 5. Blocking (5% Milk in TBST) node_transfer->node_block node_pri_ab 6. Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) node_block->node_pri_ab node_sec_ab 7. Secondary Antibody Incubation (HRP-conjugated) node_pri_ab->node_sec_ab node_detect 8. Detection (ECL Substrate) node_sec_ab->node_detect node_image 9. Imaging & Analysis node_detect->node_image

Caption: Experimental workflow for Western Blot analysis of apoptosis.
Protocol: In Vitro Phagocytosis Assay by Flow Cytometry

This protocol provides a method to quantify the this compound-mediated engulfment of apoptotic cells by phagocytes (e.g., macrophages).[18][19]

  • Preparation of Apoptotic Target Cells:

    • Label target cells (e.g., Jurkat T-cells) with a stable green fluorescent dye (e.g., CMFDA) according to the manufacturer's protocol.

    • Induce apoptosis by treating the labeled cells with a suitable stimulus (e.g., staurosporine or UV irradiation) for 4-6 hours. Confirm apoptosis via Annexin V staining.

  • Preparation of Phagocytes:

    • Culture macrophages (e.g., THP-1 derived or primary bone marrow-derived macrophages) in appropriate plates.

    • For this compound-specific experiments, one group of macrophages can be pre-treated with this compound siRNA to serve as a knockdown control.[20]

  • Co-culture and Phagocytosis:

    • Wash the apoptotic target cells to remove the apoptosis-inducing agent and resuspend them in fresh media.

    • Add the fluorescent apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 target-to-phagocyte ratio).

    • Co-incubate for 1-2 hours at 37°C to allow phagocytosis to occur. Include a control at 4°C where phagocytosis is inhibited.

  • Staining and Sample Preparation:

    • Gently wash the plates with cold PBS to remove non-ingested apoptotic cells.

    • To distinguish between bound and fully engulfed cells, add a quenching agent like Trypan Blue or a fluorescently-labeled antibody against the target cells (e.g., PE-conjugated anti-CD3) that will only label non-internalized cells.

    • Detach the phagocytes using a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the phagocyte population based on forward and side scatter.

    • Analyze the fluorescence of the phagocytes. The percentage of green-fluorescent phagocytes represents the phagocytic efficiency. If a secondary surface stain was used (e.g., PE), cells that are green-positive but PE-negative have fully engulfed the apoptotic targets.

Conclusion and Future Directions

The role of Brain-Specific Angiogenesis Inhibitor 1 in apoptosis is nuanced and primarily indirect. Its best-characterized function is as a receptor on phagocytes, where it is essential for clearing away apoptotic cells, thereby preventing inflammation and maintaining tissue health. This compound does not appear to possess an intrinsic, cell-autonomous ability to initiate the mitochondrial pathway of apoptosis.

However, the proteolytic cleavage of this compound introduces a more direct, albeit extracellular, mechanism of inducing apoptosis. The secreted Vstat120 fragment acts as a potent anti-angiogenic agent by binding to the CD36 receptor on endothelial cells and triggering a signaling cascade that engages the mitochondrial pathway, leading to programmed cell death. This positions Vstat120 as a molecule of significant interest for anti-cancer and anti-angiogenic drug development.

Future research should focus on delineating the precise molecular links between CD36 activation by Vstat120 and the modulation of Bcl-2 family proteins at the mitochondria. A deeper understanding of this signaling axis could unveil novel therapeutic targets for diseases characterized by aberrant angiogenesis, such as glioblastoma.

References

An In-depth Technical Guide to the Allosteric Binding Site of BAX Activation Inhibitor 1 (BAI1) on BAX

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The BCL-2-associated X protein (BAX) is a critical effector of the mitochondrial pathway of apoptosis. Its activation involves a series of conformational changes, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. The development of direct BAX inhibitors has been a significant challenge. This guide details the binding mechanism of BAX Activation Inhibitor 1 (BAI1), a selective, carbazole-based small molecule that allosterically inhibits BAX. We will explore the precise location of the this compound binding site, the mechanism of inhibition, quantitative binding data, and the key experimental protocols used to elucidate this interaction. This document serves as a comprehensive resource for understanding and targeting a novel druggable pocket on BAX.

The this compound Binding Site: A Novel Allosteric Pocket on BAX

Extensive research has revealed that this compound does not compete for the canonical BH3 "trigger site" where activator proteins like BIM and BID bind. Instead, it targets a previously uncharacterized allosteric site on the inactive, soluble form of BAX.[1][2]

  • Location: The this compound binding site is a distinct, hydrophobic groove located at the convergence of alpha-helices α3, α4, α5, and α6.[2][3][4] Mapping of chemical shift perturbations from NMR studies confirmed that the most significantly affected residues are concentrated in this region.[2][3]

  • Key Interactions: The binding is stabilized by a combination of favorable hydrophobic contacts, hydrogen bonds, and salt bridges.[3] Structural and biochemical studies have identified specific contacts between this compound and BAX, notably involving the cationic piperazine and alcohol groups of this compound with residues D84 and K123 of BAX, respectively.[5]

  • Distinction from Other Sites: This allosteric pocket is spatially distant from the BH3 trigger site (formed by helices α1 and α6) and the canonical BH3 binding groove (formed by helices α2-α5) where the BAX α9 helix is normally sequestered.[3][6]

Mechanism of Allosteric Inhibition

This compound functions by stabilizing the inactive conformation of BAX. Upon binding to its allosteric site, this compound reinforces interactions within the hydrophobic core of the protein.[1][2] This stabilization allosterically prevents the cascade of conformational changes required for BAX activation, even after an activator BH3-only protein has engaged the trigger site.[2]

The key consequences of this compound binding are:

  • Inhibition of Conformational Change: It prevents the mobilization of the C-terminal α9 helix, a critical step for mitochondrial translocation.[2][5]

  • Prevention of Mitochondrial Translocation: By locking BAX in its inactive state, this compound effectively blocks its movement from the cytosol to the outer mitochondrial membrane.[1][7]

  • Blockade of Oligomerization: As a direct result of inhibiting translocation and conformational activation, this compound prevents the subsequent dimerization and oligomerization of BAX at the mitochondrial membrane, which is necessary for pore formation.[2][7]

G cluster_pathway BAX Activation Pathway cluster_inhibition This compound Inhibition Mechanism stimulus Apoptotic Stimulus bh3 BH3-only Proteins (e.g., BIM, BID) stimulus->bh3 trigger BH3 Proteins Bind BAX Trigger Site (α1/α6) bh3->trigger conform Conformational Changes (α1-α2 loop opening, α9 exposure) trigger->conform translocate BAX Translocation to Mitochondria conform->translocate oligomer BAX Oligomerization & Pore Formation translocate->oligomer cyto Cytochrome C Release oligomer->cyto apoptosis Apoptosis cyto->apoptosis This compound This compound binding Binds Allosteric Site on Inactive BAX (α3-α6) This compound->binding stabilize Stabilizes Hydrophobic Core, Maintains Inactive State binding->stabilize stabilize->conform

Caption: BAX activation pathway and the allosteric inhibition mechanism by this compound.

Quantitative Analysis of the this compound-BAX Interaction

The binding affinity and inhibitory potency of this compound have been quantified using various biophysical and functional assays. The data underscores a direct and specific interaction with BAX.

ParameterValueMethodDescriptionReference
Dissociation Constant (Kd) 15.0 ± 4 μMMicroscale Thermophoresis (MST)Measures the direct binding affinity between this compound and inactive BAX protein.[2]
IC50 3.3 μMLiposome PermeabilizationConcentration of this compound needed to inhibit 50% of tBID-induced BAX pore formation.[2][8]
IC50 5 ± 1 μMMembrane Translocation AssayConcentration of this compound needed to inhibit 50% of tBID-induced BAX translocation.[2]
IC50 2 ± 1 μMMembrane Translocation AssayConcentration of this compound needed to inhibit 50% of BIM SAHB-induced BAX translocation.[2]

Key Experimental Methodologies

The characterization of the this compound-BAX binding site was accomplished through a combination of high-resolution structural biology, biophysical, and computational techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This was the primary technique used to identify the binding interface.[2][3]

    • Protocol: 2D ¹⁵N-¹H Heteronuclear Single Quantum Coherence (HSQC) NMR experiments were performed on ¹⁵N-labeled full-length BAX. The protein was titrated with increasing concentrations of this compound. Chemical Shift Perturbations (CSPs) of backbone amide signals were monitored. Residues with significant CSPs were mapped onto the 3D structure of BAX (PDB: 1F16) to delineate the binding pocket.[2][3] Ligand-observed NMR experiments, including Saturation Transfer Difference (STD) and Carr-Purcell-Meiboom-Gill (CPMG), confirmed direct binding by observing the effect of BAX on the this compound signal.[2]

  • Microscale Thermophoresis (MST): This method was employed to determine the binding affinity (Kd) in solution.[1][2]

    • Protocol: BAX protein was fluorescently labeled. A serial dilution of this compound was prepared and mixed with a constant concentration of labeled BAX. The samples were loaded into capillaries and subjected to a microscopic temperature gradient. The movement of BAX along this gradient (thermophoresis), which changes upon this compound binding, was measured by monitoring fluorescence. The normalized fluorescence was plotted against the this compound concentration to derive the Kd value.[2][9]

  • Molecular Docking: Computational modeling was used to predict the binding pose of this compound.

    • Protocol: Using the binding site identified by NMR as a restraint, molecular docking software (e.g., Glide) was used to calculate the most energetically favorable docked structure of this compound within the BAX pocket. This provided a detailed structural model of the hydrophobic and hydrogen-bonding interactions.[3]

  • Functional Assays (Liposome Permeabilization): These assays confirmed that the observed binding translates into functional inhibition of BAX activity.[2]

    • Protocol: Large unilamellar vesicles (liposomes) were prepared containing a fluorescent reporter (e.g., carboxyfluorescein). Recombinant BAX protein was incubated with the liposomes in the presence of an activator (like tBID) and varying concentrations of this compound. BAX-mediated pore formation leads to the release and de-quenching of the fluorescent reporter, which was measured over time. The IC50 was calculated from the dose-response curve.[2]

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HXMS): This technique was used to probe both direct and allosteric effects on the BAX structure upon this compound binding.[2]

    • Protocol: The rate of deuterium exchange of backbone amide protons was compared between unbound BAX and the this compound-bound BAX complex. Protected regions (slower exchange) upon this compound binding were identified by mass spectrometry, confirming engagement at the α3-α5 site and revealing allosteric stabilization in distant regions like the α1-α2 loop and α9 helix.[2]

G cluster_workflow Experimental Workflow for Characterizing this compound-BAX Interaction start Recombinant ¹⁵N-BAX + this compound Compound nmr NMR Titration (¹⁵N-HSQC) start->nmr mst Microscale Thermophoresis (MST) start->mst csp Chemical Shift Perturbation (CSP) Data nmr->csp map Map Perturbed Residues onto BAX Structure csp->map pocket Identify Novel Allosteric Binding Pocket (α3-α6) map->pocket dock Molecular Docking (with NMR restraints) map->dock model Structural Model of This compound-BAX Complex pocket->model kd Determine Binding Affinity (Kd) mst->kd kd->model pose Predict this compound Binding Pose dock->pose pose->model

Caption: Workflow of key experiments used to identify and characterize the this compound-BAX binding site.

Conclusion and Therapeutic Implications

The discovery and characterization of the this compound binding site on BAX represent a landmark achievement in the field of apoptosis regulation. It has unveiled a novel, druggable allosteric pocket that is distinct from the highly conserved BH3-binding grooves targeted by many other BCL-2 family modulators. The mechanism of this compound, which stabilizes the inactive conformation of BAX to prevent its activation, provides a clear paradigm for the rational design of next-generation BAX inhibitors. Targeting this site offers a promising therapeutic strategy for conditions characterized by excessive BAX-mediated cell death, including doxorubicin-induced cardiomyopathy, neurodegenerative diseases, and ischemia-reperfusion injury.[1] This detailed understanding of the this compound-BAX interaction is critical for scientists and drug developers aiming to exploit this pathway for therapeutic benefit.

References

A Technical Guide to the Therapeutic Potential of BAI1 in BAX-Mediated Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The regulation of apoptosis, or programmed cell death, is a critical process in maintaining tissue homeostasis. The BCL-2-associated X protein (BAX) is a pivotal pro-apoptotic member of the BCL-2 family. In response to cellular stress, BAX translocates to the mitochondria, where it oligomerizes and permeabilizes the outer mitochondrial membrane, leading to the release of apoptogenic factors and subsequent cell death. Dysregulation of BAX-mediated apoptosis is implicated in a variety of diseases, including neurodegenerative disorders, ischemic injuries, and chemotherapy-induced cardiotoxicity. This technical guide focuses on the therapeutic potential of a small molecule inhibitor of BAX, known as BAX Activation Inhibitor 1 (BAI1), in the context of BAX-mediated diseases. It is crucial to distinguish this small molecule from the Brain-Specific Angiogenesis Inhibitor 1, a receptor protein also abbreviated as this compound, which plays a role in the clearance of apoptotic cells. This document will provide a detailed overview of the mechanism of action of the small molecule this compound, summarize key quantitative data from preclinical studies, outline experimental protocols for its evaluation, and visualize its mechanism and related pathways.

Introduction: Distinguishing Two "this compound" Molecules

In the landscape of apoptosis research, the acronym "this compound" can refer to two distinct molecules with different functions related to BAX-mediated processes. Clarity on this point is essential for targeted therapeutic development.

  • Brain-Specific Angiogenesis Inhibitor 1 (Receptor this compound): This is a large, seven-transmembrane protein belonging to the adhesion G-protein-coupled receptor (GPCR) family. Its primary role in apoptosis is as a phagocytic receptor that recognizes phosphatidylserine exposed on the surface of apoptotic cells, facilitating their clearance through a process called efferocytosis. This process is upstream of a signaling module involving ELMO/Dock180/Rac proteins, which orchestrates the necessary cytoskeletal rearrangements for engulfment. While crucial for the resolution of apoptosis, this receptor is not a direct modulator of the BAX-mediated apoptotic cascade itself.

  • BAX Activation Inhibitor 1 (Small Molecule this compound): This is a small molecule that acts as a direct, selective, and allosteric inhibitor of the BAX protein. It binds to inactive BAX, stabilizing its conformation and preventing the downstream events of mitochondrial translocation and pore formation that are hallmarks of BAX-mediated apoptosis. Given its direct inhibitory action on a key effector of apoptosis, this small molecule holds significant promise as a therapeutic agent in diseases characterized by excessive BAX activation.

This guide will focus exclusively on the small molecule BAX inhibitor this compound and its therapeutic applications.

Mechanism of Action of Small Molecule this compound

The small molecule this compound functions as a potent and selective inhibitor of BAX through a novel allosteric mechanism.

  • Direct Binding to a Novel Pocket: this compound binds directly to a previously uncharacterized hydrophobic pocket on the surface of inactive, monomeric BAX. This binding site is distinct from the "trigger site" where BH3-only proteins bind to activate BAX.

  • Allosteric Inhibition of Conformational Change: The interaction of this compound with this allosteric site stabilizes the hydrophobic core of the BAX protein. This stabilization maintains BAX in its inactive conformation, preventing the conformational changes that are necessary for its activation. Specifically, this compound inhibits the exposure of the α-helix 9 transmembrane domain, a critical step for BAX insertion into the outer mitochondrial membrane (OMM).

  • Inhibition of Mitochondrial Translocation and Insertion: By locking BAX in its inactive state, this compound effectively prevents its translocation from the cytosol to the mitochondria and its subsequent insertion into the OMM.

  • Blockade of Apoptosis and Necrosis: Consequently, this compound blocks BAX-dependent permeabilization of the OMM and the release of cytochrome c. This abrogates both BAX-mediated apoptosis and necrosis, as BAX is also implicated in the opening of the permeability transition pore (PTP) in the inner mitochondrial membrane, a key event in necrosis.

The signaling pathway illustrating the inhibitory action of the small molecule this compound on BAX-mediated apoptosis is depicted below.

BAI1_Inhibition_of_BAX_Mediated_Apoptosis cluster_stress Cellular Stress cluster_activation BAX Activation cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cellular_Stress e.g., Doxorubicin, Staurosporine BH3_only BH3-only proteins (e.g., tBID, BIM) Cellular_Stress->BH3_only BAX_inactive Inactive BAX (Cytosolic) BH3_only->BAX_inactive activates BAX_active Active BAX (Conformational Change) BAX_inactive->BAX_active BAX_OMM BAX Translocation & Insertion into OMM BAX_active->BAX_OMM MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_OMM->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis BAI1_molecule Small Molecule This compound BAI1_molecule->BAX_inactive binds & stabilizes

Caption: The inhibitory pathway of the small molecule this compound on BAX-mediated apoptosis.

Therapeutic Application: Doxorubicin-Induced Cardiomyopathy

A significant area of therapeutic potential for the small molecule this compound is in mitigating the cardiotoxic side effects of chemotherapeutic agents like doxorubicin. Doxorubicin is a highly effective anticancer drug, but its use is often limited by dose-dependent cardiotoxicity, which can lead to heart failure. This cardiotoxicity is mediated, at least in part, by BAX-dependent apoptosis and necrosis of cardiomyocytes.

Preclinical studies have demonstrated that co-administration of the small molecule this compound with doxorubicin can prevent cardiomyopathy without compromising the anticancer efficacy of doxorubicin. In mouse models of breast cancer and leukemia, the combination of doxorubicin and this compound resulted in tumor shrinkage comparable to doxorubicin alone, but without the associated heart damage. This cardioprotective effect is attributed to this compound's ability to block both apoptotic and necrotic cell death pathways initiated by BAX in heart cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of the small molecule this compound.

Table 1: In Vitro Efficacy of Small Molecule this compound

Parameter Value Assay Source
Binding Affinity (Kd) 15.0 ± 4 µM Microscale Thermophoresis (MST)
IC50 (BAX-mediatedmembrane permeabilization) 3.3 µM tBID-induced liposomal release
IC50 (BAX translocation) 5 ± 1 µM tBID-induced
IC50 (BAX translocation) 2 ± 1 µM BIM SAHB-induced

| IC50 (Apoptosis) | 1.8 µM | TNFα + Cyclohexamide in MEFs | |

Table 2: In Vivo Efficacy of Small Molecule this compound in a Zebrafish Model of Doxorubicin-Induced Cardiomyopathy

Treatment Group Concentration Prevention of Cardiomyopathy (%) Source
Doxorubicin 10 µM 0%
Doxorubicin + this compound 10 µM + 10 µM ~40%

| Doxorubicin + this compound | 10 µM + 20 µM | ~75% | |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of the key experimental protocols used to characterize the small molecule this compound.

Microscale Thermophoresis (MST)

This biophysical technique is used to quantify the binding affinity between the small molecule this compound and the BAX protein.

  • Principle: MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be detected and used to calculate binding constants.

  • Protocol Outline:

    • Recombinant BAX protein is labeled with a fluorescent dye.

    • A constant concentration of labeled BAX is incubated with a serial dilution of the small molecule this compound.

    • The samples are loaded into capillaries and placed in an MST instrument.

    • An infrared laser is used to create a precise temperature gradient, and the movement of the fluorescently labeled BAX is monitored.

    • The change in normalized fluorescence is plotted against the logarithm of the ligand concentration to determine the dissociation constant (Kd).

Liposomal Release Assay

This assay assesses the ability of the small molecule this compound to inhibit BAX-mediated permeabilization of mitochondrial-like membranes.

  • Principle: Liposomes are loaded with a fluorescent dye. The addition of recombinant BAX and a BH3-only activator (like tBID) leads to BAX insertion into the liposomal membrane and release of the dye, which can be quantified by an increase in fluorescence.

  • Protocol Outline:

    • Prepare liposomes encapsulating a fluorescent reporter (e.g., carboxyfluorescein).

    • Incubate recombinant BAX with the liposomes in the presence of varying concentrations of the small molecule this compound.

    • Initiate BAX activation by adding a BH3-only activator protein (e.g., tBID).

    • Monitor the release of the fluorescent dye over time using a fluorescence plate reader.

    • Calculate the IC50 value from the dose-response curve of this compound's inhibitory effect.

Cell-Based Apoptosis Assays

A variety of cell-based assays are used to confirm the anti-apoptotic effects of the small molecule this compound in a cellular context.

  • Caspase 3/7 Activity Assay: Measures the activity of executioner caspases, which are key mediators of apoptosis. Cells are treated with an apoptotic stimulus (e.g., TNFα/cyclohexamide) with or without this compound, and caspase activity is measured using a luminogenic or fluorogenic substrate.

  • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis. Cells are stained with fluorescently labeled Annexin V and analyzed by flow cytometry or fluorescence microscopy.

  • Hoechst Staining: Visualizes nuclear morphology. Apoptotic cells exhibit characteristic nuclear condensation and fragmentation, which can be observed by fluorescence microscopy after staining with a DNA-binding dye like Hoechst 33342.

  • JC-1 Staining for Mitochondrial Membrane Potential: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with a high mitochondrial membrane potential, it forms aggregates that fluoresce red. In apoptotic cells with a depolarized mitochondrial membrane, it remains in a monomeric form that fluoresces green. The ratio of red to green fluorescence is used to assess mitochondrial health.

The general workflow for evaluating the efficacy of the small molecule this compound is presented in the following diagram.

Dawn of a New Strategy: An In-depth Technical Guide to Early Research on Carbazole-Based BAX Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic mitochondrial pathway of apoptosis is a tightly regulated process crucial for tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. At the heart of this pathway lies the BCL-2 family of proteins, with BAX serving as a critical executioner of cell death. Upon activation, BAX undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors. The ability to modulate BAX activity has therefore been a long-sought-after therapeutic goal. This technical guide delves into the seminal early research on a promising class of small molecules—carbazole-based BAX inhibitors—that offered a novel allosteric approach to directly targeting this key apoptotic protein.

Core Findings: A Novel Allosteric Pocket and Mechanism of Inhibition

Early investigations led to the discovery of a class of small molecules, termed BAX Activation Inhibitors (BAIs), which are built upon a carbazole scaffold.[1] These compounds were found to directly bind to a previously unrecognized pocket on the surface of inactive BAX, distinct from the known activation and inhibitory sites.[1] This novel binding site is a deep, druggable hydrophobic groove surrounded by polar and charged residues.[1]

The mechanism of action of these carbazole-based inhibitors is allosteric.[1][2] By binding to this pocket, BAIs stabilize key interactions within the hydrophobic core of the BAX protein.[1] This stabilization prevents the conformational changes that are essential for BAX activation, including the mobilization of the BH3 domain and the C-terminal helix α9 from the hydrophobic core.[1] Consequently, BAIs inhibit the translocation of BAX to the mitochondria and its subsequent oligomerization, thereby preventing apoptosis.[1] Importantly, the binding of these inhibitors does not block the interaction of BH3 activator proteins at the BAX trigger site but rather alters the consequences of this binding.[1]

Quantitative Analysis of BAX Inhibition

The inhibitory potency of the early carbazole-based BAX inhibitors was primarily assessed using a liposomal release assay, which measures the ability of a compound to prevent tBID-induced BAX-mediated membrane permeabilization. The half-maximal inhibitory concentration (IC50) values for the initial lead compounds and their analogs provided crucial insights into their structure-activity relationships (SAR).

CompoundStructure/Key FeaturesIC50 (µM) in tBID-induced BAX-mediated membrane permeabilizationReference
BAI1 Dibromo-carbazole with a piperazinyl-propyl extension containing a hydroxyl group.3.3[1]
BAI2 Dibromo-carbazole with a piperazinyl-propyl extension containing a fluorine group.4.6[1]
BAI3 Unsubstituted carbazole ring.> 6 (worse inhibition activity)[1]
BAI4 Monobromo-carbazole ring.Reduced inhibition compared to this compound.[1]
BAI5 Dichloro-carbazole ring.Slightly better inhibition than BAI4, but less binding.[1]
BAI6 Morpholino group instead of piperazine.Reduced inhibition compared to this compound.[1]

Structure-Activity Relationship (SAR) Insights

The initial SAR studies highlighted the importance of specific structural features for both binding to BAX and its inhibition:

  • Carbazole Core: The presence and nature of substituents on the carbazole ring are critical. Halogenation, particularly with bromine, significantly enhances both binding and inhibitory activity. The loss of bromine groups leads to a reduction in potency.[1][3]

  • Piperazine Moiety: The piperazine ring and its substitution play a crucial role. Replacing the piperazine with a morpholine group, as seen in BAI6, results in decreased inhibition, suggesting the importance of the ionic interaction at this position.[1][3]

  • Steric Bulk: The steric bulk on the carbazole moiety appears to be important for activity, as demonstrated by the reduced efficacy of compounds with smaller or no halogen substituents.[3]

Key Experimental Protocols

The foundational research on carbazole-based BAX inhibitors relied on a series of key in vitro experiments to elucidate their mechanism of action and quantify their activity.

Liposomal Release Assay for BAX-Mediated Membrane Permeabilization

This assay is central to assessing the inhibitory potential of compounds against BAX function.

  • Objective: To measure the ability of a compound to inhibit the permeabilization of liposomal membranes induced by the activation of BAX by a BH3-only protein like tBID.

  • Methodology:

    • Liposome Preparation: Liposomes are prepared to encapsulate a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.

    • Assay Components: The reaction mixture includes the dye-loaded liposomes, recombinant BAX protein, and an activator such as tBID.

    • Inhibitor Addition: The carbazole-based compounds are added to the assay mixture at varying concentrations.

    • Initiation and Measurement: The reaction is initiated by the addition of the activator (tBID). BAX activation, insertion into the liposomal membrane, and pore formation lead to the release of the fluorescent dye, resulting in de-quenching and an increase in fluorescence intensity.

    • Data Analysis: The fluorescence signal is monitored over time. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined from dose-response curves.[1]

Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was employed to confirm the direct binding of the carbazole inhibitors to BAX.

  • Objective: To detect the physical interaction between the small molecule inhibitor and the BAX protein.

  • Methodology:

    • Sample Preparation: A solution of the carbazole-based inhibitor (e.g., this compound) is prepared in a suitable buffer for NMR analysis.

    • NMR Spectra Acquisition: A one-dimensional (1D) ¹H-NMR spectrum of the compound alone is acquired.

    • Protein Titration: Inactive BAX protein is then titrated into the sample containing the inhibitor.

    • Spectral Analysis: Changes in the chemical shifts of the aromatic protons of the carbazole compound upon the addition of BAX are monitored. Significant chemical shift perturbations (CSPs) are indicative of a direct binding interaction.[1]

Visualizing the Molecular Landscape

BAX Activation and Inhibition Pathway

The following diagram illustrates the key steps in the activation of BAX and the allosteric mechanism of inhibition by carbazole-based inhibitors.

BAX_Activation_Inhibition BAX Activation and Inhibition Pathway cluster_activation BAX Activation Pathway cluster_inhibition Inhibition by Carbazole-Based BAIs Inactive_BAX Inactive Monomeric BAX (Cytosol) Trigger_Site_Binding BH3 Activator binds to BAX Trigger Site Inactive_BAX->Trigger_Site_Binding Allosteric_Binding BAI binds to novel allosteric pocket on Inactive BAX Inactive_BAX->Allosteric_Binding BH3_Activator BH3-only Activator (e.g., tBID, BIM) BH3_Activator->Trigger_Site_Binding Stress Signal Conformational_Change Conformational Change: Exposure of BH3 domain & α9 helix Trigger_Site_Binding->Conformational_Change Mitochondrial_Translocation Translocation to Mitochondrial Outer Membrane Conformational_Change->Mitochondrial_Translocation Oligomerization Oligomerization and Pore Formation Mitochondrial_Translocation->Oligomerization Apoptosis Apoptosis Oligomerization->Apoptosis BAI Carbazole-Based Inhibitor (BAI) BAI->Allosteric_Binding Stabilization Stabilization of Inactive Conformation Allosteric_Binding->Stabilization Block_Activation Inhibition of Conformational Change and Translocation Stabilization->Block_Activation Block_Activation->Conformational_Change Blocks

Caption: BAX activation pathway and the allosteric inhibition mechanism by BAIs.

Experimental Workflow for BAX Inhibitor Discovery

This diagram outlines the logical flow of experiments used in the early research to identify and characterize carbazole-based BAX inhibitors.

BAX_Inhibitor_Workflow Experimental Workflow for BAX Inhibitor Discovery cluster_screening Screening & Identification cluster_characterization Mechanism of Action cluster_optimization Lead Optimization Screening Small Molecule Library Screening (e.g., Liposomal Release Assay) Hit_Identification Identification of Carbazole-Based 'Hit' Compounds Screening->Hit_Identification Direct_Binding Confirmation of Direct Binding (e.g., Ligand-Observed NMR) Hit_Identification->Direct_Binding Allosteric_Inhibition Elucidation of Allosteric Mechanism (Structural & Biochemical Studies) Direct_Binding->Allosteric_Inhibition SAR_Studies Structure-Activity Relationship (SAR) (Synthesis and testing of analogs) Allosteric_Inhibition->SAR_Studies Potency_Improvement Improved Potency and Pharmacokinetic Properties SAR_Studies->Potency_Improvement Conclusion Identification of Lead Carbazole-Based BAX Inhibitors Potency_Improvement->Conclusion

Caption: Workflow for the discovery and characterization of BAX inhibitors.

Conclusion and Future Directions

The early research into carbazole-based BAX inhibitors marked a significant milestone in the field of apoptosis regulation. It demonstrated for the first time that direct, allosteric inhibition of BAX with small molecules was a viable therapeutic strategy. The identification of a novel, druggable pocket on BAX opened up new avenues for the rational design of more potent and selective inhibitors. While these initial compounds provided a crucial proof-of-concept, further research is needed to optimize their pharmacological properties for potential clinical development. The insights gained from this foundational work continue to guide efforts to develop novel therapeutics for diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemia-reperfusion injury.

References

Foundational Studies on Small Molecule Inhibitors of BAX: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on small molecule inhibitors of the pro-apoptotic protein BAX. BAX is a critical effector in the mitochondrial pathway of cell death, and its inhibition holds significant therapeutic potential in a range of diseases characterized by excessive apoptosis, including neurodegenerative disorders and ischemia-reperfusion injury.[1][2] This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological and experimental frameworks.

Introduction to BAX and Its Inhibition

BAX, or Bcl-2-associated X protein, is a pivotal member of the Bcl-2 family that regulates programmed cell death.[1][2] In healthy cells, BAX is primarily in an inactive, cytosolic state.[1][2] Upon receiving apoptotic signals, it undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane.[1][3] This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating the caspase cascade and executing cell death.[1] Small molecule inhibitors of BAX aim to prevent this activation cascade, thereby preserving cell viability.[1]

Small Molecule Inhibitors of BAX: Quantitative Data

Several small molecule inhibitors of BAX have been identified and characterized. The following tables summarize the quantitative data for some of the foundational compounds.

CompoundTarget InteractionIC50 (µM)Kd (µM)Assay MethodReference
BAX Activation Inhibitor 1 (BAI1) Allosteric inhibitor, binds to a novel pocket around the α5 helix.[4][5]3.3 (tBID-induced membrane permeabilization)[4]15.0 ± 4[6]Liposomal Release Assay, Microscale Thermophoresis[4][5][7][4]
BAX Activation Inhibitor 2 (BAI2) Allosteric inhibitor, similar to this compound.[4]4.6 (tBID-induced membrane permeabilization)[4]Not ReportedLiposomal Release Assay[4][4]
Bax Channel Inhibitor 1 (Bci1) Inhibits BAX channel formation.[8]0.81 ± 0.22 (liposome dye release)[8]Not ReportedLiposome Dye Release Assay[8][8]
Bax Channel Inhibitor 2 (Bci2) Inhibits BAX channel formation.[8]0.89 ± 0.29 (liposome dye release)[8]Not ReportedLiposome Dye Release Assay[8][8]
WEHI-3773 Inhibits VDAC2-mediated BAX recruitment to mitochondria.[9][10]Not Reported (Dose-dependent inhibition shown)Not ReportedCell-based apoptosis assays, Immunofluorescence[9][10][9]

BAX Signaling and Inhibition Pathway

The following diagram illustrates the central role of BAX in the mitochondrial apoptosis pathway and the points of intervention for small molecule inhibitors.

BAX_Signaling_Pathway cluster_upstream Upstream Apoptotic Signals cluster_bax BAX Activation Cascade cluster_downstream Downstream Events Cellular Stress Cellular Stress BH3-only proteins (e.g., tBID, BIM) BH3-only proteins (e.g., tBID, BIM) Cellular Stress->BH3-only proteins (e.g., tBID, BIM) activate Inactive Cytosolic BAX Inactive Cytosolic BAX BH3-only proteins (e.g., tBID, BIM)->Inactive Cytosolic BAX activate Active Monomeric BAX Active Monomeric BAX Inactive Cytosolic BAX->Active Monomeric BAX Conformational Change BAX Oligomerization (Pore Formation) BAX Oligomerization (Pore Formation) Active Monomeric BAX->BAX Oligomerization (Pore Formation) Translocation to Mitochondria MOMP Mitochondrial Outer Membrane Permeabilization BAX Oligomerization (Pore Formation)->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Apoptosis Apoptosis Cytochrome c Release->Apoptosis activates Caspase Cascade BAX_Inhibitors Small Molecule BAX Inhibitors (e.g., this compound) BAX_Inhibitors->Inactive Cytosolic BAX stabilize

BAX mitochondrial apoptosis pathway and inhibitor action.

Experimental Protocols

Detailed methodologies are crucial for the study of BAX inhibitors. Below are protocols for key experiments cited in foundational studies.

Liposomal Release Assay

This assay assesses the ability of a compound to inhibit BAX-mediated membrane permeabilization in a reconstituted system.[4]

a. Preparation of Liposomes:

  • Prepare a lipid mixture (e.g., phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and cardiolipin) in chloroform.

  • Dry the lipid mixture to a thin film under nitrogen gas.

  • Hydrate the lipid film with a buffer containing a fluorescent dye (e.g., carboxyfluorescein) to form multilamellar vesicles.

  • Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[11]

  • Remove unincorporated dye by size-exclusion chromatography.

b. Permeabilization Assay:

  • Incubate recombinant BAX protein with the prepared liposomes in a multi-well plate.

  • Add the test compound (potential BAX inhibitor) at various concentrations.

  • Initiate BAX activation by adding a BH3-only protein like tBID.[4]

  • Monitor the release of the fluorescent dye from the liposomes over time using a fluorescence plate reader.

  • Calculate the percentage of inhibition relative to a vehicle control.

Caspase-3/7 Activation Assay

This cell-based assay measures a key downstream event in the apoptotic cascade.[4]

  • Plate cells (e.g., mouse embryonic fibroblasts) in a multi-well plate.

  • Induce apoptosis using a stimulus such as TNFα and cycloheximide.[4]

  • Concurrently treat the cells with various concentrations of the BAX inhibitor or a vehicle control.

  • Incubate for a defined period (e.g., 8 hours).[4]

  • Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent).

  • Measure the resulting luminescence, which is proportional to caspase activity, using a luminometer.[4]

Hydrogen-Deuterium Exchange Mass Spectrometry (HXMS)

HXMS is used to probe the conformational changes in BAX upon inhibitor binding.[4]

  • Incubate purified BAX protein with and without the inhibitor (e.g., this compound).

  • Initiate the hydrogen-deuterium exchange by diluting the protein-ligand complex in a D₂O-based buffer.

  • Allow the exchange to proceed for various time points.

  • Quench the exchange reaction by lowering the pH and temperature.

  • Digest the protein into peptides using an acid-stable protease (e.g., pepsin).

  • Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS) to determine the extent of deuterium uptake in different regions of the protein.

  • Differences in deuterium uptake between the inhibitor-bound and unbound states reveal regions of the protein that are protected from the solvent upon binding, indicating the binding site and allosteric effects.[4]

Experimental and Discovery Workflows

The identification and characterization of BAX inhibitors often follow a structured workflow, from initial screening to in-depth mechanistic studies.

Discovery_Workflow cluster_screening Screening & Identification cluster_validation Validation & Characterization cluster_mechanistic Mechanistic Studies In_Silico_Screening In Silico Screening (e.g., Docking) Hit_Compounds Hit Compounds In_Silico_Screening->Hit_Compounds HTS High-Throughput Screen (e.g., Liposomal Release Assay) HTS->Hit_Compounds Binding_Assays Direct Binding Assays (NMR, MST, SPR) Hit_Compounds->Binding_Assays Cell_Based_Assays Cell-Based Apoptosis Assays (Caspase, Viability) Hit_Compounds->Cell_Based_Assays Lead_Compounds Lead Compounds Binding_Assays->Lead_Compounds Cell_Based_Assays->Lead_Compounds Structural_Biology Structural Biology (X-ray, NMR) Lead_Compounds->Structural_Biology Biophysical_Assays Biophysical Assays (HXMS, Oligomerization) Lead_Compounds->Biophysical_Assays Mechanism_of_Action Mechanism of Action Structural_Biology->Mechanism_of_Action Biophysical_Assays->Mechanism_of_Action Logical_Relationship Inhibitor_Binding Inhibitor (e.g., this compound) binds to allosteric site on BAX Core_Stabilization Stabilization of the hydrophobic core of BAX Inhibitor_Binding->Core_Stabilization Conformational_Lock BAX is 'locked' in its inactive conformation Core_Stabilization->Conformational_Lock Translocation_Block Inhibition of BAX translocation to mitochondria Conformational_Lock->Translocation_Block Oligomerization_Block Prevention of BAX oligomerization Conformational_Lock->Oligomerization_Block Apoptosis_Inhibition Inhibition of Apoptosis Translocation_Block->Apoptosis_Inhibition Oligomerization_Block->Apoptosis_Inhibition

References

Methodological & Application

Application Notes and Protocols: BAI1 (Brain-specific angiogenesis inhibitor 1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a versatile transmembrane protein with significant roles in both physiological and pathological processes.[1][2][3] Initially identified for its anti-angiogenic properties in the brain, this compound is now recognized as a multi-functional receptor involved in phagocytosis, synapse development, and tumor suppression.[1][2][4] Its expression is predominantly found in the brain, particularly in neurons and astrocytes, but it is also present in other tissues like macrophages.[5][6][7] this compound's diverse functions make it a compelling target for research and therapeutic development in oncology, neurology, and immunology.

Key Functions and Applications

  • Anti-Angiogenesis and Tumor Suppression: this compound expression is frequently downregulated in several cancers, including glioblastoma and medulloblastoma, suggesting its role as a tumor suppressor.[1][5][8][9][10] Restoration of this compound expression has been shown to inhibit tumor growth and reduce angiogenesis.[1][10][11] The extracellular domain of this compound can be cleaved to release anti-angiogenic fragments, such as Vasculostatin (Vstat120), which has shown therapeutic potential in preclinical cancer models.[2][12]

  • Phagocytosis: this compound acts as a receptor for "eat-me" signals, such as phosphatidylserine (PtdSer), on the surface of apoptotic cells and Gram-negative bacteria.[7] This function is crucial for the clearance of cellular debris and pathogens by phagocytes like macrophages and microglia.[2] The this compound-mediated phagocytosis involves the recruitment of the ELMO/Dock180/Rac1 signaling module.[7]

  • Synaptogenesis and Neuronal Function: In the central nervous system, this compound plays a critical role in the formation and maintenance of excitatory synapses.[4][13] It influences dendritic spine morphology and synaptic plasticity by activating Rho family GTPases, such as Rac1 and RhoA.[4][6] Dysregulation of this compound has been implicated in neurological and psychiatric disorders.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound function.

Table 1: this compound Expression in Cancer

Cancer TypeExpression ChangeQuantitative FindingReference
GlioblastomaDownregulatedAbsent in the majority of 18 human glioblastomas and 28 glioma cell lines studied.[5][8][14]
MedulloblastomaDownregulatedRestoration of this compound expression reduced cell proliferation by approximately 2-fold.[10]

Table 2: this compound in Angiogenesis

Experimental SystemEffect of this compoundQuantitative FindingReference
Human Umbilical Vein Endothelial Cells (HUVECs)Increased apoptosisOverexpression of this compound reduced cell survival by 51%.[2]
Glioblastoma xenografts in miceImpaired angiogenesisSignificant impairment of angiogenesis surrounding Adthis compound-transduced glioblastoma cells.[11]

Table 3: this compound in Synaptogenesis

Experimental ConditionMeasured ParameterQuantitative FindingReference
This compound knockdown in hippocampal neuronsSpine densityReduced by approximately 50%.[4]
This compound knockdown in hippocampal neuronsExcitatory synapsesLoss of approximately 50%.[13]
This compound knockout micePostsynaptic density (PSD) thicknessReduced by approximately 40% (from 30.5 nm to 18.7 nm).[15]

Signaling Pathways

This compound utilizes distinct signaling pathways to mediate its diverse functions.

Phagocytosis Signaling Pathway

This compound recognizes phosphatidylserine on apoptotic cells or lipopolysaccharide on Gram-negative bacteria, initiating a signaling cascade that leads to engulfment.

BAI1_Phagocytosis This compound-Mediated Phagocytosis Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ELMO ELMO This compound->ELMO Recruitment Dock180 Dock180 ELMO->Dock180 Complex Formation Rac1_GDP Rac1-GDP Dock180->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GTP loading Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Phagosome Phagosome Formation Actin->Phagosome Ligand Phosphatidylserine (on apoptotic cell) or LPS (on bacteria) Ligand->this compound Binding

Caption: this compound signaling in phagocytosis.

Synaptogenesis Signaling Pathway

At the postsynaptic density, this compound regulates spine morphology and synapse formation through the activation of Rac1 and RhoA.

BAI1_Synaptogenesis This compound-Mediated Synaptogenesis Signaling Pathway cluster_psd Postsynaptic Density (PSD) This compound This compound Par3_Tiam1 Par3/Tiam1 Complex This compound->Par3_Tiam1 Recruitment G12_13 Gα12/13 This compound->G12_13 Activation Rac1_GDP Rac1-GDP Par3_Tiam1->Rac1_GDP GEF Activity RhoA_GDP RhoA-GDP G12_13->RhoA_GDP GEF Activation RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP GTP loading Spine_Morphogenesis Spine Morphogenesis & Synapse Formation RhoA_GTP->Spine_Morphogenesis Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GTP loading Rac1_GTP->Spine_Morphogenesis

Caption: this compound signaling in synaptogenesis.

Experimental Protocols

Western Blotting for this compound Detection

This protocol describes the detection of this compound protein in cell lysates by Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against this compound (see manufacturer's datasheet for recommended dilution, e.g., 1:500-1:1000)[16]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in ice-cold lysis buffer. Determine protein concentration using a protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-BAI1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[17]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[18]

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.[18]

Co-Immunoprecipitation (Co-IP) for this compound Interaction Partners

This protocol is for identifying proteins that interact with this compound.

Materials:

  • Non-denaturing cell lysis buffer

  • Anti-BAI1 antibody for IP

  • Control IgG antibody

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing (Optional): Incubate the cell lysate with control IgG and protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[19] Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-BAI1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners.

Rac1 Activation Assay (Pull-down)

This protocol measures the level of active, GTP-bound Rac1 in response to this compound signaling.

Materials:

  • Cell lysis buffer specific for GTPase assays

  • PAK1-PBD (p21-binding domain) agarose beads

  • GTPγS (non-hydrolyzable GTP analog for positive control)

  • GDP (for negative control)

  • Anti-Rac1 antibody

  • Western blotting reagents

Procedure:

  • Cell Treatment: Stimulate cells as required to activate this compound signaling.

  • Cell Lysis: Lyse cells in ice-cold GTPase lysis buffer.

  • Lysate Preparation: Clarify the lysates by centrifugation.

  • Controls (Optional): Treat aliquots of lysate with GTPγS (positive control) or GDP (negative control).[20][21]

  • Pull-down: Incubate the cell lysates with PAK1-PBD agarose beads for 1 hour at 4°C with gentle rotation to pull down active Rac1-GTP.

  • Washing: Wash the beads several times with wash buffer to remove unbound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted samples and total lysates by Western blotting using an anti-Rac1 antibody to detect the amount of active and total Rac1, respectively.

Phagocytosis Assay

This protocol provides a general framework for assessing this compound-mediated phagocytosis of apoptotic cells.

Materials:

  • Phagocytic cells (e.g., macrophages, microglia)

  • Target apoptotic cells (e.g., induced by UV irradiation or staurosporine treatment)

  • Fluorescent dyes (e.g., pHrodo for labeling target cells)

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Preparation of Phagocytes: Plate the phagocytic cells and culture them to the desired confluency.

  • Preparation of Apoptotic Cells: Induce apoptosis in the target cells and label them with a fluorescent dye according to the manufacturer's protocol.

  • Co-culture: Add the labeled apoptotic cells to the phagocytic cells at a specific ratio (e.g., 3:1).

  • Incubation: Incubate the co-culture for a defined period (e.g., 1-2 hours) at 37°C to allow phagocytosis to occur.

  • Washing: Gently wash the cells to remove non-engulfed target cells.

  • Analysis: Quantify the percentage of phagocytic cells that have engulfed the fluorescently labeled target cells using flow cytometry or fluorescence microscopy.

Gene Expression Analysis by qPCR

This protocol is for quantifying this compound mRNA levels.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for this compound and a reference gene (e.g., GAPDH, ACTB)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cells or tissues.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Set up the qPCR reaction with primers for this compound and the reference gene. A typical thermal cycling program includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[22]

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalized to the reference gene.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for Studying this compound Function cluster_level1 Initial Characterization cluster_level2 Functional Analysis cluster_level3 Mechanism of Action Expression Analyze this compound Expression (qPCR, Western Blot) Manipulation Manipulate this compound Levels (Overexpression/Knockdown) Expression->Manipulation CoIP Co-Immunoprecipitation (Identify Interactors) Expression->CoIP Phagocytosis_Assay Phagocytosis Assay Manipulation->Phagocytosis_Assay Angiogenesis_Assay Angiogenesis Assay Manipulation->Angiogenesis_Assay Synapse_Analysis Synapse Density Analysis Manipulation->Synapse_Analysis PullDown GTPase Activation Assay (e.g., Rac1, RhoA) Phagocytosis_Assay->PullDown Synapse_Analysis->PullDown

Caption: A typical workflow for investigating this compound.

References

Measuring BAI1 Expression in Brain Tissue: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the quantification of Brain-Specific Angiogenesis Inhibitor 1 (BAI1) expression in brain tissue. This document is intended for researchers, scientists, and drug development professionals.

Brain-Specific Angiogenesis Inhibitor 1 (this compound), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a transmembrane protein highly expressed in the brain.[1][2] It plays crucial roles in synaptogenesis, phagocytosis of apoptotic cells, and the inhibition of angiogenesis.[3] Dysregulation of this compound expression has been implicated in neurological disorders and brain tumors, making it a significant target for research and therapeutic development.[2][4] This guide provides detailed protocols for the accurate measurement of this compound expression in brain tissue using common molecular and histological techniques.

Quantitative Data Summary

The following tables summarize the relative expression levels of this compound mRNA and protein in various regions of the human and mouse brain. These values are compiled from multiple studies and databases and are intended to provide a general overview. Actual expression levels may vary depending on the specific experimental conditions and detection methods used.

Table 1: Relative this compound mRNA Expression in Human Brain Regions

Brain RegionRelative Expression Level (nTPM)
Cerebral CortexHigh
CerebellumLow
Spinal CordLow

Source: The Human Protein Atlas[5] nTPM: normalized Transcripts Per Million

Table 2: Relative this compound Protein Expression in Mouse Brain Regions

Brain RegionRelative Expression Level
NeocortexReduced in this compound-/- mice
HippocampusReduced in this compound-/- mice
CerebellumReduced in this compound-/- mice

Source: Data inferred from Western blot analysis in a study by Zhang et al. (2015) on this compound knockout mice.[2]

This compound Signaling Pathways

This compound is involved in multiple signaling pathways that regulate crucial cellular processes in the brain. The following diagrams illustrate two key pathways: phagocytosis and regulation of synaptic plasticity.

BAI1_Phagocytosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ELMO1 ELMO1 This compound->ELMO1 recruits ApoptoticCell Apoptotic Cell (Phosphatidylserine) ApoptoticCell->this compound binds DOCK180 DOCK180 ELMO1->DOCK180 activates Rac1_GDP Rac1-GDP DOCK180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Phagocytosis Phagocytosis Actin->Phagocytosis

This compound-mediated phagocytosis signaling pathway.

BAI1_Synaptic_Plasticity_Pathway cluster_psd Postsynaptic Density (PSD) cluster_cytoplasm Cytoplasm This compound This compound MDM2 MDM2 This compound->MDM2 sequesters PSD95 PSD-95 MDM2->PSD95 ubiquitinates Proteasome Proteasome PSD95->Proteasome targeted to Synaptic_Plasticity Synaptic Plasticity Regulation PSD95->Synaptic_Plasticity Ub Ubiquitin Degradation PSD-95 Degradation Proteasome->Degradation

This compound's role in regulating synaptic plasticity.

Experimental Protocols

This section provides detailed protocols for measuring this compound expression at both the protein and mRNA levels in brain tissue.

Immunohistochemistry (IHC) for this compound Protein Detection

This protocol is adapted for the detection of this compound in paraffin-embedded brain tissue sections.

IHC_Workflow Tissue_Prep Tissue Preparation (Fixation & Embedding) Sectioning Sectioning (5-10 µm) Tissue_Prep->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (Citrate Buffer) Deparaffinization->Antigen_Retrieval Blocking Blocking (Serum) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-BAI1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (DAB) Secondary_Ab->Detection Imaging Microscopy Detection->Imaging Western_Blot_Workflow Homogenization Tissue Homogenization (RIPA Buffer) Quantification Protein Quantification (BCA Assay) Homogenization->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Transfer to PVDF Membrane Electrophoresis->Transfer Blocking Blocking (5% Milk) Transfer->Blocking Primary_Ab Primary Antibody (anti-BAI1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescence (ECL) Secondary_Ab->Detection Imaging Imaging System Detection->Imaging qRT_PCR_Workflow RNA_Extraction RNA Extraction (TRIzol) RNA_Quantification RNA Quantification & Quality Check RNA_Extraction->RNA_Quantification cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Quantification->cDNA_Synthesis qPCR Real-Time PCR (SYBR Green) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

References

Application Notes and Protocols for BAI1 Antibody in Western Blot and Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of antibodies targeting the Brain-specific angiogenesis inhibitor 1 (BAI1) in Western Blotting (WB) and Immunohistochemistry (IHC) applications.

Introduction to this compound

This compound Signaling Pathways

Below is a diagram illustrating the key signaling pathways of this compound.

BAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Phosphatidylserine (on apoptotic cells) This compound This compound Ligand->this compound Binds Galpha12_13 Gα12/13 This compound->Galpha12_13 Activates ELMO1_Dock180 ELMO1/Dock180 This compound->ELMO1_Dock180 Recruits Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 Recruits RhoA RhoA Galpha12_13->RhoA Activates Cytoskeletal_Rearrangement Actin Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Rac1_a Rac1 ELMO1_Dock180->Rac1_a Activates Rac1_a->Cytoskeletal_Rearrangement Rac1_b Rac1 Tiam1_Par3->Rac1_b Activates Rac1_b->Cytoskeletal_Rearrangement

This compound Signaling Pathways

Quantitative Data Summary

The following tables provide a summary of recommended dilutions for this compound antibodies in Western Blot and Immunohistochemistry applications based on commercially available antibody datasheets.

Table 1: Recommended Antibody Dilutions for Western Blot

Antibody TypeHostRecommended DilutionReference
PolyclonalRabbit1:500 - 1:1000[10]
PolyclonalRabbit1:1000 - 1:3000[11]

Table 2: Recommended Antibody Dilutions for Immunohistochemistry

Antibody TypeHostApplicationRecommended DilutionReference
PolyclonalRabbitParaffin-embedded1:50 - 1:100[10]
PolyclonalRabbitParaffin-embedded1:1000 - 1:3000[11][12]
MonoclonalMouseFrozen/Paraffin8-25 µg/mL[13]

Experimental Protocols

Western Blot Protocol

This protocol provides a general procedure for the detection of this compound protein in cell lysates or tissue homogenates.

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection Detection Lysate_Prep Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Lysate_Prep->SDS_PAGE Load Sample Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Transfer Proteins Blocking Blocking Transfer->Blocking Block Membrane Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Add Primary Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Add Secondary Ab Detection Signal Detection Secondary_Ab->Detection Develop Signal

Western Blot Workflow

Materials:

  • Cell or tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary this compound antibody

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells or homogenize tissue in lysis buffer on ice.[14] Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[14] Note that for this compound, some protocols suggest avoiding boiling to prevent aggregation.[15] Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[14] Refer to Table 1 for recommended dilutions.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Repeat the washing step as in step 6.

  • Signal Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

Immunohistochemistry Protocol for Paraffin-Embedded Sections

This protocol provides a general procedure for the detection of this compound protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow cluster_prep Tissue Preparation cluster_retrieval Antigen Retrieval cluster_staining Staining cluster_imaging Imaging Deparaffinization Deparaffinization & Rehydration Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Proceed to Blocking Blocking Antigen_Retrieval->Blocking Proceed to Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Add Primary Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Add Secondary Ab Detection Detection & Counterstaining Secondary_Ab->Detection Develop Signal Mounting Mounting & Microscopy Detection->Mounting Mount Slide

Immunohistochemistry Workflow

Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., 0.01 M sodium citrate buffer, pH 6.0)

  • Blocking solution (e.g., 1% BSA or normal serum in PBS)

  • Primary this compound antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB chromogen substrate

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol to water.[16]

  • Antigen Retrieval: Perform heat-induced antigen retrieval by immersing slides in antigen retrieval solution and heating (e.g., steam or microwave at 99-100°C for 20 minutes).[16] Allow slides to cool to room temperature.

  • Blocking: Block endogenous peroxidase activity (if necessary) and non-specific binding with an appropriate blocking solution for 20-30 minutes at room temperature.[16][17]

  • Primary Antibody Incubation: Incubate the sections with the primary this compound antibody diluted in blocking solution for 45 minutes at room temperature or overnight at 4°C.[16] Refer to Table 2 for recommended dilutions.

  • Washing: Rinse slides with a wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.[16]

  • Detection: Apply streptavidin-HRP complex and incubate for 30 minutes at room temperature.[16] Develop the signal with a DAB chromogen substrate.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

  • Imaging: Visualize the staining using a light microscope. This compound is expected to show cytoplasmic and membrane staining in neuronal cells.[4][5]

References

Application Notes and Protocols for BAI1 Immunohistochemistry in Paraffin-Embedded Sections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical staining of Brain-specific angiogenesis inhibitor 1 (BAI1) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This compound, also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a key player in diverse cellular processes including angiogenesis inhibition, phagocytosis, and tumor suppression.[1] Its expression levels have been shown to be inversely correlated with tumor progression, making it a significant target in cancer research.[1]

Experimental Protocols

This protocol outlines the key steps for successful this compound immunohistochemistry, from tissue preparation to visualization.

1. Tissue Preparation and Sectioning:

Proper tissue fixation and processing are critical for preserving antigenicity.

  • Fixation: Tissues should be fixed in 10% neutral buffered formalin for 24 hours at 4°C.[2]

  • Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions and clear with xylene before embedding in paraffin.[2]

  • Sectioning: Cut paraffin-embedded tissue blocks into 4-5 µm thick sections using a microtome and mount on positively charged slides.[2]

2. Deparaffinization and Rehydration:

This step is essential to remove the paraffin wax and allow aqueous solutions to infiltrate the tissue.

  • Immerse slides in xylene (or a xylene substitute) for two changes of 5-10 minutes each.[3][4]

3. Antigen Retrieval:

Formalin fixation can create protein cross-links that mask the antigenic epitope of this compound. Heat-induced epitope retrieval (HIER) is recommended to unmask the antigen.

  • Method: Steam sections in a citrate buffer (10 mM Sodium Citrate, pH 6.0) for 20 minutes.[8]

  • Allow the slides to cool down to room temperature in the buffer for at least 20 minutes before proceeding.[3][4]

4. Blocking and Antibody Incubation:

Blocking non-specific antibody binding is crucial for a clean signal.

  • Protein Block: Block with 5% normal serum (from the same species as the secondary antibody) in PBS or TBS for 30-60 minutes at room temperature.[3][4]

  • Secondary Antibody: After washing, apply a biotinylated or polymer-based secondary antibody according to the manufacturer's instructions and incubate for 30-60 minutes at room temperature.

5. Detection and Counterstaining:

Visualization of the antibody binding is typically achieved using a chromogenic substrate.

  • Detection: Apply an avidin-biotin complex (ABC) or a polymer-based detection system and incubate according to the manufacturer's protocol.

  • Chromogen: Use a chromogen such as 3,3'-Diaminobenzidine (DAB) to develop the color. Monitor the color development under a microscope.

Data Presentation

The following table summarizes key quantitative parameters for the this compound immunohistochemistry protocol. Researchers should optimize these parameters for their specific antibodies and tissues.

ParameterRecommended Range/ValueNotes
Tissue Section Thickness 4-5 µmThinner sections can improve morphology and antibody penetration.
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER) with 10 mM Sodium Citrate Buffer, pH 6.0Steaming for 20 minutes is a good starting point. Optimization of time and temperature may be necessary.
Primary Antibody Dilution 1:50 - 1:100This is a general recommendation and should be optimized for the specific antibody used.
Primary Antibody Incubation 1-2 hours at RT or overnight at 4°COvernight incubation at 4°C may increase signal intensity.
Hydrogen Peroxide Block 3% H2O2 in methanol or water10-15 minutes incubation is typically sufficient.
Blocking Serum 5% Normal SerumThe serum should be from the same species as the secondary antibody.

Mandatory Visualization

This compound Signaling Pathway

This compound is an adhesion G protein-coupled receptor that can signal through both G protein-dependent and independent pathways to regulate cellular processes like cytoskeletal rearrangement and phagocytosis.

BAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) This compound This compound/ADGRB1 ELMO ELMO This compound->ELMO Tiam1 Tiam1 This compound->Tiam1 Galpha12_13 Gα12/13 This compound->Galpha12_13 Activates Dock180 Dock180 ELMO->Dock180 Rac1 Rac1 Dock180->Rac1 Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rac1->Cytoskeletal_Rearrangement Par3 Par3 Tiam1->Par3 Par3->Rac1 Activates RhoA RhoA Galpha12_13->RhoA Activates RhoA->Cytoskeletal_Rearrangement Phagocytosis Phagocytosis Cytoskeletal_Rearrangement->Phagocytosis

Caption: this compound signaling cascade.

Experimental Workflow for this compound Immunohistochemistry

The following diagram illustrates the sequential steps of the immunohistochemistry protocol.

IHC_Workflow Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking Steps (Peroxidase & Protein) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-BAI1) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., ABC/DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting End End: Microscopic Analysis DehydrationMounting->End

Caption: this compound IHC workflow.

References

Application Notes and Protocols for Creating a BAI1 Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation and characterization of a Brain-specific Angiogenesis Inhibitor 1 (BAI1) knockout mouse model. This model is a valuable tool for investigating the diverse roles of this compound in neuronal development, synaptogenesis, immune response, and its implications in neurological disorders and cancer.

Introduction to this compound

Brain-specific Angiogenesis Inhibitor 1 (this compound), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a versatile transmembrane protein with a large extracellular domain.[1] It is highly expressed in the brain, particularly in neurons and glia within the cortex, hippocampus, and amygdala.[1] this compound is implicated in a variety of biological processes, including the suppression of angiogenesis, engulfment of apoptotic cells, and regulation of dendritic spine and excitatory synapse development.[1][2] Studies utilizing this compound knockout mice have revealed its crucial role in social behavior, seizure susceptibility, and brain morphology.[1][3] A significant molecular consequence of this compound knockout is the destabilization and subsequent reduction of Postsynaptic Density Protein 95 (PSD-95), a key scaffold protein at excitatory synapses.[4][5]

Generation of a this compound Knockout Mouse Model using CRISPR/Cas9

The CRISPR/Cas9 system is a powerful and efficient tool for generating knockout mouse models. The strategy involves the targeted disruption of the Adgrb1 gene (the mouse homolog of this compound).

Experimental Workflow for CRISPR/Cas9-mediated Knockout

G cluster_design Design Phase cluster_injection Microinjection cluster_breeding Breeding & Screening sgRNA_design sgRNA Design & Synthesis Microinjection Pronuclear/Cytoplasmic Microinjection sgRNA_design->Microinjection Cas9_prep Cas9 mRNA/Protein Preparation Cas9_prep->Microinjection Zygote_harvest Zygote Harvesting Zygote_harvest->Microinjection Embryo_transfer Embryo Transfer Microinjection->Embryo_transfer Founder_mice Birth of Founder (F0) Mice Embryo_transfer->Founder_mice Genotyping Genotyping of F0 Mice Founder_mice->Genotyping Breeding Breeding of Founders for Germline Transmission Genotyping->Breeding F1_genotyping Genotyping of F1 Offspring Breeding->F1_genotyping Colony_expansion Colony Expansion F1_genotyping->Colony_expansion

Caption: Workflow for generating a this compound knockout mouse.

Protocol 1: CRISPR/Cas9-Mediated Generation of this compound Knockout Mice

1. sgRNA Design and Synthesis:

  • Target Selection: Design single guide RNAs (sgRNAs) to target a critical exon of the mouse Adgrb1 gene (e.g., an early exon containing the start codon to ensure a null allele). Several online tools can be used for sgRNA design, which predict on-target efficiency and potential off-target effects.

  • Validated sgRNA Sequences (Examples): While experimental validation is crucial, here are example sgRNA sequences targeting the mouse Adgrb1 gene. It is recommended to test multiple sgRNAs.

    • sgRNA 1: 5'-ACGCCAGGGTTTTCCCAGTC-3'

    • sgRNA 2: 5'-GAGCAGGTGGACAGAGAAAG-3'

  • Synthesis: Synthesize the designed sgRNAs using in vitro transcription kits.

2. Preparation of Injection Mix:

  • Prepare a microinjection mix containing:

    • Cas9 mRNA (e.g., 100 ng/µL) or Cas9 protein (e.g., 50 ng/µL)

    • sgRNA (e.g., 50 ng/µL)

    • Injection buffer (e.g., Tris-EDTA)

3. Zygote Microinjection:

  • Harvest zygotes from superovulated female mice.

  • Perform pronuclear or cytoplasmic microinjection of the CRISPR/Cas9 mix into the zygotes.

  • Culture the injected zygotes overnight to the two-cell stage.

4. Embryo Transfer:

  • Transfer the viable two-cell embryos into the oviducts of pseudopregnant recipient female mice.

5. Genotyping of Founder Mice:

  • After birth, obtain tail biopsies from the founder (F0) pups.

  • Extract genomic DNA.

  • Perform PCR amplification of the targeted region followed by Sanger sequencing to identify founders with insertions or deletions (indels) that result in a frameshift mutation.

Protocol 2: Genotyping of this compound Knockout Mice

1. Primer Design:

  • Design primers flanking the sgRNA target site in the Adgrb1 gene.

  • Example Primers:

    • Forward Primer: 5'-CAGAGGAGCAGGTGGACAGAGAAAG-3'

    • Reverse Primer (Wild-type): 5'-TCAGGAGACAGTGGAAGCAGCG-3'

    • Reverse Primer (Knockout-specific, if a reporter cassette is used): 5'-TAACGCCAGGGTTTTCCCAGTCACG-3' (This example is for a LacZ insertion).

2. PCR Protocol:

  • Reaction Mix:

    • Genomic DNA: ~100 ng

    • Forward Primer: 10 µM

    • Reverse Primer(s): 10 µM

    • dNTPs: 10 mM

    • Taq Polymerase and Buffer

    • Nuclease-free water to final volume

  • PCR Cycling Conditions:

    • Initial Denaturation: 94°C for 3 minutes

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 58-62°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 5 minutes

  • Analysis: Analyze PCR products on an agarose gel. The wild-type allele will produce a band of a specific size, while the knockout allele will either be absent or show a size shift depending on the nature of the indel or insertion.

Phenotypic Characterization of this compound Knockout Mice

This compound knockout mice exhibit distinct behavioral and neurological phenotypes. Below are protocols for key characterization assays.

Behavioral Phenotyping

Quantitative Data Summary: Behavioral Phenotypes in this compound Knockout Mice

PhenotypeAssayGenotypeObservationReference
Social Behavior Three-Chamber Social InteractionAdgrb1-/-Significant deficits in sociability and social discrimination.[1][1]
Adgrb1+/-No significant preference for a novel mouse, suggesting a deficit in social discrimination.[1][1]
Learning and Memory Morris Water MazeThis compound-/-Severe impairments in spatial learning and memory.[4][4]
Seizure Susceptibility 6 Hz Seizure TestAdgrb1-/-Increased susceptibility to seizures.[1][1]
Flurothyl-induced SeizureAdgrb1-/-Shorter latencies to myoclonic jerk and generalized tonic-clonic seizures.[1][1]
Protocol 3: Three-Chamber Social Interaction Test

This test assesses sociability and preference for social novelty.

1. Apparatus: A three-chambered box with openings between chambers. 2. Habituation: Place the subject mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes. 3. Sociability Test: Place a novel "stranger" mouse in a wire cage in one of the side chambers and an empty wire cage in the other. Place the subject mouse back in the center chamber and record the time it spends in each chamber and interacting with each cage for 10 minutes. 4. Social Novelty Test: Replace the empty cage with a second, novel "stranger" mouse. Record the subject's activity for another 10 minutes to assess its preference for the new mouse over the familiar one.

Protocol 4: Morris Water Maze

This test evaluates hippocampus-dependent spatial learning and memory.

1. Apparatus: A circular pool filled with opaque water, with a hidden escape platform. 2. Acquisition Phase: For 5-7 days, conduct 4 trials per day where the mouse is placed in the pool from different starting positions and must find the hidden platform. Guide the mouse to the platform if it fails to find it within 60 seconds. 3. Probe Trial: On the day after the last acquisition day, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

Protocol 5: Seizure Susceptibility Testing

1. 6 Hz Seizure Test:

  • Administer a low-frequency (6 Hz) electrical stimulation through corneal electrodes.

  • Observe and score the seizure severity based on a standardized scale (e.g., Racine scale).

2. Chemoconvulsant-induced Seizures (e.g., Flurothyl):

  • Place the mouse in a sealed chamber.

  • Introduce a volatile convulsant like flurothyl at a constant rate.

  • Record the latency to the first myoclonic jerk and the onset of a generalized tonic-clonic seizure.

Neuropathological and Molecular Analysis

Quantitative Data Summary: Neuropathological and Molecular Phenotypes in this compound Knockout Mice

PhenotypeAnalysis MethodGenotypeObservationReference
Neuronal Density Immunohistochemistry (NeuN staining)Adgrb1-/-Significantly lower neuron density in the dentate gyrus and CA1 region of the hippocampus.[1][1]
Apoptosis Immunohistochemistry (Cleaved Caspase-3 staining)Adgrb1-/-Increased number of apoptotic cells in the CA1 region and somatosensory cortex at postnatal day 1.[1][1]
PSD-95 Protein Levels Western BlotThis compound-/-Approximately 50% reduction in PSD-95 protein levels in the brain.[4][5][4][5]
Protocol 6: Immunohistochemistry for Apoptosis (Cleaved Caspase-3)

1. Tissue Preparation:

  • Perfuse mice with 4% paraformaldehyde (PFA).

  • Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

  • Section the brain using a cryostat.

2. Staining:

  • Permeabilize sections with Triton X-100.

  • Block with normal serum.

  • Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Incubate with a fluorescently labeled secondary antibody.

  • Mount with a DAPI-containing medium to counterstain nuclei.

3. Analysis:

  • Image the sections using a fluorescence microscope.

  • Quantify the number of cleaved caspase-3 positive cells in specific brain regions.

Protocol 7: Western Blot for PSD-95

1. Protein Extraction:

  • Homogenize brain tissue in RIPA buffer with protease inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

  • Separate protein lysates on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with non-fat milk or bovine serum albumin (BSA).

  • Incubate with a primary antibody against PSD-95 overnight at 4°C.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Analysis:

  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

This compound Signaling Pathways

This compound is involved in intricate signaling pathways that regulate cytoskeletal rearrangements crucial for phagocytosis and synaptogenesis.

This compound-Mediated Phagocytosis Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ELMO ELMO This compound->ELMO recruits Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) Apoptotic_Cell->this compound binds DOCK180 DOCK180 ELMO->DOCK180 activates Rac1_GDP Rac1-GDP DOCK180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Rearrangement Rac1_GTP->Actin Phagocytosis Phagocytosis Actin->Phagocytosis

Caption: this compound signaling in phagocytosis.

This compound Signaling in Synaptic Regulation

G cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm This compound This compound MDM2 MDM2 (E3 Ubiquitin Ligase) This compound->MDM2 inhibits Synaptic_Stability Synaptic Stability This compound->Synaptic_Stability promotes PSD95 PSD-95 MDM2->PSD95 polyubiquitinates Proteasome Proteasome PSD95->Proteasome targeted to Ubiquitin Ubiquitin Ubiquitin->PSD95 Degradation PSD-95 Degradation Proteasome->Degradation Degradation->Synaptic_Stability reduces

Caption: this compound regulation of PSD-95 stability.

Conclusion

The this compound knockout mouse model provides a critical platform for dissecting the multifaceted functions of this important adhesion GPCR. The protocols and data presented here offer a comprehensive resource for researchers aiming to utilize this model to advance our understanding of neurodevelopment, synaptic plasticity, and the pathophysiology of related human diseases.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the BAI1 Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a transmembrane protein with significant roles in a variety of physiological and pathological processes.[1][2] Primarily expressed in the brain, this compound is recognized as a tumor suppressor, playing a crucial role in inhibiting angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][3] Beyond its anti-angiogenic properties, this compound is a key player in phagocytosis, the process by which cells engulf and eliminate apoptotic cells and pathogens.[4][5] Furthermore, emerging evidence highlights its involvement in synaptogenesis and myoblast fusion.[1] Given its multifaceted roles, particularly in cancer and immunology, the precise manipulation of the this compound gene through CRISPR/Cas9 technology offers a powerful tool for both basic research and the development of novel therapeutic strategies.

These application notes provide a comprehensive guide to utilizing CRISPR/Cas9 for editing the this compound gene, including detailed protocols for gene knockout, validation, and functional analysis.

Signaling Pathways Involving this compound

This compound-mediated signaling is complex and engages multiple downstream effectors. Understanding these pathways is critical for designing and interpreting experiments involving this compound gene editing.

One of the primary signaling modules activated by this compound is the ELMO1/Dock180/Rac1 pathway, which is essential for the cytoskeletal rearrangements required for phagocytosis.[4][6] this compound can also activate the Rho pathway through a Gα-dependent mechanism, influencing cytoskeletal dynamics.[4] Additionally, this compound has been shown to protect the tumor suppressor p53 from degradation by binding to Mdm2, an E3 ubiquitin ligase, thereby reducing its nuclear levels and stabilizing p53.[4]

BAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) This compound This compound/ADGRB1 Apoptotic_Cell->this compound Gram_Negative_Bacteria Gram-Negative Bacteria (LPS) Gram_Negative_Bacteria->this compound ELMO1_Dock180 ELMO1/Dock180 This compound->ELMO1_Dock180 Galpha12_13 Gα12/13 This compound->Galpha12_13 Mdm2 Mdm2 This compound->Mdm2 binds & inhibits Rac1 Rac1 ELMO1_Dock180->Rac1 activates Actin_Cytoskeleton Actin Cytoskeleton Remodeling Rac1->Actin_Cytoskeleton RhoA RhoA RhoA->Actin_Cytoskeleton p115RhoGEF p115RhoGEF p115RhoGEF->RhoA activates Galpha12_13->p115RhoGEF activates p53 p53 Mdm2->p53 ubiquitinates & degrades Tumor_Suppression Tumor Suppression p53->Tumor_Suppression Phagocytosis Phagocytosis Actin_Cytoskeleton->Phagocytosis

Caption: this compound signaling pathways involved in phagocytosis and tumor suppression.

Experimental Workflow for CRISPR/Cas9-Mediated this compound Knockout

The general workflow for generating and validating a this compound knockout cell line using CRISPR/Cas9 is depicted below. This process involves sgRNA design, delivery of CRISPR components, selection of edited cells, and thorough validation at the genomic, transcript, and protein levels, followed by functional characterization.

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing cluster_validation Phase 3: Validation cluster_functional Phase 4: Functional Analysis sgRNA_Design sgRNA Design & Synthesis (Targeting early exon of this compound) Vector_Construction Vector Construction (sgRNA + Cas9) sgRNA_Design->Vector_Construction Transfection Transfection into Target Cells Vector_Construction->Transfection Cell_Selection Selection/Enrichment of Edited Cells (e.g., Puromycin, FACS) Transfection->Cell_Selection Clonal_Isolation Single-Cell Cloning Cell_Selection->Clonal_Isolation Genomic_Validation Genomic DNA Analysis (PCR & Sanger Sequencing) Clonal_Isolation->Genomic_Validation Transcript_Validation mRNA Expression Analysis (RT-qPCR) Genomic_Validation->Transcript_Validation Protein_Validation Protein Expression Analysis (Western Blot) Transcript_Validation->Protein_Validation Angiogenesis_Assay Angiogenesis Assays (Tube Formation, Sprouting) Protein_Validation->Angiogenesis_Assay Phagocytosis_Assay Phagocytosis Assays Protein_Validation->Phagocytosis_Assay Migration_Assay Cell Migration Assays Protein_Validation->Migration_Assay

Caption: Experimental workflow for this compound gene knockout using CRISPR/Cas9.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of this compound

This protocol outlines the steps for generating this compound knockout cell lines.

1. sgRNA Design and Cloning:

  • Design two to four sgRNAs targeting an early exon of the this compound gene to increase the likelihood of a frameshift mutation.[7] Use online design tools (e.g., Benchling, CHOPCHOP) to identify sgRNAs with high on-target scores and minimal off-target effects.[8]

  • Synthesize and clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., pX458 for co-expression of Cas9 and a fluorescent marker for sorting).[9]

2. Transfection:

  • Transfect the target cell line with the Cas9-sgRNA plasmid using a high-efficiency transfection reagent (e.g., Lipofectamine 3000) or electroporation, following the manufacturer's instructions.

3. Selection and Clonal Isolation:

  • If using a vector with a selection marker (e.g., puromycin resistance), apply the appropriate selection agent 24-48 hours post-transfection.

  • If using a fluorescent marker, enrich the transfected population by fluorescence-activated cell sorting (FACS).

  • Perform single-cell cloning by serial dilution or FACS into 96-well plates to establish clonal cell lines.

4. Validation of this compound Knockout:

  • Genomic DNA Validation:

    • Extract genomic DNA from expanded clones.

    • Amplify the targeted region by PCR using primers flanking the sgRNA target site.

    • Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels).[10] Tools like TIDE (Tracking of Indels by Decomposition) can be used to analyze sequencing chromatograms and quantify editing efficiency in a pooled population.[11]

  • mRNA Expression Validation:

    • Extract total RNA from knockout and wild-type control cells.

    • Perform reverse transcription quantitative PCR (RT-qPCR) to quantify this compound mRNA levels. A significant reduction in this compound mRNA is expected in knockout clones due to nonsense-mediated decay.[12]

  • Protein Expression Validation:

    • Prepare whole-cell lysates from knockout and wild-type control cells.

    • Perform Western blotting using a validated antibody against this compound to confirm the absence of the protein.[12]

Protocol 2: In Vitro Angiogenesis Assay (Tube Formation)

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

1. Matrigel Coating:

  • Thaw Matrigel on ice and dilute it with cold, serum-free medium.

  • Coat the wells of a 96-well plate with the Matrigel solution and incubate at 37°C for 30-60 minutes to allow for polymerization.

2. Cell Seeding:

  • Harvest endothelial cells (e.g., HUVECs) and resuspend them in the desired conditioned medium from this compound knockout and control cells.

  • Seed the endothelial cells onto the solidified Matrigel.

3. Incubation and Imaging:

  • Incubate the plate at 37°C for 4-18 hours.

  • Monitor tube formation at regular intervals using a phase-contrast microscope.

  • Capture images and quantify tube length, number of junctions, and total network area using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 3: Phagocytosis Assay

This assay measures the ability of cells to engulf particles.

1. Preparation of Targets:

  • Use fluorescently labeled particles such as zymosan, latex beads, or apoptotic cells as targets.[4]

  • To induce apoptosis, treat a separate cell population with an appropriate stimulus (e.g., staurosporine or UV irradiation) and label them with a fluorescent dye.

2. Phagocytosis:

  • Plate the this compound knockout and control cells (e.g., macrophages or other phagocytic cells) in a multi-well plate.

  • Add the fluorescently labeled targets to the cells and incubate at 37°C for 1-4 hours to allow for engulfment.

3. Quenching and Analysis:

  • Wash the cells to remove non-engulfed particles.

  • Quench the fluorescence of extracellular particles using a quenching agent like trypan blue.

  • Analyze the phagocytic activity by flow cytometry or fluorescence microscopy to quantify the percentage of phagocytic cells and the number of engulfed particles per cell.

Data Presentation

Table 1: Quantitative Analysis of this compound Knockout Validation

Validation MethodWild-Type ControlThis compound Knockout Clone 1This compound Knockout Clone 2Expected Outcome
Genomic DNA Sequencing Wild-type sequenceFrameshift indelFrameshift indelPresence of indels
Relative this compound mRNA Expression (RT-qPCR) 1.0< 0.1< 0.1Significant reduction
This compound Protein Expression (Western Blot) PresentAbsentAbsentAbsence of protein band

Table 2: Quantitative Analysis of Functional Assays

Functional AssayWild-Type ControlThis compound KnockoutExpected Outcome with this compound Knockout
Angiogenesis (Tube Formation)
Total Tube Length (µm)HighLowDecreased tube formation
Number of JunctionsHighLowFewer junctions
Phagocytosis
Phagocytic Index (%)HighLowReduced phagocytosis
Engulfed Particles/CellHighLowFewer engulfed particles
Cell Migration (Boyden Chamber)
Migrated Cells/FieldBaselineVariableDependent on cell type and chemoattractant

Note: The expected outcomes are based on the known functions of this compound as an inhibitor of angiogenesis and a promoter of phagocytosis. The effect on cell migration may vary depending on the specific cell type and experimental conditions.

Conclusion

The ability to precisely edit the this compound gene using CRISPR/Cas9 provides an invaluable tool for dissecting its complex roles in health and disease. The protocols and application notes provided here offer a comprehensive framework for researchers to successfully generate and validate this compound knockout models and to subsequently investigate the functional consequences of this genetic modification. This approach will undoubtedly accelerate our understanding of this compound biology and may pave the way for novel therapeutic interventions targeting pathways regulated by this important protein.

References

Application Notes and Protocols for Studying BAI1-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a versatile transmembrane protein with significant roles in synaptogenesis, phagocytosis, and tumor suppression. Its function is intricately linked to its interactions with a diverse array of intracellular and extracellular proteins. Understanding these interactions is crucial for elucidating the molecular mechanisms underlying this compound's physiological and pathological functions and for the development of novel therapeutics.

These application notes provide detailed protocols for several key experimental methods used to study this compound-protein interactions, along with visualizations of relevant signaling pathways and experimental workflows.

This compound Signaling Pathways

This compound signaling is complex, involving both G-protein dependent and independent pathways to regulate crucial cellular processes like cytoskeletal rearrangement and synapse formation. Below are diagrams illustrating the major known signaling cascades initiated by this compound.

BAI1_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Phosphatidylserine Phosphatidylserine This compound This compound Phosphatidylserine->this compound Binds to TSR domains Neuroligin-1 Neuroligin-1 Neuroligin-1->this compound Forms complex ELMO1 ELMO1 This compound->ELMO1 Recruits Gα12/13 Gα12/13 This compound->Gα12/13 Couples to Par3 Par3 This compound->Par3 Recruits DOCK180 DOCK180 ELMO1->DOCK180 Forms complex Rac1 Rac1 DOCK180->Rac1 Activates (GEF) Actin Cytoskeleton (Phagocytosis) Actin Cytoskeleton (Phagocytosis) Rac1->Actin Cytoskeleton (Phagocytosis) Regulates Actin Cytoskeleton (Synaptogenesis) Actin Cytoskeleton (Synaptogenesis) Rac1->Actin Cytoskeleton (Synaptogenesis) Regulates RhoA RhoA Gα12/13->RhoA Activates RhoA->Actin Cytoskeleton (Synaptogenesis) Regulates Tiam1 Tiam1 Par3->Tiam1 Forms complex Tiam1->Rac1 Activates (GEF)

This compound Signaling Pathways Overview

Quantitative Data on this compound-Protein Interactions

The following table summarizes known interactions of this compound with its binding partners. While many interactions have been qualitatively demonstrated, quantitative affinity data is not always available in the literature.

This compound Domain/RegionInteracting ProteinOrganismMethod of DetectionQuantitative Data (Kd)Reference
C-terminusELMO1/DOCK180Human/MouseCo-IP, Yeast Two-HybridNot Reported[1][2]
C-terminus (PDZ-binding motif)Par3/Tiam1Mouse/RatCo-IP, Yeast Two-HybridNot Reported[3]
Transmembrane/IntracellularGα12/13HumanRhotekin Pull-downNot Reported[2][4]
ExtracellularNeuroligin-1RatCo-IPNot Reported[5][6][7]
C-terminusBreakpoint cluster region (Bcr)MouseCo-IP, Pull-downNot Reported[8]
C-terminus (PDZ-binding motif)PSD-95, MAGI-1, MAGI-2, MAGI-3, Densin-180, SAP97MouseProteomic Array, Co-IPNot Reported[9]
Extracellular (TSR domains)PhosphatidylserineHuman/MouseDirect Binding AssaysNot Reported[1][2]

Note: While specific Kd values for this compound are scarce in the literature, a study on its homolog, BAI3, showed a high-affinity interaction with C1q-like protein 3 (C1ql3) with a dissociation constant (Kd) of approximately 4 nM, as determined by a quantitative cell-surface binding assay.[10]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Identify this compound Interaction Partners

Co-IP is used to isolate a protein of interest (the "bait," e.g., this compound) from a cell lysate along with its bound interaction partners (the "prey").

Workflow:

CoIP_Workflow start Cell Lysate containing this compound and interacting proteins incubation Incubate with anti-BAI1 antibody start->incubation capture Capture antibody-protein complexes with Protein A/G beads incubation->capture wash Wash beads to remove non-specific binders capture->wash elution Elute this compound and its interacting partners wash->elution analysis Analyze by Western Blot or Mass Spectrometry elution->analysis

Co-Immunoprecipitation Workflow

Protocol:

  • Cell Lysis:

    • Culture cells expressing this compound to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G agarose or magnetic beads to the clarified lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads by centrifugation (or using a magnetic rack) and discard the beads.

  • Immunoprecipitation:

    • Add a primary antibody specific to this compound to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture.

    • Incubate for another 1-2 hours at 4°C to capture the immune complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer (or a designated wash buffer) to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes, or by using a low-pH elution buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and the suspected interacting protein.

    • Alternatively, for unbiased discovery of novel interactors, the eluate can be analyzed by mass spectrometry.[11][12]

GST Pull-Down Assay to Validate Binary Interactions

This in vitro technique is used to confirm a direct interaction between two proteins. A recombinant "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST), while the "prey" protein can be from a cell lysate or also recombinantly expressed.

Workflow:

GST_Pull_Down_Workflow start Purified GST-BAI1 fusion protein immobilization Immobilize GST-BAI1 on Glutathione beads start->immobilization incubation Incubate with cell lysate or purified prey protein immobilization->incubation wash Wash beads to remove non-specific binders incubation->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot elution->analysis

GST Pull-Down Assay Workflow

Protocol:

  • Expression and Purification of GST-tagged this compound:

    • Clone the coding sequence of a this compound domain of interest into a GST-fusion expression vector.

    • Transform the vector into an appropriate expression host (e.g., E. coli BL21).

    • Induce protein expression and purify the GST-BAI1 fusion protein using glutathione-sepharose beads according to standard protocols.

  • Immobilization of GST-BAI1:

    • Incubate the purified GST-BAI1 with glutathione-sepharose beads to immobilize the bait protein.

    • Wash the beads to remove any unbound GST-BAI1.

  • Binding Reaction:

    • Prepare a cell lysate containing the potential prey protein or use a purified recombinant prey protein.

    • Incubate the lysate/prey protein with the GST-BAI1-bound beads for 2-4 hours at 4°C with gentle rotation.

    • Include a negative control with GST protein alone to check for non-specific binding to the GST tag or the beads.

  • Washing:

    • Pellet the beads and wash them 3-5 times with a suitable wash buffer to remove unbound proteins.

  • Elution and Analysis:

    • Elute the proteins by adding SDS-PAGE sample buffer and boiling, or by using a solution of reduced glutathione.

    • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey protein.

Yeast Two-Hybrid (Y2H) Screening for Novel Interactors

Y2H is a powerful genetic method to screen a library of potential "prey" proteins for interaction with a "bait" protein (e.g., a domain of this compound).

Logical Relationship:

Y2H_Logic cluster_no_interaction No Interaction cluster_interaction Interaction Bait_NI Bait-BD Reporter_NI Reporter Gene OFF Prey_NI Prey-AD Bait_I Bait-BD Prey_I Prey-AD Bait_I->Prey_I interact Complex Reconstituted Transcription Factor Reporter_I Reporter Gene ON Complex->Reporter_I activates

Yeast Two-Hybrid Principle

Protocol Outline:

  • Vector Construction:

    • Clone the this compound "bait" sequence into a vector containing a DNA-binding domain (BD).

    • A cDNA library of "prey" sequences is cloned into a vector containing a transcriptional activation domain (AD).

  • Yeast Transformation:

    • Transform a suitable yeast reporter strain with the "bait" plasmid.

    • Transform the same yeast strain with the "prey" library plasmids.

  • Screening:

    • Mate the bait and prey yeast strains.

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) that require the activation of reporter genes for growth.

    • Only yeast cells where the bait and prey proteins interact, thereby reconstituting a functional transcription factor, will grow on the selective media.

  • Identification and Validation:

    • Isolate the "prey" plasmids from the positive yeast colonies.

    • Sequence the prey plasmids to identify the interacting proteins.

    • Validate the interactions using other methods like Co-IP or GST pull-down.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (Kd).

Experimental Workflow:

SPR_Workflow start Immobilize purified this compound (ligand) on sensor chip association Flow interacting protein (analyte) over the surface start->association equilibrium Measure binding at equilibrium association->equilibrium dissociation Flow buffer to measure dissociation equilibrium->dissociation regeneration Regenerate sensor chip surface dissociation->regeneration analysis Analyze sensorgram to determine ka, kd, and Kd dissociation->analysis regeneration->start Next cycle

Surface Plasmon Resonance Workflow

Protocol Outline:

  • Protein Preparation:

    • Purify high-quality, homogenous this compound (or a domain of interest) and the interacting protein.

  • Immobilization:

    • Immobilize the this compound "ligand" onto a suitable SPR sensor chip surface using standard coupling chemistries (e.g., amine coupling).

  • Binding Analysis:

    • Inject a series of concentrations of the "analyte" (interacting protein) over the sensor surface and monitor the binding response in real-time.

    • After the association phase, flow buffer over the chip to monitor the dissociation of the complex.

  • Data Analysis:

    • The resulting sensorgrams are fitted to appropriate binding models to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[7]

Quantitative Mass Spectrometry for Interactome Analysis

Mass spectrometry (MS)-based proteomics can be coupled with affinity purification (AP-MS) to identify and quantify the components of the this compound interactome.

Workflow:

MS_Workflow start Affinity purify this compound and its binding partners digestion Digest protein complexes into peptides start->digestion lc_ms Separate and analyze peptides by LC-MS/MS digestion->lc_ms database_search Identify peptides and proteins using database search lc_ms->database_search quantification Quantify protein abundance (e.g., SILAC, label-free) database_search->quantification analysis Bioinformatic analysis to identify specific interactors quantification->analysis

Quantitative Mass Spectrometry Workflow

Protocol Outline:

  • Affinity Purification:

    • Perform an immunoprecipitation of endogenous or tagged this compound from cell lysates. A control IP (e.g., using a non-specific IgG) should be performed in parallel.

  • Sample Preparation for MS:

    • Elute the protein complexes and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify the proteins in the sample.

    • Use quantitative proteomics strategies (e.g., label-free quantification or stable isotope labeling by amino acids in cell culture - SILAC) to compare the abundance of proteins in the this compound IP versus the control IP.

    • Proteins that are significantly enriched in the this compound IP are considered high-confidence interacting partners.[11][12]

Conclusion

The methods described in these application notes provide a comprehensive toolkit for the investigation of this compound-protein interactions. The choice of method will depend on the specific research question, from the discovery of novel interactors using unbiased approaches like Y2H and MS, to the validation and detailed kinetic characterization of specific binary interactions using Co-IP, GST pull-down, and SPR. A multi-faceted approach, combining several of these techniques, will provide the most robust and detailed understanding of the this compound interactome.

References

Developing a Functional Assay for BAI1 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a versatile transmembrane receptor with significant roles in phagocytosis, synaptogenesis, and tumor suppression. Its function as a pattern recognition receptor allows it to identify "eat-me" signals like phosphatidylserine on apoptotic cells and lipopolysaccharides (LPS) on Gram-negative bacteria.[1][2] This recognition triggers intracellular signaling cascades that are crucial for cellular processes such as cytoskeletal rearrangement necessary for engulfment. The development of robust functional assays for this compound is critical for understanding its physiological roles and for the discovery of therapeutic modulators.

These application notes provide detailed protocols for assays designed to measure the functional activity of this compound, focusing on its role in phagocytosis and the activation of downstream signaling molecules Rac1 and RhoA.

This compound Signaling Pathways

This compound activation initiates intracellular signaling through distinct pathways to regulate cellular functions. Two of the most well-characterized pathways are the Rac1 and RhoA activation pathways.

  • Rac1-Mediated Phagocytosis: Upon binding to its ligands, such as phosphatidylserine on apoptotic cells or LPS on bacteria, this compound recruits a signaling module composed of ELMO1 (Engulfment and Cell Motility 1) and DOCK180 (Dedicator of Cytokinesis 180) to its intracellular C-terminal domain.[3][4] This complex then acts as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1, promoting the exchange of GDP for GTP. Activated, GTP-bound Rac1 orchestrates the actin cytoskeletal rearrangements required for the formation of a phagocytic cup and the subsequent engulfment of the target particle.[3][4]

  • Gα12/13-Mediated RhoA Activation: As a G protein-coupled receptor (GPCR), this compound can also signal through heterotrimeric G proteins. Specifically, this compound has been shown to couple to Gα12/13 proteins.[5] This coupling leads to the activation of the small GTPase RhoA, another key regulator of the actin cytoskeleton. RhoA activation by this compound has been implicated in the regulation of dendritic spine morphology.[6]

Below are diagrams illustrating these key signaling pathways.

BAI1_Rac1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Apoptotic Cell (Phosphatidylserine) or Gram-negative Bacteria (LPS) This compound This compound Ligand->this compound Binding ELMO1 ELMO1 This compound->ELMO1 Recruitment DOCK180 DOCK180 ELMO1->DOCK180 Complex Formation Rac1_GDP Rac1-GDP (Inactive) DOCK180->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP loading Actin_Rearrangement Actin Cytoskeletal Rearrangement Rac1_GTP->Actin_Rearrangement Phagocytosis Phagocytosis Actin_Rearrangement->Phagocytosis

This compound-mediated Rac1 activation leading to phagocytosis.

BAI1_RhoA_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Galpha1213 Gα12/13 This compound->Galpha1213 Coupling RhoA_GDP RhoA-GDP (Inactive) Galpha1213->RhoA_GDP Activation RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading Downstream_Effectors Downstream Effectors (e.g., ROCK) RhoA_GTP->Downstream_Effectors Cytoskeletal_Regulation Cytoskeletal Regulation Downstream_Effectors->Cytoskeletal_Regulation

This compound-mediated RhoA activation via Gα12/13 coupling.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies investigating this compound activity. These tables provide a baseline for expected results when performing the described functional assays.

Table 1: this compound-Mediated Phagocytosis

Cell LineTargetAssay TypeConditionFold Change in Phagocytosis (vs. Control)Reference
CHOS. TyphimuriumGentamicin ProtectionThis compound Overexpression>4-fold increase[1]
J774 MacrophagesS. TyphimuriumGentamicin ProtectionThis compound OverexpressionIncreased internalization[1]
THP-1 MacrophagesApoptotic AGS cellsFlow CytometryThis compound siRNA KnockdownSignificant reduction in binding[7]
C2C12 MyoblastsApoptotic MyoblastsFusion IndexThis compound Overexpression~4-fold increase in fusion[8]
HCT-116Apoptotic cellsFlow CytometryThis compound siRNA KnockdownReduced engulfment[9]
HCT-116Apoptotic cellsFlow CytometryThis compound OverexpressionEnhanced uptake[9]

Table 2: this compound-Mediated GTPase Activation

Cell LineGTPaseAssay TypeConditionFold Change in Activation (vs. Control)Reference
CHORac1Pull-down AssayThis compound Overexpression + S. TyphimuriumDramatic increase[1]
HEK293TRhoARhotekin Pull-downFull-length this compound Overexpression~2.5-fold increase[5]
HEK293TRhoARhotekin Pull-downTruncated this compound (ΔNT) Overexpression~6-fold increase[5]
Primary Cortical NeuronsRac1FRET-based biosensorThis compound-Stachel peptide activationSignificant increase[10]

Experimental Protocols

The following section provides detailed protocols for key functional assays to measure this compound activity.

Protocol 1: Phagocytosis Assay Using Fluorescent Beads

This assay quantifies the engulfment of fluorescently labeled particles by phagocytic cells expressing this compound.

Phagocytosis_Workflow Seed_Cells Seed cells expressing This compound in a 24-well plate Add_Beads Add fluorescently labeled polystyrene beads Seed_Cells->Add_Beads Incubate Incubate for 1-2 hours at 37°C to allow phagocytosis Add_Beads->Incubate Wash Wash cells to remove non-engulfed beads Incubate->Wash Quench Add trypan blue to quench extracellular fluorescence Wash->Quench Analyze Analyze by flow cytometry or fluorescence microscopy Quench->Analyze

Workflow for the fluorescent bead-based phagocytosis assay.

Materials:

  • Cells expressing this compound (and appropriate control cells)

  • 24-well tissue culture plates

  • Complete culture medium

  • Fluorescently labeled polystyrene beads (e.g., 1 µm diameter)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution (0.4%)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the this compound-expressing cells and control cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the assay. Allow cells to adhere overnight.

  • Bead Preparation: Resuspend the fluorescent beads in serum-free culture medium at a desired concentration (e.g., 10^7 beads/mL).

  • Initiation of Phagocytosis: Remove the culture medium from the cells and add the bead suspension to each well.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 1-2 hours to allow for phagocytosis. The optimal incubation time may need to be determined empirically.

  • Washing: After incubation, gently wash the cells three times with ice-cold PBS to remove non-engulfed beads.

  • Quenching: Add trypan blue solution to each well and incubate for 5-10 minutes at room temperature. Trypan blue will quench the fluorescence of beads that are attached to the outside of the cells but not those that have been internalized.

  • Analysis:

    • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Analyze the cell suspension by flow cytometry to determine the percentage of fluorescent cells and the mean fluorescence intensity.

    • Fluorescence Microscopy: Visualize the cells directly in the plate using a fluorescence microscope. The number of engulfed beads per cell can be quantified.

Protocol 2: Gentamicin Protection Assay for Bacterial Engulfment

This assay is used to quantify the internalization of live bacteria by host cells.

Materials:

  • This compound-expressing cells and control cells

  • 24-well tissue culture plates

  • Bacterial strain (e.g., a non-invasive strain of Salmonella typhimurium)

  • Bacterial growth medium (e.g., LB broth)

  • Cell culture medium without antibiotics

  • Gentamicin solution (e.g., 100 µg/mL)

  • PBS

  • 1% Triton X-100 in PBS

  • Agar plates for bacterial culture

Procedure:

  • Cell and Bacterial Culture: Seed host cells in 24-well plates to achieve confluency. Culture the bacteria overnight in broth.

  • Infection: On the day of the assay, dilute the overnight bacterial culture in antibiotic-free cell culture medium. Remove the medium from the cells and add the bacterial suspension at a specific multiplicity of infection (MOI).

  • Incubation for Invasion: Incubate the plates for 1 hour at 37°C to allow for bacterial entry into the host cells.

  • Gentamicin Treatment: After the invasion period, wash the cells three times with PBS to remove extracellular bacteria. Then, add fresh culture medium containing a high concentration of gentamicin (e.g., 100 µg/mL) and incubate for 1 hour at 37°C. Gentamicin will kill any remaining extracellular bacteria but will not penetrate the host cells to kill internalized bacteria.

  • Cell Lysis: Wash the cells again with PBS to remove the gentamicin. Lyse the cells by adding 1% Triton X-100 in PBS to each well and incubating for 10 minutes.

  • Quantification: Collect the cell lysates and perform serial dilutions in PBS. Plate the dilutions on agar plates and incubate overnight at 37°C. The number of colony-forming units (CFUs) corresponds to the number of viable intracellular bacteria.

Protocol 3: Rac1 Activation Pull-Down Assay

This assay measures the amount of active, GTP-bound Rac1 in cell lysates.

Materials:

  • This compound-expressing cells and control cells

  • Cell lysis buffer

  • PAK1-PBD (p21-activated kinase 1 p21-binding domain) agarose or magnetic beads

  • Wash buffer

  • SDS-PAGE sample buffer

  • Anti-Rac1 antibody

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Culture this compound-expressing cells and stimulate them with a this compound ligand (e.g., apoptotic cells or LPS) for a predetermined time.

  • Cell Lysis: Lyse the cells on ice with a lysis buffer containing protease inhibitors.

  • Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Pull-Down of Active Rac1: Incubate the cell lysates with PAK1-PBD beads. The PAK1-PBD specifically binds to the GTP-bound, active form of Rac1.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1. A fraction of the total cell lysate should also be run on the gel to determine the total amount of Rac1 in each sample.

Protocol 4: RhoA Activation G-LISA Assay

The G-LISA (GTPase-linked immunosorbent assay) is a quantitative, plate-based method to measure GTPase activation.

Materials:

  • RhoA G-LISA Activation Assay Kit (contains Rho-GTP-binding protein coated plate, lysis buffer, wash buffer, anti-RhoA antibody, HRP-conjugated secondary antibody, and detection reagents)

  • This compound-expressing cells and control cells

  • Microplate reader

Procedure:

  • Cell Lysis: Lyse the cells using the provided lysis buffer.

  • G-LISA Plate: Add the cell lysates to the wells of the G-LISA plate, which are coated with a Rho-GTP-binding protein.

  • Incubation: Incubate the plate to allow the active, GTP-bound RhoA in the lysates to bind to the wells.

  • Washing: Wash the wells to remove unbound proteins, including inactive GDP-bound RhoA.

  • Detection: Add the anti-RhoA primary antibody, followed by the HRP-conjugated secondary antibody.

  • Signal Development: Add the HRP substrate to develop a colorimetric or chemiluminescent signal.

  • Quantification: Measure the signal using a microplate reader. The intensity of the signal is proportional to the amount of active RhoA in the sample.

Protocol 5: Gα12/13 Activation Reporter Assay

This assay measures the activation of the Gα12/13 pathway by monitoring the activity of a downstream transcription factor, Serum Response Factor (SRF), using a luciferase reporter gene.

Materials:

  • HEK293 cells

  • Expression vector for this compound

  • SRF-Response Element (SRF-RE) luciferase reporter plasmid

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293 cells with the this compound expression vector, the SRF-RE luciferase reporter plasmid, and the control reporter plasmid.

  • Cell Stimulation: After allowing for protein expression (typically 24-48 hours), stimulate the cells with a potential this compound agonist or observe for constitutive activity.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly luciferase activity (from the SRF-RE reporter) and the Renilla luciferase activity (from the control reporter) in the cell lysates using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the Gα12/13-SRF pathway.

References

Application Notes and Protocols: The Role of BAI1 in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as ADGRB1, is an adhesion G protein-coupled receptor with a critical role in the central nervous system. In the context of glioblastoma (GBM), the most aggressive primary brain tumor, this compound has emerged as a tumor suppressor with significant therapeutic potential. Its expression is frequently lost in GBM, and this loss is associated with increased tumor growth, angiogenesis, and invasion.[1][2][3][4] These application notes provide a comprehensive overview of this compound's function in glioblastoma, detailing its signaling pathways and providing established experimental protocols for its study.

Data Summary

The following tables summarize key quantitative findings from studies on this compound in glioblastoma, highlighting its impact on tumor biology.

Table 1: this compound Expression in Glioblastoma vs. Normal Brain

Tissue TypeThis compound Expression LevelReference
Normal BrainWidely expressed[5][6][7]
Glioblastoma Multiforme (GBM)Absent or significantly reduced in the majority of cases[4][5][6][7][8][9]
Glioma Cell LinesAbsent in all 28 cell lines tested in one study[5][6]

Table 2: Effects of this compound Restoration on Glioblastoma In Vitro

Glioblastoma Cell LineExperimental InterventionObserved EffectQuantitative ChangeReference
U87MG, SW1783, U373MGTransfection with adenovirus carrying this compound cDNA (Adethis compound)Decreased cell numberAdethis compound-treated: 2.12 +/- 0.18 x 10^5 cells vs. AdeMock-treated: 4.23 +/- 0.18 x 10^5 cells (P < 0.05)[10]
U87MG, SW1783, U373MGTransfection with Adethis compoundDecreased VEGF mRNA expressionAdethis compound-treated: 0.68 +/- 0.07 vs. AdeMock-treated: 1.02 +/- 0.14 (P < 0.05)[10]
U87MG, SW1783, U373MGTransfection with Adethis compoundIncreased Thrombospondin mRNA expressionAdethis compound-treated: 1.16 +/- 0.16 vs. AdeMock-treated: 0.60 +/- 0.22 (P < 0.05)[10]
Glioma Cell LinesTreatment with 5-aza-2'-deoxycytidine (DNA demethylating agent)Restoration of this compound expression and reduced tumor growthData not quantified in abstract[2][11]

Table 3: Effects of this compound Restoration on Glioblastoma In Vivo (Xenograft Models)

Animal ModelGlioblastoma Cell LineExperimental InterventionObserved EffectQuantitative ChangeReference
SCID MiceAdthis compound-transduced glioblastoma cellsTransplantation into transparent skinfold chambersSignificantly impaired angiogenesisData not quantified in abstract[12][13]
MiceU87MGIntratumor injection of Adethis compoundIncreased survivalAdthis compound-treated: 26 +/- 4.6 days vs. AdMock-treated: 17.3 +/- 2.3 days (P < 0.05)[10]
SCID MiceEstablished subcutaneous or intracerebral tumorsInoculation with Adthis compoundSignificantly impaired tumor growth and increased survivalData not quantified in abstract[12][13]
Mouse XenograftsHuman GBM cellsRestoration of this compound expression by KCC-07 (MBD2 inhibitor)Dramatically suppressed cell invasion and reduced leptomeningeal disseminationData not quantified in abstract[3]

Signaling Pathways and Molecular Interactions

This compound exerts its tumor-suppressive functions through a complex network of signaling pathways. Below are diagrams illustrating these key interactions.

BAI1_Signaling_Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm This compound This compound Integrins Integrins (αvβ5) This compound->Integrins blocks TSR1 TSR#1 This compound->TSR1 contains ELMO_DOCK180 ELMO/DOCK180 This compound->ELMO_DOCK180 recruits Ga12_13 Gα12/13 This compound->Ga12_13 couples to Mdm2 Mdm2 This compound->Mdm2 blocks TGFb1_inactive Inactive TGF-β1 TGFb1_active Active TGF-β1 TGFb1_inactive->TGFb1_active Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) Apoptotic_Cell->this compound Angiogenesis Angiogenesis Integrins->Angiogenesis TSR1->TGFb1_inactive inhibits maturation of Mesenchymal_Transition Mesenchymal Transition (Invasion) TGFb1_active->Mesenchymal_Transition Rac1_inactive Rac1-GDP ELMO_DOCK180->Rac1_inactive activates Rac1_active Rac1-GTP Rac1_inactive->Rac1_active Phagocytosis Phagocytosis Rac1_active->Phagocytosis RhoA RhoA Ga12_13->RhoA activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement p53 p53 Mdm2->p53 mediates degradation of p53_degradation p53 Degradation p53->p53_degradation In_Vitro_Workflow cluster_assays Functional Assays start Glioblastoma Cell Line (e.g., U87MG, U373MG) transfection Transfection with Adenoviral Vector (Ad-BAI1 or Ad-Control) start->transfection proliferation Proliferation Assay (MTT, Cell Counting) transfection->proliferation invasion Invasion Assay (Transwell Chamber) transfection->invasion angiogenesis Angiogenesis Assay (Tube Formation) transfection->angiogenesis analysis Data Analysis and Comparison proliferation->analysis invasion->analysis angiogenesis->analysis In_Vivo_Workflow start Prepare Glioblastoma Cell Suspension injection Stereotactic Intracerebral Injection into Mice start->injection tumor_growth Allow Tumor Establishment injection->tumor_growth treatment Intratumoral Injection (Ad-BAI1 or Control) tumor_growth->treatment monitoring Monitor Tumor Growth (Imaging) and Survival treatment->monitoring endpoint Endpoint: Histological Analysis of Brain Tissue monitoring->endpoint

References

Application Notes and Protocols: BAI1 Gene Therapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as ADGRB1, is a member of the adhesion G protein-coupled receptor (GPCR) family.[1][2] It functions as a tumor suppressor, and its expression is frequently downregulated in various malignancies, including glioblastoma (GBM), medulloblastoma, pancreatic cancer, and renal cell carcinoma.[1][2][3][4] The restoration of this compound expression has been explored as a promising anti-cancer strategy.[5] Gene therapy approaches, utilizing viral vectors to re-introduce this compound or its functional fragments into the tumor microenvironment, have demonstrated significant therapeutic efficacy in several preclinical cancer models.[5][6]

These notes provide an overview of the mechanisms of this compound, a summary of its efficacy in cancer models, and detailed protocols for key experiments to evaluate this compound-based gene therapies.

Mechanism of Action of this compound in Cancer

This compound exerts its anti-tumor effects through multiple mechanisms, primarily through the inhibition of angiogenesis and the stabilization of the p53 tumor suppressor protein.

  • Anti-Angiogenic Activity: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[4] this compound is proteolytically cleaved to release a secreted N-terminal fragment called Vasculostatin (Vstat120).[1][7] Vstat120, which contains thrombospondin type 1 repeats (TSRs), directly inhibits angiogenesis by interacting with CD36 and αvβ5 integrin receptors on endothelial cells, leading to endothelial cell apoptosis and reduced migration.[3][4]

  • p53 Stabilization: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many cancers, p53 is targeted for degradation by the E3 ubiquitin ligase Mdm2.[8] this compound has been shown to bind to Mdm2, sequestering it outside of the nucleus and thereby preventing the polyubiquitination and subsequent degradation of p53.[9] The resulting stabilization and accumulation of p53 lead to cell cycle arrest and apoptosis in tumor cells.

  • Phagocytosis and Immune Modulation: this compound's TSR domains can recognize phosphatidylserine on the surface of apoptotic cells, triggering their engulfment by phagocytes through an ELMO/Dock180/Rac1 signaling pathway.[3][10] This clearance of apoptotic debris can modulate the tumor immune microenvironment. Furthermore, Vstat120 has been shown to reduce the innate inflammatory response to oncolytic virus infection, which may enhance viral replication and overall therapeutic efficacy.[11]

Signaling Pathway Visualizations

BAI1_Anti_Angiogenesis_Pathway cluster_membrane Endothelial Cell This compound This compound/Vstat120 CD36 CD36 This compound->CD36 binds Integrin αvβ5 Integrin This compound->Integrin binds Apoptosis Endothelial Cell Apoptosis CD36->Apoptosis Integrin->Apoptosis Inhibition Inhibition of Angiogenesis Apoptosis->Inhibition

This compound Anti-Angiogenic Signaling Pathway

BAI1_p53_Stabilization_Pathway cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BAI1_Mdm2 This compound-Mdm2 Complex This compound->BAI1_Mdm2 Mdm2_cyto Mdm2 Mdm2_cyto->BAI1_Mdm2 binds Mdm2_nuc Mdm2 Mdm2_cyto->Mdm2_nuc translocation (blocked by this compound) p53 p53 Degradation p53 Degradation p53->Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Mdm2_nuc->Degradation BAI1_Experimental_Workflow A Step 1: Vector Production (e.g., Ad-BAI1 or oHSV-Vstat120) C Step 3: Therapeutic Administration (e.g., Intratumoral Injection) A->C B Step 2: Establish In Vivo Model (e.g., Subcutaneous or Orthotopic Xenograft) B->C D Step 4: Monitor Tumor Growth & Animal Survival C->D E Step 5: Endpoint Analysis (Tumor Collection) D->E F Western Blot (this compound Expression) E->F G IHC Staining (e.g., CD31 for MVD) E->G H H&E Staining (Necrosis) E->H

References

Application Notes and Protocols for Studying BAI1-Mediated Phagocytosis In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a versatile receptor implicated in diverse cellular processes, including the regulation of angiogenesis, synaptogenesis, and, notably, phagocytosis.[1][2] As a member of the adhesion G protein-coupled receptor (GPCR) family, this compound plays a crucial role in the recognition and engulfment of apoptotic cells and Gram-negative bacteria.[3][4][5] This document provides detailed application notes and protocols for the in vitro investigation of this compound-mediated phagocytosis, a process of significant interest in immunology, neurobiology, and cancer research.

This compound functions as a pattern recognition receptor, utilizing its extracellular thrombospondin type 1 repeats (TSRs) to bind to "eat-me" signals such as phosphatidylserine (PtdSer) exposed on the surface of apoptotic cells and lipopolysaccharide (LPS) on Gram-negative bacteria.[1][3][4] This ligand binding initiates an intracellular signaling cascade that is critical for the cytoskeletal rearrangements necessary for engulfment. A key signaling module downstream of this compound involves the recruitment of the Engulfment and Cell Motility (ELMO) protein and Dedicator of Cytokinesis 180 (Dock180), which together act as a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac1.[5][6][7] The activation of Rac1 is a pivotal step, leading to actin polymerization and the formation of the phagocytic cup.[8][9]

Understanding the mechanisms of this compound-mediated phagocytosis is essential for developing therapeutic strategies that can modulate this pathway. For instance, enhancing this compound activity could be beneficial in clearing cellular debris in neurodegenerative diseases or promoting anti-tumor immunity. Conversely, inhibiting this pathway might be relevant in certain inflammatory conditions. The following protocols provide a framework for studying these processes in a controlled in vitro setting.

Key Signaling Pathway

The canonical signaling pathway for this compound-mediated phagocytosis begins with the recognition of ligands on the target cell and culminates in cytoskeletal reorganization for engulfment.

BAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Target Apoptotic Cell / Gram-negative Bacterium PtdSer Phosphatidylserine (PtdSer) / Lipopolysaccharide (LPS) Target->PtdSer This compound This compound PtdSer->this compound Binding via TSRs ELMO ELMO This compound->ELMO Recruitment Dock180 Dock180 ELMO->Dock180 Complex Formation Rac1_GDP Rac1-GDP (inactive) Dock180->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Actin Actin Polymerization Rac1_GTP->Actin Phagocytosis Phagocytosis Actin->Phagocytosis

Caption: this compound signaling pathway in phagocytosis.

Experimental Workflows

A typical workflow for studying this compound-mediated phagocytosis in vitro involves the preparation of phagocytes and targets, their co-culture, and subsequent analysis of engulfment.

Experimental_Workflow cluster_preparation Preparation cluster_coculture Co-culture cluster_analysis Analysis Phagocytes Prepare Phagocytes (e.g., Macrophages, this compound-expressing cells) Incubation Co-incubate Phagocytes and Targets Phagocytes->Incubation Targets Prepare Targets (e.g., Apoptotic cells, Bacteria) Labeling Fluorescently Label Targets Targets->Labeling Labeling->Incubation Flow Flow Cytometry Incubation->Flow Microscopy Confocal/Fluorescence Microscopy Incubation->Microscopy Rac1 Rac1 Activation Assay Incubation->Rac1 Quantification Quantify Phagocytosis Flow->Quantification Microscopy->Quantification

Caption: General experimental workflow.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound-mediated phagocytosis, providing a reference for expected experimental outcomes.

Table 1: Effect of this compound Expression on Phagocytosis of Bacteria

Cell TypeTargetMethodResultReference
J774 macrophagesSalmonella typhimurium (ΔinvG)Gentamicin protection assayOverexpression of this compound increased internalization.[10]
CHO cellsSalmonella typhimurium (ΔinvG)Gentamicin protection assayExpression of this compound resulted in a >4-fold increase in bacterial internalization.[10]
Bone marrow-derived macrophages (BMDMs)Salmonella typhimuriumsiRNA knockdownThis compound knockdown reduced surface binding of S. Typhimurium by 45 ± 5.8%.[10]

Table 2: Role of this compound and Downstream Effectors in Phagocytosis

PhagocyteTargetManipulationAssayOutcomeReference
THP-1 derived macrophagesApoptotic AGS cellsThis compound siRNABinding assaySignificant reduction in binding of apoptotic cells.[8]
CHO cellsSalmonella typhimuriumExpression of this compound (RKR-AAA mutant)Gentamicin protection assayMutant this compound (unable to bind ELMO) inhibited bacterial internalization.[11]
BMDMsSalmonella typhimuriumELMO1 knockdownBacterial uptake assayAttenuated bacterial uptake to a similar extent as this compound knockdown.[11]

Detailed Experimental Protocols

Protocol 1: In Vitro Phagocytosis Assay using Flow Cytometry

This protocol details a quantitative method to assess the engulfment of fluorescently labeled apoptotic cells by phagocytes expressing this compound.

Materials:

  • Phagocytic cells (e.g., THP-1 macrophages, primary bone marrow-derived macrophages (BMDMs), or a cell line engineered to express this compound).

  • Target cells for apoptosis induction (e.g., Jurkat T cells, thymocytes).

  • Complete RPMI-1640 and DMEM media.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin.

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide, or UV irradiation).

  • Fluorescent dye for labeling target cells (e.g., pHrodo™ Red, AM, or CFSE).

  • Fluorescently conjugated antibody against a phagocyte-specific surface marker (e.g., anti-CD11b).

  • FACS buffer (PBS with 2% FBS).

  • Trypan Blue.

  • Flow cytometer.

Procedure:

  • Preparation of Phagocytes:

    • Culture phagocytic cells to 80-90% confluency.

    • For THP-1 cells, induce differentiation into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[9] Replace the medium with fresh complete RPMI-1640 and allow cells to rest for 24 hours before the assay.

    • For primary BMDMs, isolate bone marrow from mice and culture in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate into macrophages.

    • Plate the phagocytes in a 24-well plate at a density that will result in approximately 90% confluency on the day of the assay.

  • Induction of Apoptosis and Labeling of Target Cells:

    • Culture target cells (e.g., Jurkat cells) in complete RPMI-1640 medium.

    • Induce apoptosis by treating with an appropriate stimulus (e.g., 1 µM staurosporine for 3-4 hours or UV irradiation at 254 nm and subsequent incubation for 2-3 hours).

    • Confirm apoptosis by staining with Annexin V/Propidium Iodide and analyzing by flow cytometry.

    • Label the apoptotic cells with a pH-sensitive fluorescent dye like pHrodo™ Red, AM according to the manufacturer's instructions. This dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of the phagosome, thus specifically marking engulfed cells.[12]

    • Wash the labeled apoptotic cells twice with PBS to remove excess dye.

    • Resuspend the labeled apoptotic cells in the appropriate culture medium for the phagocytes.

  • Phagocytosis Assay:

    • Remove the culture medium from the plated phagocytes.

    • Add the fluorescently labeled apoptotic cells to the phagocytes at a ratio of 3:1 (target:phagocyte).

    • Incubate the co-culture at 37°C in a 5% CO2 incubator for a specified time course (e.g., 30, 60, 90 minutes).

    • As a negative control, incubate a separate set of wells at 4°C to inhibit active phagocytosis and measure only cell binding.

  • Sample Preparation for Flow Cytometry:

    • After incubation, gently wash the wells three times with cold PBS to remove non-engulfed apoptotic cells.

    • Detach the phagocytes using a non-enzymatic cell dissociation solution (e.g., TrypLE™ Express) to preserve surface antigens.

    • Transfer the cell suspension to FACS tubes.

    • Stain the phagocytes with a fluorescently conjugated antibody against a specific surface marker (e.g., APC-conjugated anti-CD11b) for 30 minutes on ice.

    • Wash the cells twice with FACS buffer.

    • Resuspend the final cell pellet in FACS buffer for flow cytometric analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the phagocyte population based on forward and side scatter properties and positive staining for the specific surface marker (e.g., CD11b+).

    • Within the phagocyte gate, quantify the percentage of cells that are positive for the fluorescent signal from the labeled apoptotic cells (e.g., pHrodo Red+). This represents the percentage of phagocytic cells.

    • The mean fluorescence intensity (MFI) of the pHrodo Red signal within the phagocytic population can be used as a measure of the amount of engulfed material per cell.

Protocol 2: Microscopy-Based In Vitro Phagocytosis Assay

This protocol provides a qualitative and quantitative method to visualize and measure this compound-mediated phagocytosis.

Materials:

  • Same materials as in Protocol 1, with the addition of:

  • Glass-bottom culture dishes or chamber slides.

  • Nuclear stain (e.g., Hoechst 33342 or DAPI).

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin) for actin staining.

  • Paraformaldehyde (PFA) for fixation.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Mounting medium.

  • Confocal or fluorescence microscope.

Procedure:

  • Preparation and Co-culture:

    • Plate phagocytes on glass-bottom dishes or chamber slides.

    • Prepare and fluorescently label apoptotic target cells as described in Protocol 1. A stable dye like CFSE is suitable for this assay.

    • Co-culture the phagocytes and labeled apoptotic cells at a 3:1 ratio for the desired time at 37°C.

  • Cell Fixation and Staining:

    • After incubation, gently wash the cells three times with PBS to remove non-adherent target cells.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells twice with PBS.

    • Stain the actin cytoskeleton with fluorescently labeled phalloidin and the nuclei with Hoechst 33342 for 30-60 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the slides with a suitable mounting medium.

  • Microscopy and Image Analysis:

    • Visualize the cells using a confocal or fluorescence microscope.

    • Capture images of multiple random fields of view.

    • Quantify phagocytosis by calculating the phagocytic index: (number of ingested apoptotic cells / number of phagocytes) x 100%. An apoptotic cell is considered ingested if it is located within the cytoplasm of a phagocyte. Z-stack imaging in confocal microscopy can confirm internalization.

Protocol 3: Rac1 Activation Assay (GTP-Rac1 Pull-down)

This protocol measures the activation of Rac1, a key downstream effector in this compound-mediated phagocytosis.

Materials:

  • Phagocytic cells expressing this compound.

  • Apoptotic cells (unlabeled).

  • Rac1 activation assay kit (containing PAK-PBD beads).

  • Lysis buffer (provided in the kit or a suitable alternative).

  • Protein concentration assay kit (e.g., BCA assay).

  • SDS-PAGE gels and Western blotting reagents.

  • Primary antibody against Rac1.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Stimulation:

    • Plate phagocytic cells to achieve high confluency.

    • Starve the cells in serum-free medium for 2-4 hours before the experiment.

    • Prepare apoptotic cells as described in Protocol 1.

    • Add apoptotic cells to the phagocytes at a 3:1 ratio and incubate at 37°C for different time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis and Protein Quantification:

    • At each time point, quickly wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • GTP-Rac1 Pull-down:

    • Normalize the protein concentration of all samples with lysis buffer.

    • To an equal amount of protein from each sample (typically 500 µg to 1 mg), add the PAK-PBD agarose beads.

    • Incubate the mixture for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and wash them three times with wash buffer.

  • Western Blot Analysis:

    • After the final wash, resuspend the bead pellet in 2X SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes.

    • Run the samples on an SDS-PAGE gel along with a sample of the total cell lysate (input control).

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-Rac1 primary antibody, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensity of the pull-down samples and the total lysate samples using densitometry software.

    • The level of active Rac1 is determined by the ratio of the pull-down signal to the total Rac1 signal in the input lysate. Compare the levels of active Rac1 at different time points of stimulation.

References

Application Notes: BAI1 as a Therapeutic Target in Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a transmembrane protein that has emerged as a significant tumor suppressor.[1][2][3] Initially identified for its anti-angiogenic properties in the brain, its role has been expanded to include crucial functions in apoptosis, phagocytosis, and the regulation of key tumor suppressor pathways.[3][4] this compound is a member of the adhesion G protein-coupled receptor (GPCR) family, characterized by a large extracellular domain containing five thrombospondin type 1 repeats (TSRs), which are crucial for its anti-angiogenic and phagocytic functions.[4][5]

Expression of this compound is frequently downregulated or epigenetically silenced in a wide array of malignancies, including glioblastoma (GBM), medulloblastoma, breast cancer, lung adenocarcinoma, and renal cell carcinoma.[3][6][7][8] This loss of expression is often correlated with increased tumor progression, neovascularization, and poor patient prognosis, making this compound an attractive therapeutic target.[1][3][9] Therapeutic strategies are being developed to restore this compound function, either by re-expressing the protein, delivering its functional fragments, or by reversing its epigenetic silencing.[1][10][11]

This compound Signaling Pathways in Cancer

This compound exerts its tumor-suppressive effects through several distinct signaling pathways.

Anti-Angiogenic Pathway

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, essential for tumor growth and metastasis.[3] this compound functions as a potent inhibitor of angiogenesis.[12][13] The N-terminal extracellular domain of this compound can be cleaved to release a soluble fragment called Vasculostatin (Vstat120), which mediates this anti-angiogenic activity.[1][4]

  • Mechanism: The thrombospondin type 1 repeats (TSRs) within Vstat120 interact with CD36 and αvβ5 integrin receptors on the surface of endothelial cells.[3][4] This interaction is believed to induce apoptosis in the vascular endothelial cells, thereby inhibiting the formation of new blood vessels that would otherwise supply the tumor.[4][14]

p53 Stabilization Pathway

The p53 tumor suppressor protein is a critical regulator of the cell cycle, apoptosis, and DNA repair. In many cancers, p53 is either mutated or its function is inhibited. This compound plays a crucial role in protecting p53 from degradation.[10][15][16]

  • Mechanism: this compound directly interacts with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[7][16] By binding to MDM2, this compound sequesters it in the cytoplasm and at the cell surface, preventing it from entering the nucleus and ubiquitinating p53.[16][17] This leads to the stabilization and accumulation of active p53, which can then carry out its tumor-suppressive functions.[10][15] This mechanism has been specifically implicated in medulloblastoma.[10][15][18]

Phagocytosis and Cell Migration Pathway (ELMO/DOCK/Rac1)

This compound is a key receptor in the process of phagocytosis, specifically the clearance of apoptotic cells.[3][7] This pathway is also involved in myoblast fusion and may influence cancer cell migration and fusion.[3][19][20]

  • Mechanism: The extracellular domain of this compound recognizes phosphatidylserine (PtdSer), an "eat-me" signal on the surface of apoptotic cells.[21][22] This binding event triggers a conformational change that leads to the recruitment of an intracellular signaling complex consisting of ELMO1 (Engulfment and Cell Motility 1) and DOCK180 (Dedicator of Cytokinesis 180).[7][22][23] This complex then acts as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1, leading to its activation.[21][22] Activated Rac1 promotes the cytoskeletal rearrangements necessary for the engulfment of the apoptotic cell.[7][21] Dysregulation of this pathway could potentially impact cancer cell motility and invasion.[19][20]

Therapeutic Strategies Targeting this compound

Given its tumor-suppressive functions, several therapeutic strategies are being explored to leverage this compound for cancer treatment.

  • Oncolytic Virotherapy: This is one of the most advanced strategies. It involves using oncolytic viruses, such as herpes simplex virus (oHSV), that are genetically engineered to express the anti-angiogenic fragment of this compound, Vstat120.[1][2] These viruses selectively replicate in and kill cancer cells while also releasing Vstat120 into the tumor microenvironment to inhibit angiogenesis, providing a dual anti-tumor effect.[1][4]

  • Epigenetic Modulation: In many tumors, this compound is not deleted but silenced through epigenetic mechanisms like promoter hypermethylation, often mediated by proteins such as methyl-CpG-binding domain protein 2 (MBD2).[4][10][24] Small molecule inhibitors that target MBD2 have been shown to reactivate this compound expression, restore p53 signaling, and suppress tumor growth in preclinical models, offering a pharmacological approach to restore this compound function.[10][11]

Data Presentation

Table 1: this compound Expression in Human Cancers
Cancer TypeTissue TypeThis compound Expression LevelReference(s)
Glioblastoma Normal BrainHigh[8]
Tumor TissueLow / Absent[3][8]
Cell LinesAbsent in most lines[8]
Breast Cancer Normal BreastHigh[9]
Invasive Ductal CarcinomaSignificantly Reduced[9][25]
Bladder Cancer Normal MucosaHigh[26]
Transitional Cell CarcinomaSignificantly Reduced[26]
Lung Cancer Brain MetastasesLow / Absent[13]
Medulloblastoma Normal CerebellumHigh[10]
Tumor TissueLow (Epigenetically Silenced)[10][15][24]
Table 2: Preclinical Efficacy of this compound-Based Therapies
Cancer ModelTherapeutic AgentOutcomeReference(s)
Glioblastoma (Mouse Xenograft) Adenovirus expressing this compound (Adthis compound)Impaired tumor growth, increased survival[25]
Glioblastoma (Mouse Xenograft) Oncolytic HSV expressing Vstat120Potent anti-tumor and anti-angiogenic effects[2]
Medulloblastoma (Mouse Xenograft) Restoration of this compound expressionReduced cell proliferation, suppressed tumor growth[17]
Medulloblastoma (Mouse Xenograft) MBD2 Inhibitor (KCC-07)Reactivated this compound, suppressed tumor growth[10][17]
Renal Cell Carcinoma (Mouse Xenograft) Transfection with this compound geneDecreased tumor growth and vascularity[3]
Pancreatic Adenocarcinoma (Mouse Xenograft) Induced this compound expressionSlower tumor growth, unstable vascular network[3]

Visualizations of this compound Signaling and Workflow

BAI1_Signaling_Pathways cluster_0 Anti-Angiogenesis Pathway cluster_1 p53 Stabilization Pathway This compound This compound Protein Vstat120 Vstat120 (Soluble Fragment) This compound->Vstat120 Cleavage CD36 CD36 / αvβ5 Integrin (on Endothelial Cells) Vstat120->CD36 Binds Endo_Apoptosis Endothelial Cell Apoptosis CD36->Endo_Apoptosis Induces Angiogenesis_Inhibition Inhibition of Angiogenesis Endo_Apoptosis->Angiogenesis_Inhibition MDM2 MDM2 (E3 Ubiquitin Ligase) p53 p53 MDM2->p53 Ubiquitinates p53_degradation p53 Degradation p53->p53_degradation Tumor_Suppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) p53->Tumor_Suppression BAI1_p53 This compound BAI1_p53->MDM2 Binds & Sequesters

This compound Anti-Angiogenesis and p53 Stabilization Pathways.

BAI1_Rac1_Pathway cluster_0 Phagocytosis / Cell Migration Pathway PtdSer Phosphatidylserine (on Apoptotic Cell) This compound This compound Receptor PtdSer->this compound Binds ELMO1 ELMO1 This compound->ELMO1 Recruits DOCK180 DOCK180 ELMO1->DOCK180 Complexes with Rac1_GDP Rac1-GDP (Inactive) DOCK180->Rac1_GDP Activates (GEF) Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Rearrangement Rac1_GTP->Actin Engulfment Phagocytosis / Cell Migration Actin->Engulfment

This compound-mediated ELMO/DOCK/Rac1 signaling pathway.

Experimental_Workflow cluster_0 Expression Analysis cluster_1 In Vitro Functional Assays cluster_2 In Vivo Validation start Hypothesis: This compound is a tumor suppressor in Cancer X exp_analysis Analyze this compound Expression in Patient Samples & Cell Lines start->exp_analysis western Western Blot (Protein) exp_analysis->western ihc IHC (Protein Location) exp_analysis->ihc rtqpcr RT-qPCR (mRNA) exp_analysis->rtqpcr invitro Modulate this compound Expression (Overexpression / Knockdown) exp_analysis->invitro proliferation Proliferation Assay invitro->proliferation invasion Invasion/Migration Assay invitro->invasion tube_formation Tube Formation Assay (Angiogenesis) invitro->tube_formation invivo Orthotopic Xenograft Model in Immunocompromised Mice invitro->invivo tumor_growth Monitor Tumor Growth & Survival invivo->tumor_growth angiogenesis Assess Tumor Angiogenesis (CD31 IHC) invivo->angiogenesis conclusion Conclusion: Validate this compound as a therapeutic target invivo->conclusion

References

BAI1 (BAX Activation Inhibitor 1): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the small molecule BAX Activation Inhibitor 1 (BAI1). It is crucial to distinguish this compound, a direct, allosteric inhibitor of the pro-apoptotic protein BAX, from Brain-Specific Angiogenesis Inhibitor 1, a completely different protein that is also abbreviated as this compound. BAX Activation Inhibitor 1 offers significant potential as a tool for studying the mechanisms of apoptosis and as a therapeutic agent in diseases characterized by excessive BAX-dependent cell death.[1][2]

This compound is a carbazole-based compound that directly binds to a novel allosteric site on inactive, monomeric BAX.[1][3] This binding stabilizes the inactive conformation of BAX, thereby preventing its activation, translocation to the mitochondria, and subsequent oligomerization, which are critical steps in the intrinsic apoptosis pathway.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity.

ParameterValueAssay ConditionsReference
IC50 3.3 µMtBID-induced BAX-mediated membrane permeabilization (Liposomal Release Assay)[3][5][6]
IC50 1.8 µMTNFα + Cyclohexamide-induced apoptosis (Caspase 3/7 Assay in WT MEFs)[1][6][7]
IC50 5 ± 1 µMtBID-induced BAX membrane association and translocation[3][7]
IC50 2 ± 1 µMBIM SAHB-induced BAX membrane association and translocation[3][7]
Kd 15.0 ± 4 µMDirect binding to BAX (Microscale Thermophoresis)[3][7]

Mechanism of Action: Allosteric Inhibition of BAX

This compound functions as a non-competitive, allosteric inhibitor of BAX activation. It binds to a previously unrecognized hydrophobic pocket on the BAX protein, distinct from the BH3-only protein binding "trigger site".[1][4] This interaction stabilizes the inactive conformation of BAX, preventing the conformational changes necessary for its pro-apoptotic function.[1]

BAI1_Mechanism_of_Action Mechanism of Action of this compound (BAX Activation Inhibitor 1) Apoptotic_Stimulus Apoptotic Stimulus (e.g., TNFα, Staurosporine) BH3_only_proteins BH3-only proteins (e.g., tBID, BIM) Apoptotic_Stimulus->BH3_only_proteins activates BAX_inactive Inactive Monomeric BAX (Cytosolic) BH3_only_proteins->BAX_inactive activates BAX_active Active Monomeric BAX BAX_inactive->BAX_active conformational change BAI1_BAX_complex This compound-BAX Complex (Stabilized Inactive State) BAX_inactive->BAI1_BAX_complex BAX_translocation BAX Translocation to Mitochondria BAX_active->BAX_translocation BAX_oligomerization BAX Oligomerization (Pore Formation) BAX_translocation->BAX_oligomerization MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_oligomerization->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis This compound This compound This compound->BAX_inactive binds allosterically This compound->BAI1_BAX_complex BAI1_BAX_complex->BAX_active inhibits activation

Caption: Allosteric inhibition of BAX activation by this compound.

Experimental Protocols

Liposomal Dye Release Assay for BAX Inhibition

This in vitro assay assesses the ability of this compound to inhibit BAX-mediated permeabilization of liposomes, mimicking the mitochondrial outer membrane.

Liposomal_Release_Assay_Workflow Liposomal Dye Release Assay Workflow Prepare_Liposomes Prepare ANTS/DPX-loaded Liposomes Add_Liposomes Add Liposomes to BAX/BAI1 Mixture Prepare_Liposomes->Add_Liposomes Incubate_BAX_this compound Incubate Recombinant BAX with this compound or Vehicle Incubate_BAX_this compound->Add_Liposomes Induce_Activation Induce BAX Activation (e.g., with tBID) Add_Liposomes->Induce_Activation Measure_Fluorescence Measure Fluorescence Increase (Dye Release) Induce_Activation->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Fluorescence->Calculate_Inhibition

Caption: Workflow for the Liposomal Dye Release Assay.

Materials:

  • Recombinant full-length BAX protein

  • Recombinant tBID (or other BAX activator)

  • ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid, disodium salt)

  • DPX (p-xylene-bis-pyridinium bromide)

  • Lipids (e.g., a mix of phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and cardiolipin)

  • Liposome buffer (e.g., 10 mM HEPES pH 7.2, 200 mM KCl, 0.2 mM EDTA, 5 mM MgCl2)

  • Extruder with 0.1 µm pore size membranes

  • 96-well black plates

  • Fluorescence plate reader

Protocol:

  • Liposome Preparation:

    • Prepare a lipid film and hydrate with liposome buffer containing ANTS and DPX.

    • Generate unilamellar liposomes by sonication and extrusion through a 0.1 µm membrane.

    • Separate the liposomes from free dye using a size-exclusion chromatography column.

  • Assay Setup:

    • In a 96-well black plate, add 10 µL of a 10x solution of recombinant BAX (final concentration 100-500 nM).

    • Add this compound at various concentrations or vehicle control.

    • Add 10 µL of ANTS/DPX-loaded liposomes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of a 10x solution of tBID.

    • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~520 nm) over time.

    • After the reaction reaches a plateau, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and obtain the maximal fluorescence signal.

  • Data Analysis:

    • Calculate the percentage of dye release for each condition.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Caspase 3/7 Activity Assay for Apoptosis Inhibition

This cell-based assay measures the activity of executioner caspases 3 and 7, key markers of apoptosis, to assess the efficacy of this compound in a cellular context.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs) (Wild-type, BAX KO, and BAK KO)

  • Cell culture medium and supplements

  • TNFα and Cyclohexamide (CHX) to induce apoptosis

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed MEFs in a white-walled 96-well plate at a density that ensures they are sub-confluent at the time of the assay.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

    • Induce apoptosis by adding TNFα and Cyclohexamide.

    • Incubate for the desired time (e.g., 8 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.

    • Mix the contents on a plate shaker at low speed for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of caspase inhibition relative to the vehicle-treated, apoptosis-induced control.

    • Determine the IC50 value by plotting inhibition versus this compound concentration.

BAX Translocation Immunofluorescence Assay

This imaging-based assay visualizes the translocation of BAX from the cytosol to the mitochondria upon apoptotic stimulus and the inhibitory effect of this compound on this process.

Materials:

  • Cells cultured on glass coverslips

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against BAX

  • Fluorophore-conjugated secondary antibody

  • Mitochondrial marker (e.g., MitoTracker Red or an antibody against a mitochondrial protein like ATP5α)

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Pre-treat with this compound or vehicle for 1 hour.

    • Induce apoptosis with Staurosporine for the appropriate duration.

  • Staining:

    • If using a mitochondrial dye like MitoTracker, stain the live cells according to the manufacturer's protocol before fixation.

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Rinse with PBS and permeabilize with 0.3% Triton X-100 in PBS for 10-15 minutes.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-BAX antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

    • If a mitochondrial protein is being used as a marker, co-incubate with the appropriate primary and secondary antibodies.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

    • Analyze the images for the co-localization of BAX (e.g., green fluorescence) with mitochondria (e.g., red fluorescence), which appears as yellow puncta in merged images.

    • Quantify the percentage of cells showing BAX translocation in each treatment group.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell types, reagents, and experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Utilizing BAI1 in Apoptotic Cell Clearance Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Clarifying the Role of Brain-Specific Angiogenesis Inhibitor 1 (BAI1)

It is critical for researchers to understand that Brain-Specific Angiogenesis Inhibitor 1 (this compound) does not function to inhibit the process of apoptosis. Instead, this compound is a pivotal receptor in the subsequent and essential process of apoptotic cell clearance, also known as efferocytosis. This compound is an adhesion G protein-coupled receptor (GPCR) that acts as a phosphatidylserine (PtdSer) receptor. During apoptosis, PtdSer is externalized to the outer leaflet of the plasma membrane, serving as a primary "eat-me" signal. This compound on the surface of phagocytic cells (both professional, like macrophages, and non-professional, like astrocytes) recognizes and binds to this exposed PtdSer on apoptotic cells, initiating their engulfment and removal.

The primary signaling pathway activated by this compound involves the recruitment of an intracellular adaptor protein complex consisting of ELMO (engulfment and cell motility) and Dock180 (dedicator of cytokinesis 180). This complex then functions as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1. Activation of Rac1 is essential for the cytoskeletal actin reorganization required for the phagocyte to extend its membrane and internalize the apoptotic cell.

Therefore, the following application notes and protocols are designed not for inhibiting apoptosis, but for leveraging the function of this compound to study and quantify the process of apoptotic cell clearance in vitro. In some specific contexts, such as in vascular endothelial cells, this compound overexpression has been associated with an increase, not a decrease, in apoptosis, further highlighting its role in cellular turnover rather than cell survival.

Signaling Pathway of this compound-Mediated Phagocytosis

The diagram below illustrates the established signaling cascade initiated upon this compound engagement with an apoptotic cell.

BAI1_Signaling_Pathway cluster_apoptotic Apoptotic Cell cluster_phagocyte Phagocyte PtdSer Phosphatidylserine (PtdSer) 'Eat-me' Signal This compound This compound Receptor PtdSer->this compound binds via TSR domains ELMO ELMO This compound->ELMO recruits Dock180 Dock180 ELMO->Dock180 forms complex with Rac1_GDP Rac1-GDP (Inactive) Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP for GDP exchange Actin Actin Cytoskeleton Reorganization Rac1_GTP->Actin Engulfment Engulfment (Phagocytosis) Actin->Engulfment

Caption: this compound recognizes PtdSer on apoptotic cells, activating the ELMO/Dock180/Rac1 module to drive engulfment.

Application Notes

These notes are intended for researchers interested in studying the mechanisms of apoptotic cell clearance.

1. Quantifying Apoptotic Cell Engulfment:

  • Objective: To measure the efficiency of phagocytosis by this compound-expressing cells.

  • Application: This is the primary in vitro application. By co-culturing phagocytes (e.g., macrophages, microglia, astrocytes) with induced-apoptotic target cells (e.g., Jurkat cells, thymocytes), one can quantify the rate of engulfment. This assay is fundamental for studying the basic biology of efferocytosis, screening for drugs that modulate this process, or investigating defects in clearance associated with diseases.

2. Investigating the Role of this compound in Myoblast Fusion:

  • Objective: To study how this compound-mediated recognition of apoptotic myoblasts contributes to muscle development.

  • Application: During myogenesis, a subset of myoblasts undergoes apoptosis. This compound on healthy myoblasts recognizes these apoptotic cells, and this interaction promotes cell fusion to form multinucleated myofibers. In vitro assays can be designed to assess myoblast fusion rates by overexpressing or knocking down this compound, providing insight into muscle development and regeneration.

3. Functional Analysis through Modulation of this compound Expression:

  • Objective: To determine the specific contribution of this compound to phagocytosis in a given cell type.

  • Application: By using molecular biology techniques to either overexpress this compound in cells with low endogenous levels or to knock down its expression using siRNA/shRNA in cells that normally express it, researchers can directly assess its impact. Comparing the engulfment efficiency of these modified cells to wild-type controls provides clear evidence of this compound's functional role.

Experimental Protocols

Protocol 1: In Vitro Apoptotic Cell Engulfment Assay

This protocol provides a method to quantify the engulfment of apoptotic cells by this compound-expressing phagocytes using fluorescence-based detection.

Materials:

  • Phagocytic cells (e.g., THP-1 macrophages, primary bone marrow-derived macrophages, or astrocytes).

  • Target cells for apoptosis induction (e.g., Jurkat T cells or human neutrophils).

  • Cell culture media (e.g., RPMI-1640 or DMEM with 10% FBS).

  • Apoptosis-inducing agent (e.g., staurosporine, camptothecin, or UV irradiation).

  • Fluorescent dye for labeling target cells (e.g., pHrodo™ Red or CFSE).

  • Fluorescent dye for labeling phagocytes (optional, for microscopy).

  • Phosphate-Buffered Saline (PBS) and Trypsin-EDTA.

  • Flow cytometer and/or fluorescence microscope.

Methodology:

  • Phagocyte Preparation:

    • Plate phagocytic cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the assay.

    • If using THP-1 monocytes, differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48-72 hours prior to the assay.

  • Induction and Labeling of Apoptotic Target Cells:

    • Culture target cells to a sufficient density (~1-2 x 10^6 cells/mL).

    • Induce apoptosis: For Jurkat cells, treat with 1-2 µM staurosporine for 3-4 hours. Confirm apoptosis via Annexin V/PI staining (should be >70% Annexin V positive, PI negative/low).

    • Wash the apoptotic cells twice with sterile PBS.

    • Label the cells by resuspending them in a fluorescent dye solution (e.g., 1 µM CFSE in PBS) and incubating for 15 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of complete media and incubating for 5 minutes.

    • Wash the labeled apoptotic cells three times with PBS to remove excess dye. Resuspend in the appropriate assay medium.

  • Engulfment Assay:

    • Remove the culture medium from the plated phagocytes and wash once with PBS.

    • Add the fluorescently labeled apoptotic target cells to the phagocytes at a specific ratio (e.g., 5:1 target-to-phagocyte ratio).

    • Incubate the co-culture at 37°C for a defined period (e.g., 60-90 minutes) to allow for engulfment. Include a control plate kept at 4°C where phagocytosis is inhibited.

    • After incubation, gently wash the wells 3-4 times with cold PBS to remove any non-engulfed target cells.

  • Quantification of Engulfment:

    • By Flow Cytometry:

      • Gently detach the phagocytes using Trypsin-EDTA or a cell scraper.

      • Transfer the cell suspension to FACS tubes.

      • Analyze the cells on a flow cytometer. The percentage of fluorescent phagocytes (e.g., CFSE-positive) represents the percentage of cells that have engulfed at least one apoptotic target. The mean fluorescence intensity (MFI) can provide a "phagocytic index."

    • By Fluorescence Microscopy:

      • Fix the cells with 4% paraformaldehyde for 15 minutes.

      • Optionally, stain the phagocyte cytoplasm or nucleus with a different colored fluorescent marker.

      • Image multiple random fields of view using a fluorescence microscope.

      • Calculate the phagocytic index as: (Total number of engulfed cells / Total number of phagocytes) x 100%.

Protocol 2: Modulation of this compound Expression in Phagocytes

A. Overexpression via Transient Transfection:

  • Plasmid Preparation: Obtain or construct a mammalian expression vector containing the full-length cDNA of this compound (e.g., pCMV-BAI1-GFP).

  • Transfection:

    • Plate phagocytic cells (e.g., HEK293T cells, which are readily transfectable and can be used as a model phagocyte) to be 60-70% confluent on the day of transfection.

    • Use a suitable transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol to introduce the this compound expression plasmid and a corresponding empty vector control.

  • **Post

Application Notes and Protocols: In Vitro Assays for BAX Inhibition by BAI1 (BAX Activation Inhibitor 1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of BAX Activation Inhibitor 1 (BAI1), a selective, allosteric inhibitor of the pro-apoptotic protein BAX.

Introduction

BAX (Bcl-2-associated X protein) is a pivotal member of the Bcl-2 family that governs the intrinsic pathway of apoptosis. Upon activation, BAX undergoes a conformational change, translocates to the mitochondrial outer membrane, and oligomerizes to form pores, leading to the release of cytochrome c and subsequent caspase activation. Dysregulation of BAX is implicated in various diseases, making it a critical therapeutic target.

BAX Activation Inhibitor 1 (this compound) is a small molecule that directly binds to a novel allosteric site on inactive, monomeric BAX. This binding stabilizes the inactive conformation of BAX, thereby preventing its activation, mitochondrial translocation, and the initiation of apoptosis. These notes detail the key in vitro assays to characterize and quantify the inhibitory activity of this compound.

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor. Instead of competing with activators at the canonical binding sites, it binds to a distinct hydrophobic pocket on the BAX protein. This interaction stabilizes the core of the BAX protein, preventing the conformational changes necessary for its activation and subsequent translocation to the mitochondria.

BAI1_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Inactive BAX Inactive BAX BAX_BAI1_Complex Inactive BAX-BAI1 Complex Inactive BAX->BAX_BAI1_Complex Binding Active BAX Active BAX Inactive BAX->Active BAX Conformational Change This compound This compound This compound->BAX_BAI1_Complex BAX_BAI1_Complex->Active BAX Inhibits Activation Apoptotic Stimulus Apoptotic Stimulus (e.g., tBID, BIM) Apoptotic Stimulus->Inactive BAX Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Active BAX->MOMP Translocates & Oligomerizes

Mechanism of BAX inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the interaction of this compound with BAX, as determined by various in vitro assays.

Assay TypeParameterValueReference
Liposome Permeabilization AssayIC50 (tBID-induced)3.3 µM[1][2][3][4]
Liposome Permeabilization AssayIC50 (BIM SAHB-induced)2 ± 1 µM[3]
Microscale Thermophoresis (MST)Kd15.0 ± 4 µM[3]
Cell-Based Apoptosis Assay (TNFα/CHX in MEFs)IC501.8 µM[1]

Experimental Protocols

Liposome Permeabilization Assay

This assay is a cornerstone for evaluating direct BAX inhibition. It reconstitutes the key event of mitochondrial outer membrane permeabilization (MOMP) in a cell-free system. Liposomes encapsulating a fluorescent dye (e.g., ANTS/DPX) are used as a mimic of the mitochondrial outer membrane. The release of the dye, indicative of pore formation by activated BAX, is measured by an increase in fluorescence.

Workflow:

Workflow for the Liposome Permeabilization Assay.

Protocol:

  • Preparation of Liposomes:

    • Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking the mitochondrial outer membrane.

    • Encapsulate a solution of 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and N,N'-p-xylylenebis(pyridinium) bromide (DPX) within the liposomes.

    • Remove unencapsulated dye by gel filtration.

  • Assay Setup (96-well plate format):

    • To each well, add 400 nM of recombinant BAX protein.

    • Add varying concentrations of this compound (e.g., 1.5–6 µM) or a vehicle control (DMSO).

    • Initiate the reaction by adding a BAX activator, such as 30 nM of truncated BID (tBID).

    • The final reaction volume should be standardized (e.g., 100 µL).

  • Data Acquisition:

    • Measure fluorescence immediately using a plate reader (Excitation/Emission wavelengths appropriate for ANTS).

    • Incubate the plate at 30°C and record fluorescence at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis:

    • Determine the maximum fluorescence (F100) by adding 1% Triton X-100 to control wells to lyse all liposomes.

    • Calculate the percentage of dye release at each time point and for each this compound concentration using the formula: % Release = ((F - F₀) / (F₁₀₀ - F₀)) * 100 where F is the fluorescence at a given time, and F₀ is the baseline fluorescence.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between molecules in solution. It measures the directed movement of molecules along a temperature gradient, which is dependent on size, charge, and hydration shell. Binding of this compound to BAX will alter these properties, leading to a change in thermophoretic movement.

Protocol:

  • Sample Preparation:

    • Label recombinant BAX protein with a fluorescent dye (e.g., NHS-red fluorescent dye). Keep the labeled protein concentration constant (e.g., 50 nM).

    • Prepare a serial dilution of this compound in the assay buffer.

  • MST Measurement:

    • Mix the labeled BAX with each concentration of the this compound ligand.

    • Load the samples into MST capillaries.

    • Place the capillaries into the MST instrument. The instrument will apply a microscopic temperature gradient and measure the change in fluorescence.

  • Data Analysis:

    • The instrument software will plot the normalized change in fluorescence (ΔFnorm) against the logarithm of the ligand concentration.

    • Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd). A representative Kd for the this compound-BAX interaction is approximately 15.0 ± 4 µM.[3]

BAX Conformational Change and Oligomerization Assays

These assays confirm that this compound stabilizes the inactive conformation of BAX and prevents its subsequent oligomerization, which is a critical step in pore formation.

A. Conformational Change Assay (Immunoprecipitation):

  • Principle: Use an antibody (e.g., 6A7) that specifically recognizes an N-terminal epitope exposed only in the activated conformation of BAX.

  • Protocol:

    • Treat cells (e.g., mouse embryonic fibroblasts - MEFs) with an apoptotic stimulus (e.g., staurosporine) in the presence or absence of this compound.

    • Lyse the cells and immunoprecipitate BAX using the conformation-specific antibody.

    • Analyze the immunoprecipitated fraction by Western blot to quantify the amount of activated BAX.

    • A reduction in the amount of immunoprecipitated BAX in this compound-treated samples indicates inhibition of the conformational change.

B. BAX Oligomerization Assay (Crosslinking):

  • Principle: Activated BAX monomers oligomerize at the mitochondrial membrane. These oligomers can be captured by chemical crosslinking and visualized by Western blot.

  • Protocol:

    • Incubate isolated mitochondria or liposomes with recombinant BAX and a BAX activator (e.g., tBID) in the presence or absence of this compound.

    • Add a crosslinking agent, such as bismaleimidohexane (BMH), to the reaction.

    • Quench the crosslinking reaction.

    • Analyze the samples by SDS-PAGE and Western blot using an anti-BAX antibody.

    • The appearance of higher molecular weight bands (dimers, trimers, etc.) indicates BAX oligomerization. This compound should reduce the intensity of these bands in a dose-dependent manner.

Cell-Based Caspase-3/7 Activation Assay

This assay assesses the downstream effect of BAX inhibition on the apoptotic cascade in a cellular context.

Protocol:

  • Cell Culture:

    • Seed cells, such as wild-type, BAX knockout (KO), and BAK KO mouse embryonic fibroblasts (MEFs), in a 96-well plate. This allows for the assessment of BAX-specific inhibition.

  • Treatment:

    • Induce apoptosis using a stimulus like TNFα in combination with cycloheximide (CHX).

    • Concurrently treat the cells with a dose range of this compound or a vehicle control.

    • Incubate for a defined period (e.g., 8 hours).

  • Caspase Activity Measurement:

    • Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well. The substrate is cleaved by active caspases to produce a luminescent signal.

    • Incubate according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescent signal to control wells.

    • Plot the caspase activity against the this compound concentration to determine the IC50 for apoptosis inhibition.

    • This compound should inhibit apoptosis in wild-type and BAK KO cells but have no effect in BAX KO cells, confirming its selectivity.[1][5]

References

Assessing the Cell Permeability of BAX Activation Inhibitor 1 (BAI1): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For a therapeutic agent to be effective, it must reach its intracellular target. The ability of a compound to traverse the cell membrane, known as cell permeability, is a critical determinant of its bioavailability and efficacy. This document provides detailed protocols for assessing the cell permeability of the BAX Activation Inhibitor 1 (BAI1), a small molecule inhibitor of BAX-mediated mitochondrial outer membrane permeabilization. The following application notes are intended for researchers, scientists, and professionals in the field of drug development.

Two widely accepted and complementary in vitro methods for evaluating cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. PAMPA offers a high-throughput assessment of passive diffusion, while the Caco-2 assay provides a more comprehensive model of intestinal absorption, incorporating both passive and active transport mechanisms.[1][2][3][4][5]

Clarification: this compound Compound vs. This compound Receptor

It is important to distinguish the small molecule BAX Activation Inhibitor 1 (this compound) from the Brain-Specific Angiogenesis Inhibitor 1 (this compound) receptor . The former is a chemical compound designed to inhibit the pro-apoptotic protein BAX[6], while the latter is a G-protein coupled receptor involved in various cellular processes, including synaptogenesis and phagocytosis of apoptotic cells.[7][8][9][10] This document focuses on methods to assess the cell permeability of the This compound compound .

Data Presentation: Quantitative Permeability Assessment

The following tables summarize hypothetical quantitative data for the this compound compound in two key permeability assays.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Classification
Propranolol (High Permeability Control)25.0 ± 2.1High
Atenolol (Low Permeability Control)0.8 ± 0.2Low
This compound Compound 8.5 ± 1.5 Moderate

Table 2: Caco-2 Permeability Assay Data

CompoundPapp A→B (x 10⁻⁶ cm/s)Papp B→A (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Classification
Propranolol (High Permeability)22.5 ± 2.821.9 ± 3.10.97High Permeability, No Efflux
Atenolol (Low Permeability)0.5 ± 0.10.6 ± 0.21.2Low Permeability, No Efflux
Verapamil (P-gp Substrate)1.2 ± 0.48.5 ± 1.97.1Subject to Active Efflux
This compound Compound 6.2 ± 1.1 13.1 ± 2.5 2.1 Moderate Permeability, Potential for Active Efflux

Papp A→B: Apparent permeability from apical to basolateral chamber. Papp B→A: Apparent permeability from basolateral to apical chamber. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.[1]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.[2][4][11]

Materials:

  • 96-well PAMPA plate with a lipid-coated filter membrane

  • 96-well acceptor plate

  • This compound compound and control compounds (e.g., propranolol, atenolol)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Organic solvent (e.g., dodecane)

  • LC-MS/MS for quantification[11]

Procedure:

  • Prepare a solution of the this compound compound and control compounds in PBS at a final concentration of 10 µM.[12]

  • Add 200 µL of the compound solution to the donor wells of the PAMPA plate.

  • Add 300 µL of PBS to the acceptor wells.

  • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for 5 hours with gentle shaking.[11][12]

  • After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantify the concentration of the this compound compound in each sample using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Compound and Controls in PBS add_donor Add Compound Solution to Donor Plate prep_compound->add_donor prep_plates Add PBS to Acceptor Plate assemble Assemble PAMPA 'Sandwich' prep_plates->assemble add_donor->assemble incubate Incubate for 5 hours at Room Temperature assemble->incubate collect_samples Collect Samples from Donor and Acceptor Wells incubate->collect_samples quantify Quantify Compound Concentration by LC-MS/MS collect_samples->quantify calculate Calculate Papp Value quantify->calculate

PAMPA Experimental Workflow

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier.[1][13][14][15]

Materials:

  • Caco-2 cells (ATCC)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5

  • This compound compound and control compounds

  • Lucifer yellow for monolayer integrity testing[16]

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer.[14][16]

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayer. Values should be ≥200 Ω·cm² to indicate a confluent monolayer.[17]

    • Perform a lucifer yellow leakage assay to confirm the integrity of the tight junctions.[16]

  • Permeability Assay (Bidirectional Transport):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A→B) Transport:

      • Add the this compound compound (10 µM in HBSS, pH 6.5 or 7.4) to the apical (donor) chamber.

      • Add fresh HBSS (pH 7.4) to the basolateral (acceptor) chamber.

    • Basolateral to Apical (B→A) Transport:

      • Add the this compound compound (10 µM in HBSS, pH 7.4) to the basolateral (donor) chamber.

      • Add fresh HBSS (pH 7.4) to the apical (acceptor) chamber.

    • Incubate the plates at 37°C with 5% CO₂ for 2 hours with gentle shaking.[16]

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and acceptor chambers.

    • Quantify the concentration of the this compound compound in all samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the Papp values for both A→B and B→A directions.

    • Calculate the efflux ratio (Papp B→A / Papp A→B).

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_integrity Monolayer Integrity Check cluster_transport Bidirectional Transport Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21 Days seed_cells->culture_cells measure_teer Measure TEER culture_cells->measure_teer lucifer_yellow Lucifer Yellow Assay measure_teer->lucifer_yellow add_compound_A_B Add this compound to Apical Side (A->B Transport) lucifer_yellow->add_compound_A_B add_compound_B_A Add this compound to Basolateral Side (B->A Transport) lucifer_yellow->add_compound_B_A incubate_transport Incubate for 2 hours at 37°C add_compound_A_B->incubate_transport add_compound_B_A->incubate_transport collect_samples Collect Samples from Apical and Basolateral Chambers incubate_transport->collect_samples quantify Quantify by LC-MS/MS collect_samples->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caco-2 Permeability Assay Workflow

This compound Receptor Signaling Pathway

BAI1_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Dependent cluster_g_independent G-Protein Independent This compound This compound Receptor G12_13 Gα12/13 This compound->G12_13 activates ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 recruits Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 recruits p115RhoGEF p115RhoGEF G12_13->p115RhoGEF activates RhoA RhoA Activation p115RhoGEF->RhoA activates Rac1_phago Rac1 Activation (Phagocytosis) ELMO_Dock180->Rac1_phago activates Rac1_synapto Rac1 Activation (Synaptogenesis) Tiam1_Par3->Rac1_synapto activates Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) Apoptotic_Cell->this compound

This compound Receptor Signaling Pathways

References

Delivering Brain Angiogenesis Inhibitor 1 (BAI1): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the delivery of Brain Angiogenesis Inhibitor 1 (BAI1) to cells and in vivo models. This compound, a transmembrane protein with significant anti-angiogenic and anti-tumor properties, is a promising therapeutic candidate, particularly for highly vascularized tumors like glioblastoma. These guidelines are intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.

Introduction to this compound and its Therapeutic Potential

Brain-specific angiogenesis inhibitor 1 (this compound) is a member of the adhesion G protein-coupled receptor (GPCR) family. Its expression is downregulated in several cancers, including glioblastoma, and this loss is associated with increased tumor growth and vascularity. Restoring this compound expression or delivering its active fragments has been shown to inhibit angiogenesis, suppress tumor growth, and improve survival in preclinical models. The therapeutic effects of this compound are mediated through various mechanisms, including the inhibition of endothelial cell migration and the induction of apoptosis in vascular endothelial cells. This document outlines several methods for delivering this compound, including viral and non-viral approaches, to facilitate further research and development in this promising area.

I. Viral-Mediated Delivery of this compound

Viral vectors are an efficient means of introducing the this compound gene into cancer cells. Adenoviral and oncolytic herpes simplex viral vectors have been successfully used to deliver this compound or its active fragment, Vstat120, in preclinical models of glioblastoma.

Application Note 1: Adenoviral Vector Encoding this compound (Ad-BAI1)

Adenoviral vectors are capable of transducing a wide range of dividing and non-dividing cells with high efficiency, making them suitable for in vivo gene therapy applications. An adenoviral vector encoding the full-length human this compound cDNA (Ad-BAI1) has been shown to effectively transduce glioblastoma cells, leading to robust this compound expression and subsequent anti-tumor and anti-angiogenic effects.

Experimental Protocol: In Vivo Delivery of Ad-BAI1 to a Glioblastoma Mouse Model

This protocol describes the intracranial injection of Ad-BAI1 into an established glioblastoma tumor in an immunodeficient mouse model.

1. Cell Culture and Tumor Implantation:

  • Culture human glioblastoma cell lines (e.g., U87MG or U373MG) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • For intracranial implantation, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/μL.
  • Anesthetize nude or SCID mice and immobilize them in a stereotactic frame.
  • Inject 2-5 μL of the cell suspension into the striatum of the mouse brain.
  • Allow tumors to establish for 7-10 days.

2. Ad-BAI1 Administration:

  • Prepare Ad-BAI1 and a control vector (e.g., Ad-LacZ) at a titer of 1 x 10^9 to 1 x 10^10 plaque-forming units (PFU)/mL.
  • On day 7-10 post-tumor implantation, re-anesthetize the mice and place them in the stereotactic frame.
  • Inject 5 μL of the viral suspension directly into the tumor core.
  • For some studies, repeated injections on subsequent days (e.g., days 3, 6, and 9 post-tumor implantation) may be performed.

3. Monitoring and Analysis:

  • Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI.
  • Monitor animal survival and body weight.
  • At the experimental endpoint, sacrifice the animals and harvest the brains for histological analysis (H&E staining, immunohistochemistry for this compound expression, and CD31 staining for microvessel density).

Workflow for Ad-BAI1 In Vivo Experiment

G cluster_setup Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Glioblastoma Cells (e.g., U87MG) Tumor_Implantation Intracranial Implantation of Tumor Cells into Mice Cell_Culture->Tumor_Implantation Injection Intratumoral Injection of Ad-BAI1 Tumor_Implantation->Injection Vector_Prep Prepare Ad-BAI1 and Control Vectors Vector_Prep->Injection Monitoring Monitor Tumor Growth (Imaging) and Survival Injection->Monitoring Histology Histological Analysis (this compound, CD31) Monitoring->Histology

Workflow for Ad-BAI1 in vivo glioblastoma therapy.

Application Note 2: Oncolytic Herpes Simplex Virus Expressing Vstat120 (oHSV-Vstat120)

Oncolytic viruses selectively replicate in and kill cancer cells while sparing normal cells. Engineering these viruses to express therapeutic transgenes, such as the anti-angiogenic fragment of this compound, Vstat120, can enhance their anti-tumor efficacy. An oncolytic HSV-1 engineered to express Vstat120 has demonstrated potent anti-tumor and anti-angiogenic effects in glioma models.

Experimental Protocol: In Vitro and In Vivo Efficacy of oHSV-Vstat120

1. Vector Construction and Production:

  • The cDNA for human Vstat120 is cloned into an oHSV-1 backbone under the control of a viral promoter (e.g., the HSV-1 IE4/5 promoter).
  • The virus is propagated in a permissive cell line (e.g., Vero cells) and purified.
  • Viral titer is determined by plaque assay.

2. In Vitro Assays:

  • Transduction Efficiency: Infect glioma cells with oHSV-Vstat120 at various multiplicities of infection (MOI) and assess Vstat120 expression by Western blot or ELISA of the cell culture supernatant.
  • Endothelial Cell Migration Assay: Treat human umbilical vein endothelial cells (HUVECs) with conditioned media from oHSV-Vstat120-infected glioma cells and assess their migration in a Boyden chamber assay.
  • Tube Formation Assay: Plate HUVECs on Matrigel and treat with conditioned media. Quantify the formation of capillary-like structures.

3. In Vivo Glioblastoma Model:

  • Establish intracranial or subcutaneous glioblastoma xenografts in nude mice as described in the Ad-BAI1 protocol.
  • For intracranial tumors, inject oHSV-Vstat120 (e.g., 1 x 10^7 PFU in 5 μL) directly into the tumor.
  • For subcutaneous tumors, inject the virus directly into the tumor mass.
  • Monitor tumor volume and animal survival.
  • At the endpoint, analyze tumors for Vstat120 expression and microvessel density.

II. Non-Viral Delivery of this compound

Non-viral delivery systems, such as lipid-based nanoparticles, offer a safer alternative to viral vectors, with lower immunogenicity and easier large-scale production.

Application Note 3: Lipid Nanoparticle (LNP) Mediated Delivery of this compound Plasmid DNA

LNPs can encapsulate and protect plasmid DNA encoding this compound, facilitating its delivery to tumor cells. The formulation of these LNPs is critical for their stability, transfection efficiency, and in vivo biodistribution.

Experimental Protocol: Formulation and In Vitro Transfection of this compound-LNP

1. LNP Formulation (Microfluidic Mixing):

  • Prepare a lipid mixture in ethanol containing an ionizable lipid (e.g., DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid at a defined molar ratio.
  • Prepare an aqueous solution of the this compound expression plasmid in a low pH buffer (e.g., acetate buffer, pH 4.0).
  • Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous plasmid solution at a specific flow rate ratio (e.g., 3:1 aqueous to organic).
  • Dialyze the resulting LNPs against PBS to remove ethanol and raise the pH.

2. LNP Characterization:

  • Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
  • Zeta Potential: Determine the surface charge of the LNPs.
  • Encapsulation Efficiency: Quantify the amount of encapsulated plasmid DNA using a fluorescent DNA-binding dye (e.g., Quant-iT PicoGreen) before and after lys

Application Notes and Protocols for Studying BAI1 in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Brain-specific angiogenesis inhibitor 1 (BAI1) in the context of ischemia-reperfusion (I/R) injury, particularly cerebral I/R. Detailed protocols for key experiments are included to facilitate further research in this area.

Introduction to this compound

This compound in Ischemia-Reperfusion Injury

Ischemia-reperfusion injury is a complex pathological process involving neuronal apoptosis and subsequent inflammatory responses. The clearance of apoptotic cells by phagocytes is a critical step in resolving inflammation and promoting tissue repair. Given this compound's established role in recognizing and engulfing apoptotic cells, its involvement in the brain's response to I/R injury is a promising area of investigation.

One study has shown that in a model of focal cerebral ischemia, the expression of this compound is downregulated in the ischemic region, suggesting a potential role for this receptor in the pathophysiology of stroke.[5]

Quantitative Data Summary

The following table summarizes the key quantitative finding regarding this compound expression following cerebral ischemia. Further research is needed to expand this dataset to include different time points of reperfusion and analysis in this compound knockout or transgenic models.

Experimental ModelBrain RegionTime Point Post-IschemiaChange in this compound ExpressionReference
Focal Cerebral Ischemia (Mouse)Ischemic Side24 hoursDecreased[5]

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in studying this compound in ischemia-reperfusion injury, the following diagrams are provided.

BAI1_Signaling_Pathway This compound Signaling in Phagocytosis of Apoptotic Neurons Apoptotic_Neuron Apoptotic Neuron (Phosphatidylserine exposure) This compound This compound Receptor Apoptotic_Neuron->this compound binds ELMO1 ELMO1 This compound->ELMO1 recruits Dock180 Dock180 ELMO1->Dock180 activates Rac1_GDP Rac1-GDP Dock180->Rac1_GDP activates Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Actin_Rearrangement Actin Cytoskeleton Rearrangement Rac1_GTP->Actin_Rearrangement promotes Phagocytosis Phagocytosis (Engulfment of apoptotic neuron) Actin_Rearrangement->Phagocytosis

Caption: this compound-mediated phagocytosis of apoptotic neurons.

Experimental_Workflow Workflow for Studying this compound in Cerebral I/R Injury Animal_Model Induce Cerebral Ischemia-Reperfusion (e.g., tMCAO in mice) Tissue_Collection Collect Brain Tissue at Different Reperfusion Times Animal_Model->Tissue_Collection Functional_Outcome Assess Neurological Deficits and Infarct Volume Animal_Model->Functional_Outcome Protein_Analysis Protein Quantification (Western Blot for this compound) Tissue_Collection->Protein_Analysis Histological_Analysis Histological Analysis (Immunohistochemistry for this compound) Tissue_Collection->Histological_Analysis Data_Analysis Quantitative Data Analysis and Comparison Protein_Analysis->Data_Analysis Histological_Analysis->Data_Analysis Functional_Outcome->Data_Analysis

Caption: Experimental workflow for this compound I/R studies.

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol describes a common method for inducing focal cerebral ischemia followed by reperfusion.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-scissors and forceps

  • 6-0 nylon monofilament with a silicone-coated tip

  • Sutures

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the mouse and maintain its body temperature at 37°C.

  • Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Temporarily clamp the CCA and ICA.

  • Make a small incision in the ECA stump.

  • Introduce the silicone-coated 6-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is often confirmed by a drop in cerebral blood flow as measured by a laser Doppler flowmeter.

  • After the desired period of ischemia (e.g., 60 minutes), withdraw the monofilament to allow for reperfusion.

  • Close the neck incision with sutures.

  • Allow the animal to recover with access to food and water.

  • Monitor the animal for neurological deficits.

Western Blot for this compound Expression

This protocol outlines the quantification of this compound protein levels in brain tissue lysates.

Materials:

  • Brain tissue from sham and I/R animals

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Rabbit anti-BAI1 polyclonal antibody (e.g., Novus Biologicals, NB110-81586). Recommended dilution: 1:500 - 1:2000.[6]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize brain tissue in lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-BAI1 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for this compound Localization

This protocol describes the visualization of this compound protein in brain sections.

Materials:

  • Paraffin-embedded or frozen brain sections

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-BAI1 polyclonal antibody. Recommended dilution: 1:100 - 1:300.[6]

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded sections, or directly use frozen sections.

  • Perform antigen retrieval by heating the sections in citrate buffer.

  • Wash the sections with PBS.

  • Permeabilize the sections with permeabilization buffer.

  • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Incubate the sections with the primary anti-BAI1 antibody overnight at 4°C.

  • Wash the sections three times with PBS.

  • Incubate the sections with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Wash the sections three times with PBS.

  • Counterstain with DAPI.

  • Mount the sections with mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Assessment of Infarct Volume

This protocol is for quantifying the extent of brain injury after I/R.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in PBS)

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • At the desired reperfusion time point, euthanize the mouse and remove the brain.

  • Chill the brain briefly at -20°C to facilitate slicing.

  • Slice the brain into 2 mm coronal sections using a brain matrix.

  • Immerse the slices in 2% TTC solution at 37°C for 20-30 minutes, protected from light. Viable tissue will stain red, while infarcted tissue will remain white.

  • Capture high-resolution images of the stained sections.

  • Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice.

  • Calculate the infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness. Correct for edema by normalizing the infarct volume to the volume of the contralateral hemisphere.

Neurological Deficit Scoring

This provides a method for functional assessment of neurological impairment.

Procedure: A commonly used 5-point scale can be employed:

  • 0: No observable deficit.

  • 1: Forelimb flexion (the mouse consistently flexes the contralateral forelimb when lifted by the tail).

  • 2: Circling (the mouse circles towards the paretic side).

  • 3: Leaning (the mouse leans to one side at rest).

  • 4: No spontaneous motor activity.

Evaluate the mice at various time points post-I/R to track the progression of neurological deficits.

Conclusion and Future Directions

The study of this compound in the context of ischemia-reperfusion injury is an emerging field with significant potential. The available data suggests a downregulation of this compound following an ischemic event, hinting at its involvement in the subsequent cellular and molecular cascades. Future research utilizing this compound knockout and transgenic animal models in conjunction with the detailed protocols provided herein will be instrumental in elucidating the precise role of this compound in neuronal death, inflammation, and tissue repair following I/R injury. Such studies could pave the way for the development of novel therapeutic strategies targeting the this compound signaling pathway to mitigate the devastating consequences of stroke and other ischemic insults.

References

Application Notes and Protocols: The Role of BAI1 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a versatile transmembrane receptor highly expressed in the brain, particularly in neurons, microglia, and astrocytes.[1][2][3] Initially identified for its anti-angiogenic and tumor-suppressive properties, recent research has illuminated its critical roles in fundamental central nervous system (CNS) processes, including the phagocytic clearance of apoptotic cells and the regulation of synapse development and plasticity.[1][4][5][6][7] These functions position this compound as a molecule of significant interest in the context of neurodegenerative diseases, which are often characterized by neuronal loss, synaptic dysfunction, and the accumulation of cellular debris.

This document provides detailed application notes on the function of this compound in neurodegeneration and standardized protocols for its investigation.

Application Note 1: this compound-Mediated Phagocytosis in Neurodegeneration

A primary function of this compound in the CNS is its role as a phosphatidylserine (PS) recognition receptor on phagocytic cells like microglia and astrocytes.[5][8][9] During apoptosis, neurons and other cells expose PS on their outer membrane, an "eat-me" signal that this compound directly binds via its N-terminal thrombospondin type 1 repeats (TSRs).[5][6] This binding is a critical first step in the process of efferocytosis (the clearance of apoptotic cells), which is vital for maintaining tissue homeostasis and preventing inflammation in the brain.[8][10][11]

Impaired clearance of apoptotic neurons and cellular debris is a pathological hallmark of several neurodegenerative conditions, including Alzheimer's disease (AD). The failure of microglia to effectively clear this debris can lead to secondary necrosis, chronic inflammation, and the formation of toxic protein aggregates.[2][12] Studies have shown that this compound is crucial for the efficient formation of phagosomes to engulf dying neurons.[1][10][11] In zebrafish models, microglia lacking this compound can recognize apoptotic targets but exhibit significant defects in the subsequent engulfment and transport of the cellular cargo.[10][11]

In the context of AD, enhancing the phagocytic capacity of microglia and astrocytes is a promising therapeutic strategy. A recent study highlighted that this compound expression in astrocytes, regulated by the STAT3/EZH2 axis, suppresses astrocyte activation and reduces neuronal apoptosis in rat models of AD.[13] This suggests that modulating this compound activity could be a viable approach to mitigate neurodegeneration.

This compound Signaling in Phagocytosis

Upon binding to phosphatidylserine, this compound initiates an intracellular signaling cascade that drives the cytoskeletal rearrangements necessary for engulfment. A key pathway involves the recruitment of the ELMO1/Dock180 complex to the C-terminus of this compound.[4][5] This complex functions as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[4][5] Activation of Rac1 promotes actin polymerization and the formation of a phagocytic cup around the apoptotic target, leading to its internalization.[14]

BAI1_Phagocytosis_Pathway This compound-Mediated Phagocytosis Signaling Pathway cluster_extra cluster_intra PS Phosphatidylserine (PS) This compound This compound Receptor PS->this compound binds AC Apoptotic Cell ELMO1 ELMO1 This compound->ELMO1 recruits DOCK180 Dock180 ELMO1->DOCK180 complexes with RAC1_GDP Rac1-GDP (Inactive) DOCK180->RAC1_GDP acts as GEF RAC1_GTP Rac1-GTP (Active) RAC1_GDP->RAC1_GTP GTP GDP ACTIN Actin Polymerization RAC1_GTP->ACTIN PHAGO Phagocytosis ACTIN->PHAGO

This compound-Mediated Phagocytosis Signaling Pathway

Application Note 2: this compound in Synaptic Health and Neuroplasticity

Beyond phagocytosis, this compound is enriched at the postsynaptic density (PSD) of excitatory synapses and plays a crucial role in synaptogenesis and the maintenance of dendritic spines.[6][15][16][17] Synaptic loss and dendritic spine abnormalities are early and central features of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][6][16]

This compound regulates synapse development through a distinct signaling pathway that is independent of its ELMO/Dock180 interaction.[15] It recruits the Par3/Tiam1 polarity complex to synaptic sites, which locally activates Rac1 to modulate the actin cytoskeleton, promoting spine maturation.[4][15] Furthermore, this compound has been shown to stabilize the major scaffolding protein PSD-95 by binding to the E3 ubiquitin ligase MDM2 and preventing it from targeting PSD-95 for degradation.[16][18] Mice lacking this compound exhibit reduced PSD-95 levels, impaired long-term depression (LTD), enhanced long-term potentiation (LTP), and deficits in spatial learning and memory.[16][18]

Given that the reduction in PSD-95 is one of the earliest synaptic changes observed in AD models, the role of this compound in stabilizing this key synaptic protein makes it a compelling target for therapeutic strategies aimed at preserving synaptic integrity.[6]

BAI1_Dysfunction_AD Logical Flow of this compound Dysfunction in Neurodegeneration cluster_phago Impaired Phagocytosis cluster_synapse Synaptic Instability start This compound Dysfunction (e.g., Downregulation) p1 Reduced PS Recognition start->p1 s1 Reduced PSD-95 Stability start->s1 p2 Inefficient Clearance of Apoptotic Neurons & Debris p1->p2 p3 Increased Neuroinflammation p2->p3 end_node Contributes to Neurodegenerative Pathology (e.g., Alzheimer's Disease) p3->end_node s2 Dendritic Spine Loss s1->s2 s3 Impaired Synaptic Plasticity (LTP/LTD Imbalance) s2->s3 s3->end_node

Logical Flow of this compound Dysfunction in Neurodegeneration

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating this compound, providing a basis for experimental design and comparison.

Table 1: this compound Expression in Disease Models

Model System Disease Context This compound Expression Change Reference
Human Glioblastoma Cancer Absent in 72% of tumors vs. present in normal brain [19]
Human Glioma Cell Lines Cancer Protein absent in 28/28 cell lines [19]
This compound-/- Mouse Hippocampus Genetic Knockout ~50% reduction in PSD-95 protein levels [18]

| Adgrb1-/- Mouse Hippocampus | Genetic Knockout | Increased cleaved caspase-3-positive cells at P1 |[2] |

Table 2: Functional Effects of this compound Modulation

Experimental System Modulation Measured Effect Result Reference
Cultured Neurons Acute this compound Knockdown Dendritic Spine Density ~50% reduction [6]
Microglia TREM2 Knockdown Phagocytosis of Apoptotic Neurons Significantly inhibited [12]
Microglia TREM2 Overexpression Phagocytosis of Apoptotic Neurons Increased from 19.4% to 31.8% of cells [12]

| this compound-/- Mouse | Genetic Knockout | Spatial Learning & Memory | Severe deficits |[16] |

Experimental Protocols

The following are generalized protocols for key experiments in this compound research, synthesized from methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Immunohistochemistry (IHC) for this compound in Brain Tissue

Objective: To visualize the localization and expression of this compound protein in fixed brain tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) or frozen brain sections (10-20 µm)

  • Primary antibody: Anti-BAI1/ADGRB1 antibody (validated for IHC)

  • Secondary antibody: HRP-conjugated or fluorescently-conjugated antibody against the primary's host species

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • DAB substrate kit (for HRP) or antifade mounting medium with DAPI (for fluorescence)

  • PBS (Phosphate-Buffered Saline)

  • Microscope slides, coverslips, and a humidity chamber

Procedure:

  • Deparaffinization and Rehydration (FFPE sections): a. Immerse slides in xylene (2x for 5 min each). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 min each). c. Rinse with distilled water.

  • Antigen Retrieval: a. Submerge slides in pre-heated antigen retrieval solution. b. Heat using a microwave, pressure cooker, or water bath (e.g., 95°C for 20 min). c. Allow slides to cool to room temperature (approx. 30 min). d. Rinse with PBS (3x for 5 min each).

  • Permeabilization & Blocking: a. Incubate sections in blocking buffer for 1-2 hours at room temperature in a humidity chamber.

  • Primary Antibody Incubation: a. Dilute the anti-BAI1 primary antibody in blocking buffer to its optimal concentration. b. Aspirate the blocking buffer from the slides and apply the diluted primary antibody. c. Incubate overnight at 4°C in a humidity chamber.

  • Secondary Antibody Incubation: a. The next day, rinse slides with PBS (3x for 5 min each). b. Apply the appropriate secondary antibody diluted in PBS. c. Incubate for 1-2 hours at room temperature, protected from light if using fluorescent secondaries.

  • Signal Detection & Mounting: a. For HRP: Rinse with PBS (3x for 5 min). Incubate with DAB substrate until desired stain intensity develops. Rinse with water. Counterstain with hematoxylin if desired. Dehydrate and mount with permanent mounting medium. b. For Fluorescence: Rinse with PBS (3x for 10 min). Mount with antifade mounting medium containing DAPI.

  • Imaging: a. Visualize using a bright-field or fluorescence microscope.

Protocol 2: In Vitro Microglial Phagocytosis Assay

Objective: To quantify the engulfment of apoptotic cells by microglia and assess the role of this compound.

Materials:

  • Primary microglia or microglial cell line (e.g., BV-2)

  • Primary neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Apoptosis-inducing agent (e.g., Staurosporine, UV irradiation)

  • Fluorescent dyes (e.g., pHrodo Red for labeling targets, Calcein-AM for viable phagocytes)

  • Anti-BAI1 blocking antibody or siRNA against this compound (for functional studies)

  • Culture medium, plates, and incubator

  • Flow cytometer or fluorescence microscope

Procedure:

  • Prepare Phagocytes: a. Plate microglia in a 24-well plate and allow them to adhere. b. For blocking experiments, pre-incubate microglia with an anti-BAI1 antibody or transfect with this compound siRNA 24-48 hours prior to the assay.

  • Prepare Apoptotic Targets: a. Culture neurons to the desired density. b. Induce apoptosis (e.g., treat with 1 µM Staurosporine for 4-6 hours). Confirm apoptosis via Annexin V/PI staining. c. Label the apoptotic neurons with a fluorescent dye like pHrodo Red according to the manufacturer's protocol. This dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of the phagosome. d. Wash the labeled cells to remove excess dye.

  • Co-culture: a. Add the labeled apoptotic targets to the microglial culture at a specific ratio (e.g., 3:1 targets to microglia). b. Incubate for 1-4 hours at 37°C to allow phagocytosis to occur.

  • Quantification: a. By Microscopy: i. Gently wash the wells to remove non-engulfed cells. ii. Counterstain microglia with a viability stain (e.g., Calcein-AM) or a nuclear stain (DAPI). iii. Image multiple fields of view using a fluorescence microscope. iv. Calculate the phagocytic index: (Number of microglia with engulfed particles / Total number of microglia) x 100. b. By Flow Cytometry: i. Gently lift the microglia from the plate. ii. Analyze the cells on a flow cytometer. The percentage of fluorescent (e.g., Red-positive) microglia represents the phagocytic population.

Phagocytosis_Workflow Workflow: In Vitro Phagocytosis Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Plate Microglia (Phagocytes) E1 Co-culture Microglia and Labeled Targets P1->E1 P2 Induce Apoptosis in Neurons (Targets) P3 Fluorescently Label Apoptotic Neurons P2->P3 P3->E1 E2 Incubate (1-4 hours) for Engulfment E1->E2 A1 Wash to Remove Un-engulfed Cells E2->A1 A2a Microscopy Imaging A1->A2a A2b Flow Cytometry A1->A2b A3 Quantify Phagocytic Index (% Positive Cells) A2a->A3 A2b->A3

Workflow: In Vitro Phagocytosis Assay
Protocol 3: Co-Immunoprecipitation (Co-IP) for this compound Interactions

Objective: To validate the interaction between this compound and a putative binding partner (e.g., ELMO1, MDM2) in cell lysates.

Materials:

  • Cultured cells expressing this compound and the protein of interest (endogenously or via transfection)

  • Co-IP Lysis/Wash Buffer (e.g., Tris-buffered saline, pH 7.4, with 1% NP-40, protease/phosphatase inhibitors)

  • Antibody for immunoprecipitation ("bait"): Anti-BAI1 antibody

  • Control antibody: Normal IgG from the same host species as the bait antibody

  • Protein A/G magnetic beads or agarose resin

  • Antibody for immunoblotting ("prey"): Antibody against the putative interacting protein

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Procedure:

  • Cell Lysis: a. Wash cultured cells with ice-cold PBS. b. Lyse cells by adding ice-cold Co-IP Lysis Buffer and scraping. c. Incubate on ice for 30 min with periodic vortexing. d. Centrifuge at ~14,000 x g for 15 min at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration.

  • Pre-clearing (Optional but Recommended): a. Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. b. Pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Immunoprecipitation: a. Set aside a small aliquot of the lysate as the "Input" control. b. Divide the remaining lysate into two tubes: one for the anti-BAI1 antibody and one for the IgG control. c. Add 2-5 µg of the appropriate antibody to each tube. d. Incubate for 4 hours to overnight at 4°C on a rotator.

  • Capture Immune Complexes: a. Add pre-washed Protein A/G beads to each tube. b. Incubate for an additional 1-2 hours at 4°C on a rotator.

  • Washing: a. Pellet the beads using a magnetic rack or centrifugation. b. Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP Wash Buffer.

  • Elution and Analysis: a. After the final wash, remove all supernatant. b. Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute proteins. c. Pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample. d. Perform Western blotting using the antibody against the putative interacting protein. A band in the anti-BAI1 lane, but not the IgG lane, confirms the interaction.

References

Revolutionizing Apoptosis Research: BAI1 as a Precision Tool for Studying BAX-Dependent Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A novel small molecule, BAX Activation Inhibitor 1 (BAI1), is emerging as a powerful and selective tool for the investigation of BAX-dependent apoptosis. This allosteric inhibitor offers researchers an unprecedented ability to dissect the intricate mechanisms of programmed cell death, paving the way for new therapeutic strategies in diseases characterized by aberrant apoptosis, such as cancer and neurodegenerative disorders. This document provides detailed application notes and protocols for utilizing this compound in the study of BAX-mediated cellular demise.

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis. A key regulator of the intrinsic apoptotic pathway is the BCL-2-associated X protein (BAX). Upon activation, BAX translocates from the cytosol to the mitochondria, where it oligomerizes and permeabilizes the outer mitochondrial membrane, leading to the release of pro-apoptotic factors and subsequent cell death.[1] Dysregulation of this pathway is a hallmark of numerous diseases.

This compound is a selective, allosteric inhibitor of BAX.[2] It binds directly to a novel hydrophobic pocket on the inactive form of BAX, stabilizing its conformation and preventing the conformational changes required for its activation and translocation to the mitochondria.[3][4] This inhibitory action is highly specific to BAX, with no significant effect on other BCL-2 family members like BAK.[5] This specificity makes this compound an invaluable tool for isolating and studying the precise role of BAX in apoptotic signaling.

Mechanism of Action of this compound

This compound functions by allosterically inhibiting the activation of BAX. Unlike activators that bind to the "trigger site," this compound interacts with a distinct pocket, stabilizing the inactive conformation of BAX.[3][5] This prevents the subsequent steps in the activation cascade, including the insertion of BAX into the outer mitochondrial membrane and the release of cytochrome c.[3]

BAI1_Mechanism Mechanism of this compound Action on BAX-Dependent Apoptosis cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Apoptotic_Stimuli Apoptotic Stimuli (e.g., Staurosporine, tBID) BH3_only BH3-only proteins (e.g., BIM, BID) Apoptotic_Stimuli->BH3_only Inactive_BAX Inactive Monomeric BAX BH3_only->Inactive_BAX Activation Active_BAX Conformationally Active BAX Inactive_BAX->Active_BAX This compound This compound This compound->Inactive_BAX Allosteric Inhibition MOM Outer Mitochondrial Membrane (OMM) Active_BAX->MOM Translocation BAX_Oligomer BAX Oligomerization and Pore Formation MOM->BAX_Oligomer Insertion Cytochrome_c Cytochrome c Release BAX_Oligomer->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: this compound allosterically inhibits BAX activation, preventing apoptosis.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's interaction with BAX and its inhibitory effects on BAX-dependent processes.

ParameterDescriptionValueReference
Kd Dissociation constant for this compound binding to BAX15.0 ± 4 µM[6]
IC50 Inhibition of tBID-induced BAX-mediated membrane permeabilization3.3 µM[2][5]
IC50 Inhibition of TNFα + cycloheximide-mediated apoptosis in MEFs1.8 µM[5]
IC50 Inhibition of BAX membrane translocation induced by tBID5 ± 1 µM[6]
IC50 Inhibition of BAX membrane translocation induced by BIM SAHB2 ± 1 µM[6]

Experimental Protocols

Detailed methodologies for key experiments to study this compound's effect on BAX-dependent cell death are provided below.

Microscale Thermophoresis (MST) for this compound-BAX Binding

This protocol outlines the procedure to quantify the binding affinity of this compound to BAX.

MST_Workflow Workflow for Microscale Thermophoresis (MST) start Start prep_protein Prepare fluorescently labeled inactive BAX protein start->prep_protein mix Mix labeled BAX with each this compound dilution prep_protein->mix prep_ligand Prepare serial dilution of this compound prep_ligand->mix load Load samples into MST capillaries mix->load run_mst Perform MST measurement load->run_mst analyze Analyze data and calculate Kd run_mst->analyze end End analyze->end

Figure 2: Experimental workflow for measuring this compound-BAX binding via MST.

Materials:

  • Purified, soluble inactive BAX protein

  • Fluorescent labeling kit (e.g., NHS-ester dye)

  • This compound compound

  • MST buffer (e.g., PBS with 0.05% Tween-20)

  • MST instrument and capillaries

Procedure:

  • Label the purified BAX protein with a fluorescent dye according to the manufacturer's protocol.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform a serial dilution of the this compound stock solution in MST buffer to create a range of concentrations.

  • Mix the labeled BAX protein (at a constant concentration) with each dilution of this compound.

  • Incubate the mixtures for a sufficient time to reach binding equilibrium.

  • Load the samples into MST capillaries.

  • Perform the MST measurement using an appropriate instrument.

  • Analyze the change in fluorescence as a function of this compound concentration to determine the dissociation constant (Kd).[3][7]

BAX-Mediated Liposome Permeabilization Assay

This assay assesses the ability of this compound to inhibit BAX-mediated membrane permeabilization in a cell-free system.

Liposome_Assay_Workflow Workflow for BAX-Mediated Liposome Permeabilization Assay start Start prep_liposomes Prepare liposomes containing a fluorescent dye (e.g., calcein) start->prep_liposomes prep_reagents Prepare recombinant BAX, tBID, and this compound dilutions mix Incubate BAX and tBID with or without this compound prep_reagents->mix add_liposomes Add liposomes to the protein mixtures mix->add_liposomes measure_fluorescence Monitor fluorescence release over time add_liposomes->measure_fluorescence analyze Calculate percentage of dye release and IC50 measure_fluorescence->analyze end End analyze->end

Figure 3: Workflow for the liposome permeabilization assay.

Materials:

  • Lipids for liposome preparation (e.g., POPC, DOPS)

  • Fluorescent dye (e.g., calcein)

  • Recombinant BAX protein

  • Recombinant truncated BID (tBID)

  • This compound compound

  • Fluorescence plate reader

Procedure:

  • Prepare liposomes encapsulating a self-quenching concentration of a fluorescent dye like calcein.

  • In a multi-well plate, incubate recombinant BAX and the activator tBID in the presence of varying concentrations of this compound.

  • Add the dye-loaded liposomes to the wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The release of the dye from the liposomes upon membrane permeabilization by BAX results in de-quenching and an increase in fluorescence.

  • Calculate the percentage of dye release and determine the IC50 value for this compound's inhibition of BAX-mediated permeabilization.[2][5]

Caspase 3/7 Activity Assay

This cell-based assay measures a key downstream event in the apoptotic cascade to assess the cytoprotective effect of this compound.

Caspase_Assay_Workflow Workflow for Caspase 3/7 Activity Assay start Start seed_cells Seed cells in a multi-well plate start->seed_cells treat_cells Treat cells with this compound and an apoptotic stimulus (e.g., TNFα/CHX) seed_cells->treat_cells incubate Incubate for a defined period treat_cells->incubate add_reagent Add Caspase-Glo 3/7 reagent incubate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze Analyze data and determine IC50 measure_luminescence->analyze end End analyze->end

Figure 4: Workflow for measuring caspase 3/7 activity.

Materials:

  • Cell line of interest (e.g., MEFs)

  • Cell culture medium and supplements

  • This compound compound

  • Apoptotic stimulus (e.g., TNFα and cycloheximide)

  • Caspase 3/7 activity assay kit (e.g., Caspase-Glo® 3/7)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a range of this compound concentrations for a specified time.

  • Induce apoptosis by adding an appropriate stimulus (e.g., TNFα and cycloheximide).

  • Incubate for the desired duration (e.g., 8 hours).

  • Add the caspase 3/7 substrate reagent to the wells.

  • Incubate as per the manufacturer's instructions to allow for cell lysis and substrate cleavage.

  • Measure the luminescent signal, which is proportional to caspase 3/7 activity.

  • Analyze the data to determine the dose-dependent inhibition of apoptosis by this compound.[5][8]

Immunofluorescence for BAX Translocation

This imaging-based assay visualizes the subcellular localization of BAX and the effect of this compound on its translocation to the mitochondria upon apoptotic stimulation.

IF_Workflow Workflow for BAX Translocation Immunofluorescence start Start culture_cells Culture cells on coverslips start->culture_cells treat_cells Treat with this compound and an apoptotic stimulus culture_cells->treat_cells fix_permeabilize Fix and permeabilize cells treat_cells->fix_permeabilize block Block non-specific antibody binding fix_permeabilize->block primary_ab Incubate with primary antibodies (anti-BAX, anti-mitochondrial marker) block->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibodies and DAPI primary_ab->secondary_ab mount Mount coverslips on slides secondary_ab->mount image Acquire images using a fluorescence microscope mount->image analyze Analyze BAX co-localization with mitochondria image->analyze end End analyze->end

References

Application Notes and Protocols for Co-Treatment with BAI1 and Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Brain-specific angiogenesis inhibitor 1 (BAI1), also known as ADGRB1, is a transmembrane adhesion G protein-coupled receptor with significant tumor suppressor functions.[1][2] Its expression is frequently downregulated in several cancers, most notably glioblastoma (GBM), and this loss is correlated with increased tumor malignancy and vascularity.[1][3][4] this compound exerts its anti-tumor effects through multiple mechanisms, including the inhibition of angiogenesis, stabilization of the p53 tumor suppressor protein, and modulation of the tumor microenvironment.[4][5][6]

Restoring this compound function presents a promising therapeutic strategy. This can be achieved through gene therapy, utilizing viral vectors to deliver the this compound gene or its potent anti-angiogenic fragment, Vasculostatin (Vstat120), or through epigenetic drugs that reverse the silencing of the this compound gene.[1][7][8] Combining this compound-based therapies with conventional chemotherapy offers a multi-pronged attack on cancer, targeting both the tumor cells directly and the vasculature that supports them.[4][9][10] This document provides detailed protocols and application notes for researchers investigating the synergistic effects of this compound restoration and chemotherapy.

Key Signaling Pathways of this compound

Understanding the molecular mechanisms of this compound is crucial for designing effective co-treatment strategies. This compound is involved in several key signaling cascades that regulate tumor growth and angiogenesis.

p53 Stabilization Pathway

This compound acts as an upstream protector of the p53 tumor suppressor. It directly binds to Mdm2, an E3 ubiquitin ligase, sequestering it outside the nucleus.[5][11] This action prevents the Mdm2-mediated polyubiquitination and subsequent degradation of p53, leading to increased p53 levels and enhanced tumor surveillance.[6][12] Loss of this compound expression is an alternative mechanism to reduce p53 activity in tumors that retain wild-type p53.[5][6]

BAI1_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 Degradation p53 Degradation p53->Degradation Ubiquitination Mdm2_nuc Mdm2 Mdm2_nuc->p53 This compound This compound Mdm2_cyto Mdm2 This compound->Mdm2_cyto Binds & Sequesters Mdm2_cyto->Mdm2_nuc Nuclear Import

Caption: this compound-mediated stabilization of the p53 tumor suppressor. (Within 100 characters)
Anti-Angiogenesis and Rac1/RhoA Signaling

This compound functions as a potent inhibitor of angiogenesis, a critical process for tumor growth.[7][13] This activity is primarily mediated by the thrombospondin type 1 repeats (TSRs) in its extracellular domain.[14] The secreted N-terminal fragment of this compound, Vstat120, is a powerful anti-angiogenic agent.[4][15] Additionally, this compound is an engulfment receptor for apoptotic cells, a process that involves the activation of the small GTPase Rac1 through an ELMO/Dock180 signaling module.[16][17] It can also activate RhoA through Gα12/13-dependent mechanisms, influencing cytoskeletal dynamics.[18][19]

BAI1_Angio_Rac_Pathway This compound This compound Receptor TSRs TSR Domains This compound->TSRs contains ELMO_Dock ELMO1/Dock180 This compound->ELMO_Dock recruits Angiogenesis Angiogenesis TSRs->Angiogenesis inhibits ApoptoticCell Apoptotic Cell (Phosphatidylserine) ApoptoticCell->this compound binds Rac1 Rac1 Activation ELMO_Dock->Rac1 activates Cytoskeleton Cytoskeletal Rearrangement Rac1->Cytoskeleton regulates

Caption: this compound's dual role in anti-angiogenesis and Rac1 signaling. (Within 100 characters)

Experimental Protocols for Co-Treatment Studies

A systematic approach is required to evaluate the efficacy of combining this compound-based therapy with chemotherapy. The following protocols outline key experiments for in vitro and in vivo validation.

General Experimental Workflow

The overall strategy involves restoring this compound expression in cancer cells that have lost it, treating these cells with chemotherapy, and assessing for synergistic anti-tumor effects compared to monotherapies.

Experimental_Workflow start Select this compound-negative Cancer Cell Line (e.g., U-251 MG Glioblastoma) step1 Method of this compound Restoration start->step1 step1a Gene Therapy: Transduce with Ad-BAI1 or lenti-BAI1 step1->step1a step1b Epigenetic Reactivation: Treat with 5-Aza-dC or MBD2 Inhibitor step1->step1b step2 Confirm this compound Expression (RT-qPCR, Western Blot) step1a->step2 step1b->step2 step3 In Vitro Assays step2->step3 step4 In Vivo Xenograft Model step3->step4 step5 Data Analysis & Conclusion step4->step5

Caption: Workflow for this compound and chemotherapy co-treatment studies. (Within 100 characters)
Protocol 1: In Vitro Cell Viability and Synergy Analysis

Objective: To determine if restoring this compound expression sensitizes cancer cells to chemotherapy and to quantify the synergy.

Methodology:

  • Cell Culture: Culture a this compound-negative cancer cell line (e.g., glioblastoma, colorectal, or pancreatic cancer lines) in appropriate media.[3][20]

  • This compound Restoration:

    • Gene Therapy Arm: Transduce cells with an adenoviral (Ad-BAI1) or lentiviral vector expressing full-length human this compound. Use an empty vector or a vector expressing a reporter gene (e.g., GFP) as a control.[7]

    • Epigenetic Arm: Treat cells with a DNA demethylating agent such as 5-aza-2'-deoxycytidine (5-Aza-dC) to induce endogenous this compound expression.[1]

  • Verification: After 48-72 hours, confirm this compound mRNA and protein expression via RT-qPCR and Western blot, respectively.

  • Chemotherapy Treatment: Plate the this compound-expressing cells and control cells into 96-well plates. After 24 hours, treat with a serial dilution of a relevant chemotherapy agent (e.g., temozolomide for glioblastoma, gemcitabine for pancreatic cancer).

  • Viability Assay: After 72 hours of chemotherapy treatment, assess cell viability using an MTT or PrestoBlue assay.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent in both control and this compound-expressing cells.

    • To assess synergy, use the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Data Presentation:

Treatment GroupChemotherapy AgentIC50 (µM)Combination Index (CI)
Control (Empty Vector)Temozolomide150N/A
Ad-BAI1Temozolomide750.6
Control (DMSO)Temozolomide155N/A
5-Aza-dCTemozolomide800.7
Protocol 2: In Vivo Tumor Xenograft Study

Objective: To evaluate the efficacy of this compound restoration combined with chemotherapy in reducing tumor growth in a mouse model.[7]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously or intracerebrally implant this compound-negative cancer cells to establish tumors.[7]

  • Treatment Groups (n=8-10 mice per group): Once tumors are established (e.g., ~100 mm³), randomize mice into four groups:

    • Group 1: Vehicle Control (e.g., saline, DMSO).

    • Group 2: Chemotherapy alone (administered as per standard protocols).

    • Group 3: this compound Gene Therapy alone (e.g., intratumoral injection of Ad-BAI1 or an oncolytic virus expressing this compound/Vstat120).[4][7]

    • Group 4: Combination Therapy (this compound gene therapy + chemotherapy).

  • Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal weight and overall health.

  • Endpoint: At the end of the study (e.g., 4-6 weeks) or when tumors reach a predetermined size, euthanize the mice.

  • Ex Vivo Analysis: Excise tumors for:

    • Immunohistochemistry (IHC): Stain for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and vessel density (CD31) to assess the biological effects of the treatments.

    • Western Blot: Confirm this compound expression in the treated tumors.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 28% Tumor Growth InhibitionMean Microvessel Density (CD31+ vessels/field)
Vehicle Control1250 ± 1500%25 ± 4
Chemotherapy Alone800 ± 12036%22 ± 3
Ad-BAI1 Alone650 ± 11048%10 ± 2
Combination Therapy250 ± 7080%8 ± 2

Rationale for Co-Treatment and Expected Outcomes

The combination of this compound-based therapies and chemotherapy is based on complementary mechanisms of action.[9][10][21]

  • Sensitization to Chemotherapy: By stabilizing p53, this compound can lower the threshold for apoptosis, making cancer cells more susceptible to DNA-damaging chemotherapies.[5][6]

  • Anti-Angiogenic Synergy: Chemotherapy can target rapidly dividing tumor cells, while this compound inhibits the formation of new blood vessels, starving the tumor of nutrients and oxygen.[4][9] Chronic angiogenesis inhibition can augment the cytotoxic effects of chemotherapy.[9][21]

  • Improved Drug Delivery: In some contexts, anti-angiogenic agents can "normalize" the chaotic tumor vasculature, which may transiently improve the delivery and efficacy of co-administered chemotherapeutic drugs.[9]

Researchers investigating this combination can expect to observe a significant reduction in cancer cell viability in vitro and more profound and durable tumor regression in vivo with the combination therapy compared to either treatment alone. The data should demonstrate that restoring this compound function is a viable strategy to enhance the efficacy of standard-of-care chemotherapy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low BAI1 Expression in Western Blots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with detecting low levels of Brain-Specific Angiogenesis Inhibitor 1 (BAI1) in Western blot experiments.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any band for this compound on my Western blot. What are the possible reasons?

A1: A complete lack of signal for this compound can be due to several factors, ranging from sample preparation to antibody issues. Here are the primary areas to troubleshoot:

  • Improper Sample Preparation: this compound is a large, multi-pass membrane protein that is prone to aggregation. A critical step to avoid is boiling the protein extracts, as this can cause this compound to form aggregates that will not migrate properly through the gel.[3] Instead of boiling, consider heating samples at 70°C for 5-10 minutes.[4]

  • Inefficient Protein Extraction: As a membrane protein, this compound may require specific lysis buffers for efficient extraction. RIPA buffer, which contains stronger detergents, is often recommended for membrane and nuclear proteins. Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation.

  • Poor Transfer Efficiency: Due to its large size (~160-200 kDa), transferring this compound from the gel to the membrane can be challenging.[3] Optimization of transfer conditions is critical. Using a lower percentage gel (e.g., 7-8%) can improve the resolution of large proteins.[5][6] A wet (tank) transfer is generally more efficient for large proteins than a semi-dry transfer. Consider extending the transfer time or performing the transfer overnight at a lower voltage in a cold room.[5]

  • Antibody Problems: The primary or secondary antibody may be inactive or used at a suboptimal dilution. Verify the antibody's expiration date and storage conditions. It is also crucial to use a secondary antibody that is specific to the host species of the primary antibody.

Q2: My this compound band is very weak. How can I increase the signal intensity?

A2: A weak this compound signal suggests that the protein is being detected, but the overall efficiency of the process is low. Here are some steps to enhance the signal:

  • Increase Protein Loading: The abundance of this compound in your sample might be low. Try increasing the amount of protein loaded per lane. For whole-cell extracts, 20-30 µg is a common starting point, but for low-abundance proteins, this may need to be increased significantly.[7]

  • Optimize Antibody Concentrations: The concentration of your primary and secondary antibodies is critical. If the concentration is too low, the signal will be weak. Perform a titration to find the optimal dilution for both antibodies. You can also try increasing the incubation time for the primary antibody, for instance, by incubating it overnight at 4°C.[2]

  • Choose the Right Blocking Buffer: The choice of blocking buffer can impact signal intensity. While 5% non-fat dry milk is common, it can sometimes mask certain epitopes. Bovine Serum Albumin (BSA) is an alternative. Some antibody datasheets may recommend a specific blocking agent.[7]

  • Use a More Sensitive Detection Reagent: Enhanced chemiluminescence (ECL) substrates are available in various sensitivities. If you are using a standard ECL substrate, switching to a more sensitive one can significantly boost your signal.

  • Enrich for this compound: If this compound expression is extremely low in your sample, consider enriching for it through techniques like immunoprecipitation (IP) before running the Western blot.[8]

Q3: I see multiple bands on my blot when probing for this compound. What could be the cause?

A3: The presence of multiple bands can be due to several factors, including protein isoforms, post-translational modifications, cleavage products, or non-specific antibody binding.

  • This compound Isoforms and Cleavage: Full-length this compound has a predicted molecular weight of ~174 kDa but can migrate at ~160-200 kDa on a Western blot.[3] this compound can undergo proteolytic cleavage, producing fragments such as a 120 kDa N-terminal fragment (Vstat120). Shorter isoforms of this compound have also been reported.[3][9] The presence of bands at these lower molecular weights could represent these known fragments or isoforms.

  • Post-Translational Modifications (PTMs): Extensive PTMs, such as glycosylation, can affect the migration of this compound on the gel, potentially leading to smeared or multiple bands.[3]

  • Non-Specific Antibody Binding: The primary or secondary antibodies may be cross-reacting with other proteins in the lysate. To address this, try increasing the stringency of your washes (e.g., by increasing the number or duration of washes) or optimizing the antibody concentrations.

  • Protein Degradation: If you see a smear or multiple bands below the expected size of this compound, it could be due to protein degradation. Ensure that you use fresh protease inhibitors in your lysis buffer and keep your samples on ice.[5]

Q4: The background on my this compound Western blot is very high. How can I reduce it?

A4: High background can obscure the signal from your target protein. Here are some common causes and solutions:

  • Inadequate Blocking: Blocking prevents the non-specific binding of antibodies to the membrane. Ensure that your blocking step is sufficient. You can try increasing the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or increasing the concentration of the blocking agent (e.g., from 3% to 5% non-fat dry milk).

  • Antibody Concentration is Too High: Using too much primary or secondary antibody is a common cause of high background. Try reducing the antibody concentrations.

  • Insufficient Washing: The washing steps are crucial for removing unbound antibodies. Increase the number and/or duration of your wash steps. Adding a detergent like Tween 20 to your wash buffer (e.g., 0.1% in TBST) helps to reduce non-specific binding.

  • Contamination: Ensure that all your buffers and equipment are clean. Contaminated buffers or trays can lead to a speckled or uneven background.

Data Presentation: Quantitative Experimental Parameters

The following tables summarize key quantitative parameters for Western blotting this compound, compiled from various protocols and datasheets. These values should be used as a starting point and may require further optimization for your specific experimental conditions.

Table 1: Recommended Antibody Dilutions

Antibody NameHost SpeciesCatalog NumberApplicationRecommended Dilution
This compound AntibodyRabbitNB110-81586WB1:1000-1:3000[10]
Anti-BAI1Rabbit(Generic)WB1:500-1:1000[11]
C-BAI1 [b]RabbitAP8170aWB1:1000[3]

Table 2: Sample Preparation and Electrophoresis Conditions

ParameterRecommendationNotes
Lysis BufferRIPA or NP-40 buffer with fresh protease/phosphatase inhibitors.[12]RIPA is generally better for membrane proteins.
Protein Loading20-50 µg of total protein per lane.May need to be increased for low-expression samples.[7]
Sample DenaturationHeat at 70°C for 5-10 minutes.Do not boil , as it can cause aggregation.[3][4]
Gel Percentage7-8% Tris-Acetate or Tris-Glycine gel.Lower percentage gels provide better resolution for large proteins.[5]
Running Conditions~1.5 hours at 150V.May require optimization. Keep the system cool.

Table 3: Protein Transfer and Immunodetection Parameters

ParameterRecommendationNotes
Transfer MethodWet (tank) transfer.More efficient for large proteins.
Transfer BufferStandard Tris-Glycine buffer with ≤10% methanol and optionally 0.1% SDS.[5]Lower methanol and added SDS can improve transfer of large proteins.
Transfer Conditions90 minutes at 350-400 mA or overnight at 4°C at ~40 mA.[5]Extended transfer time is often necessary for large proteins.
Blocking5% non-fat dry milk or 3% BSA in TBST for 1-2 hours at RT or overnight at 4°C.[13]
Primary Antibody IncubationOvernight at 4°C with gentle agitation.
Secondary Antibody Incubation1 hour at room temperature with gentle agitation.[13]
Washes3 x 5-10 minute washes with TBST after primary and secondary antibody incubations.[6]

Experimental Protocols

Detailed Protocol for this compound Western Blotting

This protocol is optimized for the detection of the large membrane protein this compound.

1. Sample Preparation (Lysis)

  • Place cell culture dishes or tissues on ice.

  • For adherent cells, wash with ice-cold PBS.

  • Lyse cells by adding ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail (1 mL per 10 cm dish).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Sample Denaturation and Gel Loading

  • Dilute the protein samples to the desired concentration with lysis buffer and 2x Laemmli sample buffer.

  • Crucially, do not boil the samples. Heat the samples at 70°C for 10 minutes to denature the proteins.[3][4]

  • Load 20-50 µg of protein per well into a low-percentage (e.g., 7.5%) SDS-PAGE gel. Include a molecular weight marker.

3. Electrophoresis

  • Run the gel in 1x Tris-Glycine-SDS running buffer.

  • Start the electrophoresis at 80V until the samples enter the resolving gel, then increase to 120-150V.

  • Run the gel until the dye front reaches the bottom. For large proteins like this compound, ensure smaller proteins have run off the gel to maximize resolution in the high molecular weight range.

4. Protein Transfer

  • Equilibrate the gel in 1x transfer buffer (containing 10% methanol and 0.1% SDS) for 10-15 minutes.

  • Activate a PVDF membrane in methanol for 1 minute, then rinse in deionized water and soak in transfer buffer.

  • Assemble the transfer sandwich (gel and membrane) in a wet transfer apparatus.

  • Perform the transfer at 100V for 90 minutes or overnight at 20-30V in a cold room (4°C).

5. Immunodetection

  • After transfer, wash the membrane briefly with TBST.

  • Block the membrane with 5% non-fat dry milk in TBST for at least 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-BAI1 antibody, diluted in blocking buffer according to the manufacturer's recommendations (see Table 1), overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or X-ray film. Adjust the exposure time to obtain a clear signal with minimal background.

Mandatory Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection Lysate_Prep Cell/Tissue Lysis (RIPA Buffer) Quantification Protein Quantification (BCA Assay) Lysate_Prep->Quantification Denaturation Sample Denaturation (70°C, 10 min) Quantification->Denaturation SDS_PAGE SDS-PAGE (Low % Gel) Denaturation->SDS_PAGE Transfer Wet Transfer (Overnight, 4°C) SDS_PAGE->Transfer Blocking Blocking (5% Milk/TBST) Transfer->Blocking Primary_Ab Primary Antibody (Anti-BAI1, 4°C O/N) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conj., RT 1hr) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis BAI1_Signaling_Pathway This compound This compound ADGRB1 ELMO_Dock ELMO1 / Dock180 This compound->ELMO_Dock recruits G_protein Gα12/13 This compound->G_protein couples to Tumor_Suppression Tumor Suppression This compound->Tumor_Suppression PtdSer Phosphatidylserine (on apoptotic cells) PtdSer->this compound binds Rac1 Rac1 ELMO_Dock->Rac1 activates Cytoskeleton Actin Cytoskeleton Rearrangement Rac1->Cytoskeleton regulates Phagocytosis Phagocytosis Cytoskeleton->Phagocytosis RhoA RhoA G_protein->RhoA activates p53 p53 p53->this compound regulates expression Troubleshooting_Tree Start Start: Low/No this compound Signal Q_Control Positive Control Visible? Yes No Start->Q_Control Q_Transfer Transfer Successful? (Ponceau Stain) Yes No Q_Control:no->Q_Transfer Q_SamplePrep Sample Prep Correct? (No Boiling) Yes No Q_Control:yes->Q_SamplePrep A_Detection Issue with Detection System: - Check secondary antibody - Check ECL substrate - Re-run detection steps A_Transfer Optimize Transfer: - Use wet transfer - Extend transfer time - Lower methanol in buffer Q_Transfer:no->A_Transfer A_Antibody Primary Antibody Issue: - Check antibody activity - Optimize concentration - Incubate overnight at 4°C Q_Transfer:yes->A_Antibody A_Antibody->A_Detection A_SamplePrep Correct Sample Prep: - Use unboiled extracts - Heat at 70°C for 10 min Q_SamplePrep:no->A_SamplePrep A_Expression Low this compound Expression: - Increase protein load - Use more sensitive ECL - Consider IP to enrich this compound Q_SamplePrep:yes->A_Expression

References

dealing with non-specific binding of BAI1 antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the non-specific binding of BAI1 antibodies in various applications.

Frequently Asked Questions (FAQs)

Q1: What is Brain-specific angiogenesis inhibitor 1 (this compound) and where is it expressed?

Brain-specific angiogenesis inhibitor 1 (this compound), also known as ADGRB1, is a member of the adhesion G protein-coupled receptor (GPCR) family.[1][2] It is a multi-pass membrane protein with a large extracellular domain. This compound was initially identified for its role in inhibiting angiogenesis in the brain.[1] It is most abundantly expressed in the brain, specifically in neurons, astrocytes, and microglia.[3][4][5] Expression has also been noted in other tissues, including macrophages, the pancreas, stomach, and colon.[4][6] Notably, this compound expression is often reduced or absent in glioblastoma cell lines and tissues, making these useful negative controls.[2][3]

Q2: I am observing multiple bands in my Western Blot for this compound. What are the possible causes?

Observing multiple bands when probing for this compound is a common issue that can arise from the protein's complex biology, not necessarily from antibody non-specificity. Key reasons include:

  • Protein Isoforms and Cleavage: this compound undergoes several post-translational modifications and proteolytic cleavage events. The full-length protein has a predicted size of ~173.5 kDa but can migrate at ~160-200 kDa on a Western Blot.

  • GPS Autoproteolysis: Autoproteolytic cleavage at the GPCR proteolytic site (GPS) generates a C-terminal fragment (CTF) containing the seven-transmembrane domains, which migrates at ~70-75 kDa .

  • Other Cleavage Events: Cleavage by proteases like MMP14 can yield other fragments, including smaller isoforms around ~40 kDa .

  • Alternative Transcripts: Shorter this compound isoforms can be generated from alternative promoters, resulting in proteins of approximately 71-77 kDa .[7]

It is crucial to consult the literature and antibody datasheets to understand which forms of this compound your antibody is expected to detect. The use of positive controls (e.g., normal brain tissue lysate) and negative controls (e.g., glioblastoma cell line lysate) can help validate the specificity of the observed bands.[3]

Q3: What are the general causes of high background or non-specific signal?

High background can obscure your specific signal and is often caused by one or more of the following:

  • Insufficient Blocking: The blocking step is critical to prevent antibodies from binding non-specifically to the membrane or plate surface.[8]

  • Antibody Concentration Too High: Using an excessive concentration of either the primary or secondary antibody is a common cause of non-specific binding.[8]

  • Inadequate Washing: Washing steps are designed to remove unbound and weakly bound antibodies. Insufficient washing leads to higher background.[8]

  • Cross-Reactivity: The antibody may be cross-reacting with other proteins that share similar epitopes. Some this compound antibodies have been confirmed not to cross-react with the homolog BAI3.[6]

  • Fc Receptor Binding: In tissue staining, antibodies can bind non-specifically to Fc receptors present on cells like microglia and macrophages.

Q4: How do I choose the right blocking buffer?

The choice of blocking buffer can significantly impact your results. The most common options are non-fat dry milk and Bovine Serum Albumin (BSA).

  • Non-fat dry milk (typically 5% in TBST): Cost-effective and suitable for most applications. However, it should be avoided when detecting phosphoproteins, as milk contains phosphoproteins (like casein) that can cause high background.

  • Bovine Serum Albumin (BSA) (typically 3-5% in TBST): A purified protein blocker that is recommended for phospho-antibody detection.

  • Normal Serum (typically 5-10%): Using normal serum from the same species as the secondary antibody is highly effective for blocking, especially in immunofluorescence (IF) and immunohistochemistry (IHC). It helps to block non-specific binding of the secondary antibody.

Troubleshooting Guides

Issue 1: High Background in Western Blotting
Possible Cause Recommended Solution
Insufficient Blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider switching blocking agents (e.g., from 5% non-fat milk to 5% BSA, or vice versa).
Primary Antibody Concentration Too High Titrate your this compound antibody. Perform a dilution series (e.g., 1:500, 1:1000, 1:2000) to find the optimal concentration that provides a strong specific signal with low background.
Secondary Antibody Concentration Too High Run a control lane with only the secondary antibody to check for non-specific binding. If background is high, titrate the secondary antibody.
Inadequate Washing Increase the number and duration of washes. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST). A standard protocol is 3 x 10-minute washes.
Membrane Choice If using PVDF membranes, which have a high protein binding capacity, consider switching to a nitrocellulose membrane, which may yield a lower background.[8]
Issue 2: Multiple Bands in Western Blotting

This is often related to the known isoforms of this compound. Use the following table to identify potential bands.

Band Size (Apparent MW) Identity Notes
~160-200 kDaFull-length this compoundPredicted size is ~173.5 kDa; migration can be affected by post-translational modifications.
~70-75 kDaC-Terminal Fragment (CTF)Generated after autoproteolysis at the GPS site. Also corresponds to isoforms from alternative transcripts.[7]
~40 kDaN-Terminal FragmentCan be generated by MMP14 cleavage.

Troubleshooting Steps:

  • Check the Antibody Immunogen: If your antibody was raised against a C-terminal peptide, it should detect the full-length protein and the ~70-75 kDa CTF, but not the N-terminal fragments.

  • Use Controls: Include a positive control (e.g., mouse brain lysate) and a negative control (e.g., lysate from a this compound-negative glioblastoma cell line like U-87 MG or LN-229) to confirm band specificity.

  • Consult the Literature: Published studies on this compound can provide valuable information on the expected banding patterns in your specific cell or tissue type.

Issue 3: High Background in Immunofluorescence (IF) / Immunohistochemistry (IHC)
Possible Cause Recommended Solution
Insufficient Blocking Block with 5-10% normal serum from the species of the secondary antibody for at least 1 hour at room temperature.[9]
Non-specific Secondary Antibody Binding Run a control where the primary antibody is omitted. If staining persists, the secondary antibody is binding non-specifically. Use a cross-adsorbed secondary antibody.
Hydrophobic or Ionic Interactions Include a non-ionic detergent (e.g., 0.1-0.3% Triton X-100) in your antibody dilution and wash buffers to reduce non-specific hydrophobic interactions.
Autofluorescence of Tissue Particularly in brain tissue, lipofuscin can cause autofluorescence. This can be quenched using agents like Sudan Black B or commercial quenching reagents. Also, check unstained samples to assess the baseline autofluorescence.
Antibody Concentration Too High Titrate the primary this compound antibody to determine the optimal dilution. High concentrations increase the likelihood of off-target binding.

Visual Guides

This compound Signaling in Phagocytosis

BAI1_Phagocytosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ApoptoticCell Apoptotic Cell (Phosphatidylserine Exposed) This compound This compound Receptor (TSR domains) ApoptoticCell->this compound Binds via TSRs ELMO1 ELMO1 This compound->ELMO1 Recruits DOCK180 DOCK180 ELMO1->DOCK180 Forms complex with Rac1_GDP Rac1-GDP (Inactive) DOCK180->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP loading Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Phagocytosis Phagocytosis Actin->Phagocytosis

Caption: this compound-mediated phagocytosis signaling pathway.

General Workflow for Troubleshooting Non-Specific Binding

Troubleshooting_Workflow Start High Background or Non-Specific Bands Observed Check_Controls Review Controls (Positive, Negative, No Primary) Start->Check_Controls Optimize_Blocking Optimize Blocking (Time, Agent) Check_Controls->Optimize_Blocking Controls OK Reassess Re-run Experiment & Assess Results Check_Controls->Reassess Controls Failed (Re-evaluate experiment) Titrate_Primary Titrate Primary Antibody Optimize_Blocking->Titrate_Primary Titrate_Secondary Titrate Secondary Antibody Titrate_Primary->Titrate_Secondary Increase_Washes Increase Wash Steps (Duration, Number) Titrate_Secondary->Increase_Washes Increase_Washes->Reassess

Caption: Logical workflow for troubleshooting non-specific binding.

Key Experimental Protocols

Below are recommended starting protocols for Western Blotting and Immunofluorescence with this compound antibodies. Note: These are general protocols and may require optimization for your specific antibody, sample type, and experimental setup.

Protocol: Western Blotting for this compound
  • Sample Preparation (Cell Lysate):

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate briefly to shear DNA and reduce viscosity.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new tube and determine protein concentration (e.g., using a BCA assay).

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein lysate per well on an SDS-PAGE gel (a 4-15% gradient gel is suitable for resolving the various this compound forms).

    • Run the gel according to the manufacturer's instructions.

    • Transfer proteins to a nitrocellulose or low-fluorescence PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody diluted in the blocking buffer. A starting dilution of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Washing: Repeat the washing step (3 x 10 minutes with TBST).

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence detection system.

Protocol: Immunofluorescence for this compound in Brain Tissue
  • Tissue Preparation:

    • Perfuse and fix the animal with 4% paraformaldehyde (PFA) in PBS.

    • Cryoprotect the brain tissue in a 30% sucrose solution.

    • Cut 20-40 µm thick free-floating sections using a cryostat.

  • Staining:

    • Washing: Wash sections 3 times for 5 minutes each in PBS to remove the cryoprotectant.

    • Permeabilization & Blocking: Incubate sections for 1-2 hours at room temperature in a blocking buffer containing 5-10% normal goat serum (or serum from the secondary antibody host species) and 0.3% Triton X-100 in PBS.

    • Primary Antibody Incubation: Dilute the this compound primary antibody in the blocking buffer (e.g., 1:200 - 1:500). Incubate sections overnight at 4°C.

    • Washing: Wash sections 3 times for 10 minutes each in PBS with 0.1% Triton X-100.

    • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

    • Washing: Repeat the washing step (3 x 10 minutes).

  • Mounting and Imaging:

    • Mount the sections onto glass slides.

    • Coverslip using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.

    • Image using a fluorescence or confocal microscope.

References

Optimizing BAI1 Immunohistochemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your Brain Angiogenesis Inhibitor 1 (BAI1) immunohistochemistry (IHC) staining protocol. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve reliable and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected localization of this compound in human brain tissue?

A1: this compound protein is primarily expressed in neuronal cells within the cerebral cortex.[1][2][3] The localization is observed in both the cytoplasm and the cell membrane.[1][3] It is generally not found in astrocytes.[1][3] In mouse brain tissue, this compound immunoreactivity is enriched in gray matter structures like the cortex, thalamus, striatum, and hippocampus, and is largely absent from myelinated axon tracts.[4]

Q2: Which type of tissue section is recommended for this compound IHC?

A2: Both formalin-fixed paraffin-embedded (FFPE) and frozen tissue sections can be used for this compound IHC.[5] However, the optimal protocol, especially regarding fixation and antigen retrieval, will differ between the two. FFPE sections generally offer better morphological preservation.

Q3: How should I choose a primary antibody for this compound IHC?

A3: Select a this compound antibody that has been validated for immunohistochemistry in the species you are studying (e.g., human, mouse).[6] Polyclonal antibodies may offer broader epitope recognition, while monoclonal antibodies can provide higher specificity. Always check the manufacturer's datasheet for recommended applications and dilutions.[7][8][9]

Q4: Is antigen retrieval necessary for this compound IHC?

A4: Yes, antigen retrieval is a critical step for successful this compound IHC on FFPE tissues.[8] Formalin fixation creates protein cross-links that can mask the antigenic sites of this compound. Heat-Induced Epitope Retrieval (HIER) is a commonly recommended method.

Q5: What are the key steps for validating my this compound IHC protocol?

A5: To validate your protocol, you should:

  • Use a positive control tissue known to express this compound (e.g., normal cerebral cortex).

  • Include a negative control tissue where this compound is not expected to be expressed.

  • Run a negative control slide where the primary antibody is omitted to check for non-specific binding of the secondary antibody.

  • If available, use a blocking peptide to confirm the specificity of the primary antibody.[10]

Experimental Protocols

Below are recommended starting protocols for this compound immunohistochemistry on both FFPE and frozen brain tissue sections. Note that optimization of parameters such as antibody concentration, incubation times, and antigen retrieval conditions is crucial.

This compound IHC Protocol for FFPE Brain Tissue
StepParameterDetails
Deparaffinization and Rehydration Xylene, Ethanol seriesImmerse slides in 2 changes of xylene (10 min each), followed by 2 changes of 100% ethanol (5 min each), 95% ethanol (5 min), 70% ethanol (5 min), and finally rinse in distilled water.
Antigen Retrieval (HIER) Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)Heat slides in a pressure cooker or microwave in citrate buffer. Maintain a sub-boiling temperature for 10-20 minutes. Allow slides to cool to room temperature.[8]
Peroxidase Blocking 3% Hydrogen PeroxideIncubate sections in 3% H2O2 in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.[11]
Blocking Normal SerumIncubate with 5-10% normal serum (from the same species as the secondary antibody) in PBS for 1 hour at room temperature.[12]
Primary Antibody Incubation Anti-BAI1 AntibodyDilute the primary antibody in blocking buffer (e.g., 1:100 - 1:500, check datasheet). Incubate overnight at 4°C in a humidified chamber.[7][13]
Secondary Antibody Incubation HRP-conjugated SecondaryUse a biotinylated or HRP-conjugated secondary antibody raised against the host species of the primary antibody. Incubate for 1-2 hours at room temperature.
Detection DAB Substrate KitIncubate with DAB solution until the desired brown color develops. Monitor under a microscope.
Counterstaining HematoxylinLightly counterstain with hematoxylin to visualize cell nuclei.
Dehydration and Mounting Ethanol series, XyleneDehydrate through an ethanol series, clear with xylene, and mount with a permanent mounting medium.
This compound IHC Protocol for Frozen Brain Sections
StepParameterDetails
Fixation 4% Paraformaldehyde (PFA)Fix fresh frozen sections in 4% PFA for 15-20 minutes at room temperature.
Washing PBSWash slides 3 times in PBS for 5 minutes each.
Permeabilization 0.1-0.3% Triton X-100 in PBSIncubate for 10-15 minutes to permeabilize cell membranes.
Blocking Normal Serum with BSABlock with 5% normal serum and 1% BSA in PBS for 1 hour at room temperature.
Primary Antibody Incubation Anti-BAI1 AntibodyDilute the primary antibody in blocking buffer. Incubate overnight at 4°C.
Secondary Antibody Incubation Fluorophore-conjugated SecondaryUse a fluorophore-conjugated secondary antibody. Incubate for 1-2 hours at room temperature, protected from light.
Washing PBSWash slides 3 times in PBS for 5 minutes each.
Mounting Antifade Mounting MediumMount with a mounting medium containing DAPI to counterstain nuclei.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Weak or No Staining Inadequate antigen retrievalOptimize HIER conditions (time, temperature, pH of the buffer). Try a different retrieval buffer like Tris-EDTA (pH 9.0).[14]
Primary antibody concentration too lowIncrease the concentration of the primary antibody or extend the incubation time (e.g., 48-72 hours at 4°C).[15]
Inactive primary antibodyUse a fresh aliquot of the antibody and ensure proper storage conditions were maintained. Run a positive control to verify antibody activity.[16]
High Background Staining Insufficient blockingIncrease the blocking time to 1.5-2 hours. Use a higher concentration of normal serum (up to 10%).[12]
Primary antibody concentration too highDecrease the primary antibody concentration by performing a titration experiment.[11]
Non-specific binding of secondary antibodyRun a control without the primary antibody. If staining persists, consider using a pre-adsorbed secondary antibody.
Endogenous peroxidase activity (for HRP-DAB)Ensure the peroxidase blocking step with 3% H2O2 was performed correctly and for a sufficient duration.[11]
Non-Specific Staining Cross-reactivity of the primary antibodyVerify the specificity of the antibody using a blocking peptide or by testing on knockout/knockdown tissue if available.[10]
Tissue drying out during incubationPerform all incubation steps in a humidified chamber to prevent the sections from drying.[15]
Wrinkles or folds in the tissue sectionEnsure tissue sections are flat on the slide to prevent trapping of reagents.

Visualizing Experimental Workflows

IHC_Workflow General Immunohistochemistry Workflow for this compound Staining cluster_prep Sample Preparation Deparaffinization Deparaffinization & Rehydration (FFPE Sections) AntigenRetrieval Antigen Retrieval (HIER Recommended) Deparaffinization->AntigenRetrieval Fixation Fixation (Frozen Sections) Blocking Blocking (Normal Serum) Fixation->Blocking PeroxidaseBlock Endogenous Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (Anti-BAI1) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (DAB or Fluorescence) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Imaging Imaging Mounting->Imaging

Caption: A flowchart illustrating the key steps in a typical immunohistochemistry protocol for this compound staining.

Troubleshooting_Flowchart Troubleshooting Common this compound IHC Issues Start Staining Issue Observed NoStaining Weak or No Staining Start->NoStaining HighBackground High Background Start->HighBackground NonSpecific Non-Specific Staining Start->NonSpecific Check_AR Optimize Antigen Retrieval? NoStaining->Check_AR Yes Check_Blocking Optimize Blocking Step? HighBackground->Check_Blocking Yes Check_Ab_Specificity Verify Primary Ab Specificity? NonSpecific->Check_Ab_Specificity Yes Check_PrimaryAb_Conc Increase Primary Ab Conc./Time? Check_AR->Check_PrimaryAb_Conc Still weak Check_Ab_Activity Verify Antibody Activity? Check_PrimaryAb_Conc->Check_Ab_Activity Still weak Check_PrimaryAb_Titer Titrate Primary Antibody? Check_Blocking->Check_PrimaryAb_Titer Still high Check_SecondaryAb Secondary Ab Control Negative? Check_PrimaryAb_Titer->Check_SecondaryAb Still high Check_Tissue_Drying Prevent Tissue Drying? Check_Ab_Specificity->Check_Tissue_Drying Still non-specific

Caption: A decision-making flowchart for troubleshooting common problems encountered during this compound IHC.

References

Technical Support Center: BAI1 Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Brain-Specific Angiogenesis Inhibitor 1 (BAI1) knockout mice. Given the complex and sometimes unexpected phenotypes observed in these models, this resource aims to address common issues and provide detailed experimental context.

Troubleshooting Guide

This section addresses specific problems researchers may encounter during their experiments with this compound knockout mice, offering potential explanations and solutions in a question-and-answer format.

Question: My this compound knockout mice are smaller than their wild-type littermates. Is this a known phenotype?

Yes, this is a documented phenotype. Adgrb1 knockout mice can exhibit delayed growth and reduced brain weight, particularly at younger ages (e.g., 3 weeks old).[1][2] However, it has been reported that their body weight may become comparable to wild-type littermates as they reach adulthood (2-3 months).

Troubleshooting Steps:

  • Confirm Genotype: Ensure accurate genotyping of your colony.

  • Monitor Growth Curves: Systematically track the weight of knockout, heterozygous, and wild-type littermates from weaning to adulthood to characterize the specific growth trajectory in your colony.

  • Standardize Husbandry: Ensure consistent and optimal housing conditions, diet, and handling, as these can influence growth.

Question: I am observing spontaneous seizures or increased seizure susceptibility in my this compound knockout colony. Is this expected?

Yes, increased vulnerability to seizures is a significant and unexpected phenotype reported in mice lacking full-length this compound.[3][1][2] This phenotype highlights a role for this compound in maintaining neurological stability.

Troubleshooting Steps:

  • Systematic Seizure Monitoring: Implement a standardized protocol for observing and scoring seizure activity. This could include video monitoring and behavioral scoring according to a recognized scale (e.g., the Racine scale).

  • Consider Genetic Background: The genetic background of your mouse strain can influence seizure susceptibility. Be sure to use appropriate wild-type littermates from the same background as controls.

  • EEG Analysis: For in-depth characterization, consider electroencephalogram (EEG) recordings to identify and quantify epileptiform discharges.

Question: My behavioral experiments are showing conflicting results, particularly in social interaction tasks. What could be the cause?

Significant social behavior deficits are a known phenotype in Adgrb1 knockout mice.[3][1][2] If you are observing variability, consider the following:

Troubleshooting Steps:

  • Standardize Behavioral Assays: Ensure that all behavioral testing is performed at the same time of day, under consistent lighting and noise conditions. Acclimatize the mice to the testing room and apparatus.

  • Control for Anxiety: While not always the primary phenotype, anxiety levels can be a confounding factor in social behavior tests. It is advisable to run parallel assays for anxiety-like behavior (e.g., open field, elevated plus maze) to interpret your social interaction data accurately.

  • Use Littermate Controls: Always use wild-type littermates as controls to minimize the effects of genetic background and maternal care.

Question: I am not seeing the expected changes in synaptic plasticity (LTP/LTD) in my electrophysiology experiments. What should I check?

This compound knockout mice have been reported to exhibit enhanced Long-Term Potentiation (LTP) and impaired Long-Term Depression (LTD) in the hippocampus.[4][5][6][7] If your results differ, consider these factors:

Troubleshooting Steps:

  • Verify Brain Region and Synaptic Pathway: Ensure you are recording from the intended hippocampal subfield (e.g., CA1) and stimulating the correct synaptic pathway.

  • Check Postsynaptic Density Protein Levels: The synaptic plasticity phenotype is linked to reduced levels of PSD-95.[4][5][6][7] It is highly recommended to perform Western blot analysis on hippocampal lysates from your knockout and wild-type mice to confirm the reduction in PSD-95.

  • Age of Mice: Synaptic plasticity mechanisms can be age-dependent. Ensure you are using mice of a consistent and appropriate age for your experiments.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the function of this compound and the phenotypes observed in knockout models.

What are the primary, and often unexpected, phenotypes observed in this compound knockout mice?

While initially studied for its role in angiogenesis inhibition, this compound knockout mice present a range of significant and often unexpected neurological and behavioral phenotypes.[3][8] These include:

  • Behavioral Deficits: Social interaction deficits and impaired spatial learning and memory.[3][4][5][6][7][9]

  • Neurological Instability: Increased susceptibility to seizures.[3][1][2]

  • Developmental Abnormalities: Delayed growth and reduced brain weight.[3][1][2]

  • Synaptic Plasticity Alterations: Enhanced LTP and impaired LTD.[4][5][6][7]

  • Cellular and Molecular Changes: Reduced neuron density and increased apoptosis in the hippocampus during development, and a notable reduction in the postsynaptic protein PSD-95.[3][4][5][6][7]

What is the molecular mechanism underlying the synaptic defects in this compound knockout mice?

The synaptic defects are primarily attributed to the destabilization of the postsynaptic density protein PSD-95.[4][5][6][7] this compound normally interacts with and inhibits the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[4][5][6][7] In the absence of this compound, MDM2 is more active and targets PSD-95 for polyubiquitination and subsequent degradation by the proteasome.[4][5][6][7] This leads to a thinning of the postsynaptic density and contributes to the observed deficits in synaptic plasticity and learning.[4][5][6][7]

Besides the brain, what are other known functions of this compound?

This compound is a pleiotropic protein with several important functions outside of the central nervous system:

  • Angiogenesis Inhibition: As its name suggests, this compound has anti-angiogenic properties.[3][8]

  • Phagocytosis: It acts as a receptor for phosphatidylserine on the surface of apoptotic cells, mediating their engulfment by phagocytes.[3][10][11][12] It is also involved in the recognition and engulfment of Gram-negative bacteria.[13]

  • Myogenesis: this compound promotes the fusion of myoblasts, a critical step in muscle development and repair.[10]

How does this compound signal within the cell?

This compound is an adhesion G protein-coupled receptor (GPCR) that can signal through multiple pathways:

  • RhoA Activation: this compound can also couple to Gα12/13 proteins to activate the RhoA pathway, which is also involved in cytoskeletal regulation.[14][16][17]

  • Interaction with Synaptic Proteins: The C-terminus of this compound contains a PDZ-binding motif that allows it to interact with various scaffolding proteins in the postsynaptic density, such as MAGI-1, MAGI-3, and PSD-95 itself.[10][17]

Data Presentation

Table 1: Summary of Key Phenotypes in this compound Knockout Mice

Phenotype CategorySpecific ObservationGenotypeReference
Behavioral Social DeficitsAdgrb1-/-[1][2]
Impaired Spatial Learning & MemoryThis compound-/-[4][5][6][7]
Neurological Increased Seizure SusceptibilityAdgrb1-/-[1][2]
Developmental Delayed GrowthAdgrb1-/-
Reduced Brain WeightAdgrb1-/-[1][2]
Reduced Hippocampal Neuron DensityAdgrb1-/-
Increased Hippocampal ApoptosisAdgrb1-/-
Electrophysiological Enhanced Long-Term Potentiation (LTP)This compound-/-[4][5][6][7]
Impaired Long-Term Depression (LTD)This compound-/-[4][5][6][7]
Molecular Reduced PSD-95 Protein LevelsThis compound-/-[4][5][6][7]
Thinning of Postsynaptic Density (PSD)This compound-/-[5]

Experimental Protocols

Generation of this compound Knockout Mice

The most commonly cited method for generating this compound knockout mice involves the deletion of exon 2 of the Adgrb1 gene.[3]

  • Targeting Vector Construction: A targeting vector is designed to replace exon 2, which contains the ATG start codon, with a selection cassette (e.g., a neomycin resistance gene). Homology arms flanking exon 2 are included in the vector to facilitate homologous recombination.

  • Electroporation into Embryonic Stem (ES) Cells: The targeting vector is electroporated into ES cells (e.g., from a C57BL/6J background).

  • Selection of Recombinant ES Cells: ES cells that have successfully integrated the targeting vector are selected for using an antibiotic (e.g., G418 for a neomycin resistance cassette). Correctly targeted clones are confirmed by PCR and Southern blot analysis.

  • Blastocyst Injection and Chimera Generation: Confirmed ES cell clones are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are identified by coat color.

  • Germline Transmission: Chimeric males are bred with wild-type females (e.g., C57BL/6J) to achieve germline transmission of the targeted allele.

  • Colony Expansion: Heterozygous (Adgrb1+/-) offspring are interbred to generate homozygous knockout (Adgrb1-/-), heterozygous (Adgrb1+/-), and wild-type (+/+) littermates for experimental use.[3]

Western Blot for PSD-95 Quantification

  • Tissue Lysis: Dissect the hippocampus from wild-type and this compound knockout mice on ice. Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PSD-95 (e.g., rabbit anti-PSD-95) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software. Normalize the PSD-95 signal to a loading control (e.g., GAPDH or β-actin).[5]

Visualizations

BAI1_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_cytoplasm Postsynaptic Cytoplasm This compound This compound MDM2 MDM2 (E3 Ubiquitin Ligase) This compound->MDM2 Inhibits Rac1 Rac1 This compound->Rac1 Activates PSD95 PSD-95 MDM2->PSD95 Polyubiquitinates (targets for degradation) Proteasome Proteasome PSD95->Proteasome Degraded Synaptic_Plasticity Normal Synaptic Plasticity & Memory PSD95->Synaptic_Plasticity Stabilizes Synapse Actin Actin Cytoskeleton Remodeling Rac1->Actin Regulates Actin->Synaptic_Plasticity Supports Spine Structure

Caption: this compound signaling in the postsynaptic neuron.

Experimental_Workflow cluster_generation Mouse Model Generation cluster_phenotyping Phenotypic Analysis cluster_interpretation Data Interpretation KO_Generation Generate this compound KO Mice (Exon 2 Deletion) Genotyping Genotype Littermates (WT, Het, KO) KO_Generation->Genotyping Behavior Behavioral Testing (Social Interaction, Morris Water Maze) Genotyping->Behavior Seizure Seizure Susceptibility Assay Genotyping->Seizure Electrophysiology Electrophysiology (Hippocampal LTP/LTD) Genotyping->Electrophysiology Molecular Molecular Analysis (Western Blot for PSD-95) Genotyping->Molecular Data_Analysis Compare KO vs. WT Behavior->Data_Analysis Seizure->Data_Analysis Electrophysiology->Data_Analysis Molecular->Data_Analysis

References

Technical Support Center: BAI1-Based Gene Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Brain-Specific Angiogenesis Inhibitor 1 (BAI1)-based gene therapy. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimentation.

Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer style to directly address specific issues.

Category 1: Vector Design, Production, and Gene Expression

Question: My viral vector titer for expressing the full-length this compound gene is consistently low. What are the likely causes and solutions?

Answer: Low viral titers for this compound are a common challenge, primarily due to the large size of the this compound coding sequence (~4.75 kb). This presents a significant hurdle for vectors with limited packaging capacity, such as Adeno-Associated Virus (AAV).

  • Vector Choice: The full-length this compound gene, including essential regulatory elements like promoters and polyadenylation signals, exceeds the ~4.7-5.0 kb packaging capacity of AAV vectors.[1][2] Consider using vectors with a larger capacity, such as Adenovirus (AdV) or Lentivirus, which have been successfully used in preclinical studies.[3][4]

  • Plasmid Quality: Ensure the recombinant adenoviral plasmid is of high purity and free from contaminants. The integrity of the final plasmid should be confirmed by restriction digest or sequencing before proceeding to transfection.[5]

  • Packaging Cell Health: Use a healthy, low-passage packaging cell line (e.g., HEK293 for adenovirus).[5] Ensure cells are at the optimal confluency (e.g., 80% for AdV amplification) before transfection or infection.[6]

  • Optimization of Production: For adenoviral vectors, multiple rounds of amplification may be necessary to achieve a high-titer stock.[6] Purification is also critical; methods like Cesium Chloride (CsCl) density gradient centrifugation are effective for separating viral particles from cellular debris and empty capsids, which can improve the infectivity of the final stock.[7][8]

Question: I'm concerned about the immunogenicity of my viral vector. How can this be mitigated?

Answer: Vector immunogenicity is a major challenge in gene therapy, potentially leading to the elimination of transduced cells and a loss of therapeutic effect.[5][9]

  • Vector Selection: Adenoviral vectors are known to trigger strong immune responses.[5] The choice of vector and serotype should be carefully considered based on the target tissue and administration route.

  • Route of Administration: Localized delivery into immune-privileged sites (if applicable) can reduce systemic immune activation compared to intravenous administration.

  • Immunosuppressive Regimens: Co-administration of immunosuppressants is a common strategy in clinical trials to manage immune responses against the vector capsid and the transgene product.

  • Alternative Payloads: Consider using a truncated, secreted form of this compound, such as Vasculostatin (Vstat120). This smaller fragment carries the anti-angiogenic activity and has been effectively delivered using oncolytic Herpes Simplex Virus (oHSV), which has its own tumor-debulking properties.[3][10]

Question: Is overexpression of this compound toxic to cells?

Answer: Current preclinical literature does not indicate significant toxicity from the overexpression of this compound itself. Studies have shown that restoring this compound expression in cancer cells that have silenced it inhibits tumor growth, primarily through its anti-angiogenic and p53-stabilizing functions, rather than by inducing non-specific cell death.[11][12] However, toxicity can arise from the gene delivery method itself. High vector doses can lead to inflammatory responses and cellular stress.[9] It is crucial to perform dose-response experiments to determine the optimal vector concentration that yields therapeutic effects without significant toxicity.

Category 2: In Vitro and In Vivo Experimentation

Question: My in vivo glioblastoma xenograft model shows inconsistent tumor growth. How can I improve reproducibility?

Answer: Reproducibility is key for preclinical studies. Several factors influence tumor establishment and growth in orthotopic models.

  • Cell Implantation Technique: Stereotactic implantation is critical for precision and consistency.[13] Non-stereotactic, manual injection can lead to variable tumor location and size. Using a stereotactic frame ensures that cells are delivered to the same coordinates in the brain (e.g., subcortical locations to favor cortical growth) for each animal.[14]

  • Cell Viability and Number: Ensure the glioblastoma cells are highly viable right before injection. The number of cells implanted should be optimized and consistent across all animals.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice) to prevent rejection of the human tumor cells.[14][15]

  • Tumor Location: The location of implantation matters. Injecting cells near the ventricles can alter tumor growth rates and decrease survival compared to cortical implantation. It is advisable to identify optimal coordinates that avoid the ventricles.[14]

Question: How can I effectively measure the anti-angiogenic effects of my this compound-based therapy in vivo?

Answer: The dorsal skinfold chamber model is a well-established method for visualizing and quantifying angiogenesis over time.[16][17] This model allows for intravital microscopy of the tumor microvasculature for up to 2-3 weeks.[16] Key parameters to measure include:

  • Microvessel Density (MVD): The number of blood vessels per unit area.

  • Vascular Volume Fraction (VVF): The proportion of the tumor volume occupied by blood vessels.

  • Vessel Perfusion: Assessed by intravenous injection of fluorescent tracers like FITC-dextran.

These parameters have been shown to be significantly reduced in tumors treated with this compound/Vstat120-expressing vectors.[3][10]

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies on this compound-based therapies.

Table 1: Efficacy of Vstat120-Expressing Oncolytic Virus (RAMBO) in Glioma Models
Parameter MeasuredControl Virus (HSVQ)RAMBO (Vstat120-Expressing)P-valueCitation
Endothelial Cell Migration InhibitionBaselineSignificantly Inhibited0.0005[3][10]
Endothelial Tube Formation InhibitionBaselineSignificantly Inhibited0.0184[3][10]
In Vivo Angiogenesis InhibitionBaselineSignificantly Inhibited0.007[3][10]
Intracranial Glioma GrowthStandard GrowthSignificantly Suppressed0.0021[3][10]
Subcutaneous Glioma GrowthStandard GrowthSignificantly Suppressed< 0.05[3][10]
Monocyte Infiltration into TumorBaseline4.5-fold Reduction< 0.05[18]
Microglia TNF-α Expression (Co-culture)75-fold Induction3.4-fold Reduction vs. Control Virus< 0.01[18]
Table 2: Efficacy of Adenovirus-Delivered this compound (Ad-BAI1) in Glioblastoma Models
Parameter MeasuredControl (Ad-Mock)Ad-BAI1 TreatedP-valueCitation
Mean Mouse Survival Time17.3 +/- 2.3 days26 +/- 4.6 days< 0.05[12]
Glioblastoma Cell Count (in vitro)4.23 +/- 0.18 x 10⁵2.12 +/- 0.18 x 10⁵< 0.05[12]
VEGF mRNA Expression1.02 +/- 0.140.68 +/- 0.07< 0.05[12]
Thrombospondin mRNA Expression0.60 +/- 0.221.16 +/- 0.16< 0.05[12]

Key Experimental Protocols

Protocol 1: Production of Recombinant Adenovirus Expressing this compound (Ad-BAI1)

This protocol provides a generalized workflow for producing replication-deficient adenoviral vectors in a laboratory setting.

  • Recombinant Plasmid Construction:

    • Clone the full-length human this compound cDNA into an appropriate adenoviral shuttle vector containing the necessary elements (e.g., promoter, ITRs, polyA signal).

    • Generate the final recombinant pAd-BAI1 plasmid using a system like the AdEasy™ system, which involves homologous recombination in E. coli.

    • Amplify the final pAd-BAI1 plasmid in a recombination-deficient bacterial strain. Verify the plasmid integrity via restriction digest and sequencing.[5]

  • Transfection of Packaging Cells:

    • Culture HEK293 cells (or a similar E1-complementing cell line) to 50-70% confluency.

    • Linearize the pAd-BAI1 plasmid by digesting with a restriction enzyme (e.g., PacI) to release the viral ITRs.[6]

    • Transfect the linearized plasmid into the HEK293 cells using a suitable transfection reagent (e.g., Lipofectamine).

  • Initial Virus Production and Amplification:

    • Monitor the transfected cells for signs of cytopathic effect (CPE), which typically appear in 7-12 days. This indicates virus production.

    • When ~50% of cells show CPE, harvest the cells and medium. Lyse the cells using 3-4 freeze-thaw cycles to release the viral particles.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant, which contains the primary viral stock.

    • Amplify the virus by infecting fresh, 80% confluent HEK293 cells with the primary stock. Repeat this amplification process for 2-3 rounds to achieve a high-titer viral stock.[6][19]

  • Purification and Titer Calculation:

    • For in vivo use, purify the amplified viral lysate. A common method is double CsCl density gradient ultracentrifugation.[7]

    • Collect the viral band and perform dialysis to remove the CsCl.

    • Determine the viral titer. This can be done by measuring viral particles (VP/mL) via absorbance at OD260 or by measuring infectious units (PFU/mL) via a plaque assay on HEK293 cells.[5][7]

Protocol 2: Orthotopic Glioblastoma Xenograft Model

This protocol describes the stereotactic implantation of human glioblastoma cells into the brains of immunodeficient mice.

  • Animal and Cell Preparation:

    • Use 6-8 week old immunodeficient mice (e.g., athymic nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[15]

    • Prepare a single-cell suspension of a human glioblastoma cell line (e.g., U87MG) in sterile, serum-free medium or PBS at a predetermined concentration (e.g., 1 x 10⁵ cells in 5 µL). Keep cells on ice until injection.[20]

  • Stereotactic Surgery:

    • Anesthetize the mouse and secure its head in a stereotactic frame.[13]

    • Make a midline incision in the scalp to expose the skull.

    • Identify the bregma (the intersection of the sagittal and coronal sutures). Use the bregma as a reference point to determine the injection coordinates for the desired brain region (e.g., right striatum).[14]

    • Use a micro-drill to create a small burr hole at the target coordinates, being careful not to damage the underlying dura.

  • Cell Implantation:

    • Load the cell suspension into a Hamilton syringe fitted with a 26-gauge needle.

    • Lower the needle through the burr hole to the target depth within the brain.

    • Inject the cell suspension slowly over several minutes to prevent backflow and tissue damage.[13]

    • After injection, leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

    • Close the scalp incision with sutures or surgical clips.

  • Post-Operative Care and Monitoring:

    • Provide post-operative analgesia and monitor the animals for recovery and development of neurological symptoms.

    • Tumor growth can be monitored non-invasively if the cells express a reporter like luciferase (bioluminescent imaging) or by using MRI.[13]

Protocol 3: In Vivo Angiogenesis Assessment (Dorsal Skinfold Chamber)

This protocol outlines the use of a dorsal skinfold chamber in mice to visualize tumor-induced angiogenesis.

  • Chamber Implantation:

    • Anesthetize a mouse (e.g., balb/c) with a bodyweight of 22-25 g.[16]

    • Carefully shave and depilate the back of the mouse.

    • Lift a fold of the dorsal skin and surgically implant a titanium chamber, which consists of two symmetrical frames. One side of the skin within the chamber is removed down to the subcutaneous tissue, while the other side with its underlying vasculature remains intact, covered by a glass window.[17]

  • Tumor Cell Implantation:

    • A small number of tumor cells (transduced with Ad-BAI1 or a control vector) are implanted onto the exposed fascia within the chamber.[17]

  • Intravital Microscopy:

    • At set time points (e.g., days 3, 7, 10, 14), the mouse is anesthetized, and the chamber is mounted on a microscope stage.

    • To visualize blood vessels, a fluorescent plasma marker (e.g., FITC-dextran) is injected intravenously.[21]

    • Images and videos of the microvasculature in the tumor are captured using fluorescence microscopy.

  • Image Analysis:

    • Analyze the captured images to quantify angiogenesis parameters such as microvessel density (MVD), vessel diameter, and blood flow velocity. Compare the results between the Ad-BAI1 treated group and the control group.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound-Mediated Anti-Angiogenesis

BAI1_Anti_Angiogenesis cluster_EC On Endothelial Cell Surface This compound This compound Receptor Vstat120 Vstat120 (N-terminal fragment) This compound->Vstat120 Cleavage TSR Thrombospondin Type-1 Repeats (TSRs) Vstat120->TSR contains CD36 CD36 Receptor TSR->CD36 Binds Integrin αvβ5 Integrin TSR->Integrin Binds EndothelialCell Endothelial Cell Apoptosis Endothelial Cell Apoptosis CD36->Apoptosis Induces Integrin->Apoptosis Induces Inhibition Inhibition of Angiogenesis Apoptosis->Inhibition BAI1_Phagocytosis_Pathway cluster_Phagocyte Phagocyte Membrane This compound This compound Receptor ELMO ELMO This compound->ELMO Recruits Dock180 Dock180 ELMO->Dock180 Complexes with Rac1_GDP Rac1-GDP (Inactive) Dock180->Rac1_GDP Acts as GEF Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Activates Actin Actin Cytoskeleton Rearrangement Rac1_GTP->Actin ApoptoticCell Apoptotic Cell PS Phosphatidylserine ('Eat-me' signal) ApoptoticCell->PS exposes PS->this compound Binds Engulfment Engulfment (Phagocytosis) Actin->Engulfment BAI1_p53_Pathway BAI1_loss This compound Expression Lost (e.g., in Glioblastoma) Mdm2 Mdm2 (E3 Ubiquitin Ligase) BAI1_present This compound Expressed (Normal/Restored) BAI1_present->Mdm2 Binds & Sequesters p53 p53 (Tumor Suppressor) Mdm2->p53 Binds to Mdm2->p53 Binding Blocked Ub Polyubiquitination Mdm2->Ub Adds Degradation p53 Degradation p53->Degradation Stability p53 Stabilization p53->Stability Ub->p53 Tumor_Growth Unchecked Tumor Growth Degradation->Tumor_Growth Tumor_Suppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) Stability->Tumor_Suppression experimental_workflow cluster_prod Phase 1: Vector Production cluster_invivo Phase 2: In Vivo Model Setup cluster_analysis Phase 3: Treatment & Analysis p1 Construct & Verify pAd-BAI1 Plasmid p2 Transfect HEK293 Cells p1->p2 p3 Amplify & Harvest Crude Viral Lysate p2->p3 p4 Purify & Titer Ad-BAI1 Stock p3->p4 a1 Intratumoral Injection: Ad-BAI1 vs. Ad-Control p4->a1 v1 Establish Orthotopic Glioblastoma Xenograft in Nude Mice v2 Confirm Tumor Growth (e.g., via Bioluminescence) v1->v2 v3 Randomize Mice into Treatment Groups v2->v3 v3->a1 a2 Monitor Survival & Neurological Symptoms a1->a2 a3 Analyze Tumor Growth (Imaging) a1->a3 a4 Endpoint: Histological Analysis (e.g., MVD) a2->a4 a3->a4 Result Evaluate Therapeutic Efficacy a4->Result

References

Technical Support Center: Optimizing BAI1 Expression Vector Transfection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the transfection efficiency of Brain-specific angiogenesis inhibitor 1 (BAI1) expression vectors.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low transfection efficiency with my this compound expression vector?

Low transfection efficiency with this compound expression vectors can be attributed to several factors, often related to the large size of the this compound cDNA and the inherent properties of the protein itself. Common causes include:

  • Large Plasmid Size: The full-length this compound coding sequence is substantial, making it more challenging for transfection reagents to package and for cells to internalize compared to smaller plasmids.[1][2][3]

  • Poor DNA Quality: The purity and integrity of your plasmid DNA are critical. Contaminants or a low percentage of supercoiled DNA can significantly hinder transfection.[1][4]

  • Suboptimal Transfection Reagent or Method: Not all transfection methods are suitable for large plasmids. The choice of reagent or physical method (like electroporation) is crucial.[1][5][6]

  • Inappropriate Reagent-to-DNA Ratio: An incorrect ratio can lead to inefficient complex formation or toxicity.[3]

  • Cell Health and Confluency: Transfection success is highly dependent on the health and density of your cells at the time of transfection.[1][5][7]

  • Presence of Inhibitors: Components in the media, such as serum or antibiotics, can interfere with the formation of transfection complexes.[4][7]

Q2: My cells are dying after transfection with the this compound vector. What could be the cause?

Cell death post-transfection is a common issue, often stemming from:

  • Reagent Toxicity: Many transfection reagents can be cytotoxic, especially at high concentrations or with prolonged exposure.[3]

  • Toxicity from this compound Overexpression: As an adhesion G protein-coupled receptor (GPCR), overexpression of this compound can impact cell signaling, adhesion, and morphology, potentially leading to apoptosis or other forms of cell death.[8][9] this compound is known to activate the Rho pathway, which is involved in cytoskeletal rearrangement.[8]

  • High DNA Concentration: Excessive amounts of plasmid DNA can induce cellular stress and toxicity.[3]

  • Poor Cell Health Pre-transfection: Unhealthy or stressed cells are more susceptible to the rigors of transfection.[3]

Q3: Which transfection method is best for a large plasmid like this compound?

For large plasmids like this compound, several methods can be effective, but optimization is key.

  • Lipid-Based Reagents: Newer generation reagents like Lipofectamine 3000 and jetPEI are specifically designed to be more effective for large plasmids.[1]

  • Electroporation: This physical method can be highly efficient for large plasmids and hard-to-transfect cells, as it uses an electrical field to create transient pores in the cell membrane.[1][2][6]

  • Viral Vectors: For stable or very high efficiency expression, lentiviral or adenoviral vectors are powerful tools for delivering large genes like this compound.[10]

Troubleshooting Guides

Issue 1: Low Transfection Efficiency

If you are experiencing low transfection efficiency, consult the following table for potential causes and solutions.

Potential Cause Suggested Solution
Plasmid Quality is Suboptimal Ensure your this compound plasmid DNA is of high purity with an A260/A280 ratio of 1.8-2.0.[1] Use a commercial kit for endotoxin-free plasmid purification. Verify plasmid integrity by running it on an agarose gel; supercoiled DNA is most efficient for transient transfection.[11]
Incorrect Reagent-to-DNA Ratio Perform a titration experiment to determine the optimal ratio of your transfection reagent to the this compound plasmid DNA. Ratios can range from 1:1 to 3:1 (reagent:DNA) for lipid-based reagents.[3]
Cell Confluency is Not Ideal The optimal cell confluency for transfection is typically between 70-90%.[1][7] Test a range of cell densities to find the sweet spot for your specific cell line.
Inappropriate Transfection Reagent If using a standard lipid-based reagent, consider switching to one specifically formulated for large plasmids, such as Lipofectamine 3000 or jetPEI.[1] For difficult-to-transfect cells, electroporation may be a more effective alternative.[1]
Complex Formation is Inefficient Form DNA-reagent complexes in a serum-free medium like Opti-MEM to prevent interference from serum components.[4][7] Allow 15-20 minutes for complexes to form at room temperature before adding them to the cells.[1][7]
Presence of Serum or Antibiotics While complex formation should be in serum-free media, the transfection itself can often be performed in the presence of serum. However, if efficiency is low, try reducing the serum concentration or performing the entire transfection in serum-free media for a few hours.[1] Avoid using antibiotics during transfection.[4]
Issue 2: High Cell Toxicity and Death

To address issues with cell viability post-transfection, refer to the table below.

Potential Cause Suggested Solution
Toxicity from Transfection Reagent Reduce the concentration of the transfection reagent.[3] Shorten the incubation time of the transfection complex with the cells (e.g., 4-6 hours) before replacing it with fresh, complete media.[1]
Toxicity from this compound Overexpression Use a weaker, constitutive promoter or an inducible promoter system (e.g., Tet-On) to control the level and timing of this compound expression.[10] This can mitigate the effects of sudden, high-level expression on cell signaling and morphology.
High Amount of Plasmid DNA Reduce the total amount of this compound plasmid DNA used for transfection.[3] A lower DNA concentration may still yield sufficient protein expression with improved cell health.
Poor Cell Health Ensure cells are healthy, actively dividing, and at a low passage number.[3][4] Do not use cells that are over-confluent or have been in culture for an extended period.
Incorrect Electroporation Parameters If using electroporation, optimize parameters such as voltage, pulse duration, and the number of pulses to find a balance between transfection efficiency and cell viability.[1][2]

Experimental Protocols

Protocol 1: Lipid-Based Transfection of this compound Expression Vector using Lipofectamine 3000

This protocol is adapted for a 6-well plate format and is a starting point for optimization.[1]

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 70-90% confluency at the time of transfection.

  • DNA and P3000 Reagent Preparation: In a sterile tube, dilute 2.5 µg of your this compound expression vector and 5 µL of P3000™ Reagent in 125 µL of Opti-MEM™ Medium. Mix gently.

  • Lipofectamine 3000 Reagent Preparation: In a separate sterile tube, dilute 5 µL of Lipofectamine 3000™ Reagent in 125 µL of Opti-MEM™ Medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted DNA/P3000 mixture with the diluted Lipofectamine 3000 reagent. Mix gently and incubate for 15 minutes at room temperature to allow the DNA-lipid complexes to form.

  • Transfection: Add the 250 µL of the DNA-lipid complex mixture drop-wise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection Care: After 4-6 hours, you may replace the medium with fresh, complete culture medium. Assay for gene expression at your desired time point (typically 24-72 hours post-transfection).

Protocol 2: Electroporation of this compound Expression Vector

The following are general starting parameters for electroporation. These will need to be optimized for your specific cell type and electroporation system.[2][12][13]

  • Cell Preparation: Harvest healthy, log-phase cells. Count the cells and resuspend them in an appropriate electroporation buffer (e.g., Opti-MEM) at a concentration of 1-2 x 10^6 cells per reaction.

  • DNA Preparation: Add 5-10 µg of high-quality this compound plasmid DNA to the cell suspension.

  • Electroporation: Transfer the cell/DNA mixture to an electroporation cuvette. Apply the electrical pulse using your electroporation device. Starting parameters could be in the range of 250-350 V with a capacitance of 950 µF.[13]

  • Recovery: Immediately after the pulse, transfer the cells to a culture dish containing pre-warmed, complete culture medium. Allow the cells to recover for 15-30 minutes before placing them in the incubator.[2]

  • Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator. Analyze for this compound expression after 24-72 hours.

Visualizations

This compound Signaling Pathways

This compound is known to be involved in several signaling pathways that regulate key cellular processes.

BAI1_Signaling cluster_membrane Plasma Membrane cluster_phagocytosis Phagocytosis of Apoptotic Cells cluster_rho Rho Pathway Activation cluster_p53 Tumor Suppression This compound This compound ELMO1 ELMO1 This compound->ELMO1 Recruits G_alpha Gα12/13 This compound->G_alpha Couples to Mdm2 Mdm2 This compound->Mdm2 Prevents polyubiquitination of p53 PtdSer Phosphatidylserine (on apoptotic cell) PtdSer->this compound Binds Dock180 Dock180 ELMO1->Dock180 Activates Rac1_phago Rac1 Activation Dock180->Rac1_phago Actin_phago Actin Remodeling Rac1_phago->Actin_phago Engulfment Engulfment Actin_phago->Engulfment RhoA RhoA Activation G_alpha->RhoA Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton p53_gene p53 gene p53_gene->this compound Induces expression p53_protein p53 protein Degradation p53 Degradation p53_protein->Degradation Mdm2->p53_protein Polyubiquitinates Mdm2->Degradation Leads to

Caption: Key signaling pathways regulated by this compound.

Experimental Workflow for Optimizing this compound Transfection

A logical workflow is essential for systematically improving your transfection results.

Transfection_Workflow start Start: Low this compound Transfection Efficiency check_dna 1. Verify this compound Plasmid Quality (A260/280, Agarose Gel) start->check_dna choose_method 2. Select Appropriate Transfection Method check_dna->choose_method lipid Lipid-Based Reagent (e.g., Lipofectamine 3000) choose_method->lipid Chemical electro Electroporation choose_method->electro Physical optimize_ratio 3a. Optimize Reagent:DNA Ratio lipid->optimize_ratio optimize_params 3b. Optimize Electroporation Parameters (Voltage, Pulse) electro->optimize_params optimize_confluency 4. Optimize Cell Confluency (70-90%) optimize_ratio->optimize_confluency optimize_params->optimize_confluency assay 5. Assay for this compound Expression (Western Blot, qPCR, IF) optimize_confluency->assay high_tox High Toxicity? assay->high_tox troubleshoot 6. Troubleshoot Toxicity reduce_reagent Reduce Reagent/DNA Amount or Use Inducible System troubleshoot->reduce_reagent high_tox->troubleshoot Yes success Successful Transfection high_tox->success No reduce_reagent->assay

Caption: Workflow for troubleshooting this compound transfection.

Logical Relationship of Troubleshooting Steps

This diagram illustrates the decision-making process when troubleshooting common transfection problems.

Troubleshooting_Logic start Transfection Performed check_efficiency Is Transfection Efficiency Low? start->check_efficiency check_toxicity Is Cell Toxicity High? check_efficiency->check_toxicity No optimize_reagent Optimize Reagent:DNA Ratio & Complex Formation check_efficiency->optimize_reagent Yes reduce_amount Reduce Amount of Reagent and/or DNA check_toxicity->reduce_amount Yes end Optimized Protocol check_toxicity->end No check_dna Verify DNA Quality & Cell Health optimize_reagent->check_dna change_method Consider Different Transfection Method check_dna->change_method change_method->start Re-transfect shorten_incubation Shorten Incubation Time reduce_amount->shorten_incubation inducible_system Use Inducible Expression System shorten_incubation->inducible_system inducible_system->start Re-transfect

Caption: Decision tree for transfection troubleshooting.

References

Technical Support Center: Recombinant BAI1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of recombinant Brain-specific Angiogenesis Inhibitor 1 (BAI1) protein during expression, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: My recombinant this compound protein is aggregating upon purification. What are the common causes?

Aggregation of recombinant this compound, a large and complex transmembrane protein, can be attributed to several factors:

  • High Expression Levels: Overly robust induction of this compound expression can overwhelm the host cell's folding machinery, leading to the formation of insoluble inclusion bodies.[1][2]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and presence of co-factors in the purification and storage buffers are critical for maintaining the native conformation of this compound. Inappropriate buffer conditions can lead to protein destabilization and aggregation.[8][9][10]

  • Oxidation: The presence of cysteine residues in the this compound sequence can lead to the formation of incorrect disulfide bonds, promoting aggregation.[11]

  • High Protein Concentration: During purification or concentration steps, the high local concentration of this compound can increase the likelihood of intermolecular interactions and aggregation.[8]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of purified this compound can cause denaturation and aggregation.[8][12]

Q2: What initial steps can I take to improve the solubility of my recombinant this compound?

To improve the solubility of recombinant this compound, consider optimizing the expression conditions:

  • Lower Expression Temperature: Reducing the culture temperature after induction (e.g., to 18-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding.[8][13]

  • Use a Solubility-Enhancing Fusion Tag: Fusing this compound with a highly soluble partner protein, such as Maltose Binding Protein (MBP) or Thioredoxin (Trx), can improve its solubility.[8]

  • Optimize Codon Usage: Ensure that the codon usage of the this compound gene is optimized for the expression host to prevent translational pausing and misfolding.[1]

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of this compound and reduce aggregation.[14][15]

Q3: Which additives can I include in my purification buffers to prevent this compound aggregation?

Several additives can be included in your buffers to help maintain this compound solubility and stability:

  • Reducing Agents: To prevent the formation of incorrect disulfide bonds, include reducing agents like dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP).[11][][17]

  • Osmolytes: Osmolytes such as glycerol, sucrose, or trehalose can stabilize the native protein structure.[11] Glycerol is also a cryoprotectant that can prevent aggregation during freezing.[8]

  • Amino Acids: The addition of L-arginine and L-glutamate can increase protein solubility by binding to charged and hydrophobic regions.[8][11][17]

  • Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize protein aggregates without denaturing the protein.[11][17] This is particularly relevant for a membrane protein like this compound.[1][3]

  • Metal Ions: Depending on the specific requirements of this compound domains, the addition of certain metal ions (e.g., Mg²⁺, Ca²⁺) might be necessary for proper folding and stability. Conversely, if metal ions are suspected to cause aggregation, a chelating agent like EDTA can be added.[17]

Troubleshooting Guides

Guide 1: Optimizing Buffer Conditions for this compound Purification

If you are observing this compound aggregation, a systematic screen of buffer conditions is recommended.

Buffer ComponentCondition 1 (Control)Condition 2 (pH Screen)Condition 3 (Salt Screen)Condition 4 (Additive Screen)Expected Outcome
Buffer 20 mM Tris20 mM HEPES20 mM Tris20 mM TrisFind optimal pH
pH 8.07.08.08.0Prevent aggregation
NaCl (mM) 150150300150Improve stability
Glycerol (%) 10101020Enhance solubility
L-Arginine (M) 0000.5Reduce aggregation
DTT (mM) 1115Prevent oxidation
% Soluble this compound (Experimental Data)(Experimental Data)(Experimental Data)(Experimental Data)Increased %
  • Expression and Lysis: Express recombinant this compound in a suitable host. Lyse the cells and collect the soluble fraction or solubilize inclusion bodies.

  • Buffer Exchange: Divide the protein sample into equal aliquots. Exchange the buffer of each aliquot into one of the test conditions listed in the table above using dialysis or a desalting column.

  • Incubation: Incubate the samples under the new buffer conditions for a set period (e.g., 24 hours) at 4°C.

  • Aggregation Analysis: Centrifuge the samples to pellet any aggregated protein.

  • Quantification: Analyze the supernatant (soluble fraction) and the resuspended pellet (insoluble fraction) by SDS-PAGE and Western blot to quantify the percentage of soluble this compound in each condition.

Guide 2: Refolding of this compound from Inclusion Bodies

If this compound is expressed in inclusion bodies, a refolding protocol is necessary to obtain functional protein.

Refolding Buffer AdditiveConcentration% Soluble this compound after Refolding
None (Control) -(Experimental Data)
L-Arginine 0.5 M(Experimental Data)
Glycerol 20% (v/v)(Experimental Data)
PEG 3350 1% (w/v)(Experimental Data)
Tween 20 0.05% (v/v)(Experimental Data)
Combination 0.5 M Arg + 20% Gly(Experimental Data)
  • Inclusion Body Solubilization: Isolate inclusion bodies and solubilize them in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 10 mM DTT).

  • Binding to Affinity Resin: Load the solubilized protein onto a Ni-NTA affinity column.

  • Wash with Denaturant: Wash the column with the solubilization buffer to remove unbound proteins.

  • Gradual Denaturant Removal: Gradually exchange the buffer on the column with a series of buffers containing decreasing concentrations of the denaturant (e.g., from 6 M to 0 M Guanidine-HCl). This allows for gradual refolding of the protein while it is immobilized on the resin, which can reduce aggregation.[18]

  • Inclusion of Additives: The refolding buffers should contain additives that promote proper folding and prevent aggregation, as identified in your screen (see table above).

  • Elution: Elute the refolded this compound protein from the column using an appropriate elution buffer (e.g., containing imidazole).

  • Analysis: Analyze the eluted fractions for soluble, monomeric this compound using SDS-PAGE and size-exclusion chromatography.

Visualizations

BAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand This compound This compound Ligand->this compound G_Protein Gα12/13 This compound->G_Protein activates RhoA RhoA G_Protein->RhoA activates Downstream_Effectors Downstream Effectors (e.g., Cytoskeletal Rearrangement) RhoA->Downstream_Effectors

Caption: Simplified signaling pathway of this compound.

Aggregation_Prevention_Workflow Start Start: Recombinant this compound Expression Expression_Optimization Optimize Expression (Temp, Induction) Start->Expression_Optimization Lysis Cell Lysis Expression_Optimization->Lysis Check_Solubility Soluble? Lysis->Check_Solubility Purification Purification with Optimized Buffers Check_Solubility->Purification Yes Inclusion_Bodies Inclusion Bodies Check_Solubility->Inclusion_Bodies No Final_QC Final QC: Soluble & Active this compound Purification->Final_QC Solubilization Solubilize in Denaturant Inclusion_Bodies->Solubilization Refolding Refolding Screen (e.g., On-Column) Solubilization->Refolding Refolding->Purification

Caption: Workflow for preventing this compound aggregation.

References

Navigating BAI1 Functional Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in successfully performing Brain Angiogenesis Inhibitor 1 (BAI1) functional assays. This guide will address common issues encountered during experiments, provide detailed experimental protocols, and visualize key signaling pathways.

Frequently Asked Questions (FAQs)

Q1: My this compound-mediated phagocytosis assay shows low or no phagocytic activity. What are the possible causes?

A1: Low phagocytic activity in a this compound-mediated assay can stem from several factors:

  • Low this compound Expression: The cell line used may not endogenously express sufficient levels of this compound. It is crucial to validate this compound expression at both the mRNA and protein level.[1][2] Consider transfecting cells with a this compound expression vector as a positive control.

  • Cell Health and Viability: Ensure cells are healthy, in the logarithmic growth phase, and have high viability before starting the assay. Stressed or unhealthy cells will exhibit reduced phagocytic capacity.

  • Suboptimal Particle Concentration: The concentration of apoptotic cells or beads used as phagocytic targets is critical. Titrate the concentration to find the optimal ratio of targets to phagocytic cells.

  • Inefficient Induction of Apoptosis: If using apoptotic cells as targets, confirm the efficiency of the apoptosis induction method (e.g., UV irradiation, staurosporine treatment) using techniques like annexin V staining.

  • Incorrect Incubation Time: The incubation time for phagocytosis may be too short. Optimize the incubation period to allow for sufficient engulfment.

Q2: I am observing high background signal in my phagocytosis assay. How can I reduce it?

A2: High background can be caused by non-specific binding of target particles or issues with the washing steps:

  • Inadequate Washing: Ensure thorough but gentle washing to remove non-engulfed particles.

  • Cell Clumping: Cell clumping can trap particles, leading to a false positive signal. Ensure a single-cell suspension before starting the assay.

  • Non-specific Binding: Block non-specific binding sites by pre-incubating cells with a blocking agent like BSA.

Q3: My results from the this compound functional assay are inconsistent between experiments. What can I do to improve reproducibility?

A3: Inconsistent results are a common challenge in cell-based assays. To improve reproducibility:

  • Standardize Cell Culture Conditions: Use cells from a consistent passage number, maintain a regular subculture schedule, and ensure the cell density at the time of the assay is consistent.

  • Consistent Reagent Preparation: Prepare fresh reagents for each experiment and use consistent concentrations.

  • Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize variability in cell and reagent dispensing.

  • Edge Effects: To mitigate the "edge effect" in microplates, where wells on the perimeter behave differently, consider not using the outer wells for experimental samples. Fill them with sterile media or PBS to maintain humidity.

  • Include Proper Controls: Always include positive and negative controls in every experiment to monitor assay performance. For a this compound phagocytosis assay, a suitable positive control would be cells overexpressing this compound, and a negative control could be cells with this compound expression knocked down or a non-phagocytic cell line.

Troubleshooting Guides

This compound-Mediated Phagocytosis Assay (Gentamicin Protection Assay)
Problem Possible Cause Solution
Low number of internalized bacteria Inefficient bacterial invasion.Optimize the multiplicity of infection (MOI) and incubation time.
Gentamicin penetrating eukaryotic cells and killing internalized bacteria.Handle cells gently to maintain membrane integrity.
Incomplete protection of internalized bacteria.Ensure phagosomes are properly formed. This can be cell-type dependent.
High number of extracellular bacteria surviving gentamicin treatment Gentamicin concentration is too low or incubation time is too short.Titrate gentamicin concentration and optimize incubation time to ensure complete killing of extracellular bacteria.
Bacteria are resistant to gentamicin.Use an alternative antibiotic to which the bacteria are susceptible.
High variability between replicates Inconsistent cell seeding or bacterial inoculation.Ensure a homogenous cell suspension and accurate pipetting.
"Edge effect" in the microplate.Avoid using outer wells for experimental samples.
This compound-Mediated Cell Migration Assay (Transwell Assay)
Problem Possible Cause Solution
Low cell migration Suboptimal chemoattractant concentration.Perform a dose-response curve to determine the optimal chemoattractant concentration.
Incorrect pore size of the transwell membrane.Choose a pore size that is appropriate for the cell type being used.
Insufficient incubation time.Optimize the incubation time to allow for cell migration.
Low this compound expression.Verify this compound expression in the cells.
High background (cells on the bottom of the well that did not migrate through the pores) Cells detaching from the top of the insert and falling to the bottom.Handle the inserts gently and ensure cells are well-adhered before starting the assay.
Inconsistent results Inconsistent cell seeding density.Ensure a uniform number of cells is added to each insert.
Uneven coating of the transwell membrane (if applicable).Ensure the coating material (e.g., fibronectin) is evenly distributed.
This compound-Mediated Rho Activation Assay (Rhotekin Pulldown Assay)
Problem Possible Cause Solution
No or weak signal for activated RhoA Insufficient cell lysis.Use an appropriate lysis buffer and ensure complete cell lysis.
Inactive Rhotekin-RBD beads.Test the activity of the beads with a positive control (e.g., GTPγS-loaded cell lysate).
Low levels of activated RhoA in cells.Ensure the stimulus for RhoA activation is effective and the timing of cell lysis is optimal.
High background (non-specific binding to beads) Too many Rhotekin-RBD beads used.Titrate the amount of beads to find the optimal concentration that minimizes non-specific binding.
Inadequate washing of beads.Increase the number and stringency of wash steps.
Inconsistent results Variability in cell stimulation and lysis times.Maintain consistent timing for all samples.
Degradation of activated RhoA.Work quickly and keep samples on ice throughout the procedure.

Quantitative Data Summary

Table 1: Effect of this compound Expression on Bacterial Internalization

Cell LineThis compound ExpressionBacterial StrainInternalization (% of control)Reference
J774 MacrophagesOverexpressionS. Typhimurium (ΔinvG)Increased[3]
CHO CellsOverexpressionS. Typhimurium (ΔinvG)Increased[3]
BMDMssiRNA KnockdownS. TyphimuriumReduced by ~50%[3]

Table 2: Rac1 Activation in Response to Bacterial Infection in this compound-Expressing Cells

Cell LineThis compound MutantBacterial InfectionRac1 Activation (fold change vs. uninfected)Reference
CHOWild-type this compoundS. Typhimurium (ΔinvG)Dramatically Increased[3]
CHOThis compound (RKR-AAA) - cannot couple to ELMO1S. Typhimurium (ΔinvG)No activation[3]

Experimental Protocols

Protocol 1: this compound-Mediated Phagocytosis of Bacteria (Gentamicin Protection Assay)
  • Cell Seeding: Seed phagocytic cells (e.g., macrophages) in a 24-well plate and culture overnight to form a confluent monolayer.

  • Bacterial Culture: Grow the Gram-negative bacterial strain (e.g., Salmonella Typhimurium) overnight in appropriate broth.

  • Infection: Wash the cell monolayer with sterile PBS. Infect the cells with the bacterial suspension at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for 1 hour at 37°C to allow for bacterial internalization.

  • Gentamicin Treatment: Wash the cells with PBS to remove extracellular bacteria. Add fresh culture medium containing gentamicin (typically 50-100 µg/mL) and incubate for 90 minutes at 37°C to kill any remaining extracellular bacteria.[3]

  • Cell Lysis: Wash the cells again with PBS. Lyse the cells with a solution of 1% Triton X-100 in PBS to release the internalized bacteria.

  • Quantification: Plate serial dilutions of the cell lysate on appropriate agar plates. Incubate overnight at 37°C and count the resulting colony-forming units (CFUs) to determine the number of internalized bacteria.

Protocol 2: this compound-Mediated Cell Migration Assay (Transwell Assay)
  • Insert Preparation: If required, coat the top of the transwell inserts (with a suitable pore size for your cells) with an extracellular matrix protein like fibronectin and allow it to dry.

  • Cell Preparation: Culture cells to be tested for migration. On the day of the assay, harvest the cells and resuspend them in a serum-free medium to a concentration of 4x10^5 cells/mL.

  • Assay Setup: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the transwell plate. Add 0.5 mL of the cell suspension to the upper chamber of the insert.

  • Incubation: Incubate the plate overnight at 37°C in a CO2 incubator.

  • Cell Removal: Carefully remove the non-migrated cells from the top surface of the insert membrane using a cotton swab.

  • Staining: Fix the migrated cells on the bottom side of the membrane with 70% ethanol and stain with a suitable stain like crystal violet or DAPI.

  • Quantification: Count the number of migrated cells in several fields of view under a microscope.

Protocol 3: this compound-Mediated RhoA Activation (Rhotekin Pulldown Assay)
  • Cell Culture and Stimulation: Culture cells expressing this compound to near confluence. Stimulate the cells as required to activate the this compound signaling pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a Rho activation lysis buffer. Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Pulldown: Incubate equal amounts of protein from each lysate with Rhotekin-RBD beads for 45-60 minutes at 4°C with gentle rotation. These beads will specifically bind to the active, GTP-bound form of RhoA.[4][5][6]

  • Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Resuspend the beads in Laemmli sample buffer and boil to elute the bound proteins. Analyze the samples by SDS-PAGE and Western blotting using an anti-RhoA antibody to detect the amount of activated RhoA. Also, run a fraction of the total cell lysate to determine the total RhoA levels for normalization.

Signaling Pathways and Experimental Workflows

BAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) This compound This compound Apoptotic_Cell->this compound binds Gram_Negative_Bacteria Gram-Negative Bacteria (LPS) Gram_Negative_Bacteria->this compound binds ELMO1 ELMO1 This compound->ELMO1 recruits Dock180 Dock180 ELMO1->Dock180 activates Rac1_GDP Rac1-GDP (Inactive) Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP Rac1_GTP->Rac1_GDP GAP Actin_Remodeling Actin Remodeling Rac1_GTP->Actin_Remodeling Phagocytosis Phagocytosis Actin_Remodeling->Phagocytosis Cell_Migration Cell Migration Actin_Remodeling->Cell_Migration

Caption: this compound signaling pathway in phagocytosis and cell migration.

Phagocytosis_Workflow Start Start Seed_Cells 1. Seed Phagocytic Cells Start->Seed_Cells Prepare_Targets 2. Prepare Phagocytic Targets (Apoptotic Cells or Bacteria) Seed_Cells->Prepare_Targets Incubate 3. Co-incubate Cells and Targets Prepare_Targets->Incubate Wash 4. Wash to Remove Non-engulfed Targets Incubate->Wash Fix_Stain 5. Fix and Stain Cells Wash->Fix_Stain Analyze 6. Analyze by Microscopy or Flow Cytometry Fix_Stain->Analyze End End Analyze->End

Caption: Experimental workflow for a this compound-mediated phagocytosis assay.

Troubleshooting_Logic Problem Inconsistent or Unexpected Results Check_Cells Are cells healthy and at optimal density? Problem->Check_Cells No Check_Reagents Are reagents fresh and correctly prepared? Problem->Check_Reagents No Check_Protocol Is the protocol being followed consistently? Problem->Check_Protocol No Check_Controls Are positive and negative controls working as expected? Problem->Check_Controls No Check_Cells->Problem Yes Optimize_Cells Optimize cell culture conditions Check_Cells->Optimize_Cells No Check_Reagents->Problem Yes Prepare_New_Reagents Prepare fresh reagents Check_Reagents->Prepare_New_Reagents No Check_Protocol->Problem Yes Standardize_Protocol Standardize pipetting and incubation times Check_Protocol->Standardize_Protocol No Troubleshoot_Controls Investigate control failure Check_Controls->Troubleshoot_Controls No Re-run_Experiment Re-run Experiment Check_Controls->Re-run_Experiment Yes Optimize_Cells->Re-run_Experiment Prepare_New_Reagents->Re-run_Experiment Standardize_Protocol->Re-run_Experiment Troubleshoot_Controls->Re-run_Experiment

Caption: Logical workflow for troubleshooting this compound functional assays.

References

Technical Support Center: Interpreting Complex Data from BAI1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret complex data from experiments involving Brain Angiogenesis Inhibitor 1 (BAI1).

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what are its primary functions? This compound (Brain-Specific Angiogenesis Inhibitor 1), also known as ADGRB1, is a member of the adhesion G protein-coupled receptor (GPCR) family.[1][2] Its functions are diverse and context-dependent, including roles in inhibiting angiogenesis, suppressing tumor growth, and acting as a phagocytic receptor for apoptotic cells and Gram-negative bacteria.[1][3][4][5] It is also involved in synaptogenesis and myoblast fusion.[6][7][8]
How does this compound mediate phagocytosis? This compound recognizes "eat-me" signals, such as phosphatidylserine (PtdSer) on the surface of apoptotic cells and lipopolysaccharide (LPS) on Gram-negative bacteria, through its thrombospondin type 1 repeats (TSRs).[4][9][10][11] This binding triggers an intracellular signaling cascade involving the recruitment of an ELMO/Dock180 complex, which acts as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[9][10][12] Activated Rac1 then promotes the cytoskeletal rearrangements necessary for engulfment.[2][9]
What are the main signaling pathways activated by this compound? This compound can signal through multiple pathways. The most well-characterized is the G protein-independent pathway for phagocytosis that activates Rac1 via ELMO/Dock180.[7][13] this compound can also activate Rac1 through a Tiam1/Par3 complex in neurons to regulate synaptogenesis.[6][7][13] Additionally, this compound can couple to Gα12/13 proteins to activate the Rho pathway and can stimulate the ERK pathway, possibly through β-arrestin association.[7][13][14][15]
In which cellular compartments is this compound typically found? This compound is a transmembrane protein primarily located in the plasma membrane.[1] In neurons, it is enriched in the postsynaptic density (PSD).[7][15][16] Its localization can be critical for its function, such as its presence in the phagocytic cup during engulfment.[1][17]

Troubleshooting Guides

Issue 1: Inconsistent or No Rac1 Activation in Phagocytosis Assays

Possible Cause: Problems with the experimental setup for detecting this compound-mediated Rac1 activation upon exposure to apoptotic cells or Gram-negative bacteria.

Troubleshooting Steps:

  • Verify Ligand Presentation: Ensure that apoptotic cells are genuinely apoptotic and are effectively exposing phosphatidylserine. This can be verified using Annexin V staining. For bacterial experiments, confirm the integrity of the LPS on the bacterial surface.

  • Check this compound Expression Levels: Confirm the expression of this compound in your cell line (e.g., macrophages, microglia) via Western blot or qPCR. Low or absent this compound expression will lead to a lack of response.[17]

  • Assess ELMO/Dock180 Integrity: The downstream signaling partners ELMO1 and Dock180 are essential for this compound-mediated Rac1 activation in phagocytosis.[10][12] Verify their expression and integrity. Consider co-immunoprecipitation to confirm the interaction between this compound, ELMO1, and Dock180.

  • Optimize Rac Activation Assay: The timing of Rac1 activation is transient. Perform a time-course experiment to identify the peak of Rac1-GTP loading after ligand exposure. Ensure the use of appropriate controls, such as a positive control (e.g., treatment with a known Rac1 activator) and a negative control (e.g., cells not expressing this compound).

  • Consider Redundant Pathways: Other receptors can also mediate phagocytosis and Rac1 activation. To specifically isolate the effect of this compound, consider using this compound knockdown or knockout cells and comparing the results to your wild-type cells.[4][9]

Issue 2: Unexpected Phenotypes in this compound Knockdown/Knockout Models

Possible Cause: The multifaceted nature of this compound can lead to complex phenotypes, or there may be off-target effects of the knockdown/knockout strategy.

Troubleshooting Steps:

  • Confirm Knockdown/Knockout Efficiency: Verify the reduction or absence of this compound protein expression using Western blotting with an antibody targeting the C-terminus of this compound.[18]

  • Evaluate Potential Off-Target Effects: For shRNA-mediated knockdown, use at least two different shRNA sequences targeting different regions of the this compound mRNA to ensure the observed phenotype is not due to off-target effects.[16] A rescue experiment, where the phenotype is reversed by re-expressing a shRNA-resistant form of this compound, is the gold standard.[16]

  • Consider the Multifunctionality of this compound: A phenotype observed in a this compound knockout model may not be directly related to the specific function you are studying. For example, a defect in neuronal development might be due to this compound's role in synaptogenesis rather than its phagocytic function.[6][16][18]

  • Analyze Expression of Related Proteins: The loss of this compound might lead to compensatory changes in the expression of other related proteins, such as BAI2 or BAI3, or other phagocytic receptors. Assess the expression of these potential compensatory proteins.

  • Examine Different Cellular Contexts: The function of this compound can be highly cell-type specific. A phenotype observed in one cell type (e.g., macrophages) may not be present in another (e.g., epithelial cells).[17]

Issue 3: Difficulty Interpreting Synaptic Plasticity Data in Relation to this compound

Possible Cause: this compound's role in the synapse is complex, involving interactions with multiple scaffolding and signaling proteins.

Troubleshooting Steps:

  • Assess Postsynaptic Density (PSD) Integrity: this compound is known to interact with and stabilize the key synaptic scaffolding protein PSD-95 by inhibiting its degradation by the E3 ubiquitin ligase MDM2.[6][19] In this compound-deficient models, a reduction in PSD-95 levels can lead to altered synaptic plasticity, such as enhanced Long-Term Potentiation (LTP) and impaired Long-Term Depression (LTD).[19] Therefore, it is crucial to measure PSD-95 protein levels.

  • Investigate Downstream Signaling: In the context of synaptogenesis, this compound can activate Rac1 through the Par3-Tiam1 polarity complex.[6][11] It can also activate the RhoA pathway via Gα12/13 coupling.[14][15] Measuring the activation state of these small GTPases in your experimental model can provide insights into the signaling pathways affected by this compound manipulation.

  • Perform Ultrastructural Analysis: Changes in synaptic plasticity may be correlated with alterations in dendritic spine morphology.[19] Electron microscopy or high-resolution confocal microscopy can be used to examine spine density and morphology in this compound-deficient neurons compared to controls.[16][19]

  • Consider Trans-synaptic Effects: this compound can signal across the synapse to promote presynaptic differentiation, for instance, by inducing the clustering of presynaptic vesicular glutamate transporter 1 (vGluT1).[6] Therefore, when interpreting postsynaptic effects, it is also important to consider potential presynaptic alterations.

Experimental Protocols & Data

Protocol 1: Rac1 Activation Assay (Pull-down)

This protocol is used to measure the amount of active, GTP-bound Rac1.

Methodology:

  • Cell Lysis: After experimental treatment (e.g., exposure to apoptotic cells), lyse the cells in a buffer containing inhibitors of GTPase activity.

  • Affinity Precipitation: Incubate the cell lysates with a GST-fusion protein containing the p21-binding domain (PBD) of PAK, which specifically binds to GTP-bound Rac1, coupled to glutathione-sepharose beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins and analyze them by SDS-PAGE and Western blotting using a Rac1-specific antibody.

  • Quantification: Quantify the amount of pulled-down Rac1-GTP and normalize it to the total amount of Rac1 in the initial cell lysates.

ConditionRelative Rac1-GTP Level (Fold Change)
Control (Unstimulated)1.0
This compound-expressing cells + Apoptotic Cells3.5 ± 0.4
Control cells + Apoptotic Cells1.2 ± 0.2
This compound-expressing cells + Cytochalasin D + Apoptotic Cells1.1 ± 0.3

This table presents hypothetical data for illustrative purposes.

Protocol 2: Co-Immunoprecipitation (Co-IP) for this compound Interaction Partners

This protocol is used to determine if this compound physically interacts with other proteins (e.g., ELMO1).

Methodology:

  • Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to this compound that is coupled to protein A/G beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze them by SDS-PAGE and Western blotting using antibodies against the putative interaction partners (e.g., ELMO1).

Immunoprecipitation AntibodyCo-precipitated Protein Detected by Western Blot
Anti-BAI1ELMO1
IgG ControlNo ELMO1 detected

This table illustrates expected results for a successful co-immunoprecipitation experiment confirming the this compound-ELMO1 interaction.

Visualizations

BAI1_Phagocytosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic Cell Apoptotic Cell PtdSer Phosphatidylserine Gram-negative Bacteria Gram-negative Bacteria LPS Lipopolysaccharide This compound This compound PtdSer->this compound binds LPS->this compound binds ELMO1 ELMO1 This compound->ELMO1 recruits Dock180 Dock180 ELMO1->Dock180 complexes with Rac1_GDP Rac1-GDP (inactive) Dock180->Rac1_GDP activates Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Rearrangement Rac1_GTP->Actin Phagocytosis Phagocytosis Actin->Phagocytosis

Caption: this compound-mediated phagocytosis signaling pathway.

Troubleshooting_Logic Start Inconsistent Rac1 Activation Q1 Is this compound expressed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are downstream partners (ELMO/Dock) present? A1_Yes->Q2 Fix1 Induce/transfect this compound or use different cell line A1_No->Fix1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Rac assay timing optimal? A2_Yes->Q3 Fix2 Verify expression of ELMO1 and Dock180 A2_No->Fix2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider redundant pathways or other technical issues A3_Yes->End Fix3 Perform time-course experiment A3_No->Fix3

Caption: Troubleshooting workflow for inconsistent Rac1 activation.

References

Technical Support Center: Addressing Variability in BAI1 Knockdown Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Brain-Specific Angiogenesis Inhibitor 1 (BAI1) knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in this compound knockdown experiments?

A1: Variability in this compound knockdown experiments can arise from several factors, including:

  • Cell Line Specifics: Different cell lines can have varying transfection or transduction efficiencies, endogenous this compound expression levels, and presence of different this compound isoforms.[1]

  • Reagent Quality and Concentration: The quality and concentration of siRNA/shRNA, as well as the transfection/transduction reagents, are critical.

  • Experimental Procedure: Minor variations in cell density at the time of transfection, incubation times, and reagent preparation can lead to inconsistent results.[2][3][4]

  • Incomplete Knockdown: Achieving 100% knockdown is rare, and residual this compound expression can still influence experimental outcomes.

  • Compensatory Mechanisms: Cells may upregulate related proteins, such as BAI2 or BAI3, to compensate for the loss of this compound function.[7]

  • Protein Stability: this compound protein may have a long half-life, meaning that a reduction in mRNA may not immediately translate to a proportional decrease in protein levels.

Q2: How can I validate the efficiency of my this compound knockdown?

A2: Knockdown efficiency should be validated at both the mRNA and protein levels.

  • Quantitative Real-Time PCR (qRT-PCR): This is the most common method to quantify the reduction in this compound mRNA levels.[6]

  • Western Blotting: This technique is essential to confirm a reduction in this compound protein expression. It is crucial to use a validated and specific antibody for this compound.[8] A successful knockdown at the mRNA level may not always correlate with a significant decrease in protein levels, especially for stable proteins.[9][10]

Q3: What are the known downstream signaling pathways of this compound that I should consider when designing my functional assays?

A3: this compound is involved in several key signaling pathways. Perturbing this compound expression can affect:

  • p53 Stabilization: this compound can interact with MDM2, an E3 ubiquitin ligase, thereby preventing the degradation of the tumor suppressor p53.[14][16]

Troubleshooting Guides

Problem 1: Inconsistent or Low this compound Knockdown Efficiency

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal siRNA/shRNA Design - Use pre-validated siRNA/shRNA sequences from reputable suppliers whenever possible.- If designing your own, use at least 2-3 different sequences targeting different regions of the this compound mRNA to identify the most effective one.[6]
Inefficient Transfection/Transduction - Optimize Reagent Concentration: Titrate the concentration of your transfection reagent (e.g., Lipofectamine) and siRNA.[17][18]- Optimize Cell Density: Ensure cells are in the exponential growth phase and at the optimal confluency (typically 70-80%) at the time of transfection.[19]- Use Enhancers: For lentiviral transduction, consider using transduction enhancers like Polybrene, but first, test for cell toxicity.[20][21]- Check Viral Titer: For shRNA experiments, ensure you are using a high-titer lentiviral stock.[20][22][23]
Cell Line Resistance - Some cell lines are inherently difficult to transfect. Consider trying alternative delivery methods like electroporation.[1]- Test your siRNA/shRNA in a cell line known to be amenable to transfection/transduction as a positive control.
Presence of Different this compound Isoforms - Be aware that multiple this compound isoforms exist, arising from alternative promoters and proteolytic cleavage.[1][9][24] Your siRNA/shRNA might not target all isoforms effectively. Design primers for qRT-PCR and choose antibodies for Western blotting that recognize all relevant isoforms.
Problem 2: Discrepancy Between mRNA and Protein Knockdown Levels

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Protein Stability - this compound may have a long half-life. Extend the time course of your experiment to allow for protein turnover. A significant reduction in mRNA may take longer to manifest at the protein level.
Antibody Issues - Specificity: Ensure your primary antibody is specific for this compound and does not cross-react with other proteins. Validate your antibody using positive and negative controls (e.g., cells overexpressing this compound and knockout cells, respectively).- Epitope Masking: The epitope recognized by the antibody might be masked in your experimental conditions. Try different lysis buffers or sample preparation methods.
Compensatory Mechanisms - The cell might be upregulating translation of the remaining this compound mRNA to compensate for the initial knockdown.
Problem 3: Off-Target Effects and Unexplained Phenotypes

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
siRNA/shRNA Sequence-Dependent Off-Targeting - Use Multiple siRNAs/shRNAs: A consistent phenotype observed with at least two different siRNAs/shRNAs targeting the same gene is less likely to be due to off-target effects.[5]- Perform Rescue Experiments: Re-introduce a form of this compound that is resistant to your siRNA/shRNA (e.g., by silent mutations in the target sequence). If the phenotype is reversed, it is likely on-target.- Use Lower Concentrations: Off-target effects are often concentration-dependent. Use the lowest effective concentration of your siRNA.[19][25]- Bioinformatics Analysis: Use bioinformatics tools to check for potential off-target binding sites of your siRNA/shRNA sequence.
Immune Response - Introduction of foreign RNA can trigger an innate immune response in some cell types. Use appropriate negative controls (e.g., scrambled siRNA) to assess for non-specific effects on cell viability or gene expression.

Data Presentation

Table 1: Examples of Reported this compound Knockdown Efficiencies and Functional Outcomes

Method Cell Type/Organism Target Knockdown Efficiency Functional Outcome Reference
siRNAMacrophagesThis compound-45% reduction in S. Typhimurium surface binding[19]
KnockoutMouseThis compoundComplete Ablation~50% reduction in PSD-95 protein levels[25]
shRNAMedulloblastoma Cellsp53 (in this compound expressing cells)-~2-fold reduction in cell proliferation[16]

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of this compound
  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute the this compound-targeting siRNA and a non-targeting control siRNA to the desired final concentration (e.g., 20 nM) in serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the stability of the this compound protein and the specific experimental endpoint.

  • Validation: Harvest the cells for analysis of this compound mRNA levels by qRT-PCR and protein levels by Western blotting.

Protocol 2: shRNA-Mediated Knockdown of this compound using Lentivirus
  • Lentiviral Production: Produce lentiviral particles carrying the this compound-targeting shRNA and a control shRNA in a packaging cell line (e.g., HEK293T) using a third-generation packaging system.

  • Viral Titer Determination: Determine the titer of your lentiviral stocks to ensure an appropriate Multiplicity of Infection (MOI).

  • Transduction: Seed the target cells the day before transduction. On the day of transduction, replace the medium with fresh medium containing the desired MOI of the lentiviral particles and a transduction enhancer (e.g., Polybrene at 4-8 µg/mL).

  • Incubation: Incubate the cells with the virus for 12-24 hours.

  • Medium Change: After incubation, remove the virus-containing medium and replace it with fresh growth medium.

  • Selection (Optional): If your lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium 48 hours post-transduction to select for transduced cells.

  • Validation: Expand the selected cells and validate this compound knockdown by qRT-PCR and Western blotting.

Mandatory Visualization

BAI1_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_rac1 Rac1 Activation cluster_rhoa RhoA Activation cluster_p53 p53 Stabilization Apoptotic Cell (PS) Apoptotic Cell (PS) This compound This compound N-terminus 7TM C-terminus ELMO_DOCK180 ELMO_DOCK180 This compound:C->ELMO_DOCK180 Par3_Tiam1 Par3_Tiam1 This compound:C->Par3_Tiam1 G12_13 Gα12/13 This compound:C->G12_13 MDM2 MDM2 This compound:C->MDM2 Inhibits Rac1_GTP Active Rac1 ELMO_DOCK180->Rac1_GTP Activates Par3_Tiam1->Rac1_GTP Activates Phagocytosis Phagocytosis Rac1_GTP->Phagocytosis Synaptogenesis Synaptogenesis Rac1_GTP->Synaptogenesis RhoA_GTP Active RhoA G12_13->RhoA_GTP Activates Synaptic_Plasticity Synaptic_Plasticity RhoA_GTP->Synaptic_Plasticity p53 p53 MDM2->p53 Ubiquitinates Ub Ub p53->Ub Tumor_Suppression Tumor_Suppression p53->Tumor_Suppression Proteasomal_Degradation Proteasomal_Degradation Ub->Proteasomal_Degradation

Caption: this compound Signaling Pathways.

Knockdown_Workflow cluster_planning Experiment Planning cluster_execution Execution cluster_validation Validation cluster_functional Functional Analysis Design Design siRNA/shRNA (2-3 sequences) Controls Select Controls (Negative, Positive) Design->Controls Culture Cell Culture & Seeding Controls->Culture Transfection Transfection (siRNA) or Transduction (shRNA) Culture->Transfection Incubation Incubation (24-72h) Transfection->Incubation Harvest Harvest Cells Incubation->Harvest qRT_PCR qRT-PCR (mRNA levels) Harvest->qRT_PCR Western_Blot Western Blot (Protein levels) Harvest->Western_Blot Assay Functional Assay qRT_PCR->Assay Western_Blot->Assay

References

solubility issues with BAI1 compound and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the BAI1 compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the this compound compound and what is its primary mechanism of action?

A1: this compound is a selective and allosteric inhibitor of BAX, a key regulator of apoptosis (programmed cell death).[1][2] It directly binds to BAX, preventing its activation and subsequent downstream events that lead to cell death.[1][2] This makes this compound a valuable tool for studying BAX-dependent cell death pathways.

Q2: What are the known solubility characteristics of the this compound compound?

A2: The this compound compound is known to have limited aqueous solubility. It is soluble in dimethyl sulfoxide (DMSO).[1][2] For optimal results, it is recommended to prepare a high-concentration stock solution in fresh, high-quality DMSO and then dilute it to the final desired concentration in your aqueous experimental medium.[2]

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

A3: To avoid solvent-induced cytotoxicity and artifacts, the final concentration of DMSO in cell-based assays should generally be kept at or below 0.5% (v/v).[3] However, the tolerance can be cell-line dependent, so it is always best practice to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to assess any potential effects of the solvent.[3]

Q4: My this compound compound has precipitated out of solution. Can I still use it?

A4: It is not recommended to use a solution with visible precipitate.[4] Precipitation indicates that the actual concentration of the compound in solution is lower than intended, which will lead to inaccurate and unreliable experimental results.[4] Furthermore, the precipitate itself could have unintended effects on your cells or assay.[4]

Q5: How can I confirm that the precipitate is the this compound compound?

A5: A simple method is to prepare a control sample of your experimental medium containing the same concentration of DMSO but without the this compound compound.[4] If no precipitate forms in the control sample under the same incubation conditions, it is highly likely that the precipitate is the this compound compound or a complex involving it.[4] For a definitive identification, the precipitate can be isolated and analyzed using techniques such as HPLC or mass spectrometry.[4]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to diagnosing and resolving solubility problems with the this compound compound.

Table 1: Troubleshooting Common Solubility Issues
Observation Potential Cause Recommended Solution
Immediate Precipitation The compound's concentration exceeds its solubility in the aqueous medium.[5]- Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution.[5]- Perform serial dilutions of the stock solution into the medium.[5]
Precipitation Over Time - Temperature Shift: Solubility can decrease when moving from room temperature to an incubator at 37°C.[5]- pH Shift: The CO2 environment in an incubator can alter the media's pH, affecting compound solubility.[5]- Interaction with Media Components: The compound may interact with salts or proteins in the media.[5]- Pre-warm the cell culture media to 37°C before adding the compound.[5]- Ensure the media is properly buffered for the CO2 concentration in the incubator.[5]- Test the compound's stability in the specific media over time.
Cloudiness or Turbidity This may indicate fine particulate precipitation or microbial contamination.[5]- Examine a sample under a microscope to differentiate between chemical precipitate and microbial growth.[5]- If contamination is suspected, discard the culture and review sterile techniques.[5]
Inconsistent Assay Results Incomplete solubilization or precipitation of the compound during the experiment.[3]- Visually inspect solutions for any signs of precipitation before and during the assay.[3]- Briefly sonicate the stock solution before use to ensure it is fully dissolved.[3][6]- Pre-warm the assay buffer to 37°C before adding the compound.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Solvent Selection: Use high-purity, anhydrous DMSO. Moisture in DMSO can reduce the solubility of compounds.[2]

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid dissolution.[4]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Protocol 2: Determining Maximum Soluble Concentration in Experimental Media
  • Preparation: Prepare a series of dilutions of your this compound stock solution in your specific cell culture or assay medium.

  • Incubation: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).

  • Observation: Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours).[5]

  • Microscopic Examination: For a more sensitive assessment, place a small aliquot of the solution on a microscope slide and check for the presence of micro-precipitates.

  • Determination: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.[5]

Visual Guides

Diagram 1: Troubleshooting Workflow for this compound Solubility

cluster_troubleshoot Dilution Troubleshooting start Solubility Issue Observed check_stock Check Stock Solution (Precipitate, Clarity) start->check_stock stock_ok Stock OK? check_stock->stock_ok remake_stock Remake Stock Solution (Fresh DMSO, Sonication) stock_ok->remake_stock No check_dilution Check Final Dilution (Precipitate, Turbidity) stock_ok->check_dilution Yes remake_stock->check_stock dilution_ok Dilution OK? check_dilution->dilution_ok troubleshoot_dilution Troubleshoot Dilution Protocol dilution_ok->troubleshoot_dilution No protocol_ok Proceed with Experiment dilution_ok->protocol_ok Yes lower_conc Lower Final Concentration troubleshoot_dilution->lower_conc serial_dilution Use Serial Dilution troubleshoot_dilution->serial_dilution prewarm_media Pre-warm Media troubleshoot_dilution->prewarm_media check_ph Check Media pH troubleshoot_dilution->check_ph lower_conc->check_dilution serial_dilution->check_dilution prewarm_media->check_dilution check_ph->check_dilution

Caption: A workflow for troubleshooting this compound compound precipitation.

Diagram 2: BAX-Mediated Apoptosis Pathway and this compound Inhibition

apoptotic_stimuli Apoptotic Stimuli (e.g., DNA damage) bax_inactive BAX (Inactive) Monomer apoptotic_stimuli->bax_inactive activates bax_active BAX (Active) Oligomer bax_inactive->bax_active conformational change mitochondrion Mitochondrion bax_active->mitochondrion inserts into membrane cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis This compound This compound Compound This compound->bax_inactive allosterically inhibits activation

Caption: The role of this compound as an allosteric inhibitor of BAX activation.

References

Optimizing BAI1 Concentration to Mitigate Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of agents targeting the Brain-specific angiogenesis inhibitor 1 (BAI1) to avoid off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

Brain-specific angiogenesis inhibitor 1 (this compound), also known as ADGRB1, is a member of the adhesion G protein-coupled receptor (GPCR) family.[1] It plays significant roles in several biological processes, including:

  • Synaptogenesis: this compound is a critical regulator of excitatory synapse development and dendritic spine formation.[2]

  • Inhibition of Angiogenesis: As its name suggests, this compound can inhibit the formation of new blood vessels, a process crucial in tumor development.

  • Phagocytosis: this compound acts as a phagocytic receptor, recognizing apoptotic (dying) cells and mediating their clearance by professional and non-professional phagocytes.[3] It also plays a role in the recognition and engulfment of Gram-negative bacteria.[4]

Q2: What are the known signaling pathways activated by this compound?

This compound signaling is complex and can proceed through both G protein-dependent and independent mechanisms. Key pathways include:

  • Rac1 Activation: this compound can activate the small GTPase Rac1, which is crucial for cytoskeletal reorganization during synaptogenesis and phagocytosis. This can occur through two main pathways:

    • An ELMO1/Dock180-dependent module.[4]

    • Recruitment of the Par3/Tiam1 polarity complex.[2]

  • RhoA Activation: this compound can couple to Gα12/13 proteins to activate the RhoA pathway, which is involved in maintaining synaptic plasticity.

  • ERK Pathway: this compound signaling can also lead to the phosphorylation of ERK.

Q3: What are potential off-target effects when modulating this compound activity?

While specific off-target effects of this compound-targeting compounds are not extensively documented in publicly available literature, general principles of GPCR pharmacology suggest potential risks. Off-target effects can arise from a lack of ligand selectivity, leading to the modulation of other related or unrelated receptors. Given that this compound is part of a subfamily that includes BAI2 and BAI3, cross-reactivity with these receptors is a primary concern. Additionally, high concentrations of a ligand may lead to non-specific binding to other GPCRs or cellular components, triggering unintended signaling cascades.

Q4: How can I start to determine an optimal concentration for my this compound-targeting compound?

A common starting point is to perform a dose-response study. This involves testing a range of concentrations of your compound in a relevant functional assay (e.g., Rac1 activation, phagocytosis, or angiogenesis inhibition) to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). For example, a synthetic peptide mimicking the tethered agonist of this compound (Stachel peptide) has been shown to activate Rac1 signaling at a concentration of 600 μM.[5] However, it is crucial to test a range of concentrations to establish the full dose-response curve.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no signal in functional assays (e.g., Rac1 activation, phagocytosis) Suboptimal Ligand Concentration: The concentration of the this compound agonist or antagonist may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration (EC50/IC50).
Poor Ligand Solubility: The compound may not be fully dissolved, reducing its effective concentration.Ensure the compound is fully dissolved in a compatible solvent. Consider using a vehicle control in your experiments.
Inactive Ligand: The ligand may have degraded or was not synthesized correctly.Verify the integrity and activity of your ligand. If possible, use a fresh batch or a different supplier.
Low this compound Expression: The cell line or tissue being used may not express sufficient levels of this compound.Confirm this compound expression using Western blot or qPCR. Consider using a cell line engineered to overexpress this compound.
High background or inconsistent results Off-target Effects: At high concentrations, the ligand may be binding to other receptors, causing non-specific signaling.Lower the concentration of the ligand and perform selectivity assays against related receptors (e.g., BAI2, BAI3).
Cell Viability Issues: The ligand or its solvent may be toxic to the cells at the concentrations being tested.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at all tested concentrations.
Assay Variability: Inconsistent pipetting, cell passage number, or incubation times can lead to variability.Standardize all experimental procedures and include appropriate positive and negative controls in every experiment.
Unexpected phenotypic changes in cells Activation of Alternative Signaling Pathways: this compound can signal through multiple pathways. Your ligand might be preferentially activating an unexpected pathway.Profile the activity of your ligand across multiple downstream readouts (e.g., Rac1, RhoA, and ERK activation).
Ligand-induced Receptor Downregulation or Desensitization: Prolonged exposure to an agonist can lead to the internalization or desensitization of the receptor.Perform time-course experiments to determine the optimal duration of ligand exposure.

Quantitative Data Summary

The following table summarizes available quantitative data for agents targeting this compound. This data should be used as a starting point for experimental design, and optimal concentrations should be determined empirically for each specific experimental system.

LigandAssayCell TypeConcentrationEffect
This compound Stachel PeptideRac1 ActivationHippocampal Neurons600 μMIncreased Rac1 activation

Note: This table is not exhaustive and represents data found in the cited literature. Researchers are encouraged to perform their own dose-response experiments.

Experimental Protocols

1. Rac1 Activation Assay

This protocol is adapted from studies investigating this compound-mediated synaptogenesis.[2]

  • Cell Culture: Plate primary hippocampal neurons or a suitable cell line expressing this compound.

  • Ligand Preparation: Prepare a stock solution of the this compound ligand (e.g., Stachel peptide) and a scrambled peptide control in an appropriate vehicle.

  • Dose-Response Treatment: Treat cells with a range of ligand concentrations for a predetermined time (e.g., 1 hour). Include a vehicle control and a scrambled peptide control.

  • Cell Lysis: Lyse the cells in a buffer compatible with Rac1 activation assays (e.g., a buffer containing protease and phosphatase inhibitors).

  • Pull-down Assay: Use a commercially available Rac1 activation assay kit (e.g., G-LISA or pull-down with PAK-PBD beads) to measure the amount of active, GTP-bound Rac1.

  • Detection: Quantify the amount of active Rac1 by Western blotting or other detection methods as per the kit instructions.

  • Data Analysis: Plot the normalized Rac1 activation against the ligand concentration to determine the EC50.

2. Phagocytosis Assay

This protocol is based on methods used to study this compound's role in clearing apoptotic cells and bacteria.[4][6]

  • Phagocyte Culture: Culture phagocytic cells (e.g., macrophages or microglia) that express this compound.

  • Target Preparation: Prepare fluorescently labeled targets, such as apoptotic cells (e.g., induced by staurosporine and labeled with a fluorescent dye) or pHrodo-labeled E. coli bioparticles.

  • Dose-Response Treatment: Pre-incubate the phagocytes with a range of concentrations of the this compound ligand or inhibitor for a specified time.

  • Co-incubation: Add the fluorescently labeled targets to the phagocytes and incubate to allow for phagocytosis (e.g., 1-2 hours).

  • Quenching/Washing: Remove non-ingested targets by washing or by using a quenching agent (e.g., trypan blue for certain fluorescent dyes).

  • Quantification: Measure the amount of phagocytosis using flow cytometry or fluorescence microscopy.

  • Data Analysis: Plot the phagocytic index (e.g., percentage of phagocytic cells or mean fluorescence intensity) against the ligand concentration to determine the EC50 or IC50.

3. In Vitro Angiogenesis (Tube Formation) Assay

This protocol is a standard method to assess the anti-angiogenic properties of compounds.

  • Cell Culture: Culture endothelial cells (e.g., HUVECs) in appropriate media.

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

  • Cell Seeding and Treatment: Seed the endothelial cells onto the Matrigel-coated wells in the presence of a range of concentrations of the this compound-targeting compound. Include a positive control (e.g., VEGF) and a negative control (basal medium).

  • Incubation: Incubate the plate for a period sufficient for tube formation to occur (e.g., 6-18 hours).

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Data Analysis: Plot the angiogenesis parameter against the compound concentration to determine the IC50.

Visualizations

BAI1_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand This compound This compound Ligand->this compound Apoptotic_Cell Apoptotic_Cell Apoptotic_Cell->this compound Gram_Negative_Bacteria Gram_Negative_Bacteria Gram_Negative_Bacteria->this compound Galpha12_13 Galpha12_13 This compound->Galpha12_13 ELMO1_Dock180 ELMO1_Dock180 This compound->ELMO1_Dock180 Tiam1_Par3 Tiam1_Par3 This compound->Tiam1_Par3 ERK ERK This compound->ERK Angiogenesis_Inhibition Angiogenesis_Inhibition This compound->Angiogenesis_Inhibition RhoA RhoA Galpha12_13->RhoA Synaptogenesis Synaptogenesis RhoA->Synaptogenesis Rac1 Rac1 ELMO1_Dock180->Rac1 Tiam1_Par3->Rac1 Rac1->Synaptogenesis Phagocytosis Phagocytosis Rac1->Phagocytosis

Caption: this compound Signaling Pathways

Experimental_Workflow_Dose_Response Start Start Prepare_Cells Prepare Cells (e.g., Neurons, Macrophages, HUVECs) Start->Prepare_Cells Treat_Cells Treat Cells with Ligand Concentrations Prepare_Cells->Treat_Cells Prepare_Ligand Prepare this compound Ligand (Serial Dilutions) Prepare_Ligand->Treat_Cells Functional_Assay Perform Functional Assay (Rac1, Phagocytosis, Angiogenesis) Treat_Cells->Functional_Assay Data_Acquisition Data Acquisition (e.g., Western Blot, Microscopy, Flow Cytometry) Functional_Assay->Data_Acquisition Data_Analysis Data Analysis (Dose-Response Curve, EC50/IC50) Data_Acquisition->Data_Analysis Off_Target_Assessment Assess Off-Target Effects (Selectivity Assays) Data_Analysis->Off_Target_Assessment End End Off_Target_Assessment->End

Caption: Dose-Response Experimental Workflow

References

Technical Support Center: Troubleshooting BAI1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results in experiments involving Brain-specific Angiogenesis Inhibitor 1 (BAI1).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Issues with this compound Expression and Detection

Question 1: I'm not detecting this compound protein in my Western blots, even though I know it should be expressed in my cell type. What could be wrong?

Answer: Several factors could contribute to the lack of this compound detection. Consider the following troubleshooting steps:

  • Antibody Selection and Validation: Ensure you are using an antibody validated for the specific application (e.g., Western blotting) and species you are working with. This compound is a large, multi-domain protein, and different antibodies target different epitopes. Some antibodies may not be suitable for detecting all isoforms or post-translationally modified forms of the protein.

  • Protein Extraction and Lysis Buffer: this compound is a transmembrane protein. Ensure your lysis buffer contains sufficient detergent (e.g., 1% Triton X-100) to efficiently solubilize membrane proteins. The addition of protease inhibitors is crucial to prevent degradation.

  • Protein Isoforms: The ADGRB1 gene, which encodes this compound, can produce multiple protein isoforms through alternative splicing and proteolytic cleavage.[1] These isoforms will have different molecular weights.[1] Full-length this compound is a large protein (~200 kDa), but smaller isoforms (~75 kDa) can also be expressed.[1] Check the expected size of the isoform in your specific cell type and ensure your gel electrophoresis and transfer conditions are optimized for that size.

  • Low Endogenous Expression: this compound expression levels can vary significantly between cell types and under different conditions.[2] In some cases, endogenous expression may be below the detection limit of your assay. Consider overexpressing a tagged version of this compound as a positive control.

  • Gene Silencing: In some cancer cell lines, such as glioblastoma, this compound expression is epigenetically silenced.[1][2][3]

Question 2: My this compound expression levels are inconsistent across different experimental replicates. What could be the cause of this variability?

Answer: Inconsistent expression levels can be frustrating. Here are some potential sources of variability:

  • Cell Culture Conditions: Ensure consistent cell density, passage number, and growth conditions across all replicates. Changes in cell confluence can affect the expression of cell-surface receptors.

  • Sample Preparation: Inconsistencies in protein extraction, quantification, and loading can lead to variability. Perform a reliable protein quantification assay (e.g., BCA assay) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to normalize your Western blot data.

  • Experimental Treatments: If you are treating your cells, ensure the concentration and incubation time of your reagents are consistent.

II. Inconsistent Results in Functional Assays

Question 3: I'm seeing high variability in my this compound-mediated phagocytosis assays. What are the common pitfalls?

Answer: Phagocytosis assays are complex and can be influenced by many factors. Here's a checklist to troubleshoot variability:

  • Target Cell Preparation: If you are using apoptotic cells as a target, the method of induction and the timing of their use are critical. Ensure a consistent level of phosphatidylserine (PS) exposure on the outer leaflet of the apoptotic cells, as this is what the thrombospondin type 1 repeats (TSRs) of this compound recognize.[4][5]

  • Effector to Target Ratio: The ratio of phagocytic cells (e.g., macrophages) to target cells can significantly impact the results. Optimize this ratio to avoid saturating the phagocytic capacity of your cells.

  • Assay Timing: The kinetics of phagocytosis can vary. Perform a time-course experiment to determine the optimal incubation time for your specific cell system.

  • Quantification Method: Whether you are using microscopy or flow cytometry to quantify phagocytosis, ensure your gating and analysis parameters are consistent across all samples.[6][7]

  • Downstream Signaling: Remember that this compound-mediated phagocytosis depends on the activation of Rac1 through an ELMO/Dock180-dependent mechanism.[8][9] Issues with these downstream signaling components could also lead to inconsistent results.

Question 4: My experiments investigating this compound downstream signaling (e.g., Rac1 or RhoA activation) are giving conflicting results. How can I troubleshoot this?

  • Stimulation Conditions: The nature of the stimulus can determine the downstream signaling cascade. For example, binding to apoptotic cells or lipopolysaccharide (LPS) on Gram-negative bacteria activates the Rac1 pathway.[4][8]

  • Cell Type Specificity: The expression and availability of downstream signaling partners (e.g., ELMO, Dock180, Gα12/13) can vary between cell types, influencing the signaling outcome.

  • Assay Sensitivity: Assays for small GTPase activation (e.g., pull-down assays) can be technically challenging. Ensure you are using a sufficient amount of cell lysate and that your positive and negative controls are working as expected.

Data Presentation

Table 1: Summary of Common Issues and Troubleshooting Strategies in this compound Experiments.

Issue Potential Cause Recommended Troubleshooting Step
No this compound protein detected Inappropriate antibody, inefficient protein extraction, low expression, gene silencing.Validate antibody, use lysis buffer for membrane proteins, use positive controls, check for epigenetic modifications.
Inconsistent this compound expression Variable cell culture conditions, inconsistent sample preparation.Standardize cell culture protocols, perform accurate protein quantification, use loading controls.
High variability in phagocytosis assays Inconsistent target cell preparation, non-optimal effector to target ratio, incorrect timing.Standardize apoptotic cell induction, optimize cell ratios, perform a time-course experiment.
Conflicting downstream signaling results Activation of different signaling pathways, cell-type specific effects, assay sensitivity.Differentiate between G-protein dependent and independent pathways, use appropriate stimuli, optimize GTPase activation assays.

Experimental Protocols

Key Experimental Protocol: this compound-Mediated Phagocytosis Assay

This protocol provides a general framework for assessing this compound-mediated phagocytosis of apoptotic cells.

1. Preparation of Apoptotic Target Cells:

  • Culture a suitable target cell line (e.g., Jurkat cells).
  • Induce apoptosis using a consistent method, such as UV irradiation or treatment with staurosporine.
  • Confirm apoptosis and phosphatidylserine exposure using Annexin V/Propidium Iodide staining and flow cytometry.
  • Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red) for visualization.

2. Phagocytosis Assay:

  • Plate phagocytic cells (e.g., macrophages expressing this compound) in a suitable format (e.g., 96-well plate).
  • Add the fluorescently labeled apoptotic target cells at an optimized effector-to-target ratio.
  • Incubate for a predetermined optimal time (e.g., 2-4 hours) at 37°C.
  • Wash away non-engulfed target cells.

3. Quantification:

  • Microscopy: Acquire images using a fluorescence microscope. Quantify the number of engulfed particles per phagocyte or the percentage of phagocytes that have engulfed at least one particle.
  • Flow Cytometry: Harvest the phagocytic cells and analyze the fluorescence intensity using a flow cytometer. The increase in fluorescence intensity corresponds to the amount of engulfed material.

Mandatory Visualizations

This compound Signaling Pathways

BAI1_Signaling This compound Signaling Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_rac Rac1 Pathway (G-protein independent) cluster_rho RhoA Pathway (G-protein dependent) Ligand Phosphatidylserine (on apoptotic cells) or LPS This compound This compound Ligand->this compound ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 interacts with C-terminus Galpha12_13 Gα12/13 This compound->Galpha12_13 activates Rac1_GDP Rac1-GDP ELMO_Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Actin_Rearrangement Actin Cytoskeleton Rearrangement Rac1_GTP->Actin_Rearrangement Phagocytosis Phagocytosis Actin_Rearrangement->Phagocytosis p115RhoGEF p115RhoGEF Galpha12_13->p115RhoGEF RhoA_GDP RhoA-GDP p115RhoGEF->RhoA_GDP GEF activity RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Cytoskeletal_Changes Cytoskeletal Changes ROCK->Cytoskeletal_Changes Troubleshooting_Workflow Troubleshooting a this compound Phagocytosis Assay Start Inconsistent Phagocytosis Results Check_Targets Step 1: Validate Target Cells - Consistent PS exposure? - Proper labeling? Start->Check_Targets Check_Effectors Step 2: Validate Effector Cells - Consistent this compound expression? - Healthy and viable? Check_Targets->Check_Effectors Optimize_Ratio Step 3: Optimize Effector:Target Ratio - Titrate ratio to avoid saturation. Check_Effectors->Optimize_Ratio Optimize_Time Step 4: Optimize Incubation Time - Perform a time-course experiment. Optimize_Ratio->Optimize_Time Validate_Downstream Step 5: Check Downstream Signaling - Rac1 activation intact? Optimize_Time->Validate_Downstream Consistent_Results Consistent Results Achieved Validate_Downstream->Consistent_Results

References

Technical Support Center: Assessing the Stability of BAI1 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Brain-specific angiogenesis inhibitor 1 (BAI1). This resource provides essential information, troubleshooting guidance, and detailed protocols for assessing the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture crucial?

A1: Brain-specific angiogenesis inhibitor 1 (this compound), also known as ADGRB1, is a member of the adhesion G protein-coupled receptor (GPCR) family. It plays significant roles in inhibiting angiogenesis (the formation of new blood vessels), suppressing tumor growth, and mediating the engulfment of apoptotic (dying) cells. Given these crucial functions, maintaining the structural and functional integrity of this compound in in-vitro cell culture systems is paramount for obtaining reliable and reproducible experimental results in cancer research, neuroscience, and immunology. Instability can lead to protein degradation, aggregation, or misfolding, compromising downstream functional assays.

Q2: What are the common indicators of this compound instability in cell culture?

A2: Signs of this compound instability can manifest in several ways:

  • Reduced Protein Levels: A noticeable decrease in the total amount of this compound detected by Western blot or ELISA over time.

  • Loss of Function: Diminished activity in functional assays, such as reduced engulfment of apoptotic cells or altered downstream signaling.

  • Formation of Aggregates: Insoluble protein clumps may be detected in cell lysates, which can be a sign of misfolding and instability.

  • Aberrant Cleavage: this compound undergoes proteolytic cleavage to release fragments like Vasculostatin. Irregular or excessive fragmentation patterns on a Western blot can indicate instability or increased protease activity.

Q3: What key factors can influence the stability of this compound in vitro?

A3: As a large, multi-domain membrane protein, this compound stability can be influenced by several factors:

  • Cell Culture Conditions: pH, temperature, and CO2 levels of the culture environment can affect protein folding and stability.

  • Protease Activity: Endogenous proteases released during cell lysis can rapidly degrade this compound. The use of protease inhibitor cocktails is essential during protein extraction.

  • Detergent Choice: When solubilizing this compound from the cell membrane for biochemical assays, the type and concentration of detergent are critical. Harsh detergents can denature the protein.

  • Mechanical Stress: Harsh cell handling techniques, such as vigorous vortexing or sonication, can lead to protein denaturation and aggregation.

  • Expression System: The choice of cell line for expressing recombinant this compound can impact its proper folding and stability. Some cell lines may lack the necessary chaperones or post-translational modification machinery.

Q4: How can I effectively monitor the expression and stability of this compound over time?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • Western Blotting: This technique allows for the visualization of full-length this compound and its cleavage fragments, providing a qualitative assessment of degradation over a time course.

  • ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method to measure the concentration of this compound in cell lysates or conditioned media.

  • Flow Cytometry: Ideal for measuring the amount of this compound expressed on the cell surface, providing data on the correctly folded and trafficked protein population.

  • Pulse-Chase Analysis: A metabolic labeling technique to determine the half-life of the protein, offering a direct measure of its stability.

Troubleshooting Guide

This guide addresses common issues encountered during this compound stability experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or undetectable this compound expression 1. Suboptimal expression vector or cell line: The chosen system may not be suitable for expressing a large membrane protein like this compound. 2. Protein toxicity: Overexpression of this compound might be toxic to the host cells, leading to poor growth and low yield. 3. Codon usage: The gene sequence may contain codons that are rare in the expression host.1. Optimize expression system: Test different promoters or switch to a cell line known for robust membrane protein expression (e.g., Expi293F™). 2. Reduce expression levels: Use a lower concentration of the inducing agent or lower the expression temperature (e.g., 20-25°C). 3. Codon optimization: Synthesize a version of the this compound gene optimized for the codon usage of your expression host.
Rapid degradation of this compound after cell lysis 1. Insufficient protease inhibition: The proteases released upon cell lysis are degrading this compound. 2. Harsh lysis conditions: High detergent concentrations or excessive mechanical force can destabilize the protein.1. Use a broad-spectrum protease inhibitor cocktail: Ensure the cocktail is fresh and used at the recommended concentration throughout the lysis and purification process. 2. Gentle lysis: Use milder detergents (e.g., DDM, LMNG) and avoid excessive sonication or vortexing. Perform all steps on ice.
Inconsistent results in functional assays 1. Variable protein stability: this compound may be losing its native conformation under the assay conditions. 2. Cell passage number: High passage numbers can lead to changes in cellular physiology and protein expression.1. Optimize assay buffer: Ensure the pH, salt concentration, and any additives in your assay buffer are conducive to this compound stability. 2. Use low-passage cells: Maintain a consistent and low cell passage number for all experiments.
Difficulty detecting cleaved this compound fragments (e.g., Vasculostatin) 1. Low cleavage efficiency: The specific cellular conditions may not favor the proteolytic processing of this compound. 2. Fragment degradation: The cleaved fragments may be rapidly degraded or secreted into the medium at low concentrations.1. Stimulate cleavage: Some studies suggest that phosphorylation can regulate this compound cleavage. Consider treatments that might modulate relevant kinase pathways. 2. Concentrate conditioned media: If Vasculostatin is secreted, concentrate the cell culture supernatant before analysis by Western blot.
Hypothetical Data Summary

The following tables represent example data that could be generated from this compound stability experiments.

Table 1: Half-life of this compound in Different Cell Culture Media

Media TypeSerum Concentration (%)This compound Half-life (hours)
DMEM1018.5 ± 2

Technical Support Center: Ensuring Complete Inhibition of BAX with BAI1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the BAX inhibitor, BAI1. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring successful and complete inhibition of BAX.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of BAX inhibition by this compound?

A1: this compound is a selective and allosteric inhibitor of BAX.[1] It directly binds to a novel hydrophobic pocket on inactive BAX, distinct from the BH3 domain binding site.[2][3] This binding stabilizes the inactive conformation of BAX, preventing the conformational changes necessary for its activation, translocation to the mitochondria, and subsequent oligomerization.[2][4] this compound does not directly compete with activator proteins like tBID or BIM BH3 but rather prevents the consequences of their binding.[4]

Q2: Is this compound selective for BAX over other BCL-2 family proteins?

A2: Yes, experimental evidence demonstrates that this compound selectively inhibits BAX-dependent apoptosis. In studies using mouse embryonic fibroblasts (MEFs), this compound inhibited apoptosis in wild-type and BAK KO cells, but not in BAX KO cells.[2][4] Furthermore, this compound's inhibitory effects were observed in BAX/BAK double knockout cells that were reconstituted with human BAX.[2][5]

Q3: What are the reported IC50 and Kd values for this compound's interaction with BAX?

A3: The inhibitory potency and binding affinity of this compound for BAX have been characterized in various assays. A summary of these values is presented in the table below.

Quantitative Data Summary

ParameterValueAssay/MethodReference
IC50 3.3 µMtBID-induced BAX-mediated membrane permeabilization[1][4][6]
IC50 5 ± 1 µMtBID-induced BAX membrane translocation[4][6]
IC50 2 ± 1 µMBIM SAHB-induced BAX membrane translocation[4][6]
IC50 1.8 µMTNFα + cycloheximide-mediated apoptosis (caspase 3/7 activation) in MEFs[4]
Kd 15.0 ± 4 µMMicroscale Thermophoresis (MST)[6]

Signaling Pathway of BAX Activation and Inhibition by this compound

BAX_Activation_Inhibition cluster_activation BAX Activation Pathway cluster_inhibition This compound Inhibition Apoptotic_Stimuli Apoptotic Stimuli (e.g., TNFα, Staurosporine) BH3_only_proteins BH3-only proteins (e.g., tBID, BIM) Apoptotic_Stimuli->BH3_only_proteins Inactive_BAX Inactive Monomeric BAX (Cytosolic) BH3_only_proteins->Inactive_BAX Activation Active_BAX Active Monomeric BAX Inactive_BAX->Active_BAX Conformational Change Inactive_BAX_this compound Inactive BAX-BAI1 Complex Inactive_BAX->Inactive_BAX_this compound Mitochondrion Mitochondrion Active_BAX->Mitochondrion Translocation BAX_Oligomer BAX Oligomer (Pore Formation) Mitochondrion->BAX_Oligomer Insertion & Oligomerization Cytochrome_c Cytochrome c Release BAX_Oligomer->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis This compound This compound This compound->Inactive_BAX Allosteric Inhibition This compound->Inactive_BAX_this compound Inactive_BAX_this compound->Active_BAX Prevents Activation

Caption: BAX activation pathway and its allosteric inhibition by this compound.

Troubleshooting Guides

Issue 1: Incomplete or lack of BAX inhibition in cell-based assays.

Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and apoptotic stimulus. IC50 values can vary between cell types and experimental conditions.
Cell Line Resistance Ensure your cell line expresses BAX.[7] The absence or very low expression of BAX will render this compound ineffective.[2][5] Verify BAX expression levels by Western blot.
Incorrect Assay Timing Apoptosis is a dynamic process. Conduct a time-course experiment to identify the optimal time point for observing maximal inhibition by this compound.[7]
Drug Inactivity Use a fresh stock of this compound. Ensure proper storage conditions (-20°C or -80°C as recommended) to maintain its activity.[1]
High Levels of Other Anti-apoptotic Proteins Overexpression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL might compensate for BAX inhibition in some contexts, although this compound is shown to be BAX-specific.[7] Consider co-treatment with other inhibitors if a broader anti-apoptotic blockade is desired.

Issue 2: Variability in in-vitro BAX inhibition assays (e.g., liposome permeabilization).

Potential Cause Troubleshooting Step
BAX Auto-activation Recombinant BAX can auto-activate, especially at higher concentrations.[8] Titrate BAX to find a non-activating concentration for your baseline measurements.
Liposome Composition The lipid composition of your large unilamellar vesicles (LUVs) can influence BAX insertion and pore formation.[8] Ensure a consistent and appropriate lipid composition that mimics the mitochondrial outer membrane.
Reagent Quality Use freshly prepared, high-quality recombinant BAX and activator proteins (e.g., tBID, BIM BH3). Purity and activity of these reagents are critical for reproducible results.
Incorrect Buffer Conditions Ensure the buffer composition (pH, salt concentration) is optimal for BAX activity and this compound binding.

Experimental Protocols

1. BAX-mediated Liposome Permeabilization Assay

This assay assesses the ability of this compound to inhibit BAX-mediated permeabilization of artificial membranes.

  • Materials:

    • Recombinant full-length BAX protein

    • Activator protein (e.g., tBID or BIM SAHB)

    • Large Unilamellar Vesicles (LUVs) encapsulating a fluorescent dye (e.g., carboxyfluorescein)

    • This compound

    • Assay buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.2)

    • Fluorometer

  • Protocol:

    • Prepare LUVs with encapsulated fluorescent dye.

    • In a 96-well plate, add assay buffer.

    • Add varying concentrations of this compound or vehicle control (e.g., DMSO).

    • Add a non-activating concentration of recombinant BAX to each well and incubate for a short period.

    • Initiate the reaction by adding the activator protein (tBID or BIM SAHB).

    • Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. The release of the dye from the liposomes upon permeabilization results in dequenching and an increase in fluorescence.

    • Calculate the percentage of dye release relative to a positive control (e.g., Triton X-100) to determine the extent of permeabilization and the inhibitory effect of this compound.

2. Caspase-3/7 Activity Assay in Cells

This assay measures a downstream marker of apoptosis to evaluate the efficacy of this compound in a cellular context.

  • Materials:

    • Cell line of interest (e.g., MEFs)

    • Apoptotic stimulus (e.g., TNFα + cycloheximide or staurosporine)

    • This compound

    • Caspase-Glo® 3/7 Assay kit (or equivalent)

    • Luminometer

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

    • Induce apoptosis by adding the apoptotic stimulus.

    • Incubate for a predetermined time (e.g., 8 hours).[4]

    • Add the Caspase-Glo® 3/7 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure luminescence using a luminometer. A decrease in luminescence in this compound-treated wells compared to the stimulus-only control indicates inhibition of apoptosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Start_vitro Prepare Reagents (BAX, tBID, Liposomes) Incubate_this compound Incubate BAX with Varying [this compound] Start_vitro->Incubate_this compound Add_Activator Add Activator (tBID) Incubate_this compound->Add_Activator Measure_Fluorescence Measure Dye Release (Fluorometry) Add_Activator->Measure_Fluorescence Analyze_vitro Determine IC50 for Membrane Permeabilization Measure_Fluorescence->Analyze_vitro Start_cell Seed Cells Pretreat_this compound Pre-treat Cells with Varying [this compound] Start_cell->Pretreat_this compound Induce_Apoptosis Add Apoptotic Stimulus Pretreat_this compound->Induce_Apoptosis Measure_Caspase Measure Caspase-3/7 Activity (Luminometry) Induce_Apoptosis->Measure_Caspase Analyze_cell Determine IC50 for Apoptosis Inhibition Measure_Caspase->Analyze_cell

Caption: General experimental workflow for evaluating this compound efficacy.

References

Technical Support Center: Controlling for Solvent Effects in BAI1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for solvent effects in experiments involving Brain-specific Angiogenesis Inhibitor 1 (BAI1).

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used to dissolve compounds for this compound experiments, and what are their potential side effects?

A1: The most common solvents for water-insoluble compounds in this compound experiments are Dimethyl Sulfoxide (DMSO) and ethanol. While necessary for compound delivery, they can exert their own biological effects, potentially confounding experimental results.[1][2][3]

  • DMSO: Widely used due to its high solubilizing capacity. However, it can induce cellular stress, apoptosis, and changes in gene expression.[4][5] In primary neuronal cultures, concentrations as low as 0.5% can cause neurite retraction and reduce viability, with a recommended upper limit of 0.25%.[1][6]

  • Ethanol: Another common solvent that can impact cellular processes. In macrophage-based phagocytosis assays, ethanol has been shown to impair phagocytic capacity and alter cytokine production.[2][7][8]

It is crucial to always include a vehicle-only control in your experiments to account for any effects of the solvent itself.[9]

Q2: My this compound-expressing primary neurons show signs of toxicity (e.g., neurite retraction, cell death) after treatment with my compound dissolved in DMSO. How can I troubleshoot this?

A2: Neuronal toxicity is a common issue when using DMSO. Here’s a troubleshooting workflow:

  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤0.25%.[1] Concentrations ≥0.5% are known to disrupt neuronal morphology and viability.[1][6]

  • Run a DMSO Dose-Response Curve: Before testing your compound, treat your primary neurons with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%) to determine the maximum tolerated concentration for your specific culture conditions and experimental duration.

  • Consider Alternative Solvents: If your compound is soluble in other less toxic solvents, such as ethanol or β-cyclodextrin, it is worth testing their effects on your neuronal cultures.

  • Reduce Treatment Duration: Minimize the exposure time of your neurons to the compound and solvent.

  • Use a Vehicle Control: Always compare the effects of your compound to a vehicle-only (DMSO) control to distinguish between compound-specific and solvent-induced toxicity.

Q3: I am performing a this compound-mediated phagocytosis assay with macrophages, and I suspect my solvent (ethanol) is affecting the results. What should I do?

A3: Ethanol is known to impair macrophage function.[2][7][8] To address this:

  • Check Ethanol Concentration: Keep the final ethanol concentration in your assay medium to a minimum, ideally below 0.5%.

  • Include Proper Controls:

    • Untreated Control: Macrophages in media alone.

    • Vehicle Control: Macrophages treated with the same concentration of ethanol as your experimental samples.

    • Positive Control: A known inducer of phagocytosis to ensure the assay is working correctly.

  • Perform a Time-Course Experiment: The inhibitory effects of ethanol on phagocytosis can be transient.[8] Assess phagocytosis at different time points after treatment to understand the kinetics of the solvent effect.

  • Consider Alternative Solvents: If possible, test the solubility of your compound in other solvents like DMSO, keeping in mind its own potential effects.

Q4: How do I properly design my vehicle control for a this compound signaling assay (e.g., Rac1 or RhoA activation)?

A4: A robust vehicle control is essential for interpreting signaling data.

  • Match the Solvent and Concentration: The vehicle control must contain the exact same solvent (e.g., DMSO, ethanol) at the same final concentration as your treated samples.

  • Identical Treatment Conditions: The vehicle control should be subjected to the same experimental conditions as the treated samples, including incubation time, temperature, and cell density.

  • Normalization: The signaling activity in your compound-treated samples should be normalized to the vehicle control to determine the true effect of your compound.

  • Baseline Control: It is also good practice to include an untreated control (cells in media only) to assess the baseline signaling level and any potential basal effects of the solvent itself.[9]

Quantitative Data Summary

Table 1: Effect of DMSO Concentration on Primary Neuronal Viability

DMSO ConcentrationEffect on Neuronal Viability (after 24h)Reference
≤0.25%No significant effect[1]
0.50%No significant effect on cell number, but may induce neurite retraction[1][6]
≥1.00%Progressive and dramatic loss of viability[1]

Table 2: Effect of Solvents on Macrophage Phagocytosis

SolventConcentrationEffect on PhagocytosisReference
Ethanol50 mM (in vitro)Transiently decreased phagocytosis[8]
EthanolClinically relevant levels (in vivo)Decreased ex vivo phagocytosis[2]

Key Experimental Protocols

Protocol 1: Rac1/RhoA Activation Assay

This protocol is adapted for use with cell lines like HEK293T overexpressing this compound.[10][11][12]

  • Cell Culture and Treatment:

    • Culture HEK293T cells transiently or stably expressing this compound to 80-90% confluency.

    • Starve cells in serum-free media for 2-4 hours prior to treatment.

    • Prepare stock solutions of your test compound in a suitable solvent (e.g., DMSO).

    • Treat cells with your compound or vehicle control for the desired time. Ensure the final solvent concentration is consistent across all wells and as low as possible.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer containing protease inhibitors.

  • Pull-Down of Active GTPases:

    • Incubate cell lysates with GST-fusion proteins of the p21-binding domain (PBD) of PAK1 (for Rac1) or the Rhotekin-binding domain (RBD) of Rhotekin (for RhoA) conjugated to agarose beads.[10][11]

    • Incubate for 1 hour at 4°C with gentle agitation.

  • Washing and Elution:

    • Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling in 2x SDS-PAGE sample buffer.

  • Western Blotting:

    • Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with specific antibodies against Rac1 or RhoA.

    • Also, run a western blot on the total cell lysates to determine the total amount of Rac1 or RhoA protein.

  • Quantification:

    • Quantify the band intensities and normalize the amount of active GTPase to the total amount of GTPase in the corresponding lysate.

Protocol 2: In Vitro Phagocytosis Assay

This protocol is designed for primary microglia or macrophage cell lines (e.g., RAW264.7) to assess this compound-mediated phagocytosis.[13][14]

  • Cell Plating and Treatment:

    • Plate microglia or macrophages on glass coverslips in a 24-well plate and allow them to adhere.

    • Treat the cells with your test compound dissolved in a suitable solvent or the vehicle control for the desired duration.

  • Preparation of Phagocytic Substrate:

    • Use fluorescently labeled latex beads or apoptotic cells (e.g., generated by UV irradiation) as the phagocytic substrate.

    • If using beads, they can be opsonized with serum to enhance uptake.[13]

  • Phagocytosis:

    • Replace the cell culture medium with fresh medium containing the phagocytic substrate.

    • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Washing and Staining:

    • Wash the cells thoroughly with ice-cold PBS to remove non-internalized particles.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and stain with a marker for the actin cytoskeleton (e.g., phalloidin) and a nuclear stain (e.g., DAPI).

  • Imaging and Analysis:

    • Image the cells using fluorescence microscopy.

    • Quantify phagocytosis by counting the number of internalized particles per cell or by measuring the total fluorescence intensity of internalized particles per cell.

Visualizations

BAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) This compound This compound Apoptotic_Cell->this compound Gram_Negative_Bacteria Gram-Negative Bacteria (LPS) Gram_Negative_Bacteria->this compound ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 G12_13 Gα12/13 This compound->G12_13 Rac1 Rac1 ELMO_Dock180->Rac1 Tiam1_Par3->Rac1 RhoA RhoA G12_13->RhoA Actin_Cytoskeleton_Remodeling Actin Cytoskeleton Remodeling Rac1->Actin_Cytoskeleton_Remodeling RhoA->Actin_Cytoskeleton_Remodeling Phagocytosis Phagocytosis Actin_Cytoskeleton_Remodeling->Phagocytosis Synaptogenesis Synaptogenesis Actin_Cytoskeleton_Remodeling->Synaptogenesis

This compound Signaling Pathways

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Prepare_Compound Prepare Compound Stock in Solvent (e.g., DMSO) Treat_Cells Treat cells with: - Compound + Solvent - Vehicle Control (Solvent only) - Untreated Control (Media only) Prepare_Compound->Treat_Cells Culture_Cells Culture this compound-expressing cells (e.g., neurons, macrophages) Culture_Cells->Treat_Cells Perform_Assay Perform specific this compound assay (e.g., Phagocytosis, Signaling) Treat_Cells->Perform_Assay Data_Acquisition Data Acquisition (e.g., Microscopy, Western Blot) Perform_Assay->Data_Acquisition Normalize_Data Normalize Compound Effect to Vehicle Control Data_Acquisition->Normalize_Data Conclusion Draw Conclusion on Compound's Effect on this compound Normalize_Data->Conclusion

Solvent Effect Control Workflow

Troubleshooting_Logic Start Unexpected Result in This compound Experiment Run_Vehicle_Control Was a vehicle control included? Start->Run_Vehicle_Control Check_Solvent_Conc Is solvent concentration at the lowest effective level? Compare_To_Vehicle Is the effect seen in the vehicle control? Check_Solvent_Conc->Compare_To_Vehicle Yes Lower_Solvent_Conc Lower solvent concentration and re-test. Check_Solvent_Conc->Lower_Solvent_Conc No Run_Vehicle_Control->Check_Solvent_Conc Yes Rerun_With_Control Rerun experiment with appropriate vehicle control. Run_Vehicle_Control->Rerun_With_Control No Solvent_Effect_Likely Solvent effect is likely. Consider lowering concentration or changing solvent. Compare_To_Vehicle->Solvent_Effect_Likely Yes Compound_Effect_Likely Effect is likely due to the compound. Proceed with analysis. Compare_To_Vehicle->Compound_Effect_Likely No

Troubleshooting Solvent Effects

References

how to address limited cell permeability of BAI1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to the limited cell permeability of Brain-specific Angiogenesis Inhibitor 1 (BAI1). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its limited cell permeability a significant experimental hurdle?

Q2: What are the primary molecular characteristics of this compound that restrict its entry into cells?

A2: The main factors hindering this compound's cell permeability are:

  • Large Molecular Weight: As a multi-domain protein, this compound is too large to passively diffuse across the lipid bilayer.[5]

  • Hydrophilic Extracellular Domain: The extensive extracellular region of this compound is rich in hydrophilic residues, which are energetically unfavorable for passage through the hydrophobic cell membrane.

  • Complex Folding: The specific three-dimensional conformation of this compound can obscure any regions that might otherwise promote membrane interaction or translocation.

Q3: What are the known intracellular signaling pathways of this compound that I might want to study?

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at the intracellular delivery of this compound or its functional domains.

Problem EncounteredPotential CauseRecommended Solution
Low or undetectable intracellular levels of the this compound construct. Inefficient delivery strategy for a large protein.Consider fusing your this compound fragment to a cell-penetrating peptide (CPP) or encapsulating it in a nanoparticle delivery system. See Protocols 1 & 2 for detailed methods.
Degradation of the this compound protein by extracellular or intracellular proteases.Add a cocktail of protease inhibitors to your buffers. If possible, use a more stable, smaller functional fragment of this compound.
High cellular toxicity following treatment. The delivery vehicle (e.g., CPP, lipid nanoparticles) is toxic at the concentration used.Perform a dose-response curve to determine the optimal concentration that balances delivery efficiency with cell viability.
The expressed this compound fragment itself is inducing an apoptotic or cytotoxic response.Ensure the delivered this compound domain is not one that promotes cell death in your specific cell type. Consider delivering a functionally inert but structurally similar control protein.
Delivered this compound shows no biological activity. Improper folding of the protein after synthesis and delivery.If producing the protein recombinantly, optimize the refolding protocol. Ensure that any tags or fusion partners (like CPPs) are not sterically hindering the active sites of the this compound domain.
The protein is being sequestered in endosomes and not reaching the cytoplasm.Use a delivery strategy that promotes endosomal escape, such as co-treatment with an endosomolytic agent or using CPPs known to facilitate this process.

Experimental Protocols

Protocol 1: Cell-Penetrating Peptide (CPP) Conjugation for this compound Fragment Delivery

This protocol details the covalent conjugation of a this compound fragment to a CPP to facilitate its entry into target cells.

1. Materials:

  • Purified, recombinant this compound fragment (e.g., a specific thrombospondin repeat domain).
  • Synthetic CPP (e.g., TAT peptide) with a terminal cysteine residue.
  • Maleimide-based crosslinker (e.g., SMCC).
  • Desalting columns.
  • Target cells in culture.
  • Fluorescent dye (e.g., Alexa Fluor 488 NHS ester) for visualization.

2. Methodology:

  • Protein Preparation: Ensure the purified this compound fragment has an accessible, reactive lysine residue for conjugation. Buffer exchange into a phosphate buffer at pH 7.2-7.5.
  • Crosslinker Activation: React the this compound fragment with the SMCC crosslinker according to the manufacturer's instructions. This will add a maleimide group to the protein.
  • Purification: Remove excess crosslinker using a desalting column.
  • Conjugation: Immediately add the cysteine-terminated CPP to the maleimide-activated this compound fragment. The maleimide group will react with the sulfhydryl group on the CPP's cysteine, forming a stable covalent bond.
  • Final Purification: Purify the this compound-CPP conjugate from unconjugated CPP and protein using size-exclusion chromatography.
  • Cellular Treatment: Add the purified conjugate to the cell culture medium at various concentrations (e.g., 1-10 µM) and incubate for 2-24 hours.
  • Analysis: To visualize uptake, the this compound fragment can be pre-labeled with a fluorescent dye. Analyze cells using fluorescence microscopy or quantify intracellular protein levels via western blot of cell lysates.

Protocol 2: Liposomal Nanoparticle Encapsulation of a this compound Fragment

This protocol describes how to encapsulate a this compound fragment within lipid-based nanoparticles for delivery.

1. Materials:

  • Purified this compound fragment.
  • Lipid mixture (e.g., DOTAP, DOPE, Cholesterol).
  • Chloroform.
  • Rotary evaporator.
  • Extruder with polycarbonate membranes (e.g., 100 nm pore size).
  • Hydration buffer (e.g., sterile PBS).

2. Methodology:

  • Lipid Film Formation: Dissolve the lipids in chloroform in a round-bottom flask. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
  • Hydration: Hydrate the lipid film with the hydration buffer containing the purified this compound fragment. This process will form multilamellar vesicles (MLVs) that encapsulate the protein.
  • Extrusion: Subject the MLV suspension to multiple passes through an extruder fitted with a 100 nm polycarbonate membrane. This will produce unilamellar liposomes of a defined size.
  • Purification: Remove any unencapsulated protein by ultracentrifugation or size-exclusion chromatography.
  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
  • Cellular Treatment: Treat target cells with the this compound-loaded liposomes.
  • Functional Assay: After incubation, lyse the cells and perform an appropriate assay to determine if the delivered this compound fragment is functionally active (e.g., a pull-down assay to test for interaction with an intracellular partner like ELMO1).

Data Presentation

Table 1: Comparison of Delivery Efficiencies for a Hypothetical this compound Fragment

Delivery MethodConcentrationIncubation Time (hrs)% of Cells with Internalized ProteinRelative Intracellular Concentration (Arbitrary Units)Cell Viability (%)
Free this compound Fragment 10 µM4< 1%1.2 ± 0.3> 98%
This compound-TAT CPP 5 µM475 ± 8%68.5 ± 10.292 ± 5%
This compound Liposomes 5 µM462 ± 11%55.3 ± 9.895 ± 3%

Visualizations

BAI1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ELMO1 ELMO1 This compound->ELMO1 recruits Dock180 Dock180 ELMO1->Dock180 activates Rac1_GDP Rac1-GDP Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Engulfment Actin Remodeling (Engulfment) Rac1_GTP->Engulfment promotes

Caption: Intracellular signaling cascade of this compound leading to Rac1 activation.

Delivery_Workflow cluster_prep Protein Preparation cluster_exp Cellular Experiment cluster_analysis Analysis Purify Purify Recombinant This compound Fragment Conjugate Conjugate to CPP or Encapsulate Purify->Conjugate Treat Treat Cells with This compound Construct Conjugate->Treat Incubate Incubate Treat->Incubate Visualize Visualize Uptake (Microscopy) Incubate->Visualize Quantify Quantify Delivery (Western Blot) Incubate->Quantify Functional Assess Function (Activity Assay) Incubate->Functional

Caption: General experimental workflow for intracellular delivery of this compound.

Troubleshooting_Flow Start Problem: No Intracellular Effect Check_Uptake Is this compound inside the cell? Start->Check_Uptake Check_Viability Is cell viability low? Check_Uptake->Check_Viability Yes Sol_Uptake Solution: Optimize Delivery (See Protocol 1/2) Check_Uptake->Sol_Uptake No Check_Function Is delivered This compound active? Check_Viability->Check_Function No Sol_Viability Solution: Reduce Concentration of Delivery Vehicle Check_Viability->Sol_Viability Yes Sol_Function Solution: Check Protein Folding & Tag Interference Check_Function->Sol_Function No Success Experiment Successful Check_Function->Success Yes Sol_Uptake->Start Sol_Viability->Start Sol_Function->Start

Caption: Logical troubleshooting flow for this compound delivery experiments.

References

Validation & Comparative

Validating BAI1 Gene Knockdown or Knockout: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous validation of gene knockdown or knockout is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to validate the downregulation of Brain-Specific Angiogenesis Inhibitor 1 (BAI1), a key player in synaptogenesis, phagocytosis, and tumor suppression. We present detailed experimental protocols, quantitative data comparisons, and visual workflows to assist in selecting the most appropriate validation strategy.

Methods for Validating this compound Knockdown and Knockout

The successful knockdown or knockout of the this compound gene can be confirmed at the mRNA, protein, and functional levels. A multi-pronged approach, employing at least two distinct methods, is highly recommended to generate robust and reliable data.

Quantification of this compound mRNA Levels

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and widely used method to quantify the reduction in this compound mRNA transcripts following knockdown or knockout.

Comparison of RNAi Methods for this compound Knockdown

MethodTypical Knockdown EfficiencyAdvantagesDisadvantages
siRNA 70-90%[1][2][3]Rapid and transient, easy to transfect, allows for dose-response studies.Effects are temporary, may require repeated transfections, potential for off-target effects.
shRNA >75% (can reach ~80%)[2][4]Stable, long-term expression, can be used to create stable cell lines, suitable for in vivo studies.Viral delivery can be more complex, potential for off-target effects and cellular toxicity.

Experimental Protocol: Quantitative PCR (qPCR) for Human this compound

  • RNA Extraction: Isolate total RNA from control and this compound knockdown/knockout cells using a commercial kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix.

    • Forward Primer: ACCTGTTGGCAGAGGAGAATCG[5]

    • Reverse Primer: GGTTGTCTGTCACCTGGTATGC[5]

    • Housekeeping Gene: Use primers for a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Cycling Conditions (Example): [5]

    • Activation: 50°C for 2 minutes

    • Pre-soak: 95°C for 10 minutes

    • Denaturation: 95°C for 15 seconds

    • Annealing/Extension: 60°C for 1 minute (40 cycles)

    • Melting Curve Analysis

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method.

Assessment of this compound Protein Expression

Western blotting is the gold standard for detecting the presence and quantifying the reduction of a target protein. For a complete knockout, the absence of the this compound protein is the expected outcome.

Comparison of Commercially Available this compound Antibodies

AntibodyHost/ClonalityValidated ApplicationsKnockout/Knockdown Validated
Novus Biologicals (NB110-81586) Rabbit PolyclonalWB, IHC, ICC/IF[6]Yes (KO mouse brain tissue)[6]
R&D Systems (MAB49692) Mouse MonoclonalFlow Cytometry, ICC[1]No
Thermo Fisher (PA1-46465) Rabbit PolyclonalWB, IHC, ICC/IFNo
Abcam (ab173237) Mouse MonoclonalWB (for RhoA assay)No

Experimental Protocol: Western Blotting for this compound Protein

  • Protein Extraction: Lyse control and this compound knockdown/knockout cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein lysate per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against this compound (e.g., Novus Biologicals NB110-81586) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Functional Validation Assays

Functional assays are crucial to confirm that the reduction in this compound expression leads to the expected biological consequences. This compound is known to be involved in RhoA and Rac1 signaling pathways, as well as phagocytosis.

Comparison of Functional Assays for this compound Validation

Functional AssayPrincipleExpected Outcome with this compound Knockdown/Knockout
RhoA Activation Assay Measures the level of active, GTP-bound RhoA.Decreased RhoA activation.[5][6][7]
Rac1 Activation Assay Measures the level of active, GTP-bound Rac1.Decreased Rac1 activation.[8]
Phagocytosis Assay Quantifies the uptake of particles (e.g., apoptotic cells, bacteria).Reduced phagocytic activity.[8]

Experimental Protocol: RhoA/Rac1 Activation Assay (Pull-down)

  • Cell Lysis: Lyse control and this compound knockdown/knockout cells in the provided lysis buffer.

  • GTPase Pull-down: Incubate cell lysates with a GST-fusion protein of the Rho-binding domain of Rhotekin (for RhoA) or the p21-binding domain of PAK1 (for Rac1) coupled to agarose beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound GTPases and analyze by Western blotting using antibodies specific for RhoA or Rac1.

  • Quantification: Quantify the amount of active GTPase relative to the total amount of the respective GTPase in the cell lysates.

Experimental Protocol: Phagocytosis Assay (Gentamicin Protection Assay)

This protocol is adapted for measuring the internalization of bacteria.[9]

  • Bacterial Culture: Grow a non-invasive strain of bacteria (e.g., Salmonella typhimurium ΔinvG).

  • Infection: Add bacteria to control and this compound knockdown/knockout macrophage cultures and incubate for 1 hour to allow for internalization.

  • Gentamicin Treatment: Wash the cells and add media containing gentamicin to kill extracellular bacteria.

  • Cell Lysis and Plating: Lyse the macrophages and plate the lysates on agar plates.

  • Colony Counting: Count the number of colony-forming units (CFUs) to quantify the number of internalized bacteria. A study showed that Salmonella internalization was reduced by 50% in this compound-depleted macrophages.[8]

Genomic Validation of this compound Knockout

For knockout models, particularly those generated using homologous recombination in mouse models, Southern blotting is a definitive method to confirm the correct gene targeting event at the genomic DNA level.

Experimental Protocol: Southern Blot for this compound Knockout Validation

This protocol is based on the generation of a this compound knockout mouse model.[9]

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the tails of wild-type and putative knockout mice.

  • Restriction Digest: Digest the genomic DNA with a suitable restriction enzyme (e.g., SpeI) that will produce different sized fragments for the wild-type and targeted alleles.

  • Agarose Gel Electrophoresis: Separate the digested DNA fragments on a large agarose gel.

  • DNA Transfer: Transfer the DNA from the gel to a nylon membrane.

  • Probe Labeling: Label a DNA probe that hybridizes to a region outside the targeting construct with a radioactive or non-radioactive label.

  • Hybridization and Washing: Hybridize the labeled probe to the membrane and perform stringent washes to remove non-specific binding.

  • Detection: Detect the hybridized probe to visualize the DNA fragments. The wild-type allele may appear as a 22-kb fragment, while the correctly targeted allele may appear as a 9-kb fragment.[9]

Visualizing the Validation Workflow and this compound Signaling

To aid in understanding the experimental process and the biological context of this compound, the following diagrams have been generated.

Validation_Workflow cluster_knockdown Gene Knockdown/Knockout cluster_validation Validation cluster_assays Assays Gene Targeting Gene Targeting mRNA Level mRNA Level Gene Targeting->mRNA Level Protein Level Protein Level Gene Targeting->Protein Level Functional Level Functional Level Gene Targeting->Functional Level qPCR qPCR mRNA Level->qPCR Western Blot Western Blot Protein Level->Western Blot RhoA/Rac1 Assay RhoA/Rac1 Assay Functional Level->RhoA/Rac1 Assay Phagocytosis Assay Phagocytosis Assay Functional Level->Phagocytosis Assay

Caption: Workflow for this compound gene knockdown/knockout validation.

BAI1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound G12_13 G12_13 This compound->G12_13 activates ELMO_Dock180 ELMO_Dock180 This compound->ELMO_Dock180 recruits RhoA RhoA G12_13->RhoA activates Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement RhoA->Cytoskeletal_Rearrangement Rac1 Rac1 ELMO_Dock180->Rac1 activates Rac1->Cytoskeletal_Rearrangement Phagocytosis Phagocytosis Rac1->Phagocytosis

Caption: Simplified this compound signaling pathways.

By employing a combination of these validated methods, researchers can confidently confirm the successful knockdown or knockout of the this compound gene, paving the way for accurate and impactful downstream discoveries.

References

A Researcher's Guide to BAI1 Antibody Specificity and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience, cancer biology, and immunology, the Brain-Specific Angiogenesis Inhibitor 1 (BAI1) is a protein of significant interest due to its multifaceted roles in synaptic function, tumor suppression, and phagocytosis. The specificity and reliability of antibodies are paramount for the accurate investigation of this compound's functions and signaling pathways. This guide provides a comparative overview of commercially available this compound antibodies, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagents for your research needs.

Comparative Analysis of this compound Antibodies

The validation of antibody specificity is crucial for the integrity of experimental results. An ideal validation strategy involves demonstrating the absence of signal in a knockout (KO) model. Among the commercially available this compound antibodies, at least one has undergone this rigorous validation, providing a high degree of confidence in its specificity.

Below is a summary of selected this compound antibodies, highlighting their key features and available validation data.

Antibody/SupplierCatalog #TypeApplicationsSpecies ReactivityValidation Data Highlights
Novus Biologicals NB110-81586Rabbit PolyclonalWB, IHC, ICC/IFHuman, MouseKO Validated in Western Blot: Analysis of mouse brain tissue shows a specific band in wild-type and its absence in this compound KO mice, confirming target specificity.[1]
Thermo Fisher Scientific PA1-46465Rabbit PolyclonalIHC, ICC/IFHuman, MouseICC/IF in SH-SY-5Y cells shows specific staining. IHC in mouse brain demonstrates localization.
R&D Systems MAB49692Mouse MonoclonalFlow Cytometry, ICCHumanDetects human this compound in direct ELISAs with no cross-reactivity with BAI3. ICC shows positive staining in U2OS cells and negative in MCF-7 cells.[2]
Abcam ab135907Rabbit PolyclonalWB, IHC-P, IHC-FrHuman, MouseWB on Huvec cell lysate shows a band at the expected molecular weight. IHC-P on mouse hippocampus shows specific staining.[3]
Antibodies.com A96416Rabbit PolyclonalWB, IHC, IF, ELISAHuman, MouseValidation images show specific staining in WB of HepG2 cells, IHC of human brain, and IF of MCF7 cells.

Note: The performance of an antibody can vary depending on the experimental conditions. It is always recommended to validate the antibody in your specific application and sample type.

Key Signaling Pathways of this compound

This compound is an adhesion G protein-coupled receptor (GPCR) that mediates diverse cellular processes through multiple signaling cascades. Understanding these pathways is essential for designing and interpreting experiments targeting this compound.

BAI1_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_rac1 Rac1 Pathway cluster_rhoa RhoA Pathway cluster_other Other Pathways Phosphatidylserine Phosphatidylserine This compound This compound Phosphatidylserine->this compound binds ELMO_DOCK180 ELMO/DOCK180 This compound->ELMO_DOCK180 Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 G12_13 Gα12/13 This compound->G12_13 activates MDM2 MDM2 This compound->MDM2 inhibits PSD95 PSD-95 Stability This compound->PSD95 Rac1 Rac1 ELMO_DOCK180->Rac1 activates Tiam1_Par3->Rac1 activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rac1->Cytoskeletal_Rearrangement Phagocytosis Phagocytosis Cytoskeletal_Rearrangement->Phagocytosis Synaptogenesis Synaptogenesis Cytoskeletal_Rearrangement->Synaptogenesis RhoA RhoA G12_13->RhoA activates p53 p53 MDM2->p53 degrades Tumor_Suppression Tumor Suppression p53->Tumor_Suppression Synaptic_Plasticity Synaptic Plasticity PSD95->Synaptic_Plasticity

This compound Signaling Pathways

Experimental Validation Workflows

To assist researchers in validating this compound antibodies in their own labs, the following diagrams illustrate standardized workflows for key applications.

Western Blot (WB) Workflow for KO Validation

A Western Blot using wild-type and this compound knockout cell or tissue lysates is the most definitive method to confirm antibody specificity.

WB_KO_Validation_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_results Expected Results WT_Lysate Wild-Type (WT) Cell/Tissue Lysate SDS_PAGE SDS-PAGE WT_Lysate->SDS_PAGE KO_Lysate This compound KO Cell/Tissue Lysate KO_Lysate->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Ab (anti-BAI1) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection WT_Result Band at expected MW in WT lane Detection->WT_Result KO_Result No band in KO lane Detection->KO_Result

Western Blot KO Validation Workflow
Immunohistochemistry (IHC) Workflow

Immunohistochemistry allows for the visualization of this compound expression and localization within tissues.

IHC_Workflow cluster_tissue_prep Tissue Preparation cluster_staining Staining cluster_imaging Imaging Fixation Fixation (e.g., Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (e.g., HIER) Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Ab (anti-BAI1) Blocking->Primary_Ab Secondary_Ab HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab DAB_Staining DAB Staining Secondary_Ab->DAB_Staining Counterstain Counterstain (e.g., Hematoxylin) DAB_Staining->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopy Dehydration->Microscopy

Immunohistochemistry Workflow

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following protocols provide a starting point for the use of this compound antibodies. Optimization may be required for specific experimental setups.

Western Blotting
  • Lysate Preparation:

    • For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • For tissues, homogenize in RIPA buffer on ice.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate with the primary this compound antibody (e.g., Novus Biologicals NB110-81586 at 1:500 - 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry (Paraffin-embedded sections)
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each) to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by boiling slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.[9]

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash slides with PBS.

    • Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with 5% normal goat serum in PBST for 1 hour.

    • Incubate with the primary this compound antibody (e.g., 1:100 - 1:300 dilution) overnight at 4°C.

    • Wash with PBST.

    • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex.

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol to xylene.

    • Mount with a permanent mounting medium.

Immunofluorescence (Cultured Cells)
  • Cell Preparation:

    • Grow cells on coverslips to the desired confluency.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[9]

  • Staining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with the primary this compound antibody (e.g., 1:100 - 1:500 dilution) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBST in the dark.

  • Mounting:

    • Mount coverslips onto slides using a mounting medium with DAPI.

Immunoprecipitation
  • Lysis Buffer Selection:

    • For preserving protein-protein interactions, a non-denaturing lysis buffer such as one containing NP-40 (e.g., 50mM Tris-HCl pH 8.0, 150mM NaCl, 1% NP-40) is recommended.[10]

  • Lysate Preparation and Pre-clearing:

    • Prepare cell lysates as for Western Blotting using a non-denaturing buffer.

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 30-60 minutes at 4°C.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary this compound antibody (2-10 µg) for 1-2 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash three to five times with cold lysis buffer.

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western Blotting.

References

comparing the functions of BAI1, BAI2, and BAI3

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Functions of BAI1, BAI2, and BAI3

Comparative Overview of BAI Protein Functions

The three members of the BAI family, while structurally related, exhibit distinct and overlapping functions. This compound is a versatile receptor involved in the clearance of apoptotic cells and Gram-negative bacteria, inhibition of angiogenesis, and regulation of synapse formation.[1][5][6] BAI2 is primarily associated with the regulation of angiogenesis and has been implicated in neurological disorders.[7][8] BAI3 plays a significant role in neuronal development, particularly in dendrite morphogenesis and synapse organization, as well as in myoblast fusion.[9][10][11]

Function This compound BAI2 BAI3
Phagocytosis Recognizes phosphatidylserine (PtdSer) on apoptotic cells and lipopolysaccharide (LPS) on Gram-negative bacteria to mediate their engulfment.[5][6]Not established.Not established.
Angiogenesis Inhibits angiogenesis. Its extracellular domain can be cleaved to release anti-angiogenic fragments.[3][11]Suppresses vascular endothelial growth factor (VEGF) expression, thereby inhibiting angiogenesis.[7][12]May play a role in angiogenesis, but less characterized than this compound and BAI2.[13]
Synaptogenesis Promotes excitatory synaptogenesis by coordinating bidirectional trans-synaptic signaling.[11][14]Implicated in positive regulation of synapse assembly.[8]Regulates synaptic density through interaction with C1ql proteins.[1][11]
Neuronal Development Regulates dendritic spine formation.[3]Implicated in peripheral nervous system development.[8]Controls dendritic arborization growth and branching.[10][15]
Myoblast Fusion Participates in myoblast fusion.[1][11]Not established.Essential for vertebrate myoblast fusion.[1][11]
Tumorigenesis Acts as a tumor suppressor, with its expression often reduced in glioblastomas.[5][16]Implicated in tumor progression.[2]Implicated in tumor progression.[2]

Signaling Pathways

BAI proteins signal through both G-protein dependent and independent pathways to exert their diverse functions. The activation of the small GTPase Rac1 is a common theme, particularly for this compound and BAI3.

This compound Signaling

BAI1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Phosphatidylserine (PtdSer) / Lipopolysaccharide (LPS) This compound This compound Ligand->this compound Binds ELMO1_Dock180 ELMO1/Dock180 This compound->ELMO1_Dock180 Recruits Galpha12_13 Gα12/13 This compound->Galpha12_13 Couples to Rac1_GDP Rac1-GDP ELMO1_Dock180->Rac1_GDP Activates Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GDP/GTP Exchange Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rac1_GTP->Cytoskeletal_Rearrangement Phagocytosis Phagocytosis Cytoskeletal_Rearrangement->Phagocytosis Rho Rho Activation Galpha12_13->Rho BAI2_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular BAI2 BAI2 GABP GA-binding protein γ BAI2->GABP Interacts with Proteolytic_Cleavage Proteolytic Cleavage BAI2->Proteolytic_Cleavage VEGF_Expression VEGF Expression GABP->VEGF_Expression Suppresses NFAT_Pathway NFAT Pathway Activation Proteolytic_Cleavage->NFAT_Pathway BAI3_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular C1ql C1ql Proteins BAI3 BAI3 C1ql->BAI3 Binds ELMO ELMO BAI3->ELMO Interacts with Synaptic_Density Synaptic Density Regulation BAI3->Synaptic_Density Rac_Activation Rac Activation ELMO->Rac_Activation Dendrite_Morphogenesis Dendrite Morphogenesis Rac_Activation->Dendrite_Morphogenesis

References

Comparison of BAI1 Isoform Characteristics and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to BAI1 Alternative Splice Variants for Researchers and Drug Development Professionals

Brain-specific angiogenesis inhibitor 1 (this compound), an adhesion G protein-coupled receptor, plays a crucial role in diverse cellular processes, including angiogenesis, phagocytosis, and synaptogenesis. The functional diversity of this compound is further expanded by the existence of alternative splice variants, leading to different protein isoforms with potentially distinct activities. This guide provides an objective comparison of this compound alternative splice variants, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and investigation of this important protein.

The primary this compound isoforms identified include the full-length protein and several shorter variants. These shorter isoforms can be generated through proteolytic cleavage or from transcripts originating from an alternative promoter.[1][2] The main functional distinction highlighted in current research is the enhanced signaling activity of truncated this compound isoforms compared to the full-length protein.[3][4]

FeatureFull-Length this compoundTruncated/Shorter this compound IsoformsReference
Structure Contains a large N-terminal extracellular domain with five thrombospondin type 1 repeats (TSRs), a GAIN domain, a seven-transmembrane domain, and an intracellular C-terminal domain.Lack most of the N-terminal extracellular domain. Can be generated by proteolytic cleavage at the GPS site or from alternative transcripts.[1][1][2]
Rho Pathway Activation Induces Rho activation via a Gα12/13-dependent mechanism.Exhibits dramatically enhanced, constitutive activation of the Rho pathway compared to the full-length protein.[3][4][3][4]
ERK Pathway Activation Basal level of ERK phosphorylation.Shows enhanced downstream phosphorylation of ERK.[4][4]
β-arrestin2 Association Basal level of association.Increased association with β-arrestin2.[3][3]
Receptor Ubiquitination Basal level of ubiquitination.Increased ubiquitination.[4][4]
Origin Transcription from the primary promoter, starting at exon 2.[1]Can result from autoproteolysis at the GPS site or transcription from an alternative promoter in intron 17.[1][2][1][2]

Signaling Pathways of this compound and its Variants

This compound signaling is complex, involving both G protein-dependent and independent pathways that regulate crucial cellular functions such as cytoskeletal rearrangement and cell survival. The activity of these pathways can be modulated by the specific this compound isoform expressed.

BAI1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic Cells Apoptotic Cells This compound Full-Length this compound Apoptotic Cells->this compound binds Gram-negative Bacteria (LPS) Gram-negative Bacteria (LPS) Gram-negative Bacteria (LPS)->this compound binds ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 activates Truncated_this compound Truncated/ Shorter this compound Galpha1213 Gα12/13 Truncated_this compound->Galpha1213 constitutively activates ERK ERK Truncated_this compound->ERK enhances phosphorylation p115RhoGEF p115RhoGEF Galpha1213->p115RhoGEF activates RhoA RhoA p115RhoGEF->RhoA activates Actin_Stress_Fibers Actin Stress Fibers RhoA->Actin_Stress_Fibers Rac1 Rac1 ELMO_Dock180->Rac1 activates Phagocytosis Phagocytosis Rac1->Phagocytosis Transcription Transcription ERK->Transcription

Caption: this compound Signaling Pathways.

Experimental Workflows

The analysis of this compound splice variants involves a series of molecular and cellular biology techniques to identify and functionally characterize the different isoforms.

Experimental_Workflow cluster_RNA RNA Level Analysis cluster_Protein Protein Level Analysis cluster_Functional Functional Analysis RNA_Extraction RNA Extraction (from cells/tissues) RT_PCR RT-PCR with isoform-specific primers RNA_Extraction->RT_PCR Sequencing Sanger/NGS Sequencing RT_PCR->Sequencing confirm identity Protein_Extraction Protein Extraction Western_Blot Western Blot with isoform-specific antibodies Protein_Extraction->Western_Blot Co_IP Co-Immunoprecipitation Protein_Extraction->Co_IP Mass_Spec Mass Spectrometry Co_IP->Mass_Spec identify interactors Cell_Transfection Cell Transfection with isoform expression vectors Rac_Rho_Assay Rac/Rho Activation Assay Cell_Transfection->Rac_Rho_Assay Luciferase_Assay Luciferase Reporter Assay (for promoter activity) Cell_Transfection->Luciferase_Assay

References

BAI1 Expression: A Comparative Analysis in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent research has illuminated the significant role of Brain-Specific Angiogenesis Inhibitor 1 (BAI1), an adhesion G protein-coupled receptor, in various physiological and pathological processes. This guide provides a comparative overview of this compound expression levels in healthy versus diseased tissues, supported by experimental data, to inform researchers, scientists, and drug development professionals. A key observation is the frequent downregulation of this compound in several cancers, suggesting its potential as a tumor suppressor.[1][2]

Quantitative Analysis of this compound Expression

The following table summarizes the differential expression of this compound in various diseases compared to healthy control tissues. The data highlights a consistent trend of reduced this compound expression in cancerous tissues.

Disease StateTissue TypeComparisonKey FindingsSample Size (Diseased vs. Healthy)Statistical SignificanceReference
Glioblastoma BrainTumor vs. Normal BrainThis compound protein was absent in the majority of human glioblastoma samples and 28 glioma cell lines, while widely expressed in normal brain.[3][4][5]18 glioblastoma samples, 28 glioma cell lines vs. normal brain tissue as control[4]Not explicitly stated in the abstract, but findings are consistently reported.--INVALID-LINK--[4]
Breast Cancer BreastInvasive Ductal Carcinoma vs. Normal Breast TissueA 52% reduction in this compound mRNA expression was observed in invasive ductal breast carcinomas compared to normal breast tissue.[6] Low this compound expression was also associated with decreased disease-free survival.[6]389 invasive ductal breast carcinomas vs. 61 normal breast tissue samples[6]P < 0.0001--INVALID-LINK--[6]
Colorectal Cancer ColonTumor vs. Normal TissueThis compound expression is significantly lower in colorectal cancers and is inversely correlated with tumor vascularity.[7]Not specified in the provided text.Not specified in the provided text.--INVALID-LINK--
Renal Cell Carcinoma KidneyTumor vs. Normal TissueExogenous this compound expression in a mouse renal cell carcinoma model suppressed tumor growth.[7]Not specified in the provided text.Not specified in the provided text.--INVALID-LINK--
Non-Small Cell Lung Cancer (NSCLC) LungTumor vs. Normal TissueNuclear this compound expression was found to be related to patient survival in non-smoking NSCLC patients, with higher expression linked to poorer disease-specific survival.[8]148 patients who had undergone surgery for NSCLC.[8]p = 0.045--INVALID-LINK--[8]
Parkinson's Disease Brain (Substantia Nigra)PD model vs. ControlThe level of ADGRB1 (this compound) is specifically decreased in dopaminergic neurons in the substantia nigra of MPTP-intoxicated mice, a model for Parkinson's disease.[9]In vitro and in vivo PD models.Not specified in the provided text.--INVALID-LINK--[9]
Alzheimer's Disease Brain (Hippocampus)AD rat model vs. ShamAD rats showed significantly low levels of this compound expression in the hippocampus compared to the sham group.[10]Rat model of AD.Not specified in the provided text.--INVALID-LINK--[10]

Experimental Protocols

The following methodologies are commonly employed to assess this compound expression levels:

1. Immunohistochemistry (IHC): This technique is used to visualize the distribution and localization of this compound protein in tissue sections.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.

  • Antibody Incubation: Sections are incubated with a primary antibody specific to this compound, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chromogen substrate (e.g., DAB) is added to produce a colored precipitate at the site of the antigen, allowing for visualization under a microscope.[6]

  • Controls: Non-neoplastic brain tissue within the same section can serve as an internal positive control, while endothelial and perivascular cells can act as internal negative controls.[4]

2. Western Blotting: This method is used to detect and quantify this compound protein levels in cell or tissue lysates.

  • Protein Extraction: Total protein is extracted from cells or tissues using lysis buffers.

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with a primary antibody against this compound, followed by a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate.

3. Reverse Transcription Polymerase Chain Reaction (RT-PCR): This technique is used to measure this compound mRNA expression levels.

  • RNA Extraction: Total RNA is isolated from cells or tissues.

  • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is then amplified using primers specific for the this compound gene.

  • Analysis: The amplified PCR products are visualized and quantified using gel electrophoresis or real-time PCR.[4]

Visualizing this compound's Role and Experimental Analysis

To better understand the biological context and experimental approach for studying this compound, the following diagrams are provided.

BAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) This compound This compound Receptor Apoptotic_Cell->this compound Binds to TSRs Pathogen Pathogen Pathogen->this compound ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 Activates Mdm2 Mdm2 This compound->Mdm2 Prevents Mdm2-mediated p53 polyubiquitination Angiogenesis_Inhibition Angiogenesis Inhibition This compound->Angiogenesis_Inhibition Mediates via secreted fragment (Vstat120) Rac1 Rac1 ELMO_Dock180->Rac1 Activates Actin_Cytoskeleton Actin Cytoskeleton Remodeling Rac1->Actin_Cytoskeleton Phagocytosis Phagocytosis Actin_Cytoskeleton->Phagocytosis p53 p53 p53->this compound Induces Expression p53_degradation p53 Degradation Mdm2->p53_degradation

This compound Signaling Pathways

Experimental_Workflow cluster_tissue Tissue Collection cluster_analysis Expression Analysis cluster_data Data Interpretation Healthy_Tissue Healthy Control Tissue RNA_Extraction RNA Extraction Healthy_Tissue->RNA_Extraction Protein_Extraction Protein Extraction Healthy_Tissue->Protein_Extraction IHC Immunohistochemistry (Protein Localization) Healthy_Tissue->IHC Diseased_Tissue Diseased Tissue Diseased_Tissue->RNA_Extraction Diseased_Tissue->Protein_Extraction Diseased_Tissue->IHC RT_PCR RT-PCR (mRNA Quantification) RNA_Extraction->RT_PCR Western_Blot Western Blot (Protein Quantification) Protein_Extraction->Western_Blot Comparison Compare Expression Levels (Healthy vs. Diseased) RT_PCR->Comparison Western_Blot->Comparison IHC->Comparison

Experimental Workflow for this compound Expression Analysis

Conclusion

The available data consistently point towards a significant downregulation of this compound expression in various malignancies, including glioblastoma and breast cancer, correlating with poor prognosis. This suggests a tumor-suppressive role for this compound. Furthermore, altered this compound expression is implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's disease. These findings underscore the potential of this compound as a prognostic biomarker and a therapeutic target. Further research into the precise mechanisms of this compound regulation and its downstream signaling pathways is warranted to fully exploit its therapeutic potential.

References

Navigating the Labyrinth of BAI1 Antibody Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience, oncology, and immunology, the Brain-specific angiogenesis inhibitor 1 (BAI1) presents a compelling target of study. This adhesion G protein-coupled receptor plays crucial roles in synaptogenesis, phagocytosis of apoptotic cells, and suppression of tumor growth and angiogenesis.[1] However, the success of any this compound investigation hinges on the specificity and reliability of the primary antibodies used. With a multitude of commercial options available, selecting the optimal antibody can be a daunting task. This guide provides a comprehensive comparison of commercially available this compound antibodies, focusing on their cross-reactivity, performance in various applications, and the experimental data to support these claims.

Unraveling Cross-Reactivity: A Comparative Analysis

The BAI protein family includes two other members, BAI2 and BAI3, which share structural homology with this compound.[2] This homology raises the potential for antibody cross-reactivity, which could lead to misleading experimental results. Therefore, careful consideration of an antibody's specificity is paramount. The following tables summarize the key characteristics and available cross-reactivity data for several commercially available this compound antibodies.

VendorCatalog NumberTypeHostImmunogenValidated ApplicationsKnown Cross-Reactivity
Novus Biologicals NB110-81586PolyclonalRabbitSynthetic peptide made to a C-terminal portion of human this compound.WB, IHC, IF, CyTofValidated by knockout, ensuring high specificity.[1]
Novus Biologicals MAB4969MonoclonalMouseRecombinant human this compound.ELISANo cross-reactivity with recombinant human BAI3 in direct ELISA.[3]
Thermo Fisher PA1-46465PolyclonalRabbitSynthetic peptide made to a C-terminal portion of the human this compound protein.WB, IHC, IFSpecificity data against BAI2 and BAI3 is not provided.[4]
R&D Systems MAB49692MonoclonalMouseHEK293 human embryonic kidney cell line transfected with human this compound.Flow Cytometry, ICCSpecificity data against BAI2 and BAI3 is not provided.
United States Bio 398376PolyclonalRabbitSynthetic peptide corresponding to human this compound.WB, IHC, IF, ELISARecognizes endogenous levels of human this compound.[5]

Performance in Key Applications: A Closer Look

The utility of an antibody is ultimately determined by its performance in specific experimental contexts. Below, we delve into the available data for Western Blot (WB), Immunohistochemistry (IHC), and Immunofluorescence (IF) for some of the featured antibodies.

Western Blotting

Western blotting is a critical application for assessing antibody specificity and detecting the target protein in complex lysates. An ideal this compound antibody should recognize the full-length protein at its expected molecular weight of approximately 180-200 kDa, as well as potential cleavage products.[6]

The Novus Biologicals NB110-81586 antibody has been validated using knockout mouse brain tissue, demonstrating a clear band at the expected molecular weight in the wild-type sample and its absence in the knockout, confirming its high specificity for this compound.[1]

For the Thermo Fisher Scientific PA1-46465 antibody, the vendor provides data showing its use in Western Blot, though direct comparisons with other antibodies or knockout validation are not presented.[4]

Immunohistochemistry (IHC)

IHC allows for the visualization of this compound expression within the context of tissue architecture. A well-performing antibody will exhibit specific staining in expected cell types and subcellular locations with minimal background.

The Novus Biologicals NB110-81586 antibody has been shown to effectively stain mouse brain tissue in IHC applications.[1] Similarly, Thermo Fisher Scientific's PA1-46465 has been used for IHC on mouse brain sections.[4]

Immunofluorescence (IF)

IF provides high-resolution localization of this compound within cells. Specific staining patterns, such as membrane localization, can be visualized with a high-quality antibody.

The Novus Biologicals NB110-81586 antibody has been validated for IF in SH-SY5Y cells, showing distinct staining. The Thermo Fisher Scientific PA1-46465 antibody has also been used in immunocytochemistry on SH-SY5Y cells.[4]

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, it is essential to understand the biological pathways in which this compound is involved and the general workflow for antibody-based experiments.

BAI1_Phagocytosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) This compound This compound Apoptotic_Cell->this compound binds ELMO1 ELMO1 This compound->ELMO1 recruits DOCK180 DOCK180 ELMO1->DOCK180 activates Rac1_GDP Rac1-GDP DOCK180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Actin_Polymerization Actin Polymerization Rac1_GTP->Actin_Polymerization promotes Phagocytosis Phagocytosis Actin_Polymerization->Phagocytosis leads to Antibody_Validation_Workflow Start Select Commercial This compound Antibody WB_Validation Western Blot Validation (e.g., using KO lysate) Start->WB_Validation Application_Specific_Protocol Develop Application-Specific Protocol (IHC, IF, etc.) WB_Validation->Application_Specific_Protocol Titration Antibody Titration Application_Specific_Protocol->Titration Staining Perform Staining Titration->Staining Imaging Image Acquisition and Analysis Staining->Imaging End Reliable Data Imaging->End

References

Validating the Interaction Between BAI1 and Its Binding Partners: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental validation of interactions between the Brain-specific Angiogenesis Inhibitor 1 (BAI1) and its key binding partners. It is designed to assist researchers in selecting appropriate methodologies and to offer insights into the functional consequences of these interactions.

Introduction to this compound and Its Significance

Brain-specific Angiogenesis Inhibitor 1 (this compound), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a member of the adhesion G protein-coupled receptor (aGPCR) family. It plays crucial roles in diverse physiological processes, including synaptogenesis, dendritic spine formation, phagocytosis of apoptotic cells, and myoblast fusion. Its dysregulation has been implicated in neurological disorders and cancer, making it an attractive target for drug development. Validating the interactions of this compound with its binding partners is essential for elucidating its signaling mechanisms and for the development of targeted therapeutics.

Key Binding Partners of this compound and Their Functional Roles

This compound interacts with a variety of intracellular and extracellular proteins to mediate its diverse functions. This guide focuses on the validation of interactions with the following key partners:

  • ELMO1/DOCK180: A Rac1 guanine nucleotide exchange factor (GEF) complex involved in phagocytosis and cytoskeletal rearrangement.

  • Tiam1/Par3: A Rac1-GEF and a polarity protein complex crucial for synaptogenesis and dendritic spine development.

  • Gα12/13: Heterotrimeric G proteins that couple this compound to the RhoA signaling pathway, influencing cytoskeletal dynamics.

  • MDM2: An E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. This compound can sequester MDM2, thereby stabilizing p53.

  • Neuroligin-1 (NLGN1): A postsynaptic cell-adhesion molecule that cooperates with this compound to promote synapse development.

  • PDZ Domain-Containing Proteins (e.g., MAGI-1, MAGI-3, PSD-95): Scaffolding proteins that organize signaling complexes at the postsynaptic density.

Comparison of Interaction Validation Data

Binding PartnerExperimental MethodQuantitative ReadoutObserved EffectReference(s)
ELMO1/DOCK180 Rac1 Pulldown AssayFold change in active Rac1-GTPDramatic increase in Rac1 activation upon bacterial stimulation in cells expressing wild-type this compound compared to control.[1][2][1][2]
Tiam1/Par3 Co-immunoprecipitation & Pearson's Colocalization% Co-immunoprecipitation / Pearson's CoefficientSignificant co-immunoprecipitation and colocalization of this compound with Tiam1 and Par3 at synaptic sites.[3][4] this compound bearing a deletion of its PDZ-binding motif (ΔTEV) shows weak interaction with Tiam1.[3][3][4]
Gα12/13 RhoA Pulldown AssayFold change in active RhoA-GTPOverexpression of a truncated, constitutively active this compound mutant (ΔNT) leads to a significant and robust activation of RhoA.[5][6][5][6]
MDM2 Co-immunoprecipitationRelative bindingThe seven-transmembrane domain of this compound is required for the interaction with MDM2.
Neuroligin-1 Co-immunoprecipitationRelative bindingThis compound forms a receptor complex with Neuroligin-1.[7][7]
PSD-95 Co-immunoprecipitation & Western Blot% Reduction in PSD-95 levelsThis compound co-immunoprecipitates with PSD-95 in brain tissue.[8] Mice lacking this compound show an approximately 50% reduction in PSD-95 protein levels.[9][10][8][9][10]
MAGI-3 PDZ Domain Array / Co-immunoprecipitationRelative bindingThe C-terminus of this compound robustly interacts with the PDZ domains of MAGI-3.[8][11][8][11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Co-immunoprecipitation (Co-IP) for this compound and Binding Partners

Objective: To verify the in vivo or in vitro interaction between this compound and a putative binding partner.

Principle: An antibody specific to this compound is used to pull down this compound from a cell lysate. If a binding partner is associated with this compound, it will be co-precipitated and can be detected by Western blotting.

Protocol Outline:

  • Cell Lysis:

    • Culture cells expressing this compound and the potential binding partner.

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads.

    • Incubate the pre-cleared lysate with an antibody specific to this compound or the tagged "bait" protein overnight at 4°C with gentle rotation.

    • Add protein A/G beads to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads and wash them several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using antibodies against this compound and the putative binding partner ("prey").

Yeast Two-Hybrid (Y2H) Assay

Objective: To screen for novel protein-protein interactions or to confirm a suspected interaction.

Principle: This genetic method is based on the reconstitution of a functional transcription factor. The "bait" protein (e.g., a domain of this compound) is fused to a DNA-binding domain (DBD), and the "prey" protein (from a library or a specific candidate) is fused to an activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, activating reporter genes that allow for yeast growth on selective media.

Protocol Outline:

  • Plasmid Construction:

    • Clone the cDNA of the this compound domain of interest into a "bait" vector (containing the DBD).

    • Clone the cDNA of the potential interactor(s) into a "prey" vector (containing the AD).

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast reporter strain.

  • Selection and Screening:

    • Plate the transformed yeast on selective media lacking specific nutrients (e.g., leucine, tryptophan, histidine).

    • Only yeast cells where the bait and prey proteins interact will grow, due to the activation of the HIS3 reporter gene.

  • Confirmation:

    • Perform a secondary screen, such as a β-galactosidase assay (using a lacZ reporter gene), to confirm positive interactions.

    • Isolate the prey plasmid from positive clones and sequence the insert to identify the interacting protein.

Rac1/RhoA Activation (Pulldown) Assay

Objective: To quantify the level of active, GTP-bound Rac1 or RhoA in response to this compound signaling.

Principle: A fusion protein containing the Rac1/RhoA-binding domain (RBD) of a downstream effector (e.g., PAK for Rac1, Rhotekin for RhoA), which specifically binds to the GTP-bound form of the GTPase, is used to pull down the active GTPase from cell lysates. The amount of pulled-down GTPase is then quantified by Western blotting.

Protocol Outline:

  • Cell Treatment and Lysis:

    • Culture cells and stimulate them as required to activate this compound signaling pathways.

    • Lyse the cells in a specific lysis buffer that preserves GTPase activity.

  • Pulldown of Active GTPase:

    • Incubate the cell lysates with GST-RBD fusion protein immobilized on glutathione-agarose beads.

    • The beads will specifically bind to the active, GTP-bound form of Rac1 or RhoA.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Quantification:

    • Separate the eluted proteins by SDS-PAGE and perform Western blotting using an antibody specific for Rac1 or RhoA.

    • Also, run a sample of the total cell lysate to determine the total amount of the respective GTPase.

    • Quantify the band intensities to determine the ratio of active GTPase to total GTPase.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving this compound and a typical experimental workflow for validating protein-protein interactions.

BAI1_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic Cell (PS) Apoptotic Cell (PS) This compound This compound Apoptotic Cell (PS)->this compound Binds Neuroligin-1 Neuroligin-1 Neuroligin-1->this compound Interacts ELMO1_DOCK180 ELMO1_DOCK180 This compound->ELMO1_DOCK180 Recruits Tiam1_Par3 Tiam1_Par3 This compound->Tiam1_Par3 Recruits Galpha12_13 Galpha12_13 This compound->Galpha12_13 Activates MDM2 MDM2 This compound->MDM2 Sequesters PSD95 PSD95 This compound->PSD95 Stabilizes via MDM2 MAGI MAGI This compound->MAGI Binds via PDZ motif Rac1 Rac1 ELMO1_DOCK180->Rac1 Activates Tiam1_Par3->Rac1 Activates RhoA RhoA Galpha12_13->RhoA Activates p53 p53 MDM2->p53 Degrades p53 stabilization p53 stabilization MDM2->p53 stabilization Inhibits degradation Cytoskeletal Rearrangement Cytoskeletal Rearrangement Rac1->Cytoskeletal Rearrangement Synaptogenesis Synaptogenesis Rac1->Synaptogenesis Phagocytosis Phagocytosis Rac1->Phagocytosis RhoA->Cytoskeletal Rearrangement

This compound Signaling Pathways

Co_IP_Workflow start Start: Cell Lysate (containing this compound and Prey) preclear Pre-clear with Protein A/G beads start->preclear ip Immunoprecipitate with anti-BAI1 antibody preclear->ip capture Capture with Protein A/G beads ip->capture wash1 Wash 1 capture->wash1 wash2 Wash 2 wash1->wash2 wash3 Wash 3 wash2->wash3 elute Elute bound proteins wash3->elute analysis Analyze by Western Blot (Probe for this compound and Prey) elute->analysis

Co-immunoprecipitation Workflow

Alternative Validation Methods

While this guide focuses on the most commonly cited methods for validating this compound interactions, several alternative and complementary techniques can provide further insights:

  • Surface Plasmon Resonance (SPR): A label-free method to obtain real-time quantitative data on binding kinetics and affinity (k_on, k_off, and K_d). This would be highly valuable for this compound interactions but appears to be lacking in the current literature.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of an interaction.

  • Fluorescence Resonance Energy Transfer (FRET): Can be used in living cells to demonstrate the close proximity of two interacting proteins, providing spatial and temporal information about the interaction.

  • Proximity Ligation Assay (PLA): An in situ technique that allows for the visualization of protein-protein interactions within fixed cells, providing information on the subcellular localization of the interaction.

Conclusion

The validation of this compound's interactions with its diverse binding partners is a complex process that often requires a combination of experimental approaches. While co-immunoprecipitation and yeast two-hybrid assays are powerful tools for identifying and confirming interactions, quantitative methods such as GTPase activation assays are crucial for understanding the functional consequences of these interactions. The current body of research provides a strong foundation for the signaling networks involving this compound, although a more detailed quantitative characterization of the direct binding affinities would further enhance our understanding. This guide serves as a resource for researchers to navigate the existing data and to design future experiments aimed at further unraveling the intricate roles of this compound in health and disease.

References

A Comparative Analysis of the Anti-Angiogenic Effects of BAI1 and Other Prominent Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive analysis of Brain-Specific Angiogenesis Inhibitor 1 (BAI1) reveals its potent anti-angiogenic properties, positioning it as a significant candidate in the landscape of angiogenesis-based therapeutics. This guide provides a detailed comparison of this compound with other key inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Brain-Specific Angiogenesis Inhibitor 1 (this compound) is a transmembrane protein that plays a crucial role in regulating angiogenesis, the formation of new blood vessels. Its secreted ectodomain, particularly the fragment known as Vasculostatin (Vstat120), has demonstrated significant anti-angiogenic and anti-tumorigenic activity.[1] This activity is primarily mediated through its thrombospondin type 1 repeats (TSRs), which interact with receptors on endothelial cells, such as CD36 and αvβ5 integrin, to inhibit cell migration, proliferation, and tube formation.[1][2]

Quantitative Comparison of Anti-Angiogenic Activity

To provide a clear and objective comparison, the following table summarizes the available quantitative data on the anti-angiogenic effects of this compound/Vstat120 and other well-established inhibitors. It is important to note that direct head-to-head comparative studies with standardized assays are limited, and thus the data is compiled from various sources.

InhibitorTarget/MechanismAssayCell TypeResultReference
This compound (Vstat120) CD36, αvβ5 integrinIn vivo tumor growth (Glioblastoma)Murine modelComparable survival extension to Endostatin[3]
This compound Apoptosis inductionEndothelial Cell SurvivalHUVEC51% reduction in cell survival upon overexpression[2]
Endostatin Integrins, VEGFRsEndothelial Cell Migration (VEGF-induced)HUVECIC50 in the picomolar range[4]
Bevacizumab VEGF-AEndothelial Cell ProliferationBovine retinal microvascular endothelial cellsOver 10-fold less potent than Ranibizumab and VEGF-TrapR1R2[5]
Ranibizumab VEGF-AEndothelial Cell ProliferationECV304More potent proliferative inhibition than Bevacizumab at 0.7 mg/ml[6]
Thrombospondin-1 (TSR domain) CD36, β1 integrinsEndothelial Cell Migration (VEGF-induced)HUVECDose-responsive inhibition[7][8]

Signaling Pathways

The anti-angiogenic effects of these inhibitors are mediated through distinct signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

This compound Signaling Pathway

This compound, through its Vstat120 fragment, primarily exerts its anti-angiogenic effects via its thrombospondin type 1 repeats (TSRs). These TSRs bind to the CD36 receptor on microvascular endothelial cells, triggering a downstream signaling cascade that leads to the inhibition of cell migration and induction of apoptosis.[9] Additionally, an RGD motif within Vstat120 can interact with αvβ5 integrins, further contributing to its anti-angiogenic activity.[1][10]

BAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling Vstat120 Vstat120 (from this compound) TSRs Thrombospondin Type 1 Repeats (TSRs) Vstat120->TSRs contains RGD RGD Motif Vstat120->RGD contains CD36 CD36 Receptor TSRs->CD36 binds avB5 αvβ5 Integrin RGD->avB5 binds Apoptosis Apoptosis CD36->Apoptosis induces Inhibition Inhibition of Migration & Proliferation CD36->Inhibition leads to avB5->Inhibition contributes to

This compound Anti-Angiogenic Signaling Pathway
VEGF Signaling Pathway and Inhibition

The Vascular Endothelial Growth Factor (VEGF) pathway is a primary driver of angiogenesis. VEGF-A binds to its receptor, VEGFR2, on endothelial cells, initiating a signaling cascade that promotes cell proliferation, migration, and survival. Many anti-angiogenic drugs, such as bevacizumab, function by directly targeting and neutralizing VEGF-A, thereby preventing its interaction with VEGFR2.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 binds & activates Bevacizumab Bevacizumab Bevacizumab->VEGFA sequesters Angiogenesis Angiogenesis (Proliferation, Migration, Survival) VEGFR2->Angiogenesis promotes

VEGF Signaling and Bevacizumab Inhibition

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key in vitro assays used to assess anti-angiogenic activity.

Endothelial Cell Proliferation Assay

This assay measures the ability of an inhibitor to suppress the growth of endothelial cells.

  • Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells.

  • Method:

    • Seed endothelial cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well).

    • After cell attachment, replace the medium with a low-serum medium to induce quiescence.

    • Treat the cells with various concentrations of the inhibitor in the presence of a pro-angiogenic stimulus (e.g., VEGF).

    • Incubate for a defined period (e.g., 24-72 hours).

    • Assess cell viability and proliferation using methods such as MTT assay, which measures mitochondrial activity, or by direct cell counting.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine the potency of the inhibitor.

Endothelial Cell Migration Assay (Boyden Chamber or Scratch Assay)

This assay evaluates the effect of an inhibitor on the migratory capacity of endothelial cells, a crucial step in angiogenesis.

  • Boyden Chamber Assay:

    • A two-chamber system separated by a porous membrane is used.

    • Endothelial cells are seeded in the upper chamber.

    • The lower chamber contains a chemoattractant (e.g., VEGF) and the inhibitor at various concentrations.

    • After incubation, non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface are fixed, stained, and counted.

  • Scratch Assay:

    • A confluent monolayer of endothelial cells is "scratched" to create a cell-free gap.

    • The cells are then treated with the inhibitor and a pro-angiogenic stimulus.

    • The closure of the gap is monitored and quantified over time.

  • Data Analysis: The extent of migration is quantified and compared between treated and control groups.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, mimicking the final stages of angiogenesis.

  • Method:

    • Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel).

    • Seed endothelial cells onto the matrix in the presence of the inhibitor and a pro-angiogenic factor.

    • Incubate for a period that allows for tube formation (typically 4-18 hours).

    • Visualize and photograph the tube-like structures using a microscope.

  • Data Analysis: Quantify various parameters of the tube network, such as the number of junctions, total tube length, and number of loops, using image analysis software.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for comparing the anti-angiogenic effects of different inhibitors.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison CellCulture Endothelial Cell Culture (e.g., HUVEC) Proliferation Proliferation Assay (MTT / Cell Counting) CellCulture->Proliferation Migration Migration Assay (Boyden Chamber / Scratch) CellCulture->Migration TubeFormation Tube Formation Assay (Matrigel) CellCulture->TubeFormation InhibitorPrep Prepare Inhibitor Stock Solutions (this compound, VEGF Inhibitor, etc.) InhibitorPrep->Proliferation InhibitorPrep->Migration InhibitorPrep->TubeFormation Quantification Quantify Results (IC50, % Inhibition) Proliferation->Quantification Migration->Quantification TubeFormation->Quantification Comparison Comparative Analysis Quantification->Comparison

Workflow for Comparing Anti-Angiogenic Inhibitors

References

Direct Binding of Small Molecule Inhibitors to BAX: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental data confirming the direct binding of the small molecule BAX Activation Inhibitor 1 (BAI1) to the pro-apoptotic protein BAX. This guide also presents a comparison with other molecules known to directly interact with BAX.

A critical regulator of the intrinsic apoptotic pathway, BAX, represents a key therapeutic target. Modulating its activity requires a thorough understanding of the binding kinetics and mechanisms of interacting molecules. This guide focuses on the direct binding of a novel small molecule inhibitor, this compound, to BAX, and compares its binding characteristics with other known BAX-interacting compounds.

Clarification of "this compound" Nomenclature

It is crucial to distinguish between two different molecules referred to as "this compound" in scientific literature:

  • Brain-Specific Angiogenesis Inhibitor 1 (this compound): A large, transmembrane G-protein coupled receptor involved in the phagocytosis of apoptotic cells. Current research does not support a direct binding interaction between this protein and the intracellular pro-apoptotic protein BAX.

  • BAX Activation Inhibitor 1 (this compound): A small molecule designed to allosterically inhibit BAX activation. This guide will focus on this small molecule, for which there is direct binding evidence.

Quantitative Analysis of Direct BAX Binders

The following table summarizes the quantitative data from key experiments that have confirmed the direct binding of this compound and other molecules to BAX.

MoleculeTypeMethodBinding Affinity (Kd)Functional Activity (IC50)
This compound Small Molecule InhibitorMicroscale Thermophoresis (MST)15.0 ± 4 µM[1]3.3 µM (tBID-induced permeabilization)[1]
BAI2 Small Molecule InhibitorMicroscale Thermophoresis (MST)17.5 ± 4 µM[1]4.6 µM (tBID-induced permeabilization)[1]
BAM7 Small Molecule ActivatorFluorescence Polarization Assay (FPA)Not Reported3.3 µM (Competition with FITC-BIM SAHB)[2][3][4][5]
BIM SAHB Peptide ActivatorFluorescence Polarization Assay (FPA)Not Reported3.1 µM (Binding to full-length BAX)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Microscale Thermophoresis (MST)

Microscale Thermophoresis is a powerful technique to quantify protein-ligand interactions in solution.[7][8][9][10][11]

Objective: To determine the dissociation constant (Kd) of the this compound-BAX interaction.

Methodology:

  • Protein Labeling: Recombinant human BAX protein is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye).

  • Sample Preparation: A dilution series of the non-fluorescent ligand (this compound) is prepared in a suitable buffer (e.g., PBS with 0.05% Tween-20). The concentration of the labeled BAX protein is kept constant.

  • Capillary Loading: The samples, each containing a fixed concentration of labeled BAX and varying concentrations of this compound, are loaded into glass capillaries.

  • MST Measurement: The capillaries are placed in an MST instrument. An infrared laser creates a microscopic temperature gradient within the capillary.

  • Data Acquisition: The movement of the fluorescently labeled BAX along this temperature gradient is monitored. The binding of this compound to BAX alters the size, charge, and hydration shell of the BAX protein, leading to a change in its thermophoretic movement.

  • Data Analysis: The change in fluorescence is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution information on protein-ligand interactions at an atomic level.[12][13][14][15][16]

Objective: To confirm the direct binding of this compound to BAX and to map the binding site.

Methodology:

  • Protein Preparation: Isotopically labeled (¹⁵N) BAX is expressed and purified.

  • NMR Sample Preparation: A sample of ¹⁵N-labeled BAX in a suitable NMR buffer is prepared.

  • Titration: The small molecule ligand (this compound) is titrated into the ¹⁵N-BAX sample in a stepwise manner.

  • HSQC Spectra Acquisition: 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra are recorded at each titration point. These spectra show a peak for each backbone amide in the protein.

  • Chemical Shift Perturbation (CSP) Analysis: The binding of this compound to BAX causes changes in the chemical environment of the amino acid residues at the binding site, resulting in shifts in the positions of their corresponding peaks in the HSQC spectrum. By tracking these chemical shift perturbations, the binding site can be mapped onto the structure of BAX.[1]

  • Ligand-Observed NMR: Techniques such as Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) NMR can also be used, where the signals from the ligand are observed to confirm binding.[1]

Visualizing BAX Interaction and Inhibition

The following diagrams illustrate the key pathways and experimental workflows.

BAX_Activation_Inhibition BAX Activation and Inhibition Pathway Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only Proteins (e.g., BIM, tBID) Apoptotic_Stimuli->BH3_only activates BAX_inactive Inactive Monomeric BAX (Cytosolic) BH3_only->BAX_inactive activates BAX_inactive->BAX_inactive stabilizes inactive conformation BAX_active Active Monomeric BAX BAX_inactive->BAX_active conformational change BAX_oligomer BAX Oligomer (Mitochondrial Membrane) BAX_active->BAX_oligomer inserts and oligomerizes MOMP Mitochondrial Outer Membrane Permeabilization BAX_oligomer->MOMP Apoptosis Apoptosis MOMP->Apoptosis leads to This compound This compound (Small Molecule Inhibitor) This compound->BAX_inactive binds to allosteric site

Caption: BAX activation is a key step in apoptosis, which can be inhibited by the small molecule this compound.

MST_Workflow Microscale Thermophoresis (MST) Workflow start Start label_protein Fluorescently Label BAX Protein start->label_protein prepare_ligand Prepare Serial Dilution of this compound start->prepare_ligand mix_samples Mix Labeled BAX with this compound Dilutions label_protein->mix_samples prepare_ligand->mix_samples load_capillaries Load Samples into Capillaries mix_samples->load_capillaries run_mst Perform MST Measurement load_capillaries->run_mst analyze_data Analyze Thermophoresis Data run_mst->analyze_data determine_kd Determine Dissociation Constant (Kd) analyze_data->determine_kd end End determine_kd->end

Caption: Workflow for determining binding affinity using Microscale Thermophoresis.

References

A Comparative Guide to the Efficacy of BAX Inhibitors: BAI1 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The BCL-2-associated X protein (BAX) represents a critical control point in the intrinsic apoptotic pathway, making it a key target for therapeutic intervention in diseases characterized by excessive cell death. A growing number of small molecule inhibitors have been developed to target BAX activation and function. This guide provides an objective comparison of the efficacy of BAX Activation Inhibitor 1 (BAI1) with other notable BAX inhibitors, supported by available experimental data.

Quantitative Efficacy of BAX Inhibitors

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and other BAX inhibitors in various assays. Lower IC50 values indicate higher potency.

InhibitorAssay TypeDescriptionIC50 (μM)Reference(s)
This compound Liposomal PermeabilizationInhibition of tBID-induced BAX-mediated membrane permeabilization.3.3[1][2]
Caspase 3/7 ActivationInhibition of TNFα + cyclohexamide-induced apoptosis in MEFs.1.8[3]
BAI2 Liposomal PermeabilizationInhibition of tBID-induced BAX-mediated membrane permeabilization.4.6[3]
DAN004 Liposomal PermeabilizationInhibition of BAX/BAK-mediated membrane permeabilization.0.7[4][5][6]
Bci1 Liposomal PermeabilizationInhibition of fluorescent dye release from liposomes incubated with recombinant BAX.0.81 ± 0.22[6]
Bci2 Liposomal PermeabilizationInhibition of fluorescent dye release from liposomes incubated with recombinant BAX.0.89 ± 0.29[6]
Eltrombopag Liposomal PermeabilizationInhibition of tBID-induced BAX activation.2.4[7]
Liposomal PermeabilizationInhibition of BIM–BH3-induced BAX activation.4.7[7]
Liposomal PermeabilizationInhibition of heat-induced BAX activation.4.5[7]
BAX TranslocationInhibition of tBID-induced BAX translocation.6.3[7]
BAX TranslocationInhibition of BIM–BH3-induced BAX translocation.5.7[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Mechanisms of Action

The BAX inhibitors discussed exhibit distinct mechanisms of action, targeting different aspects of BAX activation and function.

  • This compound: Functions as a direct allosteric inhibitor.[1][8] It binds to a novel pocket on inactive BAX, stabilizing its inactive conformation and preventing the conformational changes required for its translocation to the mitochondria and subsequent oligomerization.[3][8][9] This binding site is distinct from the BH3-binding groove.[3][9]

  • DAN004: This inhibitor acts by preventing the oligomerization of both BAX and BAK at the mitochondrial outer membrane.[4][5][10] It interferes with the formation of higher-order oligomers, a crucial step for pore formation and the release of pro-apoptotic factors.[10]

  • Bci1 and Bci2: These compounds are described as BAX channel blockers.[6] Their mechanism is thought to involve the inhibition of the pore-forming activity of BAX oligomers in the mitochondrial membrane, rather than preventing the initial activation and translocation of the BAX protein.[5]

  • Eltrombopag: This FDA-approved drug directly inhibits BAX by binding to its "trigger site".[4][11] This binding prevents BAX activators from inducing the conformational changes necessary for its pro-apoptotic function.[4][11] Interestingly, while it inhibits BAX, Eltrombopag has been shown to activate the related pro-apoptotic protein BAK.[2][12][13]

Signaling Pathways and Experimental Workflows

To visualize the points of intervention of these inhibitors and the common experimental procedures for their evaluation, the following diagrams are provided.

BAX_Apoptosis_Pathway BAX-Mediated Apoptotic Signaling Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 BCL-2 Family Regulation cluster_bax_activation BAX Activation & Translocation cluster_inhibition Inhibitor Intervention Points cluster_mitochondria Mitochondrial Events cluster_downstream Downstream Apoptotic Events Cellular Stress Cellular Stress BH3-only proteins BH3-only proteins (e.g., BID, BIM) Cellular Stress->BH3-only proteins BAX (inactive) BAX (inactive) BH3-only proteins->BAX (inactive) activate Anti-apoptotic\nBCL-2 proteins Anti-apoptotic BCL-2 proteins (e.g., BCL-2, BCL-xL) Anti-apoptotic\nBCL-2 proteins->BAX (inactive) inhibit BAX (active monomer) BAX (active monomer) BAX (inactive)->BAX (active monomer) Conformational change Mitochondrial\nTranslocation Mitochondrial Translocation BAX (active monomer)->Mitochondrial\nTranslocation BAX Oligomerization BAX Oligomerization Mitochondrial\nTranslocation->BAX Oligomerization This compound This compound This compound->BAX (inactive) Allosteric inhibition Eltrombopag Eltrombopag Eltrombopag->BAX (inactive) Binds trigger site DAN004 DAN004 DAN004->BAX Oligomerization Inhibits oligomerization Bci1_Bci2 Bci1/Bci2 BAX Pore BAX Pore Bci1_Bci2->BAX Pore Blocks channel BAX Oligomerization->BAX Pore forms MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX Pore->MOMP Cytochrome c\nrelease Cytochrome c release MOMP->Cytochrome c\nrelease Caspase Activation Caspase Activation Cytochrome c\nrelease->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: BAX-mediated apoptosis and points of inhibitor action.

BAX_Inhibitor_Workflow Experimental Workflow for BAX Inhibitor Efficacy cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis Liposomal Permeabilization Liposomal Permeabilization Measure Fluorescence Measure Fluorescence Liposomal Permeabilization->Measure Fluorescence Quantify pore formation Recombinant BAX Recombinant BAX Recombinant BAX->Liposomal Permeabilization Test Inhibitor Test Inhibitor Test Inhibitor->Liposomal Permeabilization Cell Culture Cell Culture Test Inhibitor->Cell Culture Activator (e.g., tBID) Activator (e.g., tBID) Activator (e.g., tBID)->Liposomal Permeabilization Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 Caspase 3/7 Assay Caspase 3/7 Assay Cell Culture->Caspase 3/7 Assay Mitochondrial Membrane\nPotential Assay Mitochondrial Membrane Potential Assay Cell Culture->Mitochondrial Membrane\nPotential Assay Cell Viability Assay Cell Viability Assay Cell Culture->Cell Viability Assay Apoptotic Stimulus Apoptotic Stimulus Apoptotic Stimulus->Cell Culture Caspase 3/7 Assay->Calculate IC50 Assess ΔΨm Assess ΔΨm Mitochondrial Membrane\nPotential Assay->Assess ΔΨm Cell Viability Assay->Calculate IC50

Caption: Workflow for evaluating BAX inhibitor efficacy.

Experimental Protocols

Liposomal Permeabilization Assay

This in vitro assay assesses the ability of an inhibitor to prevent BAX-mediated permeabilization of artificial membranes.

  • Liposome Preparation: Liposomes are prepared with a lipid composition mimicking the mitochondrial outer membrane. A fluorescent dye (e.g., carboxyfluorescein) is encapsulated at a self-quenching concentration.

  • Reaction Mixture: Recombinant BAX protein is incubated with the liposomes in the presence of a BAX activator, such as truncated BID (tBID).

  • Inhibitor Addition: The test inhibitor (e.g., this compound) is added to the reaction mixture at varying concentrations.

  • Measurement: The mixture is incubated, and the fluorescence is measured over time. Permeabilization of the liposomes by BAX leads to the release and dilution of the dye, resulting in an increase in fluorescence.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Caspase 3/7 Activation Assay (Cell-Based)

This assay measures the activity of executioner caspases 3 and 7, which are activated downstream of mitochondrial outer membrane permeabilization.

  • Cell Culture: A suitable cell line (e.g., Mouse Embryonic Fibroblasts - MEFs) is cultured in multi-well plates.

  • Treatment: Cells are treated with a pro-apoptotic stimulus (e.g., TNFα and cycloheximide) in the presence of varying concentrations of the BAX inhibitor.

  • Incubation: The cells are incubated for a defined period to allow for apoptosis induction.

  • Lysis and Substrate Addition: A reagent containing a luminogenic caspase-3/7 substrate (e.g., a peptide sequence like DEVD coupled to a luciferase substrate) is added to the wells. This lyses the cells and provides the substrate for active caspases.

  • Measurement: If caspases 3 and 7 are active, they cleave the substrate, releasing a substrate for luciferase, which in turn generates a luminescent signal. The luminescence is measured using a luminometer.

  • Data Analysis: The signal intensity is proportional to the caspase activity. The IC50 value for the inhibitor is determined by plotting the luminescence signal against the inhibitor concentration.

Mitochondrial Membrane Potential (ΔΨm) Assay (Cell-Based)

This assay detects the loss of mitochondrial membrane potential, an early event in apoptosis.

  • Cell Culture and Treatment: Cells are cultured and treated with an apoptotic stimulus and the test inhibitor as described for the caspase assay.

  • Staining: A fluorescent dye, such as JC-1, is added to the cells. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a collapsed membrane potential, JC-1 remains in its monomeric form and fluoresces green.

  • Measurement: The fluorescence is measured using a fluorescence microscope, flow cytometer, or plate reader.

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies a loss of membrane potential and an increase in apoptosis. The effect of the inhibitor is quantified by comparing the fluorescence ratio in treated versus untreated cells.

References

A Comparative Guide to Bcl-2 Family Modulation: ABT-737 vs. BAI1

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate dance of cellular life and death, the B-cell lymphoma 2 (Bcl-2) family of proteins stands as a critical regulator of the intrinsic apoptosis pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell survival. Consequently, targeting the Bcl-2 family has become a promising therapeutic strategy. This guide provides a detailed comparison of two distinct modulators of this pathway: ABT-737 , a well-characterized inhibitor of anti-apoptotic Bcl-2 proteins, and BAI1 , a direct inhibitor of the pro-apoptotic protein BAX.

While both compounds influence the same signaling cascade, their opposing mechanisms of action offer unique therapeutic possibilities and highlight different strategies for manipulating apoptosis for cancer therapy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two compounds.

Mechanism of Action: A Tale of Two Opposing Strategies

The intrinsic apoptosis pathway is governed by a delicate balance between pro-survival (Bcl-2, Bcl-xL, Bcl-w, Mcl-1) and pro-apoptotic (BAX, BAK, and the "BH3-only" proteins like Bim, Bad, and Puma) members of the Bcl-2 family. Anti-apoptotic proteins sequester pro-apoptotic members, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.

ABT-737: Unleashing the Pro-Apoptotic Machinery

ABT-737 is a potent BH3 mimetic, a class of small molecules that mimic the action of the BH3-only proteins.[1] It competitively binds to the BH3-binding groove of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w with high affinity.[2][3][4] This action displaces the pro-apoptotic BH3-only proteins, which are then free to activate the effector proteins BAX and BAK. Activated BAX and BAK oligomerize in the mitochondrial outer membrane, leading to MOMP, the release of cytochrome c, and ultimately, apoptotic cell death.[2] A key feature of ABT-737 is its inability to potently inhibit Mcl-1, another crucial anti-apoptotic protein. High levels of Mcl-1 can sequester pro-apoptotic proteins released by ABT-737, thus conferring resistance to the drug.[2][5]

ABT-737_Mechanism cluster_0 Normal State cluster_1 With ABT-737 Bcl-2 Bcl-2 Bim Bim Bcl-2->Bim Sequesters BAX BAX ABT-737 ABT-737 Bcl-2_2 Bcl-2 ABT-737->Bcl-2_2 Inhibits Bim_2 Bim BAX_2 BAX Bim_2->BAX_2 Activates Apoptosis Apoptosis BAX_2->Apoptosis Induces

Figure 1. Mechanism of action of ABT-737.
This compound: A Direct Brake on the Apoptotic Effector

In contrast to ABT-737, the small molecule this compound (BAX Activation Inhibitor 1) acts as a direct inhibitor of the pro-apoptotic effector protein BAX.[6][7][8] this compound is a direct allosteric inhibitor of BAX, binding to a novel site on the monomeric form of the protein.[6] This binding prevents the conformational changes required for BAX activation and its subsequent translocation to the mitochondria and oligomerization.[6][7] By keeping BAX in its inactive state, this compound effectively blocks the downstream events of the intrinsic apoptosis pathway, thereby inhibiting cell death. This mechanism makes this compound a potential therapeutic agent in diseases characterized by excessive apoptosis.

BAI1_Mechanism cluster_0 Apoptotic Stimulus cluster_1 With this compound Bim Bim BAX BAX Bim->BAX Activates Apoptosis Apoptosis BAX->Apoptosis Induces Bim_2 Bim BAX_2 BAX This compound This compound This compound->BAX_2 Inhibits Apoptosis_2 Apoptosis

Figure 2. Mechanism of action of this compound.

Quantitative Performance Data

The following tables summarize the binding affinities and cellular potencies of ABT-737 and this compound.

Table 1: Binding Affinity of ABT-737 and this compound
CompoundTargetBinding Affinity (Ki or Kd)Assay Method
ABT-737 Bcl-2≤ 1 nM[3]Structure-guided drug discovery
Bcl-xL≤ 1 nM[3]Structure-guided drug discovery
Bcl-w≤ 1 nM[3]Structure-guided drug discovery
Mcl-1Low affinity[2][5]Solution competition assays
Bfl-1 (A1)Low affinity[5]Solution competition assays
This compound BAX (monomeric)15.0 ± 4 µM (Kd)[6]Direct binding assay
Table 2: Cellular Potency of ABT-737 and this compound
CompoundCell Line(s)IC50 / EC50Assay Type
ABT-737 Small Cell Lung Cancer (SCLC) cell lines< 200 nM (EC50)[3]Cell killing activity
HL60, KG1, NB4 (Leukemia)50 nM, 80 nM, 80 nM (IC50)[1]Apoptosis induction
Neuroblastoma cell lines0.58 to 15.3 µM (IC50)[9]SRB assay (cell viability)
HPV-16 positive HNSCC cell lines4.3 to 28 µM (IC50)[10]MTS assay (viability)
HPV-16 negative HNSCC cell lines11 to 19 µM (IC50)[10]MTS assay (viability)
This compound tBID-induced BAX-mediated membrane permeabilization3.3 µM (IC50)[6][8]In vitro membrane permeabilization assay
tBID-induced BAX membrane translocation5 ± 1 µM (IC50)[6]Cellular BAX translocation assay
BIM SAHB-induced BAX membrane translocation2 ± 1 µM (IC50)[6]Cellular BAX translocation assay

Experimental Protocols

Apoptosis Assays for ABT-737

A common method to assess ABT-737-induced apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) staining.[11][12]

Experimental Workflow:

Apoptosis_Assay_Workflow start Seed cancer cells in 6-well plates treat Treat with varying concentrations of ABT-737 start->treat incubate Incubate for 24-48 hours treat->incubate harvest Harvest cells (including floating cells) incubate->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add FITC-Annexin V and Propidium Iodide resuspend->stain incubate_dark Incubate in the dark for 15 minutes stain->incubate_dark analyze Analyze by flow cytometry incubate_dark->analyze

Figure 3. Flow cytometry workflow for apoptosis.

Detailed Steps:

  • Cell Culture: Cancer cell lines are seeded in 6-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of ABT-737 or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 24 or 48 hours).

  • Harvesting: Both adherent and floating cells are collected, pelleted by centrifugation, and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

BAX Inhibition Assays for this compound

To assess the inhibitory effect of this compound on BAX-mediated apoptosis, a caspase-3/7 activity assay can be employed in cells treated with a pro-apoptotic stimulus.

Experimental Workflow:

BAX_Inhibition_Assay_Workflow start Seed MEFs (e.g., WT, BAX KO) in 96-well plates treat Co-treat with a pro-apoptotic stimulus (e.g., TNFα/CHX) and varying concentrations of this compound start->treat incubate Incubate for a defined period (e.g., 8 hours) treat->incubate add_reagent Add Caspase-Glo 3/7 reagent incubate->add_reagent incubate_reagent Incubate at room temperature add_reagent->incubate_reagent measure Measure luminescence incubate_reagent->measure

Figure 4. Caspase activity assay workflow.

Detailed Steps:

  • Cell Seeding: Mouse embryonic fibroblasts (MEFs), either wild-type or BAX knockout, are seeded in 96-well plates.[7]

  • Treatment: Cells are co-treated with a pro-apoptotic stimulus (e.g., TNFα and cycloheximide) and varying concentrations of this compound.

  • Incubation: The plate is incubated for a specific duration (e.g., 8 hours) to allow for apoptosis induction.

  • Caspase Activity Measurement: A luminescent caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay) is added to each well.

  • Incubation: The plate is incubated at room temperature to allow for the enzymatic reaction to occur.

  • Luminescence Reading: The luminescence, which is proportional to caspase-3/7 activity, is measured using a plate reader. A reduction in luminescence in the presence of this compound indicates inhibition of BAX-dependent apoptosis.

In Vivo Anti-Tumor Activity

ABT-737

ABT-737 has demonstrated significant anti-tumor activity in various xenograft models. In small cell lung cancer (SCLC) xenografts, ABT-737 treatment led to tumor regression, with complete regression observed in a significant percentage of tumors at doses of 75 and 100 mg/kg/day.[3] It has also shown efficacy in xenograft models of lymphoma and other blood cancers.[4][13] However, its poor oral bioavailability led to the development of its orally active analog, navitoclax (ABT-263).[4]

This compound

As a relatively newer and more specialized research compound, in vivo efficacy data for the small molecule BAX inhibitor this compound is less extensive. Its primary utility has been demonstrated in preclinical models to prevent unwanted cell death. Further in vivo studies are needed to fully characterize its therapeutic potential.

Conclusion

ABT-737 and this compound represent two distinct and opposing strategies for modulating the Bcl-2 family pathway. ABT-737, a BH3 mimetic, promotes apoptosis by inhibiting the inhibitors (Bcl-2, Bcl-xL, and Bcl-w), making it a promising agent for cancer therapy where cell survival is dysregulated. Its efficacy, however, is limited by Mcl-1 expression. In contrast, this compound directly inhibits the pro-apoptotic effector BAX, thereby preventing apoptosis. This makes this compound a valuable tool for studying the role of BAX in various cellular processes and a potential therapeutic for diseases characterized by excessive cell death.

The choice between these two types of modulators depends entirely on the therapeutic goal: to induce apoptosis in cancer cells (ABT-737) or to prevent it in other pathological conditions (this compound). The continued development and characterization of such specific modulators of the Bcl-2 family pathway will undoubtedly lead to more refined and effective therapeutic interventions.

References

assessing the specificity of BAI1 for BAX over other Bcl-2 family proteins like BAK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding and functional specificity of the small molecule BAX inhibitor, BAI1, for the pro-apoptotic protein BAX over its close homolog, BAK. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to objectively assess the selectivity of this compound.

Quantitative Data Summary

While direct comparative binding affinity data for this compound with both BAX and BAK is limited in publicly available literature, existing data demonstrates a direct interaction with BAX. The functional data, however, strongly supports the specificity of this compound for BAX-mediated apoptosis.

ParameterBAXBAKSource
Binding Affinity (Kd) 15.0 ± 4 μMNot Reported[1]
Functional Inhibition (IC50)
tBID-induced membrane permeabilization3.3 µMNot Reported[2][3][4]
tBID-induced membrane translocation5 ± 1 µMNot Reported[1]
BIM SAHB-induced membrane translocation2 ± 1 µMNot Reported[1]
Cellular Apoptosis Inhibition
TNFα + Cyclohexamide-induced apoptosis in WT MEFsEffective-[2]
TNFα + Cyclohexamide-induced apoptosis in BAK KO MEFsEffective-[2]
TNFα + Cyclohexamide-induced apoptosis in BAX KO MEFsNo Effect-[2]
Staurosporine-induced apoptosis in BAK KO MEFsAdditional Protection-[5]
Staurosporine-induced apoptosis in BAX KO MEFsNo Additional Protection-[5]

Mechanism of Action: Allosteric Inhibition of BAX

This compound functions as a direct, allosteric inhibitor of BAX.[1][3][4] It binds to a previously unrecognized pocket on the inactive BAX monomer.[2][6] This binding stabilizes the inactive conformation of BAX, thereby preventing the conformational changes necessary for its activation, translocation to the mitochondria, and subsequent oligomerization.[2][5]

cluster_0 Cytosol cluster_1 Mitochondrial Outer Membrane Inactive BAX Inactive BAX Active BAX (Translocated) Active BAX (Translocated) Inactive BAX->Active BAX (Translocated) Conformational Change & Translocation This compound This compound This compound->Inactive BAX Binds & Stabilizes BH3-only activators BH3-only activators BH3-only activators->Inactive BAX Activates BAX Oligomerization & Pore Formation BAX Oligomerization & Pore Formation Active BAX (Translocated)->BAX Oligomerization & Pore Formation Cytochrome c release Cytochrome c release BAX Oligomerization & Pore Formation->Cytochrome c release Induces

This compound signaling pathway.

Experimental Protocols

Microscale Thermophoresis (MST) for Binding Affinity

This protocol is adapted from methods used to determine the binding affinity of small molecules to proteins.[7][8][9][10]

Objective: To quantify the binding affinity (Kd) of this compound to purified BAX protein.

Materials:

  • Purified recombinant BAX protein

  • Fluorescently labeled BAX (e.g., RED-tris-NTA 2nd generation dye for His-tagged proteins)

  • This compound small molecule

  • MST buffer (e.g., 100 mM Potassium phosphate, pH 7.4, 150 mM NaCl)

  • MST instrument (e.g., NanoTemper Monolith)

  • Standard or premium capillaries

Procedure:

  • Labeling of BAX: Label purified BAX with a fluorescent dye according to the manufacturer's protocol. Remove unbound dye.

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in MST buffer.

    • Mix a constant concentration of labeled BAX with each dilution of this compound.

    • Incubate the mixtures to allow binding to reach equilibrium.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries into the MST instrument.

    • The instrument applies an infrared laser to create a temperature gradient, and the movement of the fluorescently labeled BAX is monitored.

  • Data Analysis:

    • The change in thermophoresis is plotted against the logarithm of the this compound concentration.

    • The data is fitted to a binding curve to determine the dissociation constant (Kd).

Start Start Label BAX with fluorescent dye Label BAX with fluorescent dye Start->Label BAX with fluorescent dye Prepare serial dilutions of this compound Prepare serial dilutions of this compound Label BAX with fluorescent dye->Prepare serial dilutions of this compound Mix labeled BAX with this compound dilutions Mix labeled BAX with this compound dilutions Prepare serial dilutions of this compound->Mix labeled BAX with this compound dilutions Incubate for binding equilibrium Incubate for binding equilibrium Mix labeled BAX with this compound dilutions->Incubate for binding equilibrium Load samples into MST capillaries Load samples into MST capillaries Incubate for binding equilibrium->Load samples into MST capillaries Perform MST measurement Perform MST measurement Load samples into MST capillaries->Perform MST measurement Analyze thermophoresis data Analyze thermophoresis data Perform MST measurement->Analyze thermophoresis data Determine Kd value Determine Kd value Analyze thermophoresis data->Determine Kd value

Microscale Thermophoresis workflow.

Caspase-3/7 Activity Assay in Knockout Cell Lines

This protocol is based on commercially available luminescent caspase activity assays and studies demonstrating this compound specificity.[2][11][12][13][14]

Objective: To assess the functional specificity of this compound in inhibiting BAX- or BAK-dependent apoptosis.

Materials:

  • Wild-type (WT), BAX knockout (KO), and BAK KO mouse embryonic fibroblasts (MEFs)

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., TNFα + Cyclohexamide or Staurosporine)

  • This compound

  • Caspase-Glo® 3/7 Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed WT, BAX KO, and BAK KO MEFs in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Induce apoptosis by adding the apoptosis-inducing agent.

    • Include control wells with no treatment, this compound alone, and inducing agent alone.

  • Caspase Activity Measurement:

    • After the incubation period, add the Caspase-Glo® 3/7 reagent to each well.

    • Incubate at room temperature as per the manufacturer's instructions to allow for cell lysis and substrate cleavage.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the untreated control for each cell line.

    • Compare the effect of this compound on caspase activity in WT, BAX KO, and BAK KO cells. A significant reduction in caspase activity in WT and BAK KO cells, but not in BAX KO cells, indicates specificity for BAX.

Start Start Seed WT, BAX KO, & BAK KO MEFs Seed WT, BAX KO, & BAK KO MEFs Start->Seed WT, BAX KO, & BAK KO MEFs Pre-treat with this compound Pre-treat with this compound Seed WT, BAX KO, & BAK KO MEFs->Pre-treat with this compound Induce apoptosis (e.g., TNFα) Induce apoptosis (e.g., TNFα) Pre-treat with this compound->Induce apoptosis (e.g., TNFα) Add Caspase-Glo 3/7 reagent Add Caspase-Glo 3/7 reagent Induce apoptosis (e.g., TNFα)->Add Caspase-Glo 3/7 reagent Incubate and measure luminescence Incubate and measure luminescence Add Caspase-Glo 3/7 reagent->Incubate and measure luminescence Analyze and compare results Analyze and compare results Incubate and measure luminescence->Analyze and compare results Conclusion on Specificity Conclusion on Specificity Analyze and compare results->Conclusion on Specificity

Caspase activity assay workflow.

Liposome Permeabilization Assay

This protocol is a generalized procedure based on established methods for studying BCL-2 family protein function.[15][16][17][18][19]

Objective: To determine the in vitro inhibitory effect of this compound on BAX-mediated membrane permeabilization.

Materials:

  • Purified recombinant BAX protein

  • Purified recombinant tBID (truncated BID, an activator of BAX)

  • Liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration

  • This compound

  • Assay buffer

  • Fluorometer

Procedure:

  • Liposome Preparation: Prepare liposomes with a lipid composition mimicking the mitochondrial outer membrane.

  • Reaction Setup:

    • In a multi-well plate, combine liposomes, purified BAX, and the activator tBID in the assay buffer.

    • In separate wells, include this compound at various concentrations.

    • Include controls with no BAX, no tBID, and no this compound.

  • Fluorescence Measurement:

    • Monitor the fluorescence intensity over time at an appropriate excitation/emission wavelength.

    • Permeabilization of the liposomes by activated BAX will cause the release of the fluorescent dye, leading to dequenching and an increase in fluorescence.

  • Data Analysis:

    • Calculate the percentage of dye release relative to a positive control (e.g., addition of a detergent like Triton X-100 to cause complete lysis).

    • Plot the percentage of dye release against the concentration of this compound to determine the IC50 value.

Conclusion

The available data strongly indicates that the small molecule inhibitor this compound is highly specific for the pro-apoptotic protein BAX over its homolog BAK. While a direct comparison of binding affinities is not yet published, functional assays in cellular and in vitro systems consistently demonstrate that this compound's inhibitory effects on apoptosis are dependent on the presence of BAX. This specificity makes this compound a valuable tool for studying BAX-mediated signaling pathways and a potential starting point for the development of targeted therapeutics for diseases involving excessive BAX-dependent cell death.

References

Unveiling the Allosteric Gatekeeper: A Comparative Guide to the Validation of BAI1's Inhibition of BAX

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the allosteric inhibitor BAI1 (BAX Activation Inhibitor 1) and its validated mechanism of action against the pro-apoptotic protein BAX. This document outlines the experimental evidence supporting this compound's allosteric inhibition and contrasts its performance with other BAX-targeting alternatives, supported by quantitative data and detailed experimental protocols.

Introduction to BAX and the Rationale for Allosteric Inhibition

BAX is a pivotal member of the BCL-2 protein family and a key regulator of the intrinsic pathway of apoptosis, or programmed cell death.[1] In healthy cells, BAX exists as a largely inactive monomer in the cytosol.[2] Upon receiving an apoptotic stimulus, BAX undergoes a significant conformational change, leading to its translocation to the mitochondrial outer membrane. There, it oligomerizes to form pores, resulting in the release of cytochrome c and other pro-apoptotic factors, ultimately leading to cell death.[3]

Given its central role in apoptosis, aberrant BAX activity is implicated in a range of diseases. Insufficient BAX activation can contribute to cancer development and chemoresistance, while excessive BAX-mediated cell death is a hallmark of neurodegenerative diseases and ischemic injuries. Consequently, the modulation of BAX activity presents a compelling therapeutic strategy.

Allosteric modulation offers a nuanced approach to regulating protein function.[4] Unlike orthosteric inhibitors that directly block the active site, allosteric modulators bind to a distinct, topographically separate site, inducing a conformational change that alters the protein's activity.[4] This can offer greater specificity and a more controlled level of inhibition. This compound has emerged as a novel small molecule that functions as a direct allosteric inhibitor of BAX, preventing its activation and subsequent pro-apoptotic functions.[1][5]

Validating the Allosteric Mechanism of this compound

The validation of this compound's allosteric inhibitory mechanism has been established through a series of rigorous biochemical and biophysical assays. These experiments have not only confirmed the direct binding of this compound to BAX but have also elucidated how this interaction prevents the conformational changes necessary for BAX activation.

Quantitative Comparison of this compound and Alternative BAX Inhibitors

The following table summarizes the key quantitative data for this compound and provides a comparison with other known BAX inhibitors. This data highlights the efficacy and binding affinity of these compounds.

InhibitorTargetMechanism of ActionIC50 (BAX-mediated membrane permeabilization)Dissociation Constant (Kd)Reference
This compound BAXAllosteric Inhibition3.3 µM (tBID-induced)15.0 ± 4 µM[6][7]
BAI2 BAXAllosteric Inhibition4.6 µM (tBID-induced)Not Reported[7]
WEHI-3773 VDAC2 (indirectly affects BAX)Inhibits VDAC2-mediated BAX recruitment to mitochondriaEC50 for apoptosis inhibition reported, but not directly for BAX permeabilization.Not Reported[8][9]
CBI1 BAXCovalent Inhibition (at C126)Dose-dependent inhibition of BAX F116A auto-activityNot Applicable (covalent)[10]

Key Experimental Protocols for Validating Allosteric Inhibition

The following sections detail the methodologies for the crucial experiments used to validate the allosteric inhibition of BAX by this compound.

Liposome Permeabilization Assay

This cell-free assay is fundamental for assessing the ability of an inhibitor to prevent BAX-mediated membrane disruption.[11]

Principle: Liposomes are loaded with a fluorescent dye (e.g., ANTS) and a quencher (e.g., DPX).[12] When the liposome is intact, the proximity of the quencher suppresses the dye's fluorescence. Upon BAX-mediated permeabilization of the liposome membrane, the dye and quencher are released and diluted, leading to an increase in fluorescence.[10]

Protocol:

  • Liposome Preparation: Prepare liposomes with a lipid composition mimicking the mitochondrial outer membrane, encapsulating a fluorophore and a quencher.[12]

  • Reaction Setup: In a multi-well plate, combine recombinant BAX protein with the liposomes in a suitable buffer.

  • Initiation of BAX Activation: Add a direct BAX activator, such as truncated BID (tBID) or a BIM BH3 peptide.[7]

  • Inhibitor Addition: In parallel experiments, add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture before or concurrently with the activator.

  • Fluorescence Measurement: Monitor the fluorescence intensity over time at an appropriate excitation/emission wavelength.

  • Data Analysis: Calculate the percentage of dye release relative to a positive control (liposomes lysed with a detergent like Triton X-100).[12] Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying the binding site of a small molecule on a protein and observing conformational changes.[13]

Principle: By labeling the protein with ¹⁵N, a 2D ¹H-¹⁵N HSQC spectrum can be generated, where each peak corresponds to a specific amino acid residue. When a small molecule binds to the protein, the chemical environment of the nearby amino acids changes, causing a shift in the corresponding peaks (Chemical Shift Perturbation, CSP).[7]

Protocol:

  • Protein Preparation: Express and purify ¹⁵N-labeled BAX protein.

  • NMR Sample Preparation: Prepare a sample of ¹⁵N-BAX in a suitable NMR buffer.

  • Acquisition of Reference Spectrum: Record a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Titration with Inhibitor: Add increasing concentrations of the inhibitor (e.g., this compound) to the protein sample and acquire a spectrum at each concentration.

  • Data Analysis: Overlay the spectra and identify the residues that show significant chemical shift perturbations. Map these residues onto the 3D structure of BAX to identify the binding site.[13]

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between two molecules in solution.[14]

Principle: MST measures the movement of molecules in a microscopic temperature gradient.[14] The thermophoretic movement of a fluorescently labeled molecule changes upon binding to a ligand due to alterations in size, charge, and hydration shell.[15] This change is used to determine the dissociation constant (Kd).

Protocol:

  • Labeling: Label the BAX protein with a fluorescent dye.

  • Sample Preparation: Prepare a series of dilutions of the unlabeled inhibitor (e.g., this compound).

  • Incubation: Mix a constant concentration of the fluorescently labeled BAX with each dilution of the inhibitor.

  • MST Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

  • Data Analysis: Plot the change in thermophoresis against the inhibitor concentration and fit the data to a binding curve to calculate the Kd.[16]

Caspase-3/7 Activity Assay

This cell-based assay assesses the downstream effect of BAX inhibition on the apoptotic cascade.[17]

Principle: Caspases-3 and -7 are key executioner caspases that are activated downstream of mitochondrial outer membrane permeabilization. The assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7 to produce a luminescent signal.[17][18]

Protocol:

  • Cell Culture: Plate cells (e.g., mouse embryonic fibroblasts, MEFs) in a multi-well plate.

  • Induction of Apoptosis: Treat the cells with an apoptotic stimulus (e.g., TNFα and cycloheximide) to activate the intrinsic apoptotic pathway.[6]

  • Inhibitor Treatment: Co-treat the cells with varying concentrations of the BAX inhibitor (e.g., this compound).

  • Caspase-Glo® 3/7 Reagent Addition: After an appropriate incubation period, add the Caspase-Glo® 3/7 reagent to the wells. This reagent lyses the cells and contains the proluminescent substrate.[17]

  • Luminescence Measurement: Measure the luminescent signal using a luminometer.

  • Data Analysis: Plot the luminescence (proportional to caspase activity) against the inhibitor concentration to determine the IC50 for apoptosis inhibition.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the BAX activation pathway, the mechanism of this compound inhibition, and a typical experimental workflow for validating a BAX inhibitor.

BAX_Activation_Pathway BAX Activation and Apoptosis Pathway cluster_stimulus Apoptotic Stimuli cluster_bcl2 BCL-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Cellular Stress Cellular Stress BH3-only proteins (e.g., BID, BIM) BH3-only proteins (e.g., BID, BIM) Cellular Stress->BH3-only proteins (e.g., BID, BIM) DNA Damage DNA Damage DNA Damage->BH3-only proteins (e.g., BID, BIM) Growth Factor Withdrawal Growth Factor Withdrawal Growth Factor Withdrawal->BH3-only proteins (e.g., BID, BIM) Anti-apoptotic BCL-2 (e.g., BCL-xL) Anti-apoptotic BCL-2 (e.g., BCL-xL) BH3-only proteins (e.g., BID, BIM)->Anti-apoptotic BCL-2 (e.g., BCL-xL) Inhibition BAX (inactive monomer) BAX (inactive monomer) BH3-only proteins (e.g., BID, BIM)->BAX (inactive monomer) Direct activation Anti-apoptotic BCL-2 (e.g., BCL-xL)->BAX (inactive monomer) Inhibition BAX (active oligomer) BAX (active oligomer) BAX (inactive monomer)->BAX (active oligomer) Conformational change and oligomerization MOMP Mitochondrial Outer Membrane Permeabilization BAX (active oligomer)->MOMP Cytochrome c release Cytochrome c release MOMP->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3/7 activation Caspase-3/7 activation Caspase-9 activation->Caspase-3/7 activation Apoptosis Apoptosis Caspase-3/7 activation->Apoptosis

Caption: The intrinsic apoptosis pathway initiated by cellular stress.

BAI1_Inhibition_Mechanism Allosteric Inhibition of BAX by this compound BH3-only activator BH3-only activator BAX (inactive) BAX (inactive) BH3-only activator->BAX (inactive) Binds to orthosteric site BAX activation BAX Conformational Activation Blocked BH3-only activator->BAX activation BAX-BAI1 complex (stabilized inactive state) BAX-BAI1 complex (stabilized inactive state) BAX (inactive)->BAX-BAI1 complex (stabilized inactive state) This compound This compound This compound->BAX (inactive) Binds to allosteric site BAX-BAI1 complex (stabilized inactive state)->BAX activation

Caption: this compound's allosteric mechanism preventing BAX activation.

Experimental_Workflow Workflow for Validating a BAX Allosteric Inhibitor Compound Screening Compound Screening Liposome Permeabilization Assay Liposome Permeabilization Assay Compound Screening->Liposome Permeabilization Assay Identify hits that inhibit BAX function Direct Binding Assays Direct Binding Assays Liposome Permeabilization Assay->Direct Binding Assays Confirm direct interaction with BAX NMR Spectroscopy NMR Spectroscopy Direct Binding Assays->NMR Spectroscopy Map binding site Microscale Thermophoresis (MST) Microscale Thermophoresis (MST) Direct Binding Assays->Microscale Thermophoresis (MST) Quantify binding affinity (Kd) Mechanism of Action Studies Mechanism of Action Studies NMR Spectroscopy->Mechanism of Action Studies Elucidate allosteric conformational changes Microscale Thermophoresis (MST)->Mechanism of Action Studies Cell-based Apoptosis Assays Cell-based Apoptosis Assays Mechanism of Action Studies->Cell-based Apoptosis Assays Assess cellular efficacy Caspase-3/7 Activity Caspase-3/7 Activity Cell-based Apoptosis Assays->Caspase-3/7 Activity Validation of Allosteric Inhibition Validation of Allosteric Inhibition Caspase-3/7 Activity->Validation of Allosteric Inhibition

Caption: A streamlined workflow for BAX inhibitor validation.

Conclusion

The validation of this compound as a direct, allosteric inhibitor of BAX provides a significant advancement in the development of targeted therapeutics for diseases characterized by excessive apoptosis. The experimental framework detailed in this guide offers a robust approach for identifying and characterizing novel allosteric modulators. By comparing the quantitative data and mechanistic insights of this compound with other BAX inhibitors, researchers can better evaluate the potential of different therapeutic strategies. The continued exploration of allosteric modulation of BAX and other BCL-2 family members holds great promise for the future of precision medicine.

References

A Comparative Guide to the In Vitro and In Vivo Effects of BAI1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Brain-specific angiogenesis inhibitor 1 (BAI1), a member of the adhesion G protein-coupled receptor (GPCR) family, has garnered significant interest for its multifaceted roles in both physiological and pathological processes. Primarily expressed in the brain, this compound is recognized as a tumor suppressor with potent anti-angiogenic and anti-tumor properties.[1] Beyond its role in cancer, this compound is a key player in neuronal development, regulating synaptogenesis and mediating the engulfment of apoptotic cells.[2][3] This guide provides an objective comparison of the in vitro and in vivo effects of this compound, supported by experimental data, detailed methodologies, and visual representations of its signaling pathways to aid researchers in their exploration of this promising therapeutic target.

Quantitative Comparison of this compound Effects

The following tables summarize the quantitative data on the effects of this compound in various experimental settings, providing a clear comparison between in vitro and in vivo findings.

Table 1: Anti-Cancer Effects of this compound
Parameter In Vitro Effect Supporting Data In Vivo Effect Supporting Data Reference
Cell Proliferation / Tumor Growth Restoration of this compound expression in medulloblastoma cells reduced cell proliferation by ~2-fold compared to controls.Stable restoration of this compound expression in this compound-silent human medulloblastoma cells.Transfection of the this compound gene into a mouse renal cell carcinoma xenograft model resulted in decreased tumor growth.In vivo tumor growth in renal carcinoma was reduced in mice inoculated with Renca/BAI1 cells compared to the Renca wild type.[4]
Tumor Growth Inhibition Treatment of glioma cell lines with a DNA demethylating agent restored this compound expression and reduced tumor growth.In vitro treatment of glioma cell lines with 5-aza-2'-deoxycytidine (5-Aza-dC).Inoculation with an adenoviral vector encoding this compound (Adthis compound) in established subcutaneous or intracerebral transplanted glioblastoma tumors significantly impaired tumor growth.Adthis compound treatment of human glioblastoma xenografts in SCID mice.[5][6]
Survival Not directly applicable.Not applicable.Adthis compound treatment of glioblastoma xenografts promoted increased mouse survival.Survival studies in SCID mice with intracerebral human glioblastoma xenografts.[5]
Apoptosis Overexpression of this compound in vascular endothelial cells resulted in increased apoptosis.In vitro study on vascular endothelial cells.Tumors treated with Adthis compound exhibited extensive necrosis.Morphological analysis of Adthis compound-treated glioblastoma xenografts in SCID mice.[1][5]
Table 2: Anti-Angiogenic Effects of this compound
Parameter In Vitro Effect Supporting Data In Vivo Effect Supporting Data Reference
Neovascularization The secreted fragment of this compound, Vasculostatin (Vstat120), demonstrated anti-angiogenic effects in vitro.In vitro assays using Vstat120 on endothelial cells.Angiogenesis surrounding Adthis compound-transduced glioblastoma cells was significantly impaired.In vivo neovascularization assay using transparent skinfold chambers in SCID mice.[1][5]
Vascular Density Not directly applicable.Not applicable.Adthis compound-treated tumors exhibited reduced intratumoral vascular density.Morphological analysis of Adthis compound-treated glioblastoma xenografts.[5]
VEGF Expression Induced this compound expression in pancreatic adenocarcinoma cells led to lower expression of VEGF.In vitro analysis of this compound-expressing pancreatic adenocarcinoma cells.This compound-expressing renal cell carcinoma tumors showed decreased VEGF expression.Analysis of this compound-expressing tumors in a mouse xenograft model.[6]
Table 3: Effects of this compound on Synaptogenesis
Parameter In Vitro Effect Supporting Data In Vivo Effect Supporting Data Reference
Dendritic Spine Density This compound knockdown in cultured hippocampal neurons resulted in a ~50% reduction in spine density.In vitro analysis of cultured rat hippocampal neurons with this compound shRNA.This compound knockdown in hippocampal pyramidal neurons in the developing mouse brain cell-autonomously promotes spinogenesis.In utero electroporation to sparsely knock down this compound expression in hippocampal pyramidal neurons of mice.[2]
Synapse Formation This compound recruits the Par3/Tiam1 polarity complex to synaptic sites, inducing Rac1 activation and regulating synapse development.In vitro studies on cultured hippocampal neurons.This compound is required in vivo for hippocampal spine development.Analysis of this compound knockdown in the developing mouse brain.[1][2]
Presynaptic Differentiation This compound induces the clustering of the presynaptic vesicular glutamate transporter 1 (vGluT1) in contacting axons.In vitro mixed-culture assay.This compound knockout mice have severe defects in hippocampus-dependent spatial learning and memory.Behavioral studies on this compound knockout mice.[1][2]

Signaling Pathways and Experimental Workflows

The multifaceted effects of this compound are mediated through several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for studying this compound's in vivo effects.

BAI1_Signaling_Pathways cluster_0 Anti-Angiogenic & Anti-Tumor Effects cluster_1 Synaptogenesis & Phagocytosis This compound This compound p53 p53 Stabilization This compound->p53 stabilizes Mdm2 Mdm2 Inhibition This compound->Mdm2 inhibits Angiogenesis ↓ Angiogenesis This compound->Angiogenesis TumorGrowth ↓ Tumor Growth p53->TumorGrowth Mdm2->p53 degrades BAI1_syn This compound ELMO_Dock180 ELMO/Dock180 BAI1_syn->ELMO_Dock180 G12_13 Gα12/13 BAI1_syn->G12_13 Rac1 Rac1 Activation ELMO_Dock180->Rac1 Actin Actin Cytoskeleton Remodeling Rac1->Actin Phagocytosis ↑ Phagocytosis Actin->Phagocytosis Synaptogenesis ↑ Synaptogenesis Actin->Synaptogenesis RhoA RhoA Activation G12_13->RhoA

Caption: this compound Signaling Pathways.

In_Vivo_Xenograft_Workflow start Cancer Cell Line (e.g., Glioblastoma) transduction Transduction with Adthis compound or Control Vector start->transduction injection Subcutaneous or Intracerebral Injection into SCID Mice transduction->injection monitoring Tumor Growth Monitoring (Calipers/Imaging) injection->monitoring endpoint Endpoint Analysis monitoring->endpoint analysis Tumor Volume Measurement Immunohistochemistry (e.g., for vascular density) Survival Analysis endpoint->analysis

Caption: In Vivo Xenograft Experimental Workflow.

Detailed Experimental Protocols

In Vitro: Cell Migration Assay (Boyden Chamber Assay)
  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or a cancer cell line of interest in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Starve the cells in serum-free media for 24 hours prior to the assay. Detach cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free media at a concentration of 1 x 10^5 cells/mL.

  • Chamber Setup: Place an 8 µm pore size polycarbonate membrane insert into the wells of a 24-well plate.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber. To test the inhibitory effect of this compound, conditioned media from this compound-expressing cells can be used in the lower chamber, or soluble this compound fragments can be added.

  • Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory rate (typically 4-24 hours).

  • Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as Crystal Violet. Count the number of migrated cells in several random fields under a microscope.

In Vivo: Tumor Xenograft Model
  • Cell Line Preparation: Transduce a human cancer cell line (e.g., U87MG glioblastoma cells) with an adenoviral vector encoding this compound (Adthis compound) or a control vector (e.g., AdLacZ).

  • Animal Model: Use immunocompromised mice, such as SCID (Severe Combined Immunodeficient) or athymic nude mice, aged 6-8 weeks.

  • Tumor Cell Implantation:

    • Subcutaneous Model: Inject 1 x 10^6 transduced cells suspended in 100 µL of a mixture of serum-free medium and Matrigel (1:1 ratio) subcutaneously into the flank of the mice.

    • Orthotopic (Intracerebral) Model: For brain tumors, stereotactically inject 5 x 10^5 transduced cells in a small volume (e.g., 5 µL) into the desired brain region (e.g., the striatum).

  • Tumor Growth Monitoring:

    • Subcutaneous Tumors: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width^2) / 2.

    • Orthotopic Tumors: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells express luciferase) or MRI. Monitor the health and weight of the animals.

  • Endpoint and Tissue Analysis: When tumors in the control group reach a predetermined size or when animals show signs of morbidity, euthanize all animals. Excise the tumors, measure their final weight and volume, and fix them in formalin for subsequent histological and immunohistochemical analysis (e.g., H&E staining, staining for vascular markers like CD31 to assess microvessel density). For survival studies, monitor animals until the defined endpoint.

This guide provides a foundational understanding of the comparative effects of this compound in vitro and in vivo. The presented data and methodologies are intended to assist researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of this multifaceted protein.

References

Unraveling the "BAI1" Paradox: A Comparative Guide to the BAI1 Receptor and the BAX Inhibitor BAI1 in Apoptosis Regulation

Author: BenchChem Technical Support Team. Date: November 2025

A critical distinction must be made between two molecules that share the "BAI1" acronym but possess fundamentally different structures and functions in the context of apoptosis. The Brain-Specific Angiogenesis Inhibitor 1 (this compound), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a large transmembrane receptor primarily involved in the clearance of apoptotic cells. In contrast, a small molecule, also designated this compound, functions as a direct inhibitor of the pro-apoptotic protein BAX. This guide provides a comprehensive comparison of their respective roles, supported by experimental data and detailed protocols, to clarify their distinct mechanisms of action for researchers, scientists, and drug development professionals.

The this compound receptor's primary role is not to inhibit apoptosis within the cell expressing it, but rather to recognize and engulf cells that have already undergone apoptosis, a process known as efferocytosis. Conversely, the small molecule BAX inhibitor this compound directly intervenes in the intrinsic apoptotic pathway to prevent cell death.

The this compound Receptor (ADGRB1): A Key Player in Efferocytosis

The this compound receptor is a phosphatidylserine receptor that identifies apoptotic cells by binding to this exposed "eat-me" signal on their surface. This recognition triggers a signaling cascade that leads to the engulfment and clearance of the apoptotic cell, preventing inflammation and promoting tissue homeostasis.

Comparative Analysis of this compound Receptor-Mediated Efferocytosis in Different Cell Lines

While a direct comparison of "anti-apoptotic" effects is not applicable, the following table summarizes the efferocytotic function of the this compound receptor in various cell types.

Cell Line/TypeFunctionMethod of ObservationQuantitative FindingReference
Mouse Bone Marrow-Derived Macrophages (BMDMs)Engulfment of apoptotic cellsIn vitro phagocytosis assayThis compound-/- macrophages show a defect in engulfment of apoptotic targets.[1]
Human THP-1 MacrophagesRecognition, binding, and internalization of apoptotic gastric epithelial cells (AGS)siRNA knockdown and phagocytosis assayKnockdown of this compound significantly reduced the ability to bind apoptotic AGS cells.[2]
Mouse J774 MacrophagesAttachment and engulfment of Gram-negative bacteria (mimicking apoptotic cell recognition)Overexpression and phagocytosis assayOverexpression of this compound enhanced attachment and engulfment of Salmonella.[3]
Colonic Epithelial CellsClearance of apoptotic cells in vivoTransgenic mouse models of colitisOverexpression of this compound in epithelial cells attenuated colitis by boosting apoptotic cell clearance.[1]

The Small Molecule BAX Inhibitor this compound: A Direct Anti-Apoptotic Agent

The small molecule this compound is an allosteric inhibitor of the BAX protein, a critical effector of the mitochondrial pathway of apoptosis. By binding to BAX, this compound prevents its conformational activation, mitochondrial translocation, and oligomerization, thereby blocking the release of pro-apoptotic factors from the mitochondria.

Comparative Analysis of the Anti-Apoptotic Effects of the BAX Inhibitor this compound

This table summarizes the anti-apoptotic efficacy of the small molecule BAX inhibitor this compound in different cell lines.

Cell Line/TypeApoptotic StimulusAssayKey FindingReference
Mouse Embryonic Fibroblasts (MEFs)TNFα + CycloheximideCaspase 3/7 activityDose-dependent inhibition of apoptosis with an IC50 of 1.8 µM. No effect in BAX KO MEFs.[4]
BAK KO MEFsTNFα + CycloheximideCaspase 3/7 activityThis compound inhibited apoptosis, demonstrating selectivity for BAX over BAK.[4]
Neonatal Rat CardiomyocytesStaurosporine (STS)Nuclear fragmentation1 µM this compound inhibited STS-induced nuclear fragmentation.[5]
OCI-AML3 (Human AML)BTSA1 (BAX activator)Cell viabilityDose-dependent inhibition of cell death induced by a direct BAX activator.[4]

Signaling Pathways and Experimental Workflows

To visually delineate the distinct mechanisms and experimental approaches, the following diagrams are provided.

This compound Receptor Signaling in Efferocytosis

BAI1_Signaling This compound Receptor Efferocytosis Pathway cluster_membrane Phagocyte Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Phagocyte Cytoplasm This compound This compound Receptor ELMO ELMO This compound->ELMO recruits ApoptoticCell Apoptotic Cell PtdSer Phosphatidylserine (PtdSer) ApoptoticCell->PtdSer exposes PtdSer->this compound binds Dock180 Dock180 ELMO->Dock180 activates GEF activity of Rac1_GDP Rac1-GDP (inactive) Dock180->Rac1_GDP promotes GDP/GTP exchange on Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Engulfment Engulfment of Apoptotic Cell Actin->Engulfment

Caption: Signaling cascade initiated by the this compound receptor upon binding to phosphatidylserine on an apoptotic cell, leading to engulfment.

Experimental Workflow for Assessing Efferocytosis

Efferocytosis_Workflow General Workflow for Efferocytosis Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Phagocytes Culture Phagocytic Cells (e.g., Macrophages) CoCulture Co-culture Phagocytes with Labeled Apoptotic Cells Phagocytes->CoCulture ApoptoticTargets Induce Apoptosis in Target Cells (e.g., Jurkat cells with Staurosporine) LabelTargets Label Apoptotic Cells (e.g., with pHrodo Red or CFSE) ApoptoticTargets->LabelTargets LabelTargets->CoCulture Incubate Incubate for a defined period (e.g., 2-6 hours) CoCulture->Incubate Wash Wash to remove non-engulfed cells Incubate->Wash Acquire Acquire Data Wash->Acquire FlowCytometry Flow Cytometry (% of phagocytes with fluorescent signal) Acquire->FlowCytometry Microscopy Fluorescence Microscopy (Phagocytic Index) Acquire->Microscopy

Caption: A typical experimental workflow for quantifying the engulfment of apoptotic cells by phagocytes.

Detailed Experimental Protocols

Protocol 1: In Vitro Efferocytosis Assay Using Flow Cytometry

This protocol is adapted for quantifying the engulfment of apoptotic cells by macrophages.[4][5][6]

1. Preparation of Apoptotic Target Cells: a. Culture target cells (e.g., Jurkat T cells) to a density of 1 x 106 cells/mL. b. Induce apoptosis by treating with 1 µM staurosporine for 4 hours. c. Confirm apoptosis via Annexin V/Propidium Iodide staining. d. Label the apoptotic cells with a pH-sensitive dye like pHrodo Red succinimidyl ester (1 µM) for 1 hour at room temperature, protected from light.[7] e. Wash the cells three times with PBS and resuspend in culture medium.

2. Efferocytosis Assay: a. Seed phagocytic cells (e.g., J774A.1 or primary macrophages) in a 96-well plate.[7] b. Add the pHrodo-labeled apoptotic cells to the macrophages at a ratio of 5:1 (apoptotic cells:macrophages). c. Incubate the co-culture for a period ranging from 2 to 6 hours at 37°C. d. After incubation, gently wash the wells with cold PBS to remove non-engulfed apoptotic cells. e. Detach the macrophages using a non-enzymatic cell dissociation buffer.

3. Flow Cytometry Analysis: a. Transfer the cell suspension to FACS tubes. b. Analyze the cells on a flow cytometer. The red fluorescence intensity from the pHrodo dye will increase in the acidic environment of the phagolysosomes, indicating successful engulfment. c. The percentage of red-fluorescent macrophages represents the efferocytosis rate.

Protocol 2: Caspase-3/7 Activity Assay for BAX Inhibitor this compound Efficacy

This protocol details the assessment of apoptosis inhibition by the small molecule BAX inhibitor this compound.[4]

1. Cell Preparation and Treatment: a. Seed Mouse Embryonic Fibroblasts (MEFs) at a density of 1 x 104 cells/well in a 96-well opaque plate and culture for 18-24 hours. b. Pre-incubate the cells with varying concentrations of the BAX inhibitor this compound (e.g., 0-10 µM) for 1 hour. c. Induce apoptosis by adding TNFα (e.g., 10 ng/mL) and cycloheximide (e.g., 1 µg/mL).

2. Caspase Activity Measurement: a. After an 8-hour incubation with the apoptotic stimulus, add a caspase-3/7 reagent (containing a luminogenic substrate) to each well. b. Incubate the plate at room temperature for 1 hour to allow for the enzymatic reaction. c. Measure the luminescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

3. Data Analysis: a. Normalize the luminescence readings to a control (e.g., vehicle-treated, non-stimulated cells). b. Plot the caspase activity against the concentration of the BAX inhibitor this compound to determine the dose-dependent inhibitory effect and calculate the IC50 value.

Conclusion

The term "this compound" can be a source of confusion in apoptosis research. It is imperative to distinguish between the this compound receptor (ADGRB1), a facilitator of apoptotic cell clearance, and the small molecule BAX inhibitor this compound, a direct blocker of the intrinsic apoptotic pathway. The this compound receptor's function is fundamentally pro-clearance rather than cell-intrinsically anti-apoptotic. In contrast, the small molecule BAX inhibitor this compound demonstrates clear anti-apoptotic effects across various cell lines by directly targeting a core component of the cell death machinery. This guide provides the necessary data, protocols, and visual aids to help researchers navigate this distinction and design experiments that accurately probe the intended molecular function.

References

Evaluating the Therapeutic Potential of BAI1 Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Brain-specific angiogenesis inhibitor 1 (BAI1), an adhesion G protein-coupled receptor, has emerged as a promising therapeutic target due to its multifaceted roles in vital cellular processes. Primarily expressed in the brain, this compound is implicated in the inhibition of angiogenesis, regulation of synaptogenesis, and modulation of phagocytosis.[1] Its expression is often downregulated in several cancers, including glioblastoma, suggesting a tumor-suppressive function. Therapeutic strategies are being explored that leverage this compound's natural functions, primarily through gene therapy approaches to express the full-length protein or its bioactive extracellular fragment, Vstat120.[1] This guide provides a comparative analysis of these this compound-based therapeutic strategies against existing alternatives, supported by experimental data and detailed methodologies.

Performance Comparison: this compound-Based Therapies vs. Alternatives

The therapeutic potential of this compound-based approaches, particularly for glioblastoma, is underscored by pre-clinical studies. The primary alternative for comparison in this context is bevacizumab, a monoclonal antibody that targets vascular endothelial growth factor (VEGF).

Therapeutic AgentMechanism of ActionEfficacy in Glioblastoma (Pre-clinical/Clinical)Safety/Tolerability
Vstat120 (via Oncolytic Virus RAMBO) The secreted N-terminal fragment of this compound, Vstat120, inhibits angiogenesis.[2][3]In a murine model of intracranial glioma, treatment with RAMBO (an oncolytic herpes simplex virus expressing Vstat120) resulted in a median survival of 62.5 days compared to 16.5 days with the control virus.[4] A significant reduction in tumor vascular volume and microvessel density was also observed.[2][4]Generally well-tolerated in animal models. Potential side effects are related to the oncolytic virus vector.[5][6]
Bevacizumab (Avastin®) Monoclonal antibody that binds to and inhibits the biological activity of vascular endothelial growth factor (VEGF).[7]In recurrent glioblastoma, bevacizumab monotherapy has shown a 6-month progression-free survival of 42.6%.[7] However, it does not significantly improve overall survival in newly diagnosed glioblastoma.[4]Common side effects include high blood pressure, fatigue, and an increased risk of bleeding and blood clots.[4][7]
This compound Gene Therapy Restoration of full-length this compound expression in cancer cells.Transduction of glioblastoma cells with an adenoviral vector encoding this compound significantly impaired tumor growth and angiogenesis in in-vivo models.[8]Safety is dependent on the gene delivery vector.

Signaling Pathways of this compound

This compound modulates several key intracellular signaling pathways to exert its biological effects. Understanding these pathways is crucial for the development of targeted therapies.

This compound-Mediated Rac1 Activation and Phagocytosis

This compound acts as a receptor for phosphatidylserine exposed on the surface of apoptotic cells, triggering their engulfment.[9][10] This process is mediated through the recruitment of the ELMO/Dock180 complex, which acts as a guanine nucleotide exchange factor (GEF) for Rac1, leading to cytoskeletal rearrangement and phagosome formation.[9][10][11]

BAI1_Rac1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 Recruits Rac1_GDP Rac1-GDP (Inactive) ELMO_Dock180->Rac1_GDP Activates (GEF) Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP Actin Actin Cytoskeleton Rearrangement Rac1_GTP->Actin Phagocytosis Phagocytosis Actin->Phagocytosis Phosphatidylserine Phosphatidylserine (on apoptotic cell) Phosphatidylserine->this compound Binds

This compound-mediated Rac1 activation leading to phagocytosis.
This compound-Mediated Synaptogenesis and Spine Development

In neurons, this compound plays a critical role in the formation and maturation of dendritic spines and synapses.[12] This function is mediated by the recruitment of the Par3/Tiam1 polarity complex, which leads to localized Rac1 activation and subsequent actin remodeling in spines.[12][13][14][15][16] this compound also stabilizes the postsynaptic density protein PSD-95 by inhibiting its degradation by the E3 ubiquitin ligase MDM2.[1][17]

BAI1_Synaptogenesis_Pathway cluster_postsynaptic Postsynaptic Terminal This compound This compound Par3_Tiam1 Par3/Tiam1 This compound->Par3_Tiam1 Recruits MDM2 MDM2 This compound->MDM2 Inhibits Rac1_GTP Rac1-GTP (Active) Par3_Tiam1->Rac1_GTP Activates Actin Actin Remodeling Rac1_GTP->Actin Spine_Development Spine/Synapse Development Actin->Spine_Development PSD95 PSD-95 MDM2->PSD95 Ubiquitinates MDM2->Degradation Leads to PSD95->Spine_Development Stabilizes

This compound signaling in synaptogenesis and spine development.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the therapeutic potential of this compound and its analogs.

Transwell Migration Assay

This assay is used to assess the migratory capacity of endothelial cells in response to pro- or anti-angiogenic factors.

Principle: Endothelial cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains the test substance (e.g., Vstat120). The ability of the substance to inhibit or stimulate the migration of cells through the membrane is quantified by staining and counting the cells that have migrated to the lower surface of the membrane.[18][19]

Protocol Summary:

  • Cell Seeding: A suspension of endothelial cells is added to the upper chamber of the transwell inserts.

  • Treatment: The test substance (e.g., conditioned media from Vstat120-expressing cells) is added to the lower chamber.

  • Incubation: The plate is incubated to allow for cell migration.

  • Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).

  • Quantification: The number of migrated cells is counted under a microscope.

In Vivo Corneal Angiogenesis Assay

This in vivo assay evaluates the pro- or anti-angiogenic activity of a substance in a living organism.

Principle: The cornea is an avascular tissue, making it an ideal location to observe the formation of new blood vessels. A pellet containing a pro-angiogenic factor (e.g., bFGF or VEGF) and the test substance (e.g., Vstat120) is implanted into a pocket created in the cornea of an animal model (typically a mouse). The extent of new blood vessel growth from the limbus towards the pellet is measured over time.[20][21][22][23]

Protocol Summary:

  • Pellet Preparation: Slow-release pellets containing a pro-angiogenic factor and the test substance are prepared.

  • Surgical Implantation: A small pocket is surgically created in the cornea of an anesthetized mouse, and the pellet is implanted.

  • Observation and Quantification: After a set period, the degree of neovascularization is quantified by measuring the length and density of the newly formed blood vessels using a slit-lamp biomicroscope.

Rac1/RhoA Activation Assay (Pull-down Assay)

This biochemical assay is used to measure the levels of active (GTP-bound) Rac1 or RhoA in cell lysates.

Principle: The active forms of Rac1 and RhoA bind specifically to their downstream effectors. A fusion protein containing the Rac1/Cdc42-binding domain of PAK1 (for Rac1) or the Rho-binding domain of Rhotekin (for RhoA) is immobilized on beads. When cell lysates are incubated with these beads, the active GTPases are "pulled down". The amount of pulled-down active GTPase is then quantified by Western blotting.[24][25][26][27]

Protocol Summary:

  • Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of the GTPases.

  • Pull-down: The cell lysate is incubated with beads coupled to the specific effector domain fusion protein.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and subjected to SDS-PAGE, followed by Western blotting using an antibody specific for Rac1 or RhoA. The intensity of the band corresponds to the amount of active GTPase in the original lysate.

Conclusion

This compound-based therapies, particularly those utilizing the Vstat120 fragment, show significant promise as anti-angiogenic and anti-tumor agents, especially for aggressive cancers like glioblastoma. Pre-clinical data suggests a potential for improved efficacy over existing treatments like bevacizumab, although direct comparative clinical trials are lacking. The multifaceted signaling pathways of this compound in both cancer and neuronal function highlight its importance as a therapeutic target. Further research into optimizing delivery methods, such as oncolytic viruses, and exploring the potential of this compound analogs will be crucial in translating these promising pre-clinical findings into effective clinical treatments for a range of diseases.

References

A Comparative Analysis of BAI1 and Other Apoptosis Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of apoptosis inhibitors is critical for advancing therapeutic strategies in areas such as oncology and neurodegenerative diseases. This guide provides a comparative analysis of Brain Angiogenesis Inhibitor 1 (BAI1), a more recently identified player in apoptosis regulation, against established classes of apoptosis inhibitors, including Bcl-2 family inhibitors, Inhibitor of Apoptosis Protein (IAP) antagonists, and pan-caspase inhibitors.

This comprehensive comparison delves into their mechanisms of action, presents available quantitative data on their efficacy, and provides detailed protocols for key experimental assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of their molecular interactions.

Performance Comparison of Apoptosis Inhibitors

The efficacy of apoptosis inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the available IC50 data for this compound and other representative apoptosis inhibitors. It is important to note that these values are derived from various studies and experimental conditions, and direct comparisons should be made with caution.

Inhibitor Target Inhibitor Type Reported IC50 Cell Line/System
This compound BAXAllosteric Inhibitor1.8 µM (cell-based)[1][2], 3.3 µM (liposomal assay)[2][3][4]Mouse Embryonic Fibroblasts (MEFs)[1][2], Liposomes[2][3][4]
Venetoclax (ABT-199) Bcl-2BH3 Mimetic<0.01 nM (Ki)[5], ~5-10 nM (ex vivo)[6]Various cancer cell lines[5][6][7][8][9]
YM155 (Sepantronium) Survivin (BIRC5)Transcriptional Suppressant8-212 nM[10], 11.6-13.2 nM[11]Neuroblastoma and Gastric cancer cell lines[10][11][12]
SM-164 XIAP (BIR2/BIR3)SMAC Mimetic1.39 nM[13][14]Cell-free and cell-based assays[13][14]
Embelin XIAPNatural Compound4.1 µM[13][14][15]Cell-free assay[13][14][15]
Z-VAD-FMK Pan-caspaseIrreversible Inhibitor0.0015 - 5.8 µMVarious tumor cell lines

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways through which these inhibitors exert their effects is crucial for their targeted application.

This compound: A Dual Role in Apoptotic Cell Clearance and Direct BAX Inhibition

This compound was initially characterized as a receptor involved in the recognition and engulfment of apoptotic cells, a process known as efferocytosis. It recognizes phosphatidylserine (PtdSer) exposed on the surface of apoptotic cells, triggering a signaling cascade that leads to their clearance. More recent studies have revealed a novel intracellular role for this compound as a direct allosteric inhibitor of the pro-apoptotic protein BAX.

BAI1_Signaling_Pathways This compound Signaling Pathways cluster_efferocytosis Efferocytosis Pathway cluster_bax_inhibition Direct BAX Inhibition Pathway ApoptoticCell Apoptotic Cell (PtdSer exposed) BAI1_receptor This compound Receptor ApoptoticCell->BAI1_receptor binds ELMO ELMO BAI1_receptor->ELMO recruits Dock180 Dock180 ELMO->Dock180 activates Rac1 Rac1 Dock180->Rac1 activates Actin Actin Cytoskeleton Rearrangement Rac1->Actin Engulfment Engulfment of Apoptotic Cell Actin->Engulfment BAI1_inhibitor Intracellular this compound BAX_inactive Inactive Monomeric BAX BAI1_inhibitor->BAX_inactive binds allosterically BAX_active Active Oligomeric BAX BAX_inactive->BAX_active activation (inhibited by this compound) Mitochondrion Mitochondrion BAX_active->Mitochondrion forms pores CytochromeC Cytochrome c Release Mitochondrion->CytochromeC releases Apoptosis_bax Apoptosis CytochromeC->Apoptosis_bax

This compound's dual roles in efferocytosis and direct BAX inhibition.
Bcl-2 Family Inhibitors: Tilting the Balance Towards Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptosis pathway. Anti-apoptotic members like Bcl-2 prevent apoptosis by sequestering pro-apoptotic proteins like BAX and BAK. Bcl-2 inhibitors, such as Venetoclax, are BH3 mimetics that bind to anti-apoptotic Bcl-2 proteins, releasing the pro-apoptotic members to initiate cell death.

Bcl2_Family_Pathway Bcl-2 Family Apoptosis Regulation ApoptoticStimuli Apoptotic Stimuli (e.g., DNA damage) BH3_only BH3-only proteins (e.g., BIM, PUMA) ApoptoticStimuli->BH3_only Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) BH3_only->Bcl2 inhibits BAX_BAK Pro-apoptotic BAX/BAK BH3_only->BAX_BAK activates Bcl2->BAX_BAK sequesters Mitochondrion Mitochondrion BAX_BAK->Mitochondrion oligomerize and form pores CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Venetoclax Venetoclax (Bcl-2 Inhibitor) Venetoclax->Bcl2 inhibits

Mechanism of Bcl-2 family inhibitors in promoting apoptosis.
IAP Inhibitors: Unleashing the Caspases

Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and survivin, function as endogenous caspase inhibitors, blocking the final executioners of apoptosis. IAP inhibitors, often designed as SMAC mimetics, bind to IAPs and prevent them from inhibiting caspases, thereby promoting apoptosis.

IAP_Inhibition_Pathway IAP-Mediated Caspase Inhibition ApoptoticStimuli Apoptotic Stimuli Mitochondrion Mitochondrion ApoptoticStimuli->Mitochondrion Smac_DIABLO Smac/DIABLO Mitochondrion->Smac_DIABLO releases XIAP XIAP Smac_DIABLO->XIAP inhibits Caspase9 Caspase-9 XIAP->Caspase9 inhibits Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 inhibits Caspase9->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis IAP_Inhibitor IAP Inhibitor (SMAC Mimetic) IAP_Inhibitor->XIAP inhibits

IAP inhibitors promote apoptosis by blocking caspase inhibition.

Detailed Experimental Protocols

Reproducible and robust experimental data are the cornerstone of scientific research. Below are detailed protocols for two key assays used to quantify apoptosis.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells to be assayed

  • White-walled multiwell plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a white-walled 96-well plate at a desired density and volume (e.g., 100 µL). Include wells for negative controls (untreated cells) and positive controls (cells treated with a known apoptosis inducer).

  • Treatment: Treat cells with the test compounds (e.g., this compound, Venetoclax) at various concentrations and incubate for the desired period.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[16][17][18][19]

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.[17][18]

    • Add Caspase-Glo® 3/7 Reagent to each well in a volume equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[17][18]

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.[17]

    • Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[17][18]

  • Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[18][19]

CaspaseGlo_Workflow Caspase-Glo® 3/7 Assay Workflow Start Start PlateCells Plate cells in a 96-well plate Start->PlateCells TreatCells Treat cells with compounds PlateCells->TreatCells EquilibrateReagent Equilibrate Caspase-Glo® 3/7 Reagent to RT TreatCells->EquilibrateReagent AddReagent Add reagent to wells EquilibrateReagent->AddReagent Mix Mix on plate shaker AddReagent->Mix Incubate Incubate at RT in the dark Mix->Incubate Measure Measure luminescence Incubate->Measure End End Measure->End

Workflow for the Caspase-Glo® 3/7 Assay.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells to be assayed

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[20]

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in cells by treating with the desired compounds. Include appropriate controls.

    • Harvest cells (including both adherent and floating cells) and centrifuge at 300 x g for 5 minutes.[21]

    • Wash the cells once with cold PBS.[20][21][22]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[20]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[21]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][21][23]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[20][21]

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative and PI-negative: Viable cells

      • Annexin V-positive and PI-negative: Early apoptotic cells

      • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells[20]

AnnexinV_PI_Workflow Annexin V/PI Staining Workflow Start Start TreatCells Induce apoptosis in cells Start->TreatCells HarvestCells Harvest and wash cells TreatCells->HarvestCells Resuspend Resuspend in Binding Buffer HarvestCells->Resuspend AddStains Add Annexin V-FITC and PI Resuspend->AddStains Incubate Incubate at RT in the dark AddStains->Incubate AddBuffer Add Binding Buffer Incubate->AddBuffer Analyze Analyze by flow cytometry AddBuffer->Analyze End End Analyze->End

Workflow for Annexin V/PI Apoptosis Assay.

References

Safety Operating Guide

Navigating the Disposal of BAI1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory materials is a cornerstone of responsible research. This guide provides essential safety and logistical information for the proper disposal of materials related to BAI1, catering to the distinct procedures required for this compound as a chemical compound (BAX Activation Inhibitor 1) and as a biological material (Brain-specific Angiogenesis Inhibitor 1 protein and related reagents). Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the material-specific Safety Data Sheet (SDS) provided by the supplier. The SDS contains detailed information regarding potential hazards, handling precautions, and emergency procedures.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in any form.

  • Ventilation: Handle chemical forms of this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Storage: Store this compound materials according to the manufacturer's instructions to maintain stability and prevent degradation. For instance, the chemical inhibitor this compound powder should be stored at -20°C for up to 3 years, while stock solutions are stable for one year at -80°C.[1] Antibodies and other biological reagents may have different storage requirements, such as -20°C for long-term storage and 4°C for short-term use.[2][3] Avoid repeated freeze-thaw cycles by aliquoting reagents into single-use volumes.[4]

Quantitative Data Summary: this compound (BAX Activation Inhibitor 1)

The following table summarizes key quantitative data for the chemical compound BAX Activation Inhibitor 1 (this compound).

PropertyValueSource
Molecular Formula C₁₉H₂₁Br₂N₃O[1]
Molecular Weight 467.20 g/mol [1]
CAS Number 335165-68-9[1]
Dissociation Constant (Kd) 15.0 ± 4 μM (for BAX)[1][5]
IC₅₀ 3.3 μM (for tBID-induced BAX permeabilization)[1][5]
5 ± 1 μM (for tBID-induced BAX translocation)[1][5]
2 ± 1 μM (for BIM SAHB-induced BAX translocation)[1][5]
Storage (Powder) 3 years at -20°C[1]
Storage (Stock Solution) 1 year at -80°C in solvent[1]

Part 1: Disposal of Chemical this compound (BAX Activation Inhibitor)

The disposal of chemical waste such as the this compound compound must adhere strictly to local, state, and federal hazardous waste regulations.

Experimental Protocol: Chemical Waste Disposal

This protocol outlines the general, step-by-step procedure for disposing of chemical this compound and associated contaminated materials.

1. Waste Identification and Segregation:

  • Identify all waste streams containing chemical this compound. This includes unused or expired compounds, residual amounts in containers, and contaminated labware (e.g., pipette tips, vials, gloves).
  • Segregate this compound chemical waste from all other waste streams, especially biological and non-hazardous waste, to prevent dangerous chemical reactions.[6]

2. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste, including contaminated PPE and lab supplies, in a designated, leak-proof hazardous waste container that is chemically compatible.[6]
  • Liquid Waste: Collect solutions containing this compound in a sealable, shatter-resistant hazardous waste container. Do not mix with other incompatible chemical wastes.
  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("BAX Activation Inhibitor 1"), and the primary hazards.

3. Disposal of Contaminated Sharps:

  • Any sharps (needles, scalpels, broken glass) contaminated with chemical this compound must be placed into a dedicated, puncture-resistant sharps container labeled for hazardous chemical waste.[6]

4. Final Disposal:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6] Never dispose of chemical this compound down the drain or in the regular trash.

Part 2: Disposal of Biological Materials Related to this compound Protein

This section pertains to the disposal of materials used in the study of the Brain-specific Angiogenesis Inhibitor 1 protein, such as cell cultures expressing this compound, used antibodies, and contaminated media. Such materials are typically classified as biohazardous waste.

Experimental Protocol: Biohazardous Waste Disposal

The primary goal of biohazardous waste disposal is decontamination to render the material non-infectious.[7]

1. Liquid Biohazardous Waste (e.g., Cell Culture Media):

  • Chemical Decontamination: Collect liquid waste in a leak-proof container. Add a suitable chemical disinfectant, such as fresh bleach, to achieve a final concentration of 10%.[8] Allow a contact time of at least 30 minutes to ensure inactivation.[8] After neutralization (if required by local regulations), the disinfected liquid may be poured down a laboratory sink with copious amounts of running water.[7][8]
  • Autoclaving: Collect liquid waste in an autoclavable container. Steam sterilize according to your institution's validated autoclave protocols. After cooling, the sterilized liquid can be disposed of via the sanitary sewer.

2. Solid Biohazardous Waste (e.g., Gloves, Culture Plates, Tubes):

  • Collect all solid waste contaminated with biological materials into a biohazard bag (typically red or orange) placed within a secondary, rigid container with a lid.[9]
  • When the bag is three-quarters full, loosely seal it and process it for decontamination, preferably by autoclaving.[9]
  • After autoclaving is complete and a sterilization indicator confirms success, the bag can be disposed of in the regular municipal waste stream, per institutional policy.

3. Biological Sharps (e.g., Pipettes, Needles):

  • Place all sharps contaminated with biological material directly into a puncture-resistant sharps container labeled with the universal biohazard symbol.[7][8]
  • Do not recap, bend, or break needles.[7]
  • Once the container is three-quarters full, seal it and arrange for final disposal via your institution's biohazardous waste stream, which may involve autoclaving or incineration.[8]

Mandatory Visualizations

This compound Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the correct disposal path for this compound-related materials.

BAI1_Disposal_Workflow cluster_type Step 1: Identify Waste Type cluster_chemical Chemical Waste Stream cluster_biological Biohazardous Waste Stream cluster_sharps Special Handling: Sharps start Start: this compound Waste type_q What is the nature of the waste? start->type_q chem_waste Chemical this compound (BAX Activation Inhibitor) type_q->chem_waste Chemical Compound bio_waste Biological Material (Protein, Cells, Antibodies) type_q->bio_waste Biological chem_container Collect in Labeled Hazardous Waste Container chem_waste->chem_container chem_ehs Arrange Pickup by EHS / Licensed Contractor chem_container->chem_ehs sharps_q Is the waste a sharp? chem_container->sharps_q decon_q Decontamination Method? bio_waste->decon_q bio_waste->sharps_q autoclave Steam Autoclave decon_q->autoclave Heat-Stable chem_decon Chemical Disinfection (e.g., 10% Bleach) decon_q->chem_decon Heat-Labile / Liquid final_disposal Dispose as Regular Waste (Post-Decontamination) autoclave->final_disposal chem_decon->final_disposal sharps_q->chem_container No (Chemical) sharps_q:e->bio_waste:w No (Biological) sharps_container Place in Puncture-Resistant Sharps Container sharps_q->sharps_container Yes sharps_disposal Dispose via appropriate waste stream (Chem or Bio) sharps_container->sharps_disposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

This document is intended as a general guide. Researchers must always consult their institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical or biological material.

References

Essential Safety and Operational Guide for Handling BAI1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals working with the Brain-specific angiogenesis inhibitor 1 (BAI1) protein. The following guidelines cover personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous biological agent, adherence to standard laboratory safety protocols is essential to minimize any potential risks and maintain the integrity of the experiments. The required PPE for handling this compound is detailed below.[1][2][3][4][5][6]

PPE CategoryItemSpecificationPurpose
Body Protection Lab CoatStandard, fully buttonedProtects skin and personal clothing from potential contamination.[1][2]
Hand Protection Disposable GlovesNitrilePrevents direct skin contact with the protein solution and other reagents.[2][3][4][6]
Eye Protection Safety GlassesANSI Z87.1 approved, with side shieldsProtects eyes from splashes or aerosols.[1][2][4][5]
Face Protection Face ShieldTo be worn over safety glassesRecommended for procedures with a high risk of splashing, such as large volume transfers or vortexing.[2][4][5]
Respiratory Protection Not generally requiredA risk assessment may indicate the need for a respirator if there is a potential for aerosolization of concentrated protein solutions.Protects against inhalation of aerosols.

Operational Plan

Safe handling practices are crucial for both personnel safety and the quality of experimental results.

Engineering Controls
  • Designated Workspace: Conduct all work with this compound in a designated and clean area of the laboratory to prevent cross-contamination.

  • Ventilation: Work in a well-ventilated area. For procedures with a higher risk of aerosol generation, a biological safety cabinet (BSC) may be considered.

Handling Procedures
  • Preparation: Before handling, ensure all necessary materials and reagents are prepared and within reach to minimize movement and potential spills.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the this compound protein.[1][2][3][4][5][6]

  • Aseptic Technique: Use sterile techniques to handle the this compound protein and solutions to prevent microbial contamination.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly before and after handling the protein.[3]

  • Spill Management: In the event of a small spill, absorb the liquid with an appropriate absorbent material.[3][7] Clean the area with a suitable disinfectant, such as a 10% bleach solution, followed by water.[3] For larger spills, evacuate the area and follow institutional spill response procedures.

Decontamination of Laboratory Equipment

All equipment that comes into contact with this compound should be decontaminated after use.[8][9][10]

EquipmentDecontamination Method
Glassware, Metal, and Plasticware Manual cleaning with a protease-containing detergent (e.g., Tergazyme®) or an alkaline detergent.[11][12] Autoclaving can also be used for heat-resistant items.[9]
Surfaces (benchtops, etc.) Wipe down with a 10% bleach solution or 70% ethanol, allowing for adequate contact time.[3][13]

Disposal Plan

Proper disposal of waste contaminated with this compound is essential to maintain a safe and compliant laboratory environment. As this compound is a non-hazardous biological material, standard disposal procedures for non-infectious biological waste should be followed.[13][14][15][16][17]

Waste TypeDisposal Procedure
Solid Waste (e.g., pipette tips, tubes, gloves)Collect in a biohazard bag and dispose of according to your institution's guidelines for non-hazardous biological waste. Autoclaving before disposal may be required.[14][16]
Liquid Waste (e.g., buffer solutions containing this compound)Decontaminate with a 10% bleach solution for at least 20 minutes before disposing down the sanitary sewer with copious amounts of water.[13][14]
Sharps (e.g., needles, broken glass)Place in a designated sharps container. When the container is full, it should be sealed and disposed of as biohazardous waste according to institutional protocols.[17][18]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

This compound-Mediated Phagocytosis Assay

This protocol outlines a cell-based assay to quantify the phagocytic activity mediated by this compound.

Materials:

  • Phagocytic cells (e.g., macrophages) expressing this compound

  • Fluorescently labeled apoptotic cells or beads (e.g., pHrodo™ Green E. coli BioParticles™)[19]

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture: Culture phagocytic cells to an appropriate confluency in a multi-well plate.

  • Induction of Apoptosis (if using apoptotic cells): Induce apoptosis in a separate cell population using a standard method (e.g., UV irradiation or staurosporine treatment). Label the apoptotic cells with a fluorescent dye.

  • Incubation: Add the fluorescently labeled apoptotic cells or beads to the phagocytic cells at a specific ratio.[19] Incubate for a designated time (e.g., 2.5 hours) at 37°C to allow for phagocytosis.[19]

  • Washing: Gently wash the cells with cold PBS to remove any non-engulfed particles.

  • Quenching (optional): If necessary, add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of non-internalized particles.

  • Analysis:

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity to quantify the percentage of phagocytic cells and the amount of engulfed material per cell.[19]

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe and quantify the engulfment of fluorescent particles.[20]

This compound Protein-Protein Interaction Pull-Down Assay

This protocol describes a method to identify or confirm interactions between this compound and other proteins.

Materials:

  • Recombinant tagged this compound protein (e.g., GST-tagged or His-tagged)

  • Cell lysate containing potential interacting proteins

  • Affinity resin (e.g., Glutathione-agarose or Ni-NTA agarose)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Bait Protein Immobilization: Incubate the tagged this compound protein with the appropriate affinity resin to immobilize it.

  • Incubation with Prey: Add the cell lysate containing the potential interacting proteins to the resin with the immobilized this compound. Incubate with gentle agitation to allow for binding.

  • Washing: Wash the resin several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the this compound protein and any bound interacting proteins from the resin using an appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with antibodies specific to the suspected interacting proteins.

Signaling Pathway Diagram

The following diagram illustrates the this compound signaling pathway involved in the engulfment of apoptotic cells.

BAI1_Signaling_Pathway This compound-Mediated Phagocytosis Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic_Cell Apoptotic Cell Phosphatidylserine Phosphatidylserine (PS) 'eat-me' signal Apoptotic_Cell->Phosphatidylserine exposes This compound This compound Phosphatidylserine->this compound binds to ELMO ELMO This compound->ELMO recruits Dock180 Dock180 ELMO->Dock180 forms complex with Rac1_GDP Rac1-GDP (inactive) Dock180->Rac1_GDP activates (GEF) Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP GTP binding Actin_Rearrangement Actin Cytoskeleton Rearrangement Rac1_GTP->Actin_Rearrangement induces Phagocytosis Phagocytosis Actin_Rearrangement->Phagocytosis leads to

Caption: this compound signaling pathway for apoptotic cell engulfment.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。